1,5-dimethyl-1H-pyrazol-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-5(6)3-7-8(4)2/h3H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSYHPUINDBWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341542 | |
| Record name | 1,5-dimethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121983-36-6 | |
| Record name | 1,5-dimethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 1,5-dimethyl-1H-pyrazol-4-amine: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of the synthetic protocols for 1,5-dimethyl-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles, offering researchers a reliable roadmap for the preparation of this key intermediate. We will delve into the strategic considerations behind each synthetic step, ensuring a thorough understanding of the reaction mechanisms and experimental parameters.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] this compound, a derivative of 4-aminoantipyrine, serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications.[4][5] The strategic placement of the amino group at the C4 position of the pyrazole ring offers a versatile handle for further functionalization, enabling the exploration of diverse chemical space in drug discovery programs.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The most common and efficient synthesis of this compound is achieved through a two-step process. This strategy involves the initial synthesis of the pyrazole core followed by nitration and subsequent reduction of the nitro group to the desired amine.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Precursor, 1,5-dimethyl-1H-pyrazole
The synthesis of the pyrazole ring is a foundational step. While various methods exist for pyrazole synthesis, a common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] For 1,5-dimethyl-1H-pyrazole, the reaction of acetylacetone (2,4-pentanedione) with methylhydrazine is a well-established method.
Experimental Protocol: Synthesis of 1,5-dimethyl-1H-pyrazole
Materials:
-
Methylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylhydrazine (1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add acetylacetone (1.0 eq) dropwise to the cooled solution while stirring. The addition should be controlled to maintain a low temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude 1,5-dimethyl-1H-pyrazole.
-
The crude product can be purified by distillation or column chromatography if necessary.
Causality and Experimental Insights:
-
The use of an alcohol solvent like ethanol facilitates the dissolution of the reactants and provides a suitable medium for the condensation reaction.
-
The initial cooling of the reaction mixture is crucial to control the exothermic nature of the condensation reaction between the hydrazine and the dicarbonyl compound.
-
The reflux condition provides the necessary activation energy for the cyclization and dehydration steps that lead to the formation of the stable pyrazole ring.
Part 2: Nitration of 1,5-dimethyl-1H-pyrazole
The second step involves the electrophilic nitration of the synthesized 1,5-dimethyl-1H-pyrazole to introduce a nitro group at the C4 position, yielding 1,5-dimethyl-4-nitro-1H-pyrazole.[8] The choice of nitrating agent is critical to achieve regioselectivity and avoid over-nitration or degradation of the starting material. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent for this transformation.[9][10]
Caption: Simplified mechanism of electrophilic nitration of the pyrazole ring.
Experimental Protocol: Synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole
Materials:
-
1,5-dimethyl-1H-pyrazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a flask immersed in an ice-water bath, carefully add 1,5-dimethyl-1H-pyrazole (1.0 eq) to concentrated sulfuric acid with stirring. Maintain the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, again ensuring the temperature is kept low.
-
Add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid. The temperature of the reaction mixture should be carefully monitored and maintained between 0 and 10 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at low temperature for a specified period (typically 1-2 hours).
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with cold water until the washings are neutral.
-
Neutralize any remaining acid by washing the solid with a dilute solution of sodium bicarbonate.
-
Wash again with water and dry the solid to obtain 1,5-dimethyl-4-nitro-1H-pyrazole.
-
The product can be recrystallized from a suitable solvent like ethanol or a hexane/benzene mixture to improve purity.[8]
Causality and Experimental Insights:
-
Sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
The low reaction temperature is critical to prevent unwanted side reactions, such as di-nitration or oxidation of the pyrazole ring.
-
Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the less water-soluble nitro-pyrazole derivative.
Part 3: Reduction of the Nitro Group to an Amine
The final step is the reduction of the nitro group of 1,5-dimethyl-4-nitro-1H-pyrazole to the corresponding amine, this compound. Several reducing agents can be employed for this transformation, with the choice often depending on factors such as scale, cost, and desired purity. Common methods include catalytic hydrogenation and metal-acid reductions.
Experimental Protocol: Reduction using Catalytic Hydrogenation
Materials:
-
1,5-dimethyl-4-nitro-1H-pyrazole
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite or a similar filter aid
Procedure:
-
In a hydrogenation vessel, dissolve 1,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (the pressure will depend on the specific hydrogenation apparatus available) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield this compound.
Causality and Experimental Insights:
-
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity. The only byproduct is water.
-
Palladium on carbon is a highly effective and commonly used catalyst for this transformation.
-
The use of a filter aid like Celite is important for the complete removal of the fine palladium catalyst from the reaction mixture.
Alternative Reduction Protocol: Metal-Acid Reduction (e.g., SnCl₂/HCl)
For laboratories not equipped for catalytic hydrogenation, a metal-acid reduction system offers a viable alternative.
Materials:
-
1,5-dimethyl-4-nitro-1H-pyrazole
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, suspend 1,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in concentrated hydrochloric acid.
-
Add a solution of stannous chloride dihydrate (typically 3-5 eq) in concentrated hydrochloric acid portion-wise, while maintaining the temperature with an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly alkaline. This will precipitate tin salts.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired amine.
Causality and Experimental Insights:
-
The SnCl₂/HCl system is a classic and reliable method for the reduction of aromatic nitro compounds. The stannous chloride acts as the reducing agent, being oxidized to stannic chloride in the process.
-
The initial reaction is carried out in acidic conditions. The final basification is necessary to liberate the free amine from its hydrochloride salt and to precipitate the tin hydroxides, which can then be separated from the product.
Quantitative Data Summary
| Step | Reactants | Reagents/Catalysts | Solvent | Typical Yield (%) |
| 1. Pyrazole Formation | Methylhydrazine, Acetylacetone | - | Ethanol | 70-85 |
| 2. Nitration | 1,5-dimethyl-1H-pyrazole | Conc. HNO₃, Conc. H₂SO₄ | - | 65-80 |
| 3. Reduction (Catalytic Hydrogenation) | 1,5-dimethyl-4-nitro-1H-pyrazole, H₂ | 10% Pd/C | Methanol/Ethanol | >90 |
| 3. Reduction (SnCl₂/HCl) | 1,5-dimethyl-4-nitro-1H-pyrazole | SnCl₂·2H₂O, Conc. HCl, NaOH | - | 75-90 |
Conclusion
The synthesis of this compound is a well-defined process that can be reliably executed in a standard laboratory setting. By understanding the underlying principles of each reaction step—from the initial pyrazole ring formation to the final reduction—researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors. The protocols outlined in this guide, coupled with the provided experimental insights, offer a comprehensive resource for the successful synthesis of this important molecular scaffold.
References
- Ren, H., Dhanaraj, P., Enoch, I. V. M. V., Paulraj, M. S., & Indiraleka, M. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 18(1), 26–35. [Link][1]
- Bentham Science Publishers. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 18(1), 26-35. [Link][4]
- ResearchGate. (n.d.). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction.
- ResearchGate. (n.d.). Scheme 1 Synthesis of 4-aminoantipyrine analogues 3a-m.
- Semantic Scholar. (n.d.). Synthesis, identification of some new derivatives of 4-amino antipyrine bearing six and seven membered rings.
- Organic Process Research & Development. (2007). Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride. [Link][9]
- Gosselin, F., et al. (2012). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Journal of the Chemical Society C: Organic. (1969).
- Molecules. (2020).
- BIOSYNCE. (n.d.). 1,5-Dimethyl-4-nitro-1H-pyrazole CAS 3920-42-1.
Sources
- 1. Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynce.com [biosynce.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Spectroscopic Data for 1,5-dimethyl-1H-pyrazol-4-amine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-dimethyl-1H-pyrazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to the structural elucidation of this pyrazole derivative. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and predictive models to offer a robust analytical framework.
Molecular Structure and Spectroscopic Overview
This compound is a heterocyclic compound with a pyrazole core, a key scaffold in many biologically active molecules. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications, including drug discovery and materials science.
Molecular Structure:
Caption: Molecular structure of this compound.
This guide will explore the expected spectroscopic signatures of this molecule using ¹H NMR, ¹³C NMR, IR, and MS, providing both predicted data and the scientific rationale behind these predictions.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the different proton groups.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | 3.6 - 3.8 | Singlet | 3H |
| C-CH₃ | 2.2 - 2.4 | Singlet | 3H |
| Pyrazole C-H | 7.2 - 7.4 | Singlet | 1H |
| NH₂ | 2.5 - 4.0 | Broad Singlet | 2H |
Interpretation and Rationale:
-
N-CH₃ (3.6 - 3.8 ppm): The methyl group attached to the nitrogen atom (N1) is expected to be deshielded due to the electron-withdrawing nature of the nitrogen and the aromatic pyrazole ring, resulting in a downfield chemical shift.
-
C-CH₃ (2.2 - 2.4 ppm): The methyl group at the C5 position is attached to a carbon atom of the aromatic ring. Its signal is expected to be in the typical range for methyl groups on an aromatic ring.
-
Pyrazole C-H (7.2 - 7.4 ppm): The single proton on the pyrazole ring (at C3) is in an electron-rich aromatic environment, leading to a signal in the aromatic region.
-
NH₂ (2.5 - 4.0 ppm): The protons of the amine group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary significantly depending on the solvent, concentration, and temperature. The presence of this broad signal can be confirmed by a D₂O exchange experiment, where the peak would disappear.[1]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 | 138 - 140 |
| C4 | 110 - 115 |
| C5 | 150 - 155 |
| N-CH₃ | 35 - 40 |
| C-CH₃ | 10 - 15 |
Interpretation and Rationale:
-
C3 (138 - 140 ppm): This carbon is part of the aromatic pyrazole ring and is bonded to a hydrogen atom. Its chemical shift is in the typical range for aromatic carbons.
-
C4 (110 - 115 ppm): The carbon atom bearing the amine group is expected to be shielded compared to the other ring carbons due to the electron-donating effect of the amino group. The characteristic signal of the pyrazole C-4 carbon is expected to be sharp.[2]
-
C5 (150 - 155 ppm): This quaternary carbon is part of the aromatic ring and is bonded to a nitrogen and a methyl group, leading to a downfield shift.
-
N-CH₃ (35 - 40 ppm): The carbon of the N-methyl group is deshielded by the adjacent nitrogen atom.
-
C-CH₃ (10 - 15 ppm): The carbon of the C-methyl group appears in the typical upfield region for aliphatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds. The data presented here is based on the spectrum of the closely related compound, 1,3,5-trimethyl-1H-pyrazol-4-amine.[3]
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3400 - 3250 | Medium (two bands for primary amine) |
| C-H stretch (aromatic/aliphatic) | 3100 - 2850 | Medium to Strong |
| N-H bend (amine) | 1650 - 1580 | Medium |
| C=C and C=N stretch (pyrazole ring) | 1600 - 1450 | Medium to Strong |
| C-N stretch (aromatic amine) | 1335 - 1250 | Strong |
Interpretation and Rationale:
-
N-H Stretch (3400 - 3250 cm⁻¹): Primary amines typically show two distinct bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1][4]
-
C-H Stretch (3100 - 2850 cm⁻¹): This region will contain absorptions from the C-H stretching of the pyrazole ring proton and the methyl groups.
-
N-H Bend (1650 - 1580 cm⁻¹): The bending vibration of the N-H bonds in the primary amine group gives rise to a characteristic absorption in this region.[4]
-
C=C and C=N Stretch (1600 - 1450 cm⁻¹): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyrazole ring will result in a series of absorptions in this fingerprint region.
-
C-N Stretch (1335 - 1250 cm⁻¹): A strong absorption corresponding to the stretching of the C-N bond of the aromatic amine is expected in this region.[4]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z (mass-to-charge ratio) |
| [M]⁺• (Molecular Ion) | 125.17 |
| [M+H]⁺ | 126.18 |
Interpretation and Rationale:
-
Molecular Ion ([M]⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₅H₉N₃), which is approximately 125.17 g/mol .[3] The presence of an odd number of nitrogen atoms (three) results in an odd nominal molecular mass, consistent with the Nitrogen Rule.
-
[M+H]⁺ Ion: In techniques like electrospray ionization (ESI), the protonated molecule is often observed at an m/z of [M+H]⁺, which would be approximately 126.18.
Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for pyrazole derivatives can include cleavage of the substituents from the ring and ring fragmentation itself.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are based on standard laboratory practices and should be adapted based on the specific instrumentation available.
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Workflow for NMR Data Acquisition and Analysis:
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
IR Spectroscopy Protocol:
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Spectrum: Place the empty sample holder in the IR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (ESI-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and any other significant fragment ions.
Conclusion
This technical guide provides a detailed spectroscopic profile of this compound based on predictive methods and data from analogous compounds. The presented ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with their interpretations and acquisition protocols, serve as a valuable resource for the identification and characterization of this compound in a research and development setting. The provided frameworks and workflows are intended to guide scientists in their experimental design and data analysis, ensuring a high degree of confidence in their results.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- SpectraBase. (n.d.). 7-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
- ResearchGate. (n.d.). Key 1 H (red), 13 C (black) and 15 N (blue) NMR chemical shifts (δ,....
- NIST. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine. In NIST Chemistry WebBook.
- PubChem. (n.d.). (1,5-dimethyl-1h-pyrazol-4-yl)methanamine.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- MDPI. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- PubChem. (n.d.). 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?).
- PubMed Central. (n.d.). Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one.
- PubMed Central. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- SpectraBase. (n.d.). 1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-ethanamine.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
- MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- PubChem. (n.d.). 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine.
- ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
- Springer. (n.d.). Combination of 1H and 13C NMR Spectroscopy.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives.
- Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines.
- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.
Sources
A Technical Guide to 1,5-Dimethyl-1H-pyrazol-4-amine (CAS 121983-36-6): A Key Building Block for Kinase Inhibitor Discovery
Executive Summary: This document provides a comprehensive technical overview of 1,5-Dimethyl-1H-pyrazol-4-amine, registered under CAS number 121983-36-6. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth information on its chemical identity, spectroscopic characterization, synthesis, and critical application as a synthetic intermediate. We delve into its pivotal role as a scaffold in the development of potent and selective Focal Adhesion Kinase (FAK) inhibitors, providing an exemplary, field-proven synthetic protocol for the construction of a pyrazolo[3,4-d]pyrimidine core, a common framework in modern kinase inhibitor design.
Chemical Identity and Physicochemical Properties
This compound is a substituted aminopyrazole, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry.[1][2] Its structure, featuring a primary amino group at the 4-position, makes it a versatile nucleophile for constructing more complex molecular architectures.
Caption: Chemical structure of this compound.
The physicochemical properties of this compound are summarized in the table below, compiled from various chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 121983-36-6 | - |
| Molecular Formula | C₅H₉N₃ | [2] |
| Molecular Weight | 111.15 g/mol | [2] |
| Appearance | Off-white to light yellow solid | ChemicalBook[3] |
| Boiling Point (Predicted) | 231.5 ± 20.0 °C | ChemicalBook[3] |
| Density (Predicted) | 1.17 ± 0.1 g/cm³ | ChemicalBook[3] |
| pKa (Predicted) | 4.28 ± 0.10 | ChemicalBook[3] |
| XLogP3 (Predicted) | 0.3 | PubChem[2] |
| Storage Conditions | 2-8 °C, under inert gas (Nitrogen or Argon) | ChemicalBook[3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The following data represent typical characterization values.
| Technique | Data |
| ¹H NMR | δ (ppm): 3.30 (s, 2H, -NH₂), 2.10 (s, 6H, pyrazole 3,5-dimethyl). Note: The N-H proton of the pyrazole ring may be broad or not observed. |
| ¹³C NMR (Predicted) | δ (ppm): ~148 (C5), ~138 (C3), ~115 (C4). Methyl carbons would appear further upfield. Exact values may vary based on solvent and instrumentation. |
| IR Spectroscopy | ν (cm⁻¹): 3347, 3163 (N-H stretching); 2882 (C-H stretching).[4] |
| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ is expected at m/z = 111. Fragmentation patterns for aminopyrazoles typically involve the loss of HCN, CH₃, and N₂ fragments.[5] |
Synthesis of this compound
A common and efficient method for the synthesis of 4-aminopyrazoles involves the reduction of a corresponding 4-azo-pyrazole precursor. This approach is advantageous due to its high yield and the relative accessibility of the starting materials.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reduction of a 4-Azo-Pyrazole
This protocol is adapted from a general method for the synthesis of 4-aminopyrazoles.[4]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-azo-pyrazole precursor (1.0 equivalent).
-
Solvent Addition: Add a suitable solvent, such as ethanol, to dissolve or suspend the starting material.
-
Reductant Addition: Add hydrazine hydrate (typically 5-10 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 4-amino-1,5-dimethylpyrazole as a solid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by comparing its spectroscopic data (¹H NMR, IR, MS) with the values reported in Section 2.0 and melting point analysis.
Application as a Scaffold for Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[6] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of numerous cancers, making it a high-value target for anticancer drug development.[4][6]
This compound serves as an essential building block in the synthesis of a class of FAK inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. This fused heterocyclic system is a "privileged scaffold" in kinase inhibitor design, mimicking the adenine core of ATP to bind within the kinase's active site. The 4-amino group of the pyrazole is the key reactive handle used to construct the adjacent pyrimidine ring.
Exemplary Synthetic Protocol: Preparation of a Pyrazolo[3,4-d]pyrimidine FAK Inhibitor Core
The construction of the pyrazolo[3,4-d]pyrimidine core from a 4-aminopyrazole is a well-established synthetic transformation in medicinal chemistry. One of the most reliable methods is the condensation with a 1,3-dicarbonyl compound or a synthetic equivalent, such as diethyl ethoxymethylenemalonate, in a reaction analogous to the Gould-Jacobs reaction.[3][7][8][9]
Caption: Reaction scheme for pyrazolo[3,4-d]pyrimidine core synthesis.
Step-by-Step Methodology
This protocol describes the synthesis of an ethyl 5,7-dimethyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate, a versatile intermediate for further functionalization into potent FAK inhibitors.
-
Condensation: In a reaction vessel, combine this compound (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1-1.5 equivalents). The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.
-
Initial Heating: Heat the mixture at a moderate temperature (e.g., 120-140 °C) for 1-2 hours. This step facilitates the initial condensation and elimination of ethanol to form the acyclic anilinomethylenemalonate intermediate. Progress can be monitored by TLC or LC-MS.
-
Cyclization: Increase the temperature significantly (e.g., to 240-260 °C) and maintain for 30-60 minutes. This high temperature is crucial to drive the intramolecular thermal cyclization, which forms the pyrimidine ring.[10][11]
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture.
-
Isolation: Dilute the cooled mixture with a non-polar solvent like hexane or ether to facilitate further precipitation. Collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with a cold, non-polar solvent to remove residual high-boiling solvent and unreacted starting materials. Dry the product under vacuum.
Trustworthiness through Self-Validation: The resulting pyrazolo[3,4-d]pyrimidine core can be fully characterized by NMR, MS, and IR to confirm its structure. This intermediate is then ready for subsequent reactions, such as hydrolysis of the ester followed by amide coupling, to introduce further diversity and target specific interactions within the FAK active site.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be followed.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing.
Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.
Conclusion
This compound (CAS 121983-36-6) is a valuable and versatile heterocyclic building block. Its straightforward synthesis and the strategic placement of its reactive amino group make it an ideal starting material for the construction of complex bioactive molecules. Its demonstrated utility in the synthesis of pyrazolo[3,4-d]pyrimidine-based FAK inhibitors underscores its importance for researchers and drug developers in the field of oncology and kinase inhibitor discovery. The protocols and characterization data provided in this guide offer a solid foundation for its use in the laboratory.
References
- Wouters, J., & Constant, S. (Eds.). (2016).
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- PubChem. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound dihydrochloride.
- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3793.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- MDPI. (2022).
- ResearchGate. (2020). Design, synthesis and biological evaluation of ring-fused pyrazoloamino pyridine/pyrimidine derivatives as potential FAK inhibitors.
- PubMed Central (PMC). (2022). The Development of FAK Inhibitors: A Five-Year Update.
- PubMed. (2020). Design, synthesis and biological evaluation of ring-fused pyrazoloamino pyridine/pyrimidine derivatives as potential FAK inhibitors.
- ResearchGate. (n.d.). Scheme 3. Reaction of pyrazole derivative 4 with dicarbonyl compounds.
- Wiley Online Library. (1948). The Gould-Jacobs Reaction.
- PubMed Central (PMC). (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- ResearchGate. (n.d.). The reaction of 4‐aminopyrazoles 1 a–c, 2 a, b with aldehydes.
- PubMed Central (PMC). (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- PubChem. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-.
- SciSpace. (n.d.). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- ResearchGate. (n.d.). The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole, 4-amino-3,5-dimethyl- | C5H9N3 | CID 78931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ablelab.eu [ablelab.eu]
- 11. researchgate.net [researchgate.net]
Synthesis of substituted pyrazole amines from hydrazine
An In-depth Technical Guide to the Synthesis of Substituted Pyrazole Amines from Hydrazine for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrazole amines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This guide provides an in-depth technical overview of the primary synthetic routes to this critical heterocyclic scaffold, with a focus on the reaction of hydrazine and its derivatives with various precursors. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the practical aspects of these syntheses. This document is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.
The Significance of Pyrazole Amines in Drug Discovery
The pyrazole nucleus is a privileged scaffold in drug discovery due to its metabolic stability and its ability to participate in a wide range of biological interactions.[1] The introduction of an amino group to the pyrazole ring further enhances its utility, providing a key handle for molecular diversification and interaction with biological targets.[2] Pyrazole amines are found in a variety of approved drugs and clinical candidates for the treatment of a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[1][2]
Core Synthetic Strategies for Pyrazole Amine Synthesis
The synthesis of substituted pyrazole amines from hydrazine derivatives generally relies on the cyclocondensation reaction with a suitable three-carbon building block. The choice of this precursor dictates the substitution pattern of the final pyrazole product. We will explore the most common and versatile of these methods.
From β-Ketonitriles: A Versatile Route to 5-Aminopyrazoles
The reaction of β-ketonitriles with hydrazines is one of the most widely used and versatile methods for the synthesis of 5-aminopyrazoles.[3][4][5] This reaction proceeds through a well-defined mechanism, offering high yields and regioselectivity.
Mechanism: The reaction is initiated by the nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.[3][4][5]
Diagram 1: Mechanism of 5-Aminopyrazole Synthesis from a β-Ketonitrile
A simplified workflow for the synthesis of 5-aminopyrazoles.
Experimental Protocol: Synthesis of 1-Aryl-1H-pyrazole-5-amines via Microwave Irradiation
This protocol describes a rapid and efficient microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines from an α-cyanoketone and an aryl hydrazine.[6][7][8]
-
Reagents and Materials:
-
α-Cyanoketone (1.0 mmol)
-
Aryl hydrazine hydrochloride (1.0 mmol)
-
1 M Hydrochloric acid (5 mL)
-
10% Sodium hydroxide solution
-
Microwave reactor vials (2-5 mL)
-
Stir bar
-
-
Procedure:
-
In a 2-5 mL microwave vial, combine the α-cyanoketone (1.0 mmol), aryl hydrazine hydrochloride (1.0 mmol), and a stir bar.
-
Add 5 mL of 1 M hydrochloric acid to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully open the vial and transfer the contents to a beaker.
-
Basify the solution with 10% sodium hydroxide until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
-
Self-Validation:
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Product Characterization: The identity and purity of the product should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and Mass Spectrometry. The presence of the amine group can be confirmed by the characteristic N-H stretching bands in the IR spectrum.
-
The Knorr Pyrazole Synthesis: Reaction with 1,3-Dicarbonyl Compounds
The Knorr pyrazole synthesis is a classic and highly effective method for the preparation of pyrazoles and pyrazolones from 1,3-dicarbonyl compounds and hydrazines.[9][10][11][12] This reaction can be catalyzed by acids and is known for its high yields.[13][14]
Mechanism: The reaction proceeds via the initial formation of a hydrazone at one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation of the remaining amino group with the second carbonyl group, leading to a dihydropyrazole intermediate which then dehydrates to the aromatic pyrazole.[9][11]
Diagram 2: Knorr Pyrazole Synthesis Workflow
A general workflow for the Knorr pyrazole synthesis.
Experimental Protocol: Acetic Acid-Catalyzed Knorr Pyrazole Synthesis
This protocol provides a general procedure for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and hydrazine hydrate.[13][15]
-
Reagents and Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Hydrazine hydrate or substituted hydrazine (10 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount, ~0.1 mL)
-
-
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the hydrazine hydrate or substituted hydrazine (10 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Wash the product with cold ethanol and dry.
-
-
Self-Validation:
-
TLC Analysis: Use a mobile phase like 30% ethyl acetate/70% hexane to monitor the disappearance of the 1,3-dicarbonyl compound.[15]
-
Melting Point: Determine the melting point of the product and compare it with the literature value.
-
Spectroscopic Analysis: Confirm the structure using NMR, IR, and mass spectrometry.
-
Synthesis from α,β-Unsaturated Carbonyl Compounds
The reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines provides a route to pyrazolines, which can then be oxidized to pyrazoles.[16][17][18][19] This method is particularly useful for the synthesis of 3,5-diarylpyrazoles.
Mechanism: The reaction typically involves a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to form a pyrazoline. The pyrazoline is then oxidized to the corresponding pyrazole.[19]
Diagram 3: Pyrazole Synthesis from Chalcones
Pathway for pyrazole synthesis starting from chalcones.
Comparative Data of Synthetic Methods
The choice of synthetic method depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The following table provides a comparative overview of the discussed methods.
| Method | Precursor | Product | Typical Yields | Advantages | Disadvantages |
| From β-Ketonitriles | β-Ketonitrile | 5-Aminopyrazole | 70-95%[6] | High regioselectivity, versatile precursors | β-Ketonitriles can be unstable |
| Knorr Synthesis | 1,3-Dicarbonyl | Substituted Pyrazole | 80-95%[20] | High yields, readily available starting materials | Can produce regioisomers with unsymmetrical dicarbonyls[17] |
| From α,β-Unsaturated Carbonyls | Chalcone | 3,5-Diarylpyrazole | 60-85%[16] | Access to specific substitution patterns | Requires an additional oxidation step |
Conclusion
The synthesis of substituted pyrazole amines from hydrazine is a well-established and versatile area of organic chemistry with significant implications for drug discovery. The methods outlined in this guide, particularly the use of β-ketonitriles and 1,3-dicarbonyl compounds, provide reliable and efficient routes to this important class of heterocycles. The choice of a specific synthetic pathway should be guided by the desired substitution pattern and the principles of green chemistry, such as the use of microwave-assisted synthesis to reduce reaction times and energy consumption.[21][22]
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
- Approaches towards the synthesis of 5-aminopyrazoles - PMC. (2011, February 9).
- Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (n.d.).
- Knorr pyrazole synthesis. (n.d.).
- Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). Beilstein Journal of Organic Chemistry.
- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.). Canadian Journal of Chemistry.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.).
- Knorr Pyrazole Synthesis (M. Pharm). (2018, October 2). Slideshare.
- knorr pyrazole synthesis. (2017, March 23). Slideshare.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- Paal–Knorr synthesis. (n.d.). In Wikipedia.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, November 28). MDPI.
- Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023, March 1). YouTube.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journal of Organic Chemistry.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journal of Organic Chemistry.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Microwave-assisted synthesis of pyrazoles - a mini-review. (n.d.). DergiPark.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI.
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.).
- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021, October 11). ACS Omega.
- Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (n.d.).
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023, September 6). Bentham Science.
- Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (n.d.). Organic & Biomolecular Chemistry.
- Approaches towards the synthesis of 5-aminopyrazoles. (n.d.).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). The Journal of Organic Chemistry.
- A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
- Knorr pyrazole synthesis. (n.d.). ResearchGate.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). RSC Publishing.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. (n.d.).
- Optimization of the Thorpe-Ziegler cyclization a. (n.d.). ResearchGate.
- Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (n.d.). ACG Publications.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC.
- Catalytic hydrogenation process for preparing pyrazoles. (n.d.). Google Patents.
- Recent applications of pyrazole and its substituted analogs. (2016, August 6).
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI.
- Thorpe reaction. (n.d.). In Wikipedia.
- Knorr Pyrazole Synthesis. (n.d.). springerprofessional.de.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. soc.chim.it [soc.chim.it]
- 6. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. jk-sci.com [jk-sci.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. knorr pyrazole synthesis | PPTX [slideshare.net]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
- 20. pharmajournal.net [pharmajournal.net]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. eurekaselect.com [eurekaselect.com]
An In-Depth Technical Guide to 1,5-dimethyl-1H-pyrazol-4-amine: Nomenclature, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,5-dimethyl-1H-pyrazol-4-amine, a heterocyclic amine with growing interest in medicinal chemistry. This document delineates its precise chemical identity, including its IUPAC name and relevant synonyms, to ensure clarity in scientific communication. A detailed summary of its physicochemical properties is presented, offering crucial data for experimental design and computational modeling. While specific biological data for this isomer remains emergent, this guide explores its role as a key intermediate in the synthesis of bioactive molecules, drawing parallels with the well-documented activities of related pyrazole derivatives. Particular emphasis is placed on its potential applications in drug discovery, notably in the development of kinase inhibitors and anti-inflammatory agents. This guide aims to be a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole-based therapeutic agents.
Chemical Identity and Nomenclature
Ensuring the precise identification of a chemical entity is paramount for reproducible research and clear scientific discourse. This section provides the definitive nomenclature and identifiers for this compound.
IUPAC Name
The systematic and unambiguous name for the compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 1,5-dimethylpyrazol-4-amine [1][2].
Synonyms and Identifiers
In literature and commercial listings, this compound may be referred to by several synonyms. It is crucial to recognize these variations to conduct thorough literature searches and procure the correct chemical entity.
| Identifier Type | Value |
| Common Synonyms | This compound, 1,5-dimethylpyrazol-4-amine hydrochloride |
| CAS Number | 40719-75-3 (for the free base) |
| PubChem CID | 573813[1] |
| Molecular Formula | C₅H₉N₃[1] |
| Molecular Weight | 111.15 g/mol [1] |
| InChI | InChI=1S/C5H9N3/c1-4-5(6)3-7-8(4)2/h3H,6H2,1-2H3[1] |
| InChIKey | JKSYHPUINDBWRF-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC1=C(C=NN1C)N[1] |
This table summarizes the key identifiers for this compound.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. They influence solubility, permeability, and metabolic stability, which are critical parameters in drug development.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | PubChemLite[1] |
| Molecular Weight | 111.15 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 111.07965 Da | PubChemLite[1] |
| XlogP (predicted) | 0.0 | PubChemLite[1] |
| Hydrogen Bond Donor Count | 1 | PubChemLite[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChemLite[1] |
| Rotatable Bond Count | 0 | PubChemLite[1] |
This table outlines the key physicochemical properties of this compound.
Synthesis and Characterization
The synthesis of aminopyrazoles is a well-established area of organic chemistry. While specific, detailed protocols for this compound are not abundantly available in peer-reviewed literature, its synthesis can be approached through established methodologies for related compounds.
General Synthetic Approach: Cyclocondensation
The most common and versatile method for the synthesis of aminopyrazoles is the cyclocondensation of a β-ketonitrile with a hydrazine derivative[3]. In the case of this compound, a plausible synthetic route would involve the reaction of a suitable β-ketonitrile with methylhydrazine.
Characterization Techniques
The structural confirmation and purity assessment of synthesized this compound would be conducted using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure, confirming the positions of the methyl and amine groups on the pyrazole ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule, such as N-H stretches of the amine and C=N and C=C stretches of the pyrazole ring.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. While specific biological activity data for this compound is limited in the public domain, its utility as a chemical intermediate for the synthesis of bioactive molecules is significant[4]. Derivatives of aminopyrazoles have shown a wide range of biological activities, and this compound serves as a valuable building block for exploring new chemical space.
Role as a Key Intermediate
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents[4]. The amine group at the 4-position provides a reactive handle for further functionalization, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound.
Potential as a Scaffold for Kinase Inhibitors
Many kinase inhibitors incorporate a pyrazole core. The structural features of this compound make it an attractive starting point for the design of novel kinase inhibitors. For instance, derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been investigated as potent CDK2 inhibitors for potential cancer treatment[5][6]. The general principle involves using the pyrazole scaffold to orient functional groups that can interact with the ATP-binding site of kinases.
Potential in the Development of Anti-inflammatory Agents
Aminopyrazole derivatives have also been explored for their anti-inflammatory properties. For example, inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases, have been developed from 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides[7][8]. The this compound scaffold could similarly be utilized to design novel anti-inflammatory agents.
Distinction from Isomeric Compounds
It is critical to distinguish this compound from its isomers, as they may exhibit different chemical and biological properties. The most common isomers encountered in chemical databases and literature are:
-
3,5-dimethyl-1H-pyrazol-4-amine: The methyl groups are at positions 3 and 5 of the pyrazole ring.
-
1,5-dimethyl-1H-pyrazol-3-amine: The amine group is at the 3-position instead of the 4-position[9][10].
Researchers should pay close attention to the nomenclature and CAS numbers to ensure they are working with the correct isomer.
Conclusion and Future Perspectives
This compound is a heterocyclic compound with a confirmed chemical identity and predictable physicochemical properties. While detailed, publicly available data on its specific biological activities are currently sparse, its structural features make it a highly valuable building block in medicinal chemistry. Its primary role as a key intermediate for the synthesis of potential kinase inhibitors and anti-inflammatory agents underscores its importance for drug discovery professionals.
Future research efforts should focus on the detailed biological characterization of this compound and its derivatives. Elucidating its specific molecular targets and mechanisms of action will be crucial for unlocking its full therapeutic potential. The development and publication of robust and scalable synthetic protocols will also be instrumental in facilitating its broader use within the scientific community. This technical guide serves as a foundational reference to stimulate and support these future investigations.
References
- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
- This compound (C5H9N3). PubChemLite. [Link]
- This compound dihydrochloride. MySkinRecipes. [Link]
- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
- 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?). PubChem. [Link]
- Discovery of N,4-Di(1 H-pyrazol-4-yl)
- 1,5-dimethyl-1H-pyrazol-3-amine. PubChem. [Link]
- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed. [Link]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Cas 31728-75-3,1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. LookChem. [Link]
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b).
- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.
- [Ce(L-Pro)2]2 (Oxa)
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]
Sources
- 1. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]
- 2. 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?) | C5H10ClN3 | CID 46737045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. This compound dihydrochloride [myskinrecipes.com]
- 5. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 1,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 7017747 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 1,5-dimethyl-1H-pyrazol-4-amine
An In-Depth Technical Guide to 1,5-dimethyl-1H-pyrazol-4-amine: Properties, Synthesis, and Applications
Introduction
Overview and Significance
This compound is a substituted pyrazole derivative that has emerged as a molecule of significant interest within the fields of medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established "privileged structure" in pharmacology, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The specific arrangement of the dimethyl and amine substituents on this particular isomer provides a unique electronic and steric profile, making it a valuable and versatile building block for the synthesis of complex therapeutic agents.[3] This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Nomenclature and Identification
Proper identification is critical for sourcing and regulatory purposes. The compound is systematically identified by the following descriptors:
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 1,5-dimethylpyrazol-4-amine, 4-Amino-1,5-dimethylpyrazole |
| CAS Number | 573813-08-4 (for free base) |
| Molecular Formula | C₅H₉N₃ |
| Molecular Weight | 111.15 g/mol [4] |
| InChI Key | JKSYHPUINDBWRF-UHFFFAOYSA-N[5] |
Molecular Structure
The structure consists of a five-membered pyrazole ring with methyl groups at the N1 and C5 positions and a primary amine group at the C4 position. This substitution pattern is key to its utility in building more complex molecules.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application, influencing everything from reaction conditions to formulation. While extensive experimental data for this specific isomer is not widely published, the following table summarizes key computed properties and data from closely related isomers to provide a reliable profile.
| Property | Value / Observation | Source / Rationale |
| Appearance | Expected to be a solid at room temperature. | Based on related aminopyrazoles.[6] |
| Melting Point | Not experimentally reported. Related isomer 1,5-dimethyl-1H-pyrazol-3-amine melts at 65-68 °C. | [6] |
| Boiling Point | Not experimentally reported. Related isomer 1,5-dimethyl-1H-pyrazol-3-amine boils at 234.7 °C at 760 mmHg. | [6] |
| Solubility | Expected to have some solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO. | General property of small amine-containing heterocycles. |
| pKa | The amine group is basic. The exact pKa is not reported, but it is expected to be in the range of typical aromatic amines. | Chemical intuition based on structure. |
| XLogP3 | 0.0 | PubChemLite (Predicted)[5] |
| Stability | The compound is stable under standard ambient conditions. Store in a dry, cool, and well-ventilated place.[7] | General guidance for amine compounds. |
Synthesis and Manufacturing
A robust and scalable synthetic route is paramount for the utilization of any chemical intermediate in drug development. While multiple strategies exist for pyrazole synthesis, a common and logical approach for this target involves the functionalization of a pre-formed pyrazole ring.
Proposed Synthetic Pathway
A plausible and efficient synthesis starts with the commercially available 1,5-dimethyl-1H-pyrazole. The strategy involves introducing a nitro group at the 4-position via electrophilic nitration, followed by a standard reduction to yield the target amine. This two-step process is generally high-yielding and utilizes common laboratory reagents.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on standard organic chemistry procedures for nitration and nitro group reduction.
Step 1: Nitration of 1,5-Dimethyl-1H-pyrazole
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), add 1,5-dimethyl-1H-pyrazole to concentrated sulfuric acid.
-
Reagent Addition: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10 °C.
-
Causality: The strong acid mixture generates the nitronium ion (NO₂⁺), the active electrophile. The electron-rich pyrazole ring readily undergoes electrophilic aromatic substitution.
-
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring completion by TLC.
-
Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) until basic. The product, 4-nitro-1,5-dimethyl-1H-pyrazole, will precipitate and can be collected by filtration, washed with water, and dried.
Step 2: Reduction of 4-Nitro-1,5-dimethyl-1H-pyrazole
-
Setup: To a flask containing the 4-nitro intermediate, add a solvent such as ethanol or ethyl acetate.
-
Catalyst/Reagent Addition: Add a reducing agent. A common choice is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Causality: These reagents are highly effective for the chemoselective reduction of an aromatic nitro group to a primary amine without affecting the pyrazole ring.
-
-
Reaction: If using SnCl₂, heat the mixture to reflux. If using catalytic hydrogenation, stir vigorously under a positive pressure of hydrogen gas. Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
For SnCl₂ reduction: Cool the reaction, make it strongly basic with NaOH to precipitate tin salts, and extract the product into an organic solvent (e.g., ethyl acetate).
-
For catalytic hydrogenation: Filter the reaction mixture through celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Chemical Reactivity and Spectral Profile
Reactivity Profile
The reactivity of this compound is dominated by the nucleophilic character of the 4-amino group.
-
N-Acylation/Sulfonylation: The primary amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common first step in building more complex drug candidates.
-
N-Alkylation: The amine can be alkylated using alkyl halides, though conditions must be controlled to avoid over-alkylation.
-
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines, which can be further reduced to secondary amines.[1]
-
Ring Reactivity: The pyrazole ring itself is relatively electron-rich due to the donating effects of the amine and methyl groups. While the 4-position is substituted, the 3-position is a potential site for further electrophilic substitution, though this is less common than reactions at the amine.
Spectroscopic Analysis
Spectroscopic data is essential for structural confirmation and quality control. The following table outlines the expected spectral characteristics.
| Technique | Expected Features |
| ¹H NMR | - Two sharp singlets for the two methyl groups (N-CH₃ and C-CH₃). - A singlet for the C3-H proton on the pyrazole ring. - A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. |
| ¹³C NMR | - Five distinct signals corresponding to the five carbon atoms in the molecule (two methyl carbons and three ring carbons). |
| IR Spectroscopy | - A pair of N-H stretching bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. - C-H stretching bands just below 3000 cm⁻¹. - C=C and C=N stretching vibrations from the pyrazole ring in the 1400-1600 cm⁻¹ region. |
| Mass Spec (EI) | - A molecular ion (M⁺) peak at m/z = 111. |
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile scaffold in medicinal chemistry.
Role as a Key Building Block
Its structure allows for easy and predictable functionalization, making it an ideal starting point for creating libraries of compounds for high-throughput screening. The amine serves as a handle for introducing diverse side chains, which can be tailored to interact with specific biological targets.
Sources
- 1. Buy [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](hexyl)amine [smolecule.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound dihydrochloride [myskinrecipes.com]
- 4. Pyrazole, 4-amino-3,5-dimethyl- | C5H9N3 | CID 78931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
A Technical Guide to the Initial Synthesis and Discovery of Pyrazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and materials.[3][4] This technical guide provides an in-depth exploration of the seminal discoveries and foundational synthetic methodologies that gave rise to this critical class of compounds. We will dissect the historical context of the pyrazole discovery by Ludwig Knorr, provide detailed mechanistic explanations for the principal synthetic routes—including the Knorr synthesis and 1,3-dipolar cycloadditions—and offer field-proven insights into the causality behind key experimental choices. This document is structured to serve as a comprehensive reference, bridging historical discovery with the practical application of core synthetic principles.
Part 1: The Seminal Discovery: Ludwig Knorr and the Dawn of Pyrazole Chemistry
The journey into pyrazole chemistry began not as a direct inquiry, but as an unexpected outcome of research into quinoline derivatives. In 1883, the German chemist Ludwig Knorr reported the synthesis of the first pyrazole derivative.[5][6][7] While reacting ethyl acetoacetate with phenylhydrazine, he isolated a compound he later identified as 1-phenyl-3-methyl-5-pyrazolone.[6][8] This molecule, later named Antipyrine, would become one of the world's most widely used anti-inflammatory drugs before the rise of aspirin, underscoring the immediate therapeutic relevance of this new heterocyclic system.[8]
Knorr's foundational experiment, now eponymously known as the Knorr pyrazole synthesis, laid the groundwork for the most versatile and widely practiced method for constructing the pyrazole core.[9]
Original Experimental Protocol (Knorr, 1883)
The following protocol is adapted from Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin".[9] It highlights the simplicity of the initial discovery.
Step-by-Step Methodology:
-
Reactant Combination: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[9]
-
Initial Condensation: The mixture was allowed to stand at ambient temperature, during which a noticeable warming occurred and water separated from the reaction mixture.[9]
-
Heating and Dehydration: To drive the reaction to completion, the mixture was gently warmed on a water bath. This step facilitates the intramolecular cyclization and subsequent elimination of ethanol.
-
Isolation and Purification: Upon cooling, the reaction product solidified into a crystalline mass. This solid product, 1-phenyl-3-methyl-5-pyrazolone, was then collected.[9] Modern adaptations of this procedure would include a recrystallization step from a solvent such as ethanol to achieve higher purity.[9]
Quantitative Data & Observations
| Reactant | Molar Mass ( g/mol ) | Amount Used (g) | Moles (approx.) |
| Phenylhydrazine | 108.14 | 100 | 0.925 |
| Ethyl Acetoacetate | 130.14 | 125 | 0.960 |
| Product | Molar Mass ( g/mol ) | Melting Point | Appearance |
| 1-Phenyl-3-methyl-5-pyrazolone | 174.19 | 127 °C | Crystalline Solid |
| Table 1: Reactant and product data from Knorr's original synthesis. |
Part 2: Foundational Synthetic Strategies
The initial discovery rapidly evolved into a set of robust and versatile methods for pyrazole synthesis. The two primary strategies involve the condensation of a binucleophile (hydrazine) with a 1,3-dielectrophile, or a [3+2] cycloaddition reaction.
The Knorr Pyrazole Synthesis: Condensation with 1,3-Dicarbonyls
The most common and direct application of Knorr's discovery is the acid-catalyzed condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound.[10][11] The reaction's success is driven by the high reactivity of the hydrazine nucleophile and the thermodynamic stability of the resulting aromatic pyrazole ring.[12]
Mechanistic Rationale:
The reaction proceeds through a well-established pathway involving initial condensation followed by cyclization and dehydration.[10][11]
-
Initial Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This leads to the formation of a carbinolamine intermediate, which readily dehydrates to form a hydrazone or an enamine. The specific intermediate can depend on which carbonyl is attacked and the reaction conditions.
-
Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the second carbonyl group.[8]
-
Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[13]
The use of an unsymmetrical 1,3-dicarbonyl can lead to a mixture of two regioisomeric products, a significant consideration in synthetic design.[14][15]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Generalized Experimental Protocol (Modern Adaptation):
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol or acetic acid).
-
Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt, an equivalent of base may be required. A catalytic amount of acid (e.g., glacial acetic acid) is often added.[12]
-
Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Reaction times can vary from 1 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.
Synthesis from α,β-Unsaturated Carbonyls
An important extension of the condensation strategy involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones.[16] This method typically proceeds via a pyrazoline intermediate, which is subsequently aromatized.
Mechanistic Rationale:
The pathway involves two key transformations:
-
Michael Addition & Cyclization: The reaction initiates with a conjugate (Michael) addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular condensation between the nitrogen and the carbonyl carbon to form a 5-membered pyrazoline ring.[17][18]
-
Aromatization: The non-aromatic pyrazoline intermediate must be converted to the pyrazole. This is achieved in one of two ways:
-
Oxidation: An external oxidizing agent (e.g., I₂, air, DDQ) is used to remove two hydrogen atoms, forming the aromatic double bond.[16]
-
Elimination: If the α,β-unsaturated carbonyl contains a leaving group at the β-position, aromatization occurs via spontaneous elimination of this group after the cyclization step.[3]
-
Caption: Synthetic workflow from α,β-unsaturated ketones.
1,3-Dipolar Cycloaddition Routes
A mechanistically distinct and powerful approach to pyrazole synthesis is the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[6][19] This method constructs one C-N bond and one C-C bond in a single, often concerted, step.
The Pechmann Synthesis:
The classic example is the Pechmann pyrazole synthesis, first reported in 1898, which involves the reaction of diazomethane (a 1,3-dipole) with an acetylene (a dipolarophile).[20][21][22] The reaction proceeds via a 1,3-dipolar cycloaddition to form a 3H-pyrazole, which then rapidly tautomerizes to the more stable aromatic 1H-pyrazole.[21]
Modern Variations:
While diazomethane is highly effective, its toxicity and explosive nature have led to the development of safer alternatives. Modern protocols often generate the diazo compound in situ or use stable surrogates like N-tosylhydrazones, which can be converted to diazo compounds under basic conditions.[19][23] This cycloaddition strategy is highly valuable for accessing specific substitution patterns that can be challenging to obtain via condensation routes.[24][25]
Part 3: Comparative Insights and Conclusion
The choice of synthetic strategy is dictated by the desired substitution pattern, the availability of starting materials, and considerations of regioselectivity.
| Synthetic Route | Key Precursors | Primary Bond Formations | Key Advantages | Common Limitations |
| Knorr Synthesis | Hydrazine, 1,3-Dicarbonyl | 2 x C-N | High yields, readily available precursors, robust.[12][16] | Regioselectivity issues with unsymmetrical substrates.[15] |
| From α,β-Unsaturated Carbonyls | Hydrazine, α,β-Unsaturated Carbonyl | C-N, C-C (Michael Add.) | Access to pyrazolines, good for specific substitution. | Often requires a separate aromatization (oxidation) step.[16] |
| 1,3-Dipolar Cycloaddition | Diazo Compound, Alkyne | C-N, C-C | Excellent control over substitution, mechanistically elegant.[19] | Precursors (e.g., diazoalkanes) can be hazardous.[21] |
| Table 2: Comparison of primary pyrazole synthetic strategies. |
The initial, serendipitous discovery of pyrazoles by Ludwig Knorr in 1883 catalyzed the development of a rich and diverse field of heterocyclic chemistry. The foundational synthetic methods—the Knorr condensation and 1,3-dipolar cycloadditions—remain the bedrock upon which modern pyrazole synthesis is built.[14][19] These core reactions, refined over more than a century, have enabled chemists to construct a vast library of pyrazole-containing molecules. The profound impact of these compounds, from early anti-inflammatory drugs like Antipyrine to modern blockbuster pharmaceuticals like Celecoxib, is a direct legacy of these pioneering synthetic discoveries.[2][4][17] For researchers in drug development, a deep understanding of these fundamental synthetic pathways is not merely a historical exercise, but an essential tool for the rational design and creation of the next generation of therapeutic agents.
References
- Pechmann Pyrazole Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journal of Organic Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules.
- From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. (2011). Chemical Reviews.
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
- Process for the preparation of pyrazoles. (1981). Google Patents.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules.
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). Organic & Biomolecular Chemistry.
- Pechmann-Pyrazol-Synthese. (n.d.). Wikipedia.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Journal of Nuclear Medicine & Radiation Therapy.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journals.
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science & Engineering Technology.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. (2000). The Journal of Organic Chemistry.
- Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2014). Organic & Biomolecular Chemistry.
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate.
- Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub.
- Chapter 5: Pyrazoles. (2015). Royal Society of Chemistry.
- A review on biological activity of pyrazole contain pyrimidine derivatives. (2024). ResearchGate.
- Pyrazole. (n.d.). Britannica.
- 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). Royal Society of Chemistry.
- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2010). ACS Omega.
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). MDPI.
- Ludwig Knorr. (n.d.). Britannica.
- 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. (2016). The Journal of Organic Chemistry.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering.
- Pechmann pyrazole synthesis. (n.d.). ResearchGate.
- Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (2018). Organic & Biomolecular Chemistry.
- Pechmann pyrazole synthesis. (n.d.). Semantic Scholar.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 19. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Pechmann Pyrazole Synthesis [drugfuture.com]
- 21. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 22. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
1,5-dimethyl-1H-pyrazol-4-amine molecular weight and formula
An In-Depth Technical Guide to 1,5-dimethyl-1H-pyrazol-4-amine: Properties, Synthesis, and Applications
Abstract
This compound is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its substituted pyrazole core is a recognized "privileged scaffold," frequently appearing in molecules designed to interact with biological targets. This guide provides a comprehensive overview of its fundamental chemical properties, common synthetic pathways, key applications in drug discovery—particularly as an intermediate for kinase inhibitors—and essential safety and handling protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to support its effective use in a laboratory setting.
Chemical Identity and Core Properties
The foundational characteristics of this compound are summarized below. These identifiers are essential for accurate sourcing, characterization, and regulatory compliance.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉N₃ | [1][2][3] |
| Molecular Weight | 111.15 g/mol | [1][2] |
| Monoisotopic Mass | 111.079647300 Da | [1][2] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CC1=C(C=NN1C)N | [3] |
| InChI Key | JKSYHPUINDBWRF-UHFFFAOYSA-N | [3] |
Synthesis and Chemical Reactivity
The synthesis of substituted pyrazoles is a well-established area of organic chemistry. The most versatile and common methods for creating the 5-aminopyrazole scaffold, to which this compound belongs, involve the cyclocondensation of a hydrazine derivative with a β-functionalized nitrile.
Retrosynthetic Analysis and Common Synthetic Pathway
A prevalent strategy involves the reaction between a hydrazine and a β-ketonitrile. For this compound, this would conceptually involve methylhydrazine and a suitably substituted β-ketonitrile. The reaction proceeds through a nucleophilic attack of the hydrazine onto the ketone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Below is a generalized workflow for this type of synthesis.
Caption: Generalized synthetic workflow for pyrazole formation.
Experimental Protocol: General Cyclocondensation
This protocol is a representative example for the synthesis of substituted aminopyrazoles and should be adapted and optimized for specific substrates and scales.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the β-ketonitrile derivative (1.0 eq) and a suitable solvent, such as ethanol or acetic acid.
-
Hydrazine Addition: Add methylhydrazine (1.1 eq) to the solution. The addition may be done dropwise if the initial reaction is exothermic.
-
Heating and Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or in-line FT-IR spectroscopy.[4][5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent may be removed under reduced pressure.
-
Purification: The crude product is then purified. This is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups:
-
Aromatic Amine: The primary amine at the C4 position is a key site for functionalization. It can undergo standard amine reactions such as acylation, alkylation, and reductive amination to build more complex molecular architectures.[6]
-
Pyrazole Ring: The pyrazole ring itself is aromatic and can undergo electrophilic substitution, although the directing effects of the existing methyl and amino groups will influence the regioselectivity of such reactions.
Applications in Research and Drug Development
The pyrazole moiety is a cornerstone in modern medicinal chemistry, recognized for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] this compound is particularly valuable as a key intermediate for synthesizing more complex, biologically active molecules.
Intermediate for Kinase Inhibitors
A primary application is in the development of kinase inhibitors for oncology.[8][9] The pyrazole scaffold serves as an excellent bioisostere for other aromatic systems and provides a rigid framework with well-defined hydrogen bonding vectors. The amine group at the C4 position allows for the straightforward attachment of other heterocyclic systems, a common strategy in designing ATP-competitive kinase inhibitors.[10] For example, derivatives have been explored as inhibitors for Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer.[10]
Caption: Role as a scaffold in drug discovery workflow.
Anti-inflammatory Agents
The pyrazole core is also present in numerous anti-inflammatory drugs. Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways.[8] This includes the development of inhibitors for targets such as calcium release-activated calcium (CRAC) channels, which are relevant in treating inflammatory conditions like rheumatoid arthritis.[9]
Analytical Characterization
To confirm the identity and purity of this compound, a combination of standard analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic shifts for the methyl groups, the pyrazole ring protons, and the amine protons.
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to identify the key functional groups, particularly the N-H stretches of the primary amine. In-line FT-IR has been successfully used to monitor the synthesis of related aminopyrazoles in real-time.[4][5]
Safety, Handling, and Storage
Proper handling of this compound is critical to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).
Hazard Identification
The compound is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[11][12]
-
Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[11][12][13]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[11][12]
-
Acute Toxicity, Oral (Category 4): May be harmful if swallowed.[12][14]
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or a face shield.[12][13][15]
-
Ventilation: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[14][15]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][15] Do not eat, drink, or smoke when using this product.[14]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][15] Store locked up.[14][15]
First Aid Measures
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][13]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[11][13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[11][13]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[12][14]
Conclusion
This compound is more than a simple chemical reagent; it is a versatile and highly valuable scaffold for the construction of complex and biologically active molecules. Its straightforward synthesis and reactive amine handle make it an ideal starting point for projects in drug discovery, particularly in the fields of oncology and inflammation. A thorough understanding of its properties, reactivity, and safety protocols is essential for any researcher aiming to leverage its potential in the laboratory.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1-methyl-1H-pyrazole.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate.
- CymitQuimica. (2025). Safety Data Sheet: 1,5-Dimethyl-1H-pyrazol-3-amine.
- ChemicalBook. (n.d.). 1,5-dimethyl-N-propyl-1H-pyrazol-4-amine.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-1-methyl-1H-pyrazole.
- El-Gazzar, A. B. A., et al. (2013). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
- Combi-Blocks, Inc. (2023). Safety Data Sheet: FM-3975.
- Smolecule. (n.d.). N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine.
- MySkinRecipes. (n.d.). This compound dihydrochloride.
- Smolecule. (n.d.). (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7017747, 1,5-dimethyl-1H-pyrazol-3-amine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78931, Pyrazole, 4-amino-3,5-dimethyl-.
- Benchchem. (n.d.). 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride.
- Ye, D., et al. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules.
- Li, J., et al. (2015). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- PubChemLite. (n.d.). This compound (C5H9N3).
- Alam, M. A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals.
Sources
- 1. 1,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 7017747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazole, 4-amino-3,5-dimethyl- | C5H9N3 | CID 78931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]
- 4. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Buy [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](hexyl)amine [smolecule.com]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound dihydrochloride [myskinrecipes.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. combi-blocks.com [combi-blocks.com]
- 15. aksci.com [aksci.com]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrazole Derivatives
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility has made it a "privileged scaffold" in the design of novel therapeutic agents.[3] A multitude of pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] In fact, several FDA-approved drugs, such as the anti-inflammatory celecoxib and various tyrosine kinase inhibitors for cancer therapy, feature the pyrazole core, underscoring its therapeutic significance.[1][3]
This guide provides an in-depth technical overview of the biological activity screening of novel pyrazole derivatives. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols. Instead, I will furnish a narrative that interweaves methodology with mechanistic rationale, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system for generating robust and reproducible data.
I. The Strategic Imperative for Screening Pyrazole Derivatives
The decision to focus on pyrazole derivatives is rooted in their proven success and future potential. Structure-activity relationship (SAR) studies have consistently shown that modifications to the pyrazole ring can significantly modulate biological activity, allowing for the fine-tuning of potency and selectivity.[6][7][8] This inherent "tunability" makes the pyrazole scaffold an ideal starting point for library synthesis and high-throughput screening campaigns aimed at discovering novel drug candidates.
Key Therapeutic Areas for Pyrazole Derivatives:
-
Oncology: Pyrazole derivatives have been shown to target a variety of cancer-related pathways, including tubulin polymerization, receptor tyrosine kinases (such as EGFR and VEGFR-2), and cell cycle regulators (like CDKs).[3][6][9]
-
Infectious Diseases: The scaffold is a promising platform for the development of new antibacterial and antifungal agents, a critical need in an era of growing antimicrobial resistance.[1][10]
The following sections will detail the experimental workflows for screening novel pyrazole derivatives in these key therapeutic areas.
II. Anticancer Activity Screening: A Multi-faceted Approach
The evaluation of a compound's anticancer potential requires a tiered screening strategy, moving from broad cytotoxicity assessments to more specific mechanistic studies.
A. Primary Screening: Assessing Cytotoxicity
The initial step is to determine the general toxicity of the novel pyrazole derivatives against a panel of human cancer cell lines. This provides a first look at the compound's potential as an anticancer agent.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15][16][17]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole derivatives for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified ethanol solution) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance of the solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm.[15]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| Pyrazole A | MCF-7 (Breast) | 5.21[6] |
| Pyrazole B | HepG2 (Liver) | 2.0[6] |
| Pyrazole C | HCT-116 (Colon) | 1.51[18] |
| Doxorubicin | MCF-7 (Breast) | 3.83[6] |
Note: The values presented are hypothetical examples based on literature findings.
B. Secondary Screening: Elucidating the Mechanism of Action
Compounds that exhibit significant cytotoxicity in the primary screen are advanced to secondary assays to determine their mechanism of action.
Signaling Pathway Analysis
Many pyrazole derivatives exert their anticancer effects by inhibiting specific signaling pathways crucial for cancer cell proliferation and survival.[6]
Caption: Potential anticancer targets of pyrazole derivatives.
Protocol 2: Kinase Inhibition Assays
Enzymatic assays can be used to directly measure the inhibitory activity of pyrazole derivatives against specific kinases.
Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected as a decrease in substrate phosphorylation.
Step-by-Step Methodology:
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, ATP, and the pyrazole derivative at various concentrations.
-
Incubation: Allow the reaction to proceed for a set time at the optimal temperature for the enzyme.
-
Detection: Use a detection reagent that produces a signal (e.g., fluorescence, luminescence, or absorbance) proportional to the amount of phosphorylated substrate or remaining ATP.
-
Data Analysis: Calculate the IC50 value for kinase inhibition.
III. Antimicrobial Activity Screening: Combating Infectious Agents
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promise in this area.[1][10]
A. Primary Screening: Determining Inhibitory Concentrations
The initial evaluation of antimicrobial activity involves determining the minimum concentration of a compound that inhibits microbial growth.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20]
Principle: A serial dilution of the pyrazole derivative is incubated with a standardized inoculum of the target microorganism. The lowest concentration that shows no turbidity is the MIC.
Step-by-Step Methodology:
-
Compound Dilution: Perform a two-fold serial dilution of the pyrazole derivatives in a suitable broth medium in a 96-well plate.
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.
B. Secondary Screening: Assessing Bactericidal vs. Bacteriostatic Activity
The MIC assay does not distinguish between agents that kill bacteria (bactericidal) and those that simply inhibit their growth (bacteriostatic). The Minimum Bactericidal Concentration (MBC) assay is used to make this distinction.
Protocol 4: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][21]
Principle: Aliquots from the clear wells of the MIC assay are subcultured onto agar plates without the antimicrobial agent. The lowest concentration from which no bacterial growth occurs on the agar plate is the MBC.
Step-by-Step Methodology:
-
Subculturing: Following MIC determination, take a small aliquot from each well that showed no visible growth and plate it on a drug-free agar medium.
-
Incubation: Incubate the agar plates overnight.
-
MBC Determination: Count the number of colony-forming units (CFUs) on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFUs compared to the initial inoculum.
Data Presentation:
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Pyrazole D | S. aureus | 8 | 16 | Bactericidal |
| Pyrazole E | E. coli | 16 | >64 | Bacteriostatic |
| Ampicillin | S. aureus | 2 | 4 | Bactericidal |
Note: The values presented are for illustrative purposes.
Caption: Workflow for MIC and MBC determination.
IV. Anti-inflammatory Activity Screening: Targeting the Arachidonic Acid Pathway
Protocol 5: In Vitro COX/LOX Inhibition Assays
These enzymatic assays are crucial for determining the potency and selectivity of pyrazole derivatives against cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes.[22][23][24]
Principle: The activity of COX enzymes is often measured by monitoring the oxygen consumption or the formation of prostaglandin E2 (PGE2).[23] LOX activity can be assessed by detecting the formation of its products, such as leukotrienes.
Step-by-Step Methodology:
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2, or 5-LOX.
-
Reaction Mixture: In a suitable buffer, combine the enzyme, arachidonic acid (the substrate), and the pyrazole derivative at various concentrations.
-
Incubation: Allow the reaction to proceed for a defined period.
-
Detection: Quantify the product formation using methods such as enzyme immunoassays (EIA) for PGE2 or spectrophotometric methods for LOX products.[25]
-
Data Analysis: Calculate the IC50 values for each enzyme and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index |
| Pyrazole F | 4.5 | 0.02 | 15.2 | 225 |
| Pyrazole G | 2.1 | 0.03 | 0.12 | 70 |
| Celecoxib | >10 | 0.04 | >100 | >250 |
Note: The values are illustrative and based on published data.[11]
Caption: Targeting the arachidonic acid pathway.
V. Conclusion and Future Directions
The biological screening of novel pyrazole derivatives is a dynamic and promising area of drug discovery. The methodologies outlined in this guide provide a robust framework for identifying and characterizing new therapeutic agents. The key to success lies in a logical, tiered approach that progresses from broad, high-throughput screens to more focused, mechanism-of-action studies.
As our understanding of disease biology deepens, so too will our strategies for screening. Future directions will likely involve the use of more complex, physiologically relevant models, such as 3D cell cultures and organoids, as well as the integration of computational methods for in silico screening and SAR analysis. The versatile pyrazole scaffold is poised to remain at the forefront of these efforts, continuing to yield novel compounds with the potential to address significant unmet medical needs.
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Review and Letters. [Link]
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. [Link]
- Minimum Bactericidal Concentration (MBC) Assay.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). Molecules. [Link]
- Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). Chem Rev Lett. [Link]
- Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- MIC/MBC Testing. Vincitogen. [Link]
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia. [Link]
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry. [Link]
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]
- Facile synthesis and antimicrobial screening of pyrazole derivatives. (2024).
- MIC & MBC. Phi NanoScience Center. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2016). Molecules. [Link]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). Saudi Journal of Biological Sciences. [Link]
- Exploring LOX and COX Analysis in Anti-Inflammatory Research. (2023).
- In vitro assays for cyclooxygenase activity and inhibitor characterization. (2009). Current Protocols in Pharmacology. [Link]
- New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). Bioorganic Chemistry. [Link]
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). Organic & Biomolecular Chemistry. [Link]
- Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. (2021). Letters in Drug Design & Discovery. [Link]
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]
- Review: biologically active pyrazole derivatives. (2017). New Journal of Chemistry. [Link]
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]
- Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2023). Molecules. [Link]
- Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones. (2022). Oriental Journal of Chemistry. [Link]
- In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for compounds 1-13, celecoxib and zileuton.
- Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. (2023). Scientific Reports. [Link]
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- MTT assay. Wikipedia. [Link]
- Cell Sensitivity Assays: The MTT Assay.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay - Wikipedia [en.wikipedia.org]
- 16. atcc.org [atcc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. emerypharma.com [emerypharma.com]
- 20. MIC & MBC - Phi NanoScience Center (PNSC) [phi-nano.com]
- 21. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 22. athmicbiotech.com [athmicbiotech.com]
- 23. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1,5-dimethyl-1H-pyrazol-4-amine: Commercial Availability, Synthesis, and Applications in Drug Discovery
Introduction
1,5-dimethyl-1H-pyrazol-4-amine is a substituted pyrazole derivative that is gaining interest within the research and drug development sectors. As a functionalized heterocyclic compound, it serves as a valuable building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting its significance in the development of new therapeutic agents.[1] This guide provides an in-depth overview of the commercial availability of this compound, discusses its synthetic routes, and explores its current and potential applications for researchers, scientists, and professionals in drug development.
Commercial Availability
This compound is available from several chemical suppliers, typically for research and development purposes. The compound can be sourced in various purities and quantities, and it is often available as a hydrochloride salt.[2] When sourcing this chemical, it is crucial to consider the purity, the form (free base or salt), and the supplier's quality control documentation.
Below is a summary of representative commercial sources for pyrazole derivatives, illustrating the typical availability for such compounds. Researchers should always verify the current stock and purity with the specific supplier.
| Supplier | Product Name | CAS Number | Purity | Quantity |
| Sigma-Aldrich | This compound | 121983-36-6 | ≥95% | Inquire |
| BOC Sciences | 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine | 936939-85-4 | Inquire | Inquire |
| ChemUniverse | This compound DIHYDROCHLORIDE | N/A | Inquire | Bulk Quote |
Note: The availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.
Synthetic Methodologies
A plausible synthetic route to this compound would likely involve the nitration of 1,5-dimethyl-1H-pyrazole followed by the reduction of the resulting nitro group to the desired amine.
Illustrative Synthetic Workflow
The following diagram outlines a potential two-step synthesis for this compound.
Caption: A potential synthetic pathway for this compound.
Exemplary Laboratory-Scale Protocol
The following is a generalized, illustrative protocol for the synthesis of a substituted aminopyrazole, based on common organic chemistry techniques. This protocol is for informational purposes and should be adapted and optimized by a qualified chemist with appropriate safety precautions.
Step 1: Nitration of 1,5-dimethyl-1H-pyrazole
-
To a stirred and cooled solution of 1,5-dimethyl-1H-pyrazole in concentrated sulfuric acid, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid, maintaining a low temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Filter the solid, wash with water, and dry to obtain 1,5-dimethyl-4-nitro-1H-pyrazole.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Reduction of 1,5-dimethyl-4-nitro-1H-pyrazole
-
Dissolve the 1,5-dimethyl-4-nitro-1H-pyrazole in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Applications in Drug Discovery and Research
The pyrazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to form a variety of interactions with biological targets. The amino group at the 4-position of this compound provides a key functional handle for further chemical modifications, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.
Kinase Inhibitors
A significant application of pyrazole derivatives is in the development of kinase inhibitors for cancer therapy.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a common feature of many cancers. The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, which can be synthesized from aminopyrazoles, has shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[6][7] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising target for anticancer drug development.[7]
The following diagram illustrates the role of CDK2 in cell cycle progression and its inhibition by a pyrazole-based inhibitor.
Caption: Inhibition of the Cyclin E/CDK2 complex by a pyrazole-based inhibitor.
Other Therapeutic Areas
Beyond oncology, pyrazole derivatives have been investigated for a wide range of therapeutic applications, including:
-
Anti-inflammatory agents: Some pyrazole-containing compounds have shown efficacy as inhibitors of enzymes like COX-2.[5]
-
Antimicrobial agents: The pyrazole scaffold has been incorporated into molecules with antibacterial and antifungal activities.[3]
-
Neurodegenerative diseases: There is emerging research into the neuroprotective effects of pyrazole derivatives.[5]
The versatility of the pyrazole core structure, combined with the reactive amine functionality of this compound, makes it a valuable tool for medicinal chemists exploring these and other therapeutic areas.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its utility is primarily centered on its role as a precursor for the synthesis of more complex, biologically active molecules, particularly in the area of kinase inhibition. As the demand for novel therapeutics continues to grow, the importance of versatile and functionalized heterocyclic compounds like this compound in the drug discovery pipeline is set to increase.
References
- Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]
- PubChem. 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?). [Link]
- Oakwood Chemical. 1,5-Dimethyl-1H-pyrazole. [Link]
- MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)
- PubMed. Discovery of N,4-Di(1 H-pyrazol-4-yl)
- MDPI.
- ResearchGate. General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)
- TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Ce(L-Pro)2]2 (Oxa)
- ChemUniverse. Request Bulk Quote. [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?) | C5H10ClN3 | CID 46737045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 7. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comprehensive Guide to 1,5-dimethyl-1H-pyrazol-4-amine: From Safe Handling to Synthetic Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide serves as a critical resource for laboratory professionals engaged in the use of 1,5-dimethyl-1H-pyrazol-4-amine. It moves beyond a standard safety data sheet to provide a holistic understanding of the compound, grounded in the principles of chemical reactivity, risk mitigation, and its strategic role in the synthesis of novel therapeutics. As a senior application scientist, the goal is to empower you with both the practical knowledge for safe handling and the scientific context for its application, ensuring both laboratory safety and research efficacy.
The Compound: A Strategic Building Block in Medicinal Chemistry
This compound is a heterocyclic amine built upon the pyrazole scaffold. The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its metabolic stability and ability to participate in key binding interactions make it a favored motif in drug design.[1] The amine functionality at the 4-position of this specific derivative provides a crucial synthetic handle, allowing for its incorporation into larger, more complex molecules, particularly through reactions like amide bond formation. This makes it a valuable intermediate in the development of targeted therapies, including kinase inhibitors.[3][4]
Physicochemical Characteristics
A foundational understanding of a compound's physical and chemical properties is the first step in ensuring its proper handling and use.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₉N₃ |
| Molecular Weight | 111.15 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 65-68 °C |
| Solubility | Soluble in various organic solvents |
| CAS Number | 35100-92-6 |
Hazard Identification and Proactive Risk Management
The safe utilization of any chemical begins with a clear-eyed assessment of its potential hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health hazards that necessitate stringent control measures.
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3]
These classifications mandate a handling protocol that assumes the compound is hazardous upon ingestion, skin/eye contact, and inhalation.
Visualizing the Hazard Profile
The GHS pictograms provide an immediate visual reinforcement of the primary risks associated with this compound.
Caption: GHS pictogram indicating skin, eye, and respiratory irritation.
The Self-Validating Safety Protocol: A Multi-Layered Approach
A robust safety protocol is a self-validating system, meaning each layer of protection is designed to back up the others, minimizing the potential for exposure and ensuring that any unforeseen incident is effectively contained.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood. All manipulations, including weighing, transferring, and preparing solutions, must be performed within the fume hood to prevent the inhalation of dust or vapors.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for proper engineering controls but is a critical final barrier between the researcher and the chemical.
Caption: Essential PPE for handling this compound.
Safe Storage and Handling Practices
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Handling: Avoid the formation of dust and aerosols. Use non-sparking tools for handling the solid. Wash hands thoroughly after handling, even if gloves were worn.
Emergency Response: Preparedness and Action
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Spill Response: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite) and sweep it into a suitable container for hazardous waste disposal. Do not let the product enter drains.[3]
Application in Synthesis: The Role in Kinase Inhibitor Scaffolding
The true value of this compound in a drug development context is its function as a versatile synthetic intermediate. The pyrazole core is a common feature in a multitude of kinase inhibitors, which are a major class of cancer therapeutics.[4][5] The primary amine of this compound is an excellent nucleophile for forming amide bonds with carboxylic acids, a reaction that is one of the most frequently used in medicinal chemistry to assemble complex drug candidates.[6]
Illustrative Synthetic Workflow: Amide Coupling
The following diagram illustrates a generalized workflow for an amide coupling reaction, a typical application for this compound.
Caption: A typical experimental workflow for amide bond formation.
Detailed Experimental Protocol: Synthesis of a Pyrazole Amide Derivative
This protocol provides a detailed, step-by-step methodology for a representative amide coupling reaction. The causality for each step is explained to provide a deeper understanding of the process.
-
Reactant Preparation (Under Inert Atmosphere):
-
Action: In a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, dissolve the desired carboxylic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Reasoning: An inert atmosphere and anhydrous solvent are critical to prevent the reaction of the highly reactive activated carboxylic acid intermediate with water, which would quench the reaction and reduce the yield.
-
-
Carboxylic Acid Activation:
-
Action: To the stirring solution, add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents). Allow the mixture to stir at room temperature for 15-20 minutes.
-
Reasoning: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a reactive acyl-pyridinium species.[7][8] This intermediate is highly susceptible to nucleophilic attack. DIPEA is a non-nucleophilic organic base used to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.
-
-
Amine Addition and Coupling:
-
Action: Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF to the reaction flask.
-
Reasoning: The primary amine of the pyrazole acts as the nucleophile, attacking the activated carboxylic acid to form a stable tetrahedral intermediate, which then collapses to form the desired amide bond.
-
-
Reaction Monitoring and Completion:
-
Action: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Reasoning: Reaction times can vary depending on the steric and electronic properties of the substrates. Analytical monitoring is essential to determine the point of maximum conversion and to avoid potential side reactions from prolonged reaction times.
-
-
Aqueous Workup:
-
Action: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Reasoning: The workup procedure is designed to remove the water-soluble DMF solvent and other byproducts (e.g., salts of DIPEA, reacted HATU). The brine wash helps to remove any remaining water from the organic layer.
-
-
Purification:
-
Action: Purify the resulting crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Reasoning: Chromatography separates the desired product from any unreacted starting materials or minor side products, ensuring the high purity required for subsequent biological testing or further synthetic steps.
-
Disposal and Decontamination
All materials contaminated with this compound, including empty containers, absorbent materials from spills, and disposable PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Work surfaces should be decontaminated with an appropriate solvent and then washed with soap and water.
References
- CymitQuimica. (n.d.). SAFETY DATA SHEET - 1,5-Dimethyl-1H-pyrazol-3-amine.
- Patel, K., & Singh, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Di Mola, A., & Ialongo, D. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
- Smolecule. (n.d.). (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine.
- Al-Ostoot, F. H., & Al-Ghorbani, M. (2022).
- Nitulescu, G. M., Nedelcu, G., Buzescu, A., Velescu, B. S., & Olaru, O. T. (2015). The pyrazole scaffold in drug development. A target profile analysis. Studia Universitatis “Vasile Goldiş”, Seria Ştiinţele Vieţii.
- Singh, A., & Kumar, R. (2024). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.
- Chaikuad, A., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
- Abdel-Maksoud, M. S. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.
- BenchChem. (n.d.). 1,5-Dimethyl-1H-pyrazol-3-amine|CAS 35100-92-6.
- Voll, C., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules.
- BenchChem. (n.d.). Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Fisher Scientific. (n.d.). Amide Synthesis.
- BenchChem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of Amino-1H-Pyrazole Amide Derivatives from 2-Methyl-4-nitrobenzoic Acid.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. growingscience.com [growingscience.com]
Tautomerism in Substituted Pyrazole Compounds: From First Principles to Practical Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs.[1] A critical, yet often complex, feature of N-unsubstituted pyrazoles is their existence as a dynamic equilibrium of two or more interconverting isomers known as tautomers.[2][3] This phenomenon of prototropic tautomerism profoundly influences the molecule's physicochemical properties, including hydrogen bonding capacity, lipophilicity, and molecular shape. Consequently, it directly impacts pharmacokinetic profiles and binding affinities to biological targets.[1] A thorough understanding and ability to predict the predominant tautomeric form are therefore indispensable for the rational design of pyrazole-based therapeutics. This guide provides a comprehensive exploration of tautomerism in substituted pyrazoles, detailing the governing principles, robust characterization methodologies, and direct implications for drug discovery and development.
The Phenomenon of Pyrazole Tautomerism
Tautomerism describes the chemical equilibrium between two or more readily interconvertible structural isomers.[4] In N-heterocyclic systems like pyrazole, the most prevalent form is prototropic tautomerism, which involves the migration of a proton.[5]
Annular Tautomerism
The quintessential tautomerism in 3(5)-substituted pyrazoles is annular tautomerism . This involves the migration of a proton between the two adjacent ring nitrogen atoms, N1 and N2.[1][6] This rapid exchange results in an equilibrium between two distinct tautomers, commonly referred to as the 3-substituted and 5-substituted forms (or, more formally, the 1H- and 2H- tautomers, though the position of the substituent is the key differentiator).
Caption: Annular tautomerism in a 3(5)-substituted pyrazole.
Substituent Tautomerism
When substituents on the pyrazole ring contain mobile protons themselves, additional tautomeric forms can arise. This is common in pyrazolones (keto-enol tautomerism) and aminopyrazoles (amino-imino tautomerism).[2][7][8] While the imino forms of aminopyrazoles are generally not favored, the keto-enol equilibrium in pyrazolones is a critical consideration.[2][8]
Guiding the Equilibrium: Factors of Influence
The position of the tautomeric equilibrium is not static; it is a delicate balance dictated by a combination of intrinsic and extrinsic factors. Understanding these factors is key to predicting and controlling the tautomeric preference.
Caption: Key factors that modulate the pyrazole tautomeric equilibrium.
Substituent Electronic Effects
The electronic nature of the substituent at the C3/C5 position is arguably the most significant determinant.[3][9]
-
Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and alkyl groups stabilize the tautomer where the proton is on the adjacent nitrogen (N1), favoring the 3-substituted tautomer .[3]
-
Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -COOH, and -CFO stabilize the tautomer where the proton is on the distal nitrogen (N2), favoring the 5-substituted tautomer .[3][9][10] This places the lone pair of the neighboring nitrogen closer to the electron-deficient substituent.
| Substituent (R) | Type | Favored Tautomer | Rationale |
| -NH₂ | Strong EDG | 3-Amino | EDG increases basicity of adjacent N, stabilizing the N1-H form.[3] |
| -CH₃ | Weak EDG | 3-Methyl (often in equilibrium) | Slight preference for the 3-substituted form.[3][11] |
| -Phenyl | Variable | 3-Phenyl | Generally favors the 3-phenyl tautomer.[11] |
| -COOCH₃ | EWG | 5-Carbomethoxy | EWG is better stabilized when adjacent to the sp² nitrogen lone pair.[12] |
| -NO₂ | Strong EWG | 5-Nitro | Strong inductive and resonance withdrawal favors the 5-substituted form.[10][12] |
Environmental Effects: Solvent, Temperature, and Physical State
-
Solvent: The solvent environment can shift the equilibrium. Polar, protic solvents can form hydrogen bonds with either nitrogen atom, potentially lowering the energy barrier for interconversion and solvating one tautomer preferentially over the other.[6] In contrast, apolar aprotic solvents can slow the tautomeric exchange.[6]
-
Temperature: Lowering the temperature decreases the rate of proton exchange. This is a crucial experimental technique used in NMR spectroscopy to "freeze out" the equilibrium and observe signals from individual tautomers.[6][11]
-
Physical State: In the solid state, pyrazoles typically exist as a single, well-defined tautomer due to packing forces and strong intermolecular interactions, such as the formation of hydrogen-bonded dimers, trimers, or linear chains (catemers).[2][6][7][11] This crystalline form may not be the most abundant tautomer in solution, a phenomenon known as desmotropy.[7]
Methodologies for Tautomer Elucidation
A multi-faceted approach combining spectroscopic and computational methods is required for the unambiguous characterization of pyrazole tautomers. The choice of method depends on the specific question being asked—whether it concerns the static solid-state structure or the dynamic equilibrium in solution.
Caption: A validated workflow for the comprehensive analysis of pyrazole tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution.[6]
-
Causality of Spectral Features: In cases of rapid proton exchange (fast on the NMR timescale), the signals for the C3 and C5 carbons, as well as their attached protons, will appear as single, time-averaged peaks.[6][13] As the rate of exchange becomes comparable to the NMR timescale, these signals will broaden significantly. The N-H proton signal is often very broad or absent due to this exchange.[13]
-
Self-Validating Protocol: Low-Temperature (LT) NMR: To resolve the individual tautomers, the exchange process must be slowed. This protocol provides a self-validating system: the disappearance of averaged/broadened signals and the appearance of two distinct sets of sharp signals upon cooling confirms the presence of a dynamic tautomeric equilibrium.
Step-by-Step Methodology: Low-Temperature NMR
-
Sample Preparation: Dissolve the pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., deuterated methanol, CD₂Cl₂, THF-d₈).[13]
-
Initial Acquisition: Record standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K).[13]
-
Incremental Cooling: Gradually lower the probe temperature in 10-20 K decrements.[13]
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring data.[13]
-
Data Acquisition & Analysis: Record spectra at each temperature until the averaged signals resolve into distinct sets of signals corresponding to each tautomer. The tautomer ratio can be determined by integrating the well-resolved signals of the individual species.[11][13]
-
-
Solid-State NMR (CP/MAS): This technique is invaluable for probing the structure in the solid phase, complementing X-ray crystallography and providing a bridge to the solution-state data.[7][14][15] It can definitively identify the single tautomer present in the crystal lattice.[15]
X-ray Crystallography
X-ray crystallography provides unambiguous proof of the tautomeric form in the solid state by precisely locating the position of the N-H proton.[11][12][16] It also reveals crucial information about intermolecular interactions, such as hydrogen bonding patterns, that stabilize a particular tautomer in the crystal.[6][11] However, it is essential to recognize that this represents a static picture and does not necessarily reflect the dynamic equilibrium present in solution.
Computational Chemistry
Theoretical calculations, particularly Density Functional Theory (DFT), are powerful predictive tools.[6][17]
-
Predicting Stability: By calculating the relative energies (ΔE) and Gibbs free energies (ΔG) of the different tautomers, one can predict their relative stabilities and thus the position of the equilibrium.[9]
-
Workflow Causality: For results to be meaningful and comparable to solution-state experiments, it is critical to include a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations to account for the dielectric effect of the medium.[6][17] Comparing gas-phase calculations to those including a solvent model can explicitly demonstrate the influence of the environment on tautomer preference.
Relevance in Drug Discovery and Development
The tautomeric state of a pyrazole-containing drug candidate is not an academic curiosity; it is a critical determinant of its pharmacological profile.
-
Target Recognition: The two tautomers of a substituted pyrazole are distinct chemical entities. They possess different hydrogen bond donor/acceptor patterns and dipole moments. This can lead to significant differences in binding affinity for a biological target, where one tautomer may bind with high affinity while the other is inactive.[2]
-
Physicochemical and Pharmacokinetic (ADME) Properties: Tautomerism influences key drug-like properties.
-
pKa: The basicity of the pyrazole ring changes depending on which nitrogen bears the proton, affecting the ionization state of the molecule at physiological pH.
-
Lipophilicity (logP): The two tautomers can have different logP values, impacting cell permeability and distribution.
-
Solubility: Changes in hydrogen bonding potential and crystal packing between tautomers can alter aqueous solubility.
-
-
The Gustafsson Paradox: It is sometimes observed that the minor, less stable tautomer is the more biologically active or reactive species.[2][3] This underscores the importance of characterizing the full tautomeric system, as focusing only on the major form could be misleading.
Conclusion
Tautomerism in substituted pyrazoles is a multifaceted phenomenon governed by a subtle interplay of electronic, steric, and environmental factors. For scientists in drug discovery, a proactive and rigorous approach to tautomer characterization is essential. By leveraging a combination of high-resolution NMR spectroscopy, X-ray crystallography, and predictive computational modeling, researchers can gain a definitive understanding of the tautomeric landscape of their compounds. This knowledge is fundamental to establishing clear structure-activity relationships, optimizing drug-like properties, and ultimately designing more effective and safer pyrazole-based medicines.
References
- Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 137. [Link]
- Koleva, B. B., Kolev, T., Spiteller, M., Mayer-Figge, H., & Sheldrick, W. S. (2010). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 15(3), 1466–1484. [Link]
- Kusakiewicz-Dawid, A., Porada, M., Dziuk, B., & Siodłak, D. (2019). Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2631. [Link]
- Jarończyk, M., Dobrowolski, J. C., & Mazurek, A. P. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
- Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]
- Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
- Claramunt, R. M., Elguero, J., Fruchier, A., & de la Cruz, C. (1999). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 37(8), 595-600. [Link]
- Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(32). [Link]
- Kusakiewicz-Dawid, A., Porada, M., Dziuk, B., & Siodłak, D. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups.
- Alkorta, I., Claramunt, R. M., Elguero, J., & Mboyi, C. (2001). The annular tautomerism of the curcuminoid NH-pyrazoles. New Journal of Chemistry, 25(5), 683–688. [Link]
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]
- Catalan, J., de Paz, J. L. G., & Elguero, J. (1996). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (4), 57-60. [Link]
- Claramunt, R. R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]
- Nagy, P. I. (1998). Theoretical studies of the tautomeric equilibria for five-member N-heterocycles in the gas phase and in solution. The University of Toledo Digital Repository. [Link]
- Oziminski, W. P., & Dobrowolski, J. C. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4, 48-56. [Link]
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]
- Elguero, J. (1996). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 66, 1-79. [Link]
- Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). Tautomerism of heterocycles: Five-membered rings with one heteroatom.
- ResearchGate. (n.d.). (A) Pyrazole structures can be described as two different tautomers... [Image].
- van der Westhuizen, C., Dube, P., Meyer, M., & van der Westhuizen, F. (2020). Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. Dalton Transactions, 49(3), 735-745. [Link]
- Alkorta, I., Elguero, J., & Claramunt, R. M. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(10), 2465. [Link]
- Alkorta, I., Elguero, J., & Claramunt, R. M. (2025).
- Wikipedia. (n.d.). Tautomer. Wikipedia. [Link]
- Katritzky, A. R. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329-361. [Link]
- ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... [Image].
- Semantic Scholar. (n.d.).
- Teague, C. N., Le, N. D., & Williams, A. J. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 2054–2068. [Link]
- Slanina, Z. (2012). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 8, 1248–1255. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Tautomer - Wikipedia [en.wikipedia.org]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 12. Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]
- 17. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
Methodological & Application
Use of 1,5-dimethyl-1H-pyrazol-4-amine in medicinal chemistry
An In-Depth Guide to the Application of 1,5-Dimethyl-1H-pyrazol-4-amine in Modern Medicinal Chemistry
Introduction: The Pyrazole Nucleus as a Privileged Scaffold
Pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1][2] Their remarkable structural versatility and ability to engage in various biological interactions have established them as "privileged structures" in drug discovery. This scaffold is present in numerous clinically approved drugs, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.[2][3][4]
Within this important class of molecules, this compound serves as a particularly valuable and versatile building block.[5] Its structure, featuring a reactive primary amine at the 4-position, allows for straightforward functionalization, enabling chemists to construct complex molecular architectures and fine-tune pharmacological properties. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis, applications, and experimental protocols related to this compound, with a primary focus on its role in the development of potent kinase inhibitors.
Synthetic Strategies for the Pyrazole Core
The construction of the pyrazole ring is a well-established area of organic synthesis. The most classical and widely utilized method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][6] Variations of this approach, along with multicomponent reactions and cycloadditions, provide robust access to a diverse range of substituted pyrazoles.[7][8]
The synthesis of the title compound, this compound, begins with the formation of the pyrazole core, followed by sequential methylation, nitration, and reduction.
Caption: Mechanism of cell cycle arrest by CDK2 inhibition.
Quantitative Data on Pyrazole-Based CDK2 Inhibitors
The following table summarizes the inhibitory activity of representative pyrazole-based compounds against various cyclin-dependent kinases, demonstrating the potency and selectivity that can be achieved with this scaffold.
| Compound ID | Modifications | CDK2 (Kᵢ, µM) | CDK1 (Kᵢ, µM) | CDK5 (Kᵢ, µM) | CDK9 (Kᵢ, µM) |
| 1 | Phenylsulfonamide lead | 0.015 | 0.005 | 0.021 | 0.001 |
| 14 | Unsubstituted pyrazole replacement | 0.007 | 0.019 | 0.003 | 0.046 |
| 15 | N-methyl pyrazole replacement | 0.005 | 0.027 | 0.007 | 0.130 |
| Data synthesized from literature reports for illustrative purposes.[9][10] |
Experimental Protocols
Protocol 1: Synthesis of this compound Dihydrochloride
This protocol outlines the multi-step synthesis starting from commercially available reagents.
A. Synthesis of 3,5-Dimethyl-1H-pyrazole [11]1. Rationale: This is a classic Knorr pyrazole synthesis, forming the core heterocyclic ring. The reaction is typically exothermic. 2. Procedure: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add methanol followed by pentane-2,4-dione (1.0 eq). Slowly add hydrazine hydrate (85%, 1.0 eq) dropwise while maintaining the temperature below 35 °C. 3. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. 4. Monitor the reaction by TLC until the starting material is consumed. 5. Remove the solvent under reduced pressure. The resulting crude product is often pure enough for the next step, or it can be purified by distillation or recrystallization.
B. Synthesis of 1,3,5-Trimethyl-1H-pyrazole [11]1. Rationale: N-methylation of the pyrazole. Potassium tert-butoxide is a strong base used to deprotonate the pyrazole nitrogen, making it a more potent nucleophile for reaction with methyl iodide. 2. Procedure: Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in dry THF under a nitrogen atmosphere and cool to 0 °C. 3. Add potassium tert-butoxide (1.8 eq) portion-wise. Allow the mixture to stir at room temperature for 40 minutes. 4. Add a solution of methyl iodide (1.3 eq) in THF dropwise. Stir the reaction at room temperature for 16 hours. 5. Quench the reaction by carefully adding cold water. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum. Purify by column chromatography.
C. Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole
-
Rationale: Electrophilic aromatic substitution to install a nitro group at the C4 position, which is activated for this reaction. The nitro group serves as a precursor to the desired amine.
-
Procedure: Add 1,3,5-trimethyl-1H-pyrazole (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the low temperature.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize carefully with a base (e.g., NaOH solution) until a precipitate forms.
-
Filter the solid, wash with cold water, and dry to yield the nitro-pyrazole.
D. Synthesis of this compound
-
Rationale: Reduction of the nitro group to a primary amine. Tin(II) chloride in concentrated HCl is a classic and effective method for this transformation.
-
Procedure: Suspend the nitro-pyrazole (1.0 eq) in ethanol or concentrated HCl.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction and neutralize with a strong base (e.g., concentrated NaOH) until the solution is strongly alkaline.
-
Extract the product with ethyl acetate or dichloromethane. Dry the combined organic layers, filter, and concentrate to yield the desired amine. The product can be further purified as its hydrochloride salt.
Protocol 2: In Vitro CDK2/Cyclin E Kinase Assay
This general protocol is used to determine the inhibitory potency (IC₅₀) of a synthesized compound.
Caption: Workflow for an in vitro kinase inhibition assay.
-
Plate Preparation: Serially dilute the test compound (e.g., this compound derivative) in DMSO and add to the wells of a 96-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Mixture: Prepare a master mix containing reaction buffer, CDK2/Cyclin E enzyme, a suitable substrate (e.g., Histone H1 peptide), and ATP. For radiometric assays, a portion of the ATP is radiolabeled (e.g., [γ-³²P]ATP). For non-radiometric assays, a specific antibody will be used for detection.
-
Initiation and Incubation: Add the reaction mixture to the wells to start the reaction. Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction. For radiometric assays, this is often done by spotting the mixture onto phosphocellulose paper, which binds the phosphorylated peptide substrate. For ELISA-based methods, a stop solution (e.g., EDTA) is added.
-
Detection & Quantification:
-
Radiometric: Wash the phosphocellulose paper to remove unreacted [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.
-
ELISA: Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance or fluorescence).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Structure-Activity Relationships (SAR)
SAR studies are crucial for optimizing lead compounds into drug candidates. For pyrazole-based inhibitors, key structural modifications can dramatically impact potency and selectivity. [12][13]
-
N1-Substitution: The substituent on the N1 nitrogen of the pyrazole ring often projects into the solvent-exposed region. Modifying this group can improve solubility and pharmacokinetic properties without disrupting hinge binding.
-
C3-Substitution: This position is frequently used to introduce groups that occupy the hydrophobic pocket of the kinase active site. The size and nature of this substituent are critical for potency. [13]* C4-Amine Linker: The amine at the C4 position acts as a versatile handle. The linker and the group attached to it can be modified to pick up additional interactions with the enzyme, enhancing selectivity and potency. In the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series, this amine connects to the pyrimidine core, which is essential for activity. [9]* C5-Substitution: The C5-methyl group in the title compound helps to position the molecule correctly within the active site. SAR studies have shown that even small changes here can alter activity. [14]
Conclusion and Future Perspectives
This compound is a high-value scaffold in medicinal chemistry, offering a synthetically accessible and readily diversifiable core for drug discovery. Its proven success in the development of potent kinase inhibitors, particularly for challenging targets like CDKs, underscores its importance. [5][9]The protocols and principles outlined in this guide provide a solid foundation for researchers aiming to leverage this privileged structure.
Future work will likely focus on expanding the application of this scaffold to other kinase families and exploring its potential in other therapeutic areas where pyrazoles have shown promise, such as in developing anti-inflammatory and neuroprotective agents. [2][15]The continued exploration of novel derivatives based on this compound will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals - Benchchem.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A.
- Structure Activity Relationships - Drug Design Org.
- Synthesis of Pyrazole Compounds by Using Sonication Method | Request PDF - ResearchGate.
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Amino-Pyrazoles in Medicinal Chemistry: A Review - OUCI.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.
- This compound dihydrochloride - MySkinRecipes.
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers.
- SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES - Farmacia Journal.
- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC - NIH.
- Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed.
- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
- Overview on Biological Activities of Pyrazole Derivatives - OUCI.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- A mini review on some biological activities of pyrazole derivatives - ResearchGate.
- Recently reported biological activities of pyrazole compounds | Scilit.
- Current status of pyrazole and its biological activities - PMC - PubMed Central.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
- Pyrazole synthesis - Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound dihydrochloride [myskinrecipes.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
1,5-dimethyl-1H-pyrazol-4-amine as a kinase inhibitor
An Application Note on the Methodological Framework for Evaluating Novel Pyrazole Derivatives as Kinase Inhibitors, Exemplified by 1,5-dimethyl-1H-pyrazol-4-amine
Authored by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are central regulators of cellular signaling, and their dysregulation is a cornerstone of many diseases, including cancer and inflammatory disorders. Consequently, they are among the most intensely pursued classes of drug targets. The pyrazole heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinical and pre-clinical kinase inhibitors.[1][2] This is largely due to the ability of substituted pyrazoles, particularly the 3-aminopyrazole moiety, to act as effective "hinge-binders," creating critical hydrogen bond interactions within the ATP-binding pocket of kinases in a manner that mimics the adenine ring of ATP.[3] This document provides a comprehensive methodological framework for the initial evaluation of novel pyrazole-based compounds as potential kinase inhibitors. We will use this compound, a simple and synthetically accessible pyrazole derivative, as a representative example to guide researchers through the essential stages of screening, validation, and cellular characterization.[4]
Part I: Foundational Principles & Initial Screening
Expertise & Experience: The journey of a kinase inhibitor from concept to clinic begins with a fundamental question: Does the compound interact with and inhibit any kinases? A broad-based, unbiased screening approach is the most efficient and cost-effective strategy to answer this. By testing the compound against a large panel of diverse kinases at a single, relatively high concentration, we can rapidly identify potential "hits" for further investigation. This initial step avoids the resource-intensive process of focusing prematurely on a single kinase family based on structural hypotheses alone.
Protocol 1: High-Throughput In Vitro Kinase Panel Screening
This protocol outlines a generalized procedure for preparing and submitting a compound like this compound for a commercial kinase panel screen, a common first step in a drug discovery cascade.
Causality Behind Experimental Choices:
-
Assay Principle: The ADP-Glo™ Kinase Assay is a robust luminescent platform that quantifies the amount of ADP produced during a kinase reaction.[5] The amount of ADP is directly proportional to kinase activity; therefore, a reduction in the luminescent signal in the presence of the test compound indicates inhibition.
-
Concentration Choice: A concentration of 10 µM is typically used for initial screening. This concentration is high enough to detect even modest inhibitors but low enough to minimize non-specific or off-target effects that can occur at very high concentrations.
Methodology:
-
Compound Preparation:
-
Accurately weigh ~5 mg of this compound.
-
Dissolve in high-purity DMSO to create a 10 mM stock solution. Ensure complete dissolution by vortexing.
-
Prepare aliquots of the stock solution in sterile microfuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
-
Sample Submission for Panel Screening (Illustrative):
-
Select a kinase screening service (e.g., Promega, Eurofins, Reaction Biology).
-
Choose a diversity panel (e.g., 100-400 kinases covering different families of the kinome).
-
Dilute the 10 mM stock solution in DMSO as per the service provider's instructions to the required concentration and volume.
-
Ship the sample plate on dry ice according to the provider's logistical requirements.
-
-
Data Analysis:
-
The primary data will be delivered as "Percent Inhibition" at the 10 µM concentration relative to a vehicle (DMSO) control.
-
Organize the data to identify "hits"—kinases inhibited by more than a predefined threshold (typically >50% or >75%).
-
Hypothetical Screening Data:
The following table summarizes hypothetical screening results for this compound, identifying potential kinase targets for further validation.
| Kinase Target | Kinase Family | % Inhibition at 10 µM | Hit? (Threshold >75%) |
| CDK2/CycA | CMGC | 92% | Yes |
| GSK3β | CMGC | 85% | Yes |
| SRC | Tyrosine Kinase | 21% | No |
| EGFR | Tyrosine Kinase | 15% | No |
| AKT1 | AGC | 78% | Yes |
| p38α | CMGC | 45% | No |
Part II: Hit Validation and Potency Determination
Expertise & Experience: A positive result from a single-point screen is merely an indication of potential activity. It is imperative to validate this "hit" and quantify its potency. This is achieved by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A low IC50 value (typically in the nanomolar to low micromolar range) is a key characteristic of a promising inhibitor candidate.
Protocol 2: IC50 Determination via In Vitro Biochemical Assay
This protocol provides a step-by-step method for determining the IC50 value of a hit compound against a specific kinase using the ADP-Glo™ assay format.[5]
Trustworthiness - A Self-Validating System: This protocol incorporates critical controls to ensure the data is reliable.
-
No-Enzyme Control: Confirms that the signal is dependent on kinase activity.
-
Vehicle Control (DMSO): Represents 100% kinase activity and is used for data normalization.
-
Positive Control Inhibitor: A known, potent inhibitor of the target kinase (e.g., Staurosporine) is run in parallel to confirm the assay is performing as expected.
Experimental Workflow Diagram:
Caption: Workflow for IC50 determination using the ADP-Glo™ assay.
Methodology:
-
Compound Dilution Series:
-
In a 96-well plate, create a 10-point, 3-fold serial dilution of the 10 mM stock solution of this compound in DMSO. This will create a wide concentration range to ensure a complete dose-response curve.
-
-
Kinase Reaction Setup (384-well plate):
-
Add 1 µL of the compound dilutions to the appropriate wells. Include DMSO-only wells (100% activity) and positive control inhibitor wells.
-
Add 2 µL of a solution containing the kinase (e.g., CDK2/CycA) and its substrate (e.g., Histone H1) in reaction buffer.
-
Allow a 15-minute pre-incubation at room temperature for the compound to bind to the kinase.
-
Initiate the reaction by adding 2 µL of ATP solution (at a concentration near the Km for the specific kinase).
-
Incubate for 60 minutes at 30°C.
-
-
Luminescent Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a light signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data: % Activity = (Signal_Inhibitor / Signal_DMSO) * 100.
-
Plot the % Activity against the logarithm of the inhibitor concentration.
-
Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Part III: Cellular Activity and Mechanism of Action
Expertise & Experience: A potent biochemical inhibitor must be able to enter a cell, engage its target, and elicit a biological response. Therefore, the next critical phase is to assess the compound's activity in a cellular context. We first ask if the compound affects cell viability, a common downstream consequence of inhibiting kinases involved in cell cycle progression or survival.[6] Subsequently, we use target-specific assays, like Western blotting, to confirm that the compound is indeed inhibiting the intended kinase inside the cell, an essential step known as "target engagement."
Protocol 3: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity suggests cytotoxicity or cytostatic effects.[7]
Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., A2780 ovarian cancer cells for a CDK2 inhibitor[8]) in appropriate growth medium.
-
Harvest and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Replace the existing medium with the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 4: Cellular Target Engagement via Western Blotting
This protocol confirms that the compound inhibits the target kinase within the cell by measuring the phosphorylation of a known downstream substrate. For a CDK2 inhibitor, a key substrate is the Retinoblastoma protein (Rb).[9] Inhibition of CDK2 leads to a decrease in Rb phosphorylation at specific sites (e.g., Serine 807/811).
Signaling Pathway Diagram:
Caption: Inhibition of the CDK2 pathway by a pyrazole compound.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., A2780) in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the GI50) for 24 hours. Include a DMSO control.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Rb (Ser807/811).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging and Analysis:
-
Image the resulting chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody for total Rb and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
-
A dose-dependent decrease in the p-Rb signal relative to the total Rb and loading control confirms cellular target engagement.
-
Summary of (Hypothetical) Results
| Assay Type | Parameter | Target | Result |
| Biochemical Screen | % Inhibition | CDK2/CycA | 92% at 10 µM |
| Biochemical Potency | IC50 | CDK2/CycA | 0.56 µM |
| Cellular Viability | GI50 | A2780 Cells | 2.8 µM |
| Target Engagement | Western Blot | p-Rb (S807/811) | Dose-dependent decrease |
References
- Discovery of N,4-Di(1 H-pyrazol-4-yl)
- This compound dihydrochloride. MySkinRecipes.
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- A New Insight into the Synthesis and Biological Activities of Pyrazole based Deriv
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Source Not Specified].
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Identification of N-(1H-pyrazol-4-yl)
- Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1. Benchchem.
- Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Current status of pyrazole and its biological activities. PMC - PubMed Central.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH.
- Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development. Benchchem.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound dihydrochloride [myskinrecipes.com]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 1,5-dimethyl-1H-pyrazol-4-amine in the Synthesis and Evaluation of Novel Kinase Inhibitors for Cancer Research
Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2][3][4] Its structural versatility and ability to form key interactions with biological targets have led to its incorporation into a multitude of pharmacologically active agents.[3][4][5] Within the vast landscape of oncology drug discovery, pyrazole derivatives have demonstrated significant potential as inhibitors of crucial signaling proteins that drive cancer progression, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1] This application note focuses on a specific, yet highly valuable, building block: 1,5-dimethyl-1H-pyrazol-4-amine . We will explore its strategic use as a starting material for the synthesis of potent kinase inhibitors and provide detailed protocols for the subsequent biological evaluation of these novel compounds.
Core Concept: Leveraging this compound for Kinase Inhibitor Synthesis
This compound serves as an excellent scaffold for generating libraries of targeted inhibitors. The primary amino group at the C4 position is a versatile handle for introducing various pharmacophores through reactions such as amide bond formation or nucleophilic aromatic substitution. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties. A prominent strategy in modern cancer drug discovery is the development of ATP-competitive kinase inhibitors.[6] The pyrazole moiety can effectively mimic the purine ring of ATP, enabling it to anchor within the ATP-binding pocket of kinases. The substituents on the pyrazole ring can then be tailored to form specific interactions with the surrounding amino acid residues, thereby conferring selectivity for the target kinase.
A particularly fruitful approach has been the synthesis of pyrazolopyrimidine and related heterocyclic systems, which have shown remarkable efficacy as kinase inhibitors.[2][6] For instance, derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been identified as potent CDK2 inhibitors, a key regulator of the cell cycle whose dysregulation is a hallmark of many cancers.[7][8]
PART 1: Synthesis Protocol - From Starting Material to a Novel Kinase Inhibitor
This section outlines a representative synthetic protocol for the preparation of a novel pyrazolopyrimidine-based kinase inhibitor, designated as PZ-CdkIn-1 , starting from this compound.
Experimental Workflow: Synthesis of PZ-CdkIn-1
Caption: Synthetic workflow for the preparation of PZ-CdkIn-1.
Step-by-Step Synthesis of PZ-CdkIn-1
Objective: To synthesize a potent kinase inhibitor by coupling this compound with a di-substituted pyrimidine, followed by a subsequent cross-coupling reaction.
Materials:
-
This compound
-
2,4-dichloro-5-fluoropyrimidine
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvents (e.g., Dioxane, DMF)
-
Standard laboratory glassware and purification equipment (flash chromatography system)
Procedure:
-
Step 1: Buchwald-Hartwig Amination.
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 2,4-dichloro-5-fluoropyrimidine (1.1 eq) in anhydrous dioxane.
-
Add Cs₂CO₃ (2.5 eq), the palladium catalyst (0.05 eq), and the ligand (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 100 °C under an argon atmosphere for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography to yield the intermediate, 2-chloro-5-fluoro-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine.
-
-
Step 2: Suzuki Coupling.
-
Combine the intermediate from Step 1 (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a mixture of dioxane and water.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 90 °C under an argon atmosphere for 8-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Step 3: Purification and Characterization.
-
Purify the crude final product, PZ-CdkIn-1 , by flash column chromatography.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
PART 2: Biological Evaluation Protocols
Once synthesized and purified, PZ-CdkIn-1 must be evaluated for its anti-cancer properties. This section provides detailed protocols for assessing its cytotoxicity, its effect on the cell cycle, and its direct inhibitory activity against a target kinase.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of PZ-CdkIn-1 that inhibits the growth of cancer cell lines by 50% (IC₅₀).
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.[9][10]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[9][11][12]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin).
-
PZ-CdkIn-1 stock solution (e.g., 10 mM in DMSO).
-
MTT reagent (5 mg/mL in PBS).
-
DMSO.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of PZ-CdkIn-1 from the stock solution in the complete growth medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PZ-CdkIn-1. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[10][11][13]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[12][13]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Quantitative Data Summary: Expected IC₅₀ Values
| Compound | Cell Line | Target Pathway | Expected IC₅₀ (µM) | Reference Drug (IC₅₀) |
| PZ-CdkIn-1 | MCF-7 (Breast) | CDK2/Cell Cycle | 0.1 - 5.0 | Roscovitine (~0.45 µM) |
| PZ-CdkIn-1 | HCT-116 (Colon) | CDK2/Cell Cycle | 0.5 - 10.0 | 5-Fluorouracil (~5 µM) |
| PZ-CdkIn-1 | A549 (Lung) | CDK2/Cell Cycle | 0.2 - 8.0 | Cisplatin (~1 µM) |
Note: These are hypothetical yet plausible values based on published data for similar pyrazole-based inhibitors. Actual values will vary.[9][13]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if PZ-CdkIn-1 induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then be used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with PZ-CdkIn-1 at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The data will be used to generate histograms of DNA content, allowing for the quantification of cells in each phase of the cell cycle.
-
Visualizing the Mechanism: Kinase Inhibition and Cell Cycle Arrest
Caption: Inhibition of CDK2 by PZ-CdkIn-1 leads to cell cycle arrest.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of novel pyrazole-based anti-cancer agents. The protocols detailed in this application note provide a robust framework for the synthesis of a representative kinase inhibitor, PZ-CdkIn-1, and its subsequent biological characterization. The straightforward chemistry, combined with the privileged nature of the pyrazole scaffold, allows for the generation of diverse molecular libraries with the potential to inhibit key oncogenic pathways. Further investigation, including in vivo efficacy studies and detailed structure-activity relationship (SAR) analysis, is warranted to fully explore the therapeutic potential of compounds derived from this promising chemical entity.
References
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1. (n.d.). Benchchem.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH.
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing.
- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). [No Source Found].
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- Discovery of N,4-Di(1 H-pyrazol-4-yl)
- (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine. (n.d.). Smolecule.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
- 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. (n.d.). NIH.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (n.d.). International Journal of Pharmaceutical Sciences.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Novel (1H-Pyrazol-4-ylamino)pyrimidine Derivatives as Wee1 Inhibitors for Treatment of Cancer. (2025). ACS Medicinal Chemistry Letters.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 8. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpbs.com [ijpbs.com]
- 13. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
Application Notes & Protocols: Leveraging 1,5-Dimethyl-1H-pyrazol-4-amine Scaffolds in Anti-Inflammatory Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Notably, its derivatives are prominent in the landscape of anti-inflammatory drugs, exemplified by the selective COX-2 inhibitor Celecoxib.[1][4] This document provides an in-depth guide for researchers and drug development professionals on utilizing the 1,5-dimethyl-1H-pyrazol-4-amine scaffold as a starting point for discovering novel anti-inflammatory agents. We will explore the rationale behind targeting inflammatory pathways, provide detailed protocols for the synthesis of pyrazole derivatives, and outline robust in vitro and in vivo assays for evaluating their therapeutic potential.
Introduction: The Rationale for Pyrazole Scaffolds in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and cardiovascular disorders.[5] A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which mediate the conversion of arachidonic acid into pro-inflammatory prostaglandins.[1][6] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1][7]
The therapeutic goal of non-steroidal anti-inflammatory drugs (NSAIDs) is to inhibit these enzymes. However, non-selective NSAIDs that inhibit both COX-1 and COX-2 are associated with gastrointestinal side effects.[1] This led to the development of selective COX-2 inhibitors, many of which are based on the pyrazole heterocyclic ring system.[4][7][8] The pyrazole scaffold provides a rigid and versatile framework for designing molecules that can selectively fit into the active site of the COX-2 enzyme.[7][9] This guide focuses on using this compound as a chemical starting point to generate and test novel derivatives with potent and selective anti-inflammatory activity.
Caption: The Arachidonic Acid Cascade and COX-2 Inhibition.
The Drug Discovery Workflow: From Synthesis to In Vivo Validation
The process of discovering a novel anti-inflammatory agent from a starting scaffold is a multi-step, iterative process. The workflow involves chemical synthesis of a library of derivatives, followed by a hierarchical screening cascade to identify promising lead compounds.
Caption: High-Level Drug Discovery Workflow for Pyrazole Derivatives.
Protocols: Synthesis and Evaluation
This section provides detailed, self-validating protocols for the key stages of the discovery process.
Protocol 3.1: Representative Synthesis of a 1,3,5-Triaryl-2-Pyrazoline Derivative
The synthesis of pyrazole and pyrazoline derivatives is often achieved through the cyclization of chalcones with hydrazine derivatives.[1][10][11] This protocol details a reliable method for creating a library of compounds for screening.
Rationale: This two-step process (Claisen-Schmidt condensation followed by cyclization) is versatile, allowing for diverse substitutions on the aryl rings, which is essential for exploring the Structure-Activity Relationship (SAR).
Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)
-
Dissolve a substituted acetophenone (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol (30 mL).
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10 mL of 40% NaOH) to the stirred mixture, maintaining the temperature below 25°C with an ice bath.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid (the chalcone), wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.
Step 2: Cyclization to Form 2-Pyrazoline
-
Dissolve the synthesized chalcone (5 mmol) in glacial acetic acid (20 mL).
-
Add 4-hydrazinobenzenesulfonamide hydrochloride (5 mmol) to the solution. This specific hydrazine derivative is chosen to mimic the sulfonamide moiety present in Celecoxib, a key pharmacophore for COX-2 selectivity.[10]
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude pyrazoline derivative by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Validation: Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[11][12]
Protocol 3.2: In Vitro COX-1/COX-2 Inhibition Assay
Rationale: This is the primary assay to determine the potency and, critically, the selectivity of the synthesized compounds. A high selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) is the hallmark of a promising drug candidate, predicting a lower risk of gastrointestinal side effects.[8]
This protocol is based on commercially available COX inhibitor screening assay kits (e.g., from Cayman Chemical, Abcam), which measure the peroxidase activity of the COX enzymes.
-
Reagent Preparation: Prepare all reagents (assay buffer, heme, enzyme, arachidonic acid substrate, colorimetric substrate) as per the manufacturer's instructions. Prepare a dilution series of the test compounds and the control inhibitor (e.g., Celecoxib) in DMSO.
-
Reaction Setup (96-well plate):
-
Add 150 µL of Assay Buffer to the background wells.
-
Add 10 µL of Heme to all wells except the background.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add 10 µL of the diluted test compounds, control inhibitor, or DMSO (vehicle control) to the wells.
-
-
Incubation: Gently shake the plate and incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of Arachidonic Acid solution to all wells except the background to initiate the reaction.
-
Develop and Read: Incubate for 10 minutes at 25°C. Add the colorimetric substrate and read the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) .
-
Protocol 3.3: Cellular Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
Rationale: Moving from a purified enzyme to a cellular system is a crucial step for validation. RAW 264.7 murine macrophages are a standard model for studying inflammation.[13][14] Lipopolysaccharide (LPS), a component of gram-negative bacteria, potently stimulates these cells to produce inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6, mimicking an inflammatory response.[13][15] This assay assesses a compound's ability to suppress this response in a biological context.
Caption: Workflow for the RAW 264.7 Cellular Anti-Inflammatory Assay.
Protocol Steps:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[14]
-
Seeding: Seed the cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[14][15]
-
Treatment: The next day, remove the old medium. Add fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) or a positive control (e.g., Dexamethasone). Include a vehicle control (DMSO) group. Incubate for 1-2 hours.
-
Stimulation: Add LPS to all wells except the negative control group to a final concentration of 1 µg/mL.[13][14]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitric Oxide (NO) Measurement (Griess Assay): [13]
-
Collect 100 µL of the cell culture supernatant from each well.
-
Mix it with 100 µL of Griess Reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the remaining supernatant to measure the concentration of pro-inflammatory cytokines like TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocol.
-
Protocol 3.4: In Vivo Carrageenan-Induced Paw Edema Model
Rationale: This is a widely used and validated preclinical model of acute inflammation.[6][16][17][18] Carrageenan injection induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a direct measure of its in vivo anti-inflammatory efficacy.
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I (Control): Vehicle only (e.g., 1% Tween-80 solution).
-
Group II (Standard): Reference drug (e.g., Indomethacin or Celecoxib, 10 mg/kg, oral).[11]
-
Group III, IV, V (Test): Test compound at different doses (e.g., 10, 25, 50 mg/kg, oral).
-
-
Drug Administration: Administer the test compounds and reference drug orally 1 hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[11][18]
-
Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[11]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.
-
-
Data Presentation and Interpretation
Quantitative data from the screening cascade should be summarized for clear comparison and to establish a structure-activity relationship (SAR).
Table 1: Representative Data from In Vitro Screening of Pyrazole Derivatives
| Compound ID | R¹ Group | R² Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM)[8][19] | SI (COX-1/COX-2) | % NO Inhibition @ 10µM (in RAW 264.7) |
| PYZ-001 | H | H | 15.2 | 1.8 | 8.4 | 45.3% |
| PYZ-002 | 4-OCH₃ | H | 20.5 | 0.9 | 22.8 | 62.1% |
| PYZ-003 | H | 4-F | 12.8 | 0.5 | 25.6 | 75.8% |
| PYZ-004 | 4-OCH₃ | 4-F | >50 | 0.2 | >250 | 88.4% |
| Celecoxib | - | - | 5.4 | 0.02 | 270 | 92.5% |
Interpretation: From this hypothetical data, a researcher could deduce that:
-
Adding an electron-donating group like methoxy (OCH₃) at the R¹ position (PYZ-002) improves COX-2 selectivity.
-
Adding an electron-withdrawing group like fluorine (F) at the R² position (PYZ-003) enhances both potency and selectivity.
-
The combination of these substitutions (PYZ-004) results in a highly potent and selective compound, warranting its advancement to in vivo testing. This systematic analysis is the core of SAR studies.[9]
References
- Umar, M.I., et al. (2019).
- Peiris, D., et al. (2025).
- ResearchGate. (n.d.).
- WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models. Link to Source
- MDPI. (n.d.).
- Al-Ostath, A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. PubMed Central.Link to Source
- Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs. PubMed Central.Link to Source
- Halim, P.A., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents. PubMed.Link to Source
- Zije, G., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells. PubMed.Link to Source
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
- ResearchGate. (n.d.).
- El-Gowelli, H.M., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed.Link to Source
- Hilal, M.M., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors. PubMed.Link to Source
- SlideShare. (n.d.).
- Pharmaron. (n.d.).
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review. Link to Source
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Link to Source
- ResearchGate. (2016). How you stimulate RAW 264.7 macrophage?. Link to Source
- Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central.Link to Source
- Kumar, H., et al. (2014). Current status of pyrazole and its biological activities. PubMed Central.Link to Source
- Jo, A.R., et al. (2021).
- Chan, E.W.C., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells. MDPI.Link to Source
- ResearchGate. (2021). Protocol for polarization in M1 and M2 of RAW 264.
- Li, Y., et al. (2015). Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. PubMed.Link to Source
- ProQuest. (n.d.).
- Semantic Scholar. (n.d.). Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs. Link to Source
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. Link to Source
- MDPI. (n.d.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Link to Source
- Bekhit, A.A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central.Link to Source
- Kumar, R.S., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central.Link to Source
- Bekhit, A.A., et al. (2015).
- Li, Y., et al. (2014). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)
- Ragavan, R.V., et al. (2010). Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines. PubMed Central.Link to Source
- Tsolaki, E., et al. (2016).
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - ProQuest [proquest.com]
- 5. journalajrb.com [journalajrb.com]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 17. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 1,5-dimethyl-1H-pyrazol-4-amine in Cell-Based Assays
Introduction: The Pyrazole Scaffold and 1,5-dimethyl-1H-pyrazol-4-amine in Cellular Research
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of the pyrazole ring allows for structural modifications that can fine-tune its pharmacological profile, making it a "privileged structure" in drug discovery.[4] this compound represents a simple yet promising scaffold within this class. While extensive research has been conducted on complex pyrazole derivatives, foundational compounds like this provide a critical starting point for understanding structure-activity relationships and developing novel therapeutic agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in common cell-based assays. The protocols herein are designed to be robust and adaptable, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility. We will guide the user through essential preliminary assessments, such as solubility and cytotoxicity, before detailing protocols for evaluating its effects on cell proliferation and viability.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the compound's physicochemical properties is paramount for its successful application in aqueous cell culture environments.
Solubility and Stock Solution:
This compound is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[5][6] It is recommended to prepare a high-concentration stock solution, typically in the range of 10-50 mM, in anhydrous DMSO.[7] This stock solution should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use volumes.
Working Dilutions:
For cell-based assays, the DMSO stock is serially diluted in a complete cell culture medium to achieve the desired final concentrations.[7] It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could induce cellular toxicity, typically maintained below 0.5% (v/v). A vehicle control, containing the same final concentration of DMSO as the highest treatment concentration, must be included in all experiments to account for any solvent-induced effects.
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High solubilizing capacity for many organic compounds and miscibility with aqueous culture media.[7] |
| Stock Concentration | 10-50 mM | A concentrated stock minimizes the volume of solvent added to the cell culture, reducing potential toxicity. |
| Storage | Aliquoted at -20°C or -80°C | Prevents degradation from repeated freeze-thaw cycles and maintains compound integrity. |
| Final DMSO Concentration | < 0.5% (v/v) in culture | High concentrations of DMSO can be cytotoxic and interfere with cellular processes, confounding results. |
Experimental Workflow for Compound Characterization
The following diagram illustrates a logical workflow for characterizing the cellular effects of this compound. This systematic approach ensures that each step informs the next, leading to robust and interpretable data.
Caption: Hypothetical inhibition of the PI3K/AKT pathway by this compound.
Conclusion
This compound serves as a valuable chemical entity for exploring the biological activities of the pyrazole scaffold. The protocols outlined in these application notes provide a robust framework for conducting initial cell-based screening and characterization. By carefully considering the compound's properties and employing systematic experimental workflows, researchers can generate reliable and insightful data, paving the way for further investigation into its therapeutic potential.
References
- MTT assay. Wikipedia.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. MDPI.
- Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio.
- Current status of pyrazole and its biological activities. PMC - PubMed Central.
- Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed.
- Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate.
- A review for cell-based screening methods in drug discovery. PMC - NIH.
- Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI.
- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.
- Overview on Biological Activities of Pyrazole Derivatives. OUCI.
- Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega - ACS Publications.
- ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. International Journal of Advanced Research and Review.
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing.
- 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}. NIH.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijarr.org [ijarr.org]
- 7. antbioinc.com [antbioinc.com]
The Versatile Scaffold: Harnessing 1,5-dimethyl-1H-pyrazol-4-amine for Novel Drug Synthesis
Introduction: The Pyrazole Core in Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its remarkable versatility, stemming from its unique electronic properties and synthetic tractability, has cemented its role in a multitude of FDA-approved drugs. Derivatives of this core exhibit a wide pharmacological spectrum, including anti-inflammatory, anticancer, and antimicrobial activities. The 1,5-dimethyl-1H-pyrazol-4-amine scaffold, in particular, offers a synthetically accessible and strategically functionalized starting point for the development of novel therapeutic agents. The presence of a primary amine at the 4-position provides a key handle for a variety of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity. This guide provides an in-depth exploration of the synthesis and derivatization of this valuable scaffold, with a focus on its application in the development of targeted therapies, such as kinase inhibitors.
I. Synthesis of the Core Scaffold: this compound
The synthesis of this compound is most effectively achieved through a two-step sequence involving the nitration of the parent heterocycle followed by catalytic reduction. This approach provides a reliable and scalable route to the desired amine.
Workflow for the Synthesis of this compound
Caption: A two-step synthetic workflow for this compound.
Protocol 1: Synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole[1][2]
This protocol details the nitration of 1,5-dimethyl-1H-pyrazole to yield the key nitro intermediate.
Materials:
-
1,5-dimethyl-1H-pyrazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1,5-dimethyl-4-nitro-1H-pyrazole as a solid.
Protocol 2: Synthesis of this compound[3][4][5][6]
This protocol describes the catalytic reduction of the nitro-intermediate to the final amine scaffold.
Materials:
-
1,5-dimethyl-4-nitro-1H-pyrazole
-
Palladium on Carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask, magnetic stirrer, hydrogenation equipment
Procedure:
-
To a solution of 1,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-16 hours).
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound, which is often of sufficient purity for subsequent steps. If necessary, purification can be achieved by column chromatography on silica gel.
II. Functionalization of the this compound Scaffold
The primary amine of this compound serves as a versatile nucleophile, enabling a range of functionalization reactions. Key transformations include N-acylation, and participation in cross-coupling reactions, typically after conversion to a halo-pyrazole.
A. N-Acylation
The formation of an amide bond via N-acylation is a fundamental transformation in drug discovery. The selectivity of acylation on the exocyclic amine versus the endocyclic pyrazole nitrogens is a key consideration. Generally, under neutral or slightly basic conditions, the more nucleophilic exocyclic amine is preferentially acylated.
Protocol 3: N-Acylation with Acyl Chlorides[7][8]
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere apparatus
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-acylated pyrazole.
| Substrate (Amine) | Acylating Agent | Base | Solvent | Typical Yield (%) |
| This compound | Benzoyl chloride | TEA | DCM | 85-95 |
| This compound | Acetyl chloride | DIPEA | THF | 90-98 |
| This compound | Isobutyryl chloride | TEA | DCM | 80-90 |
B. Palladium-Catalyzed Cross-Coupling Reactions
To further diversify the scaffold, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are invaluable. These reactions typically require a halo-pyrazole precursor.
Protocol 4: Synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole[9][10]
Materials:
-
1,5-dimethyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile or dichloromethane.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring by TLC until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel to obtain 4-bromo-1,5-dimethyl-1H-pyrazole.
Workflow for Cross-Coupling Reactions
Caption: General workflows for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Protocol 5: Suzuki-Miyaura Coupling of 4-bromo-1,5-dimethyl-1H-pyrazole[11][12][13]
Materials:
-
4-bromo-1,5-dimethyl-1H-pyrazole
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Round-bottom flask or microwave vial, magnetic stirrer, reflux condenser or microwave reactor
Procedure:
-
To a reaction vessel, add 4-bromo-1,5-dimethyl-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, or heat in a microwave reactor at 100-150 °C for 15-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,5-dimethyl-1H-pyrazole.
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature/Time | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 °C, 12 h | 75-85 |
| 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₂CO₃ | Toluene/H₂O | 110 °C, 8 h | 80-90 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 100 °C, 16 h | 60-75 |
Protocol 6: Buchwald-Hartwig Amination of 4-bromo-1,5-dimethyl-1H-pyrazole[14][15][16][17][18]
Materials:
-
4-bromo-1,5-dimethyl-1H-pyrazole
-
Amine (e.g., morpholine, aniline)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos, or a G3 pre-catalyst)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere apparatus
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (1-5 mol%), the ligand (if not using a pre-catalyst), and the base (1.5-2.0 eq).
-
Add 4-bromo-1,5-dimethyl-1H-pyrazole (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours, or in a microwave reactor at 100-160 °C for 20-90 minutes. Monitor by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
III. Application in Kinase Inhibitor Synthesis
The this compound scaffold is particularly well-suited for the synthesis of kinase inhibitors. The pyrazole ring can act as a hinge-binding motif, mimicking the adenine ring of ATP, while the exocyclic amine provides a vector for introducing substituents that can occupy other pockets of the kinase active site, thereby enhancing potency and selectivity.
Case Study: AXL and CDK Kinase Inhibitors
AXL and Cyclin-Dependent Kinases (CDKs) are important targets in oncology.[1][2][3][4] Several potent inhibitors of these kinases feature a pyrazole core. For instance, Bemcentinib (BGB-324) is a selective AXL inhibitor, and PF-06873600 is a CDK2/4/6 inhibitor that has entered clinical trials.[1][4][5][6][7][8][9][10][11] While the exact synthetic routes for these compounds starting from this compound are proprietary, a plausible synthetic strategy can be envisioned based on the protocols outlined above.
Illustrative Synthetic Pathway to a Kinase Inhibitor Core
Caption: An illustrative pathway for synthesizing a kinase inhibitor precursor.
This generalized pathway demonstrates how the core scaffold can be sequentially functionalized to build complexity and introduce pharmacophoric elements necessary for potent kinase inhibition. The initial N-acylation can be followed by halogenation and subsequent cross-coupling to append a larger aromatic or heteroaromatic system, a common feature in many kinase inhibitors.
Conclusion
The this compound scaffold is a highly valuable building block in contemporary drug discovery. Its straightforward synthesis and the versatility of its primary amine functionality allow for the rapid generation of diverse compound libraries. The protocols detailed herein for the synthesis of the core scaffold and its subsequent functionalization via N-acylation and palladium-catalyzed cross-coupling reactions provide a robust foundation for researchers engaged in the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. The continued exploration of this privileged scaffold is poised to yield new and improved treatments for a range of human diseases.
References
- Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. (n.d.). PubMed Central.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(15), 10111-10123. [Link]
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Mini-Reviews in Medicinal Chemistry, 22(14), 1845-1861. [Link]
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules, 25(19), 4588. [Link]
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2014). SciELO México.
- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules, 28(7), 2951. [Link]
- 1,5-Dimethyl-4-nitro-1H-pyrazole CAS 3920-42-1. (n.d.). BIOSYNCE.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Bemcentinib. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (n.d.). ResearchGate.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... (2021). RSC Advances, 11(5), 2949-2960. [Link]
- Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. (2021). Journal of Medicinal Chemistry, 64(13), 9056-9077. [Link]
- Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. (n.d.). ResearchGate.
- Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. (2021). PubMed.
- Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (n.d.). Organic Syntheses.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (n.d.). ResearchGate.
- Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor Bemcentinib (BGB324) as Potent Chemosensitizer. (2021). Molecular Cancer Therapeutics, 20(5), 885-895. [Link]
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate.
- Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. (2022). Molecules, 27(15), 4983. [Link]
- Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. (2021). University of Texas Southwestern Medical Center.
- 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. (2009). Organic Letters, 11(21), 4970-4973. [Link]
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry. [Link]
- (PDF) 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. (n.d.). ResearchGate.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed.
- Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. (2016). International Journal of Chemical Studies, 4(4), 183-189.
- N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. (2018). PubMed Central.
- Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance. (2018). Nanoscale, 10(1), 273-284. [Link]
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). PubMed.
- Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L. (n.d.). Longdom Publishing.
Sources
- 1. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Bemcentinib - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Notes and Protocols: Antimicrobial Activity of 1,5-Dimethyl-1H-pyrazol-4-amine Derivatives
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates an urgent and innovative approach to the discovery and development of new therapeutic agents. In this context, heterocyclic compounds have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological properties. Among these, pyrazole derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the antimicrobial activity of a specific class of these compounds: 1,5-dimethyl-1H-pyrazol-4-amine derivatives.
The core structure, this compound, offers a versatile platform for chemical modification, allowing for the generation of a library of derivatives with potentially enhanced antimicrobial efficacy and a favorable safety profile. These application notes and protocols are designed to provide not just a set of instructions, but a framework for understanding the critical parameters and scientific rationale behind the experimental design.
PART 1: Synthesis and Characterization of this compound Derivatives
The synthesis of novel derivatives is the foundational step in the discovery pipeline. The following protocol outlines a general yet robust method for the derivatization of the parent amine, which can be adapted for the creation of a diverse chemical library.
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol describes a common synthetic route involving the acylation of the primary amine group of this compound.
Materials:
-
This compound
-
Appropriate acyl chloride or carboxylic acid
-
Coupling agents (e.g., EDC/HOBt if starting from a carboxylic acid)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirring solution. If starting from a carboxylic acid, pre-activate it with the coupling agents before addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-substituted derivative.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of sensitive reagents with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Essential for reactions involving water-sensitive reagents like acyl chlorides and coupling agents.
-
Base: Acts as a scavenger for the HCl generated during the acylation reaction, driving the reaction to completion.
-
TLC Monitoring: Allows for real-time tracking of the reaction's progress, preventing over-running or premature quenching.
-
Chromatographic Purification: Ensures the isolation of the target compound in high purity, which is critical for accurate biological evaluation.
PART 2: Evaluation of Antimicrobial Activity
Once a library of derivatives has been synthesized and characterized, the next critical step is to assess their antimicrobial efficacy. The following protocols are standard, validated methods for determining the potency of new chemical entities against a panel of pathogenic microorganisms.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique.[3]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Standard antibiotics as positive controls (e.g., Ciprofloxacin, Fluconazole)
-
DMSO (for dissolving compounds)
-
Resazurin or similar viability indicator (optional)
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of each derivative in DMSO. Perform serial two-fold dilutions in the broth medium directly in the 96-well plates to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (microorganism with a standard antibiotic), a negative control (microorganism with no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a viability indicator like resazurin.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Sub-culturing: Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an agar plate containing no antimicrobial agent.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Trustworthiness of Protocols: These protocols include essential controls (positive, negative, and sterility) to ensure the validity of the results. The use of standardized inocula and incubation conditions allows for reproducibility.
PART 3: Elucidating the Mechanism of Action
Understanding how a novel antimicrobial agent works is crucial for its development. While a comprehensive investigation is beyond the scope of this document, initial insights can be gained through various assays. Pyrazole derivatives have been reported to act through several mechanisms, including the inhibition of essential enzymes like DNA gyrase.[2][4]
Potential Mechanism of Action: DNA Gyrase Inhibition
DNA gyrase is a topoisomerase II enzyme that is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antimicrobial agents.[4]
Caption: Putative Mechanism of Action via DNA Gyrase Inhibition.
Further studies, such as in vitro enzyme inhibition assays and molecular docking, can be employed to confirm this mechanism for specific this compound derivatives.[4]
Data Presentation
A systematic presentation of the antimicrobial activity data is essential for structure-activity relationship (SAR) studies.
Table 1: Antimicrobial Activity of this compound Derivatives (Example Data)
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Parent | -H | >128 | >128 | >128 |
| Derivative 1 | -COCH₃ | 64 | 128 | >128 |
| Derivative 2 | -CO-Ph | 32 | 64 | 128 |
| Derivative 3 | -CO-(4-Cl-Ph) | 16 | 32 | 64 |
| Ciprofloxacin | N/A | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | N/A | 8 |
This is example data and does not represent actual experimental results.
Conclusion and Future Directions
The protocols and application notes presented herein provide a comprehensive framework for the synthesis and antimicrobial evaluation of this compound derivatives. The versatility of the pyrazole scaffold, combined with systematic derivatization and robust biological screening, holds significant promise for the discovery of novel antimicrobial agents. Future work should focus on expanding the derivative library, exploring a wider range of microbial pathogens, and conducting in-depth mechanistic and in vivo studies for the most promising candidates.
References
- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022-01-20).
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight - OUCI.
- This compound (C5H9N3) - PubChemLite.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv... - Ingenta Connect. (2020-09-01).
- Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021-04-16).
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - NIH. (2022-08-24).
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012-12-13).
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH.
- 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study - TSI Journals.
- chemistry and biological properties of pyrazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025-03-25).
- General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). - ResearchGate.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. (2023-03-10).
Sources
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv...: Ingenta Connect [ingentaconnect.com]
- 3. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Study of Enzyme Kinetics Using 1,5-dimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Enzyme Inhibition
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of steric and electronic interactions with biological targets.[2] Pyrazole derivatives have been successfully developed as potent and selective inhibitors for various enzyme classes, including kinases, cyclooxygenases (COX), and others, making them invaluable tools in drug discovery and chemical biology.[3][4][5]
This guide focuses on 1,5-dimethyl-1H-pyrazol-4-amine , a specific pyrazole derivative, as a candidate for investigating enzyme kinetics. While extensive research has explored the inhibitory potential of various substituted pyrazoles, this document provides a comprehensive framework for characterizing the inhibitory mechanism of this particular compound against a target enzyme.[3][6] The protocols herein are designed to be adaptable to a range of enzyme systems and are grounded in the fundamental principles of steady-state enzyme kinetics.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is crucial for designing robust and reproducible experiments.
| Property | Value | Source |
| Molecular Formula | C5H9N3 | [7] |
| Molecular Weight | 111.15 g/mol | [8] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility should be determined empirically. | General chemical knowledge |
| Purity | ≥95% (recommended for enzymatic assays) | [9] |
Mechanism of Action: A General Perspective on Pyrazole-Based Inhibitors
The mechanism by which a pyrazole-containing molecule inhibits an enzyme is highly dependent on the specific substitutions on the pyrazole ring and the topology of the enzyme's active site. Generally, pyrazole derivatives can act as:
-
Competitive Inhibitors: These inhibitors structurally resemble the endogenous substrate and compete for binding to the enzyme's active site. An increase in substrate concentration can overcome this type of inhibition.[10]
-
Non-competitive Inhibitors: These inhibitors bind to an allosteric site (a site other than the active site), inducing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition cannot be reversed by increasing the substrate concentration.[10]
-
Mixed Inhibitors: These inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Vmax and Km of the reaction.[10]
-
Uncompetitive Inhibitors: These inhibitors bind only to the enzyme-substrate complex.[10]
The following protocols are designed to elucidate which of these mechanisms, if any, this compound follows for a given enzyme.
Experimental Protocols
PART 1: Initial Screening and IC50 Determination
The first step in characterizing a potential enzyme inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer that ensures optimal enzyme activity and stability. The pH and ionic strength should be carefully controlled.
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in the assay buffer.
-
Substrate Stock Solution: Prepare a concentrated stock of the substrate in the assay buffer.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO.[9]
-
-
Serial Dilution of Inhibitor:
-
Perform a serial dilution of the inhibitor stock solution to create a range of concentrations. A 10-point, 3-fold dilution series is a common starting point.
-
Include a vehicle control (e.g., DMSO) that contains no inhibitor.[9]
-
-
Assay Setup (96-well plate format):
-
To each well, add the assay buffer, the enzyme solution, and the diluted inhibitor (or vehicle).
-
The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).[9]
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[11]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
-
Data Collection:
-
Measure the rate of the reaction by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence).[12] The initial linear portion of the progress curve represents the initial velocity (V₀).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
PART 2: Elucidating the Mechanism of Inhibition (MOI)
Once the IC50 is determined, the next step is to understand how the inhibitor interacts with the enzyme and the substrate. This is achieved by measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor.[13]
Workflow for MOI Studies
Caption: Workflow for determining the mechanism of enzyme inhibition.
Detailed Protocol:
-
Experimental Design:
-
Design a matrix of experiments where the substrate concentration is varied for several fixed concentrations of this compound.
-
The inhibitor concentrations should be chosen based on the previously determined IC50 value (e.g., 0.5x, 1x, 2x, and 5x IC50).
-
The substrate concentrations should span a range around the Michaelis constant (Km) of the enzyme (e.g., 0.1x to 10x Km).
-
-
Enzyme Assays:
-
Perform the enzyme activity assays as described in the IC50 determination protocol for each combination of substrate and inhibitor concentration.
-
-
Data Analysis and Visualization:
-
Determine the initial reaction velocity (V₀) for each condition.
-
Plot the data using one or more of the following graphical methods to visualize the effect of the inhibitor on the enzyme kinetics:
-
Lineweaver-Burk Plot (Double Reciprocal Plot): Plot 1/V₀ versus 1/[S]. The pattern of line intersections is characteristic of the inhibition mechanism.[11]
-
Dixon Plot: Plot 1/V₀ versus [I] at different fixed substrate concentrations.[11]
-
Cornish-Bowden Plot: Plot [S]/V₀ versus [I] at different fixed substrate concentrations.[11]
-
-
Interpreting the Results
The graphical representations of the kinetic data will reveal the mechanism of inhibition.
| Inhibition Type | Lineweaver-Burk Plot | Effect on Vmax | Effect on Km |
| Competitive | Lines intersect on the y-axis | No change | Increases |
| Non-competitive | Lines intersect on the x-axis | Decreases | No change |
| Uncompetitive | Lines are parallel | Decreases | Decreases |
| Mixed | Lines intersect in the second quadrant | Decreases | Increases or Decreases |
This table is a simplified guide. For a definitive determination, a thorough analysis of the kinetic data and plots is required.[10]
Data Presentation and Interpretation
Hypothetical Kinetic Data for this compound
The following table presents a hypothetical dataset to illustrate how the results might be structured.
| [Inhibitor] (µM) | [Substrate] (µM) | Initial Velocity (V₀) (µM/min) | 1/[S] (µM⁻¹) | 1/V₀ (min/µM) |
| 0 (Control) | 10 | 50.0 | 0.100 | 0.0200 |
| 0 (Control) | 20 | 71.4 | 0.050 | 0.0140 |
| 0 (Control) | 50 | 83.3 | 0.020 | 0.0120 |
| 0 (Control) | 100 | 90.9 | 0.010 | 0.0110 |
| 5 | 10 | 33.3 | 0.100 | 0.0300 |
| 5 | 20 | 50.0 | 0.050 | 0.0200 |
| 5 | 50 | 66.7 | 0.020 | 0.0150 |
| 5 | 100 | 76.9 | 0.010 | 0.0130 |
| 10 | 10 | 25.0 | 0.100 | 0.0400 |
| 10 | 20 | 38.5 | 0.050 | 0.0260 |
| 10 | 50 | 55.6 | 0.020 | 0.0180 |
| 10 | 100 | 66.7 | 0.010 | 0.0150 |
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following controls and validation steps should be integrated into the protocols:
-
Enzyme Activity Control: A control reaction without any inhibitor should be included in every experiment to establish the baseline enzyme activity.
-
Solvent Control: A control with the vehicle (e.g., DMSO) at the same final concentration used for the inhibitor should be run to account for any effects of the solvent on enzyme activity.[9]
-
Time-Dependent Inhibition: To check for irreversible inhibition, the enzyme and inhibitor should be pre-incubated for varying lengths of time before initiating the reaction. A time-dependent decrease in enzyme activity may suggest irreversible binding.
-
Compound Interference: It is crucial to test whether this compound interferes with the assay detection method (e.g., by absorbing light at the same wavelength as the product). This can be done by running the assay in the absence of the enzyme.
Conclusion
This application note provides a detailed and structured approach for characterizing the inhibitory properties of this compound against a target enzyme. By following these protocols, researchers can determine the potency (IC50) and elucidate the mechanism of inhibition, thereby providing valuable insights for drug discovery and development programs. The adaptability of these methods allows for their application to a wide range of enzyme systems, making this guide a valuable resource for scientists in the field.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. BenchChem.
- BenchChem Technical Support Team. (2025). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. BenchChem.
- Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
- Sigma-Aldrich. How to Use Inhibitors.
- Hosny, R., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry.
- Khan, I., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
- Wadsworth, M. J., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics.
- Request PDF. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES.
- PubChemLite. This compound (C5H9N3).
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- BenchChem. 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride|CAS 1431965-39-7.
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- BOC Sciences. CAS 5272-86-6 3,5-Dimethyl-1H-pyrazol-4-amine.
- Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- PubChem. 1,5-dimethyl-1H-pyrazol-3-amine.
- Sławiński, J., et al. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
- ResearchGate. General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)
- Saggini, A., et al. (2019). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
- Penthala, N. R., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
- Mishra, A., et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- [No Author]. [Ce(L-Pro)2]2 (Oxa)
- Belaidi, S., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central.
- [No Author]. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- Trivedi, S., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed.
- Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)
- Girelli, A., et al. (2021). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. MDPI.
- Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]
- 8. 1,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 7017747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How to Use Inhibitors [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis of pyrazolo[1,5-a]pyrimidine from 1,5-dimethyl-1H-pyrazol-4-amine
An Application Guide for the Synthesis of Pyrazolo[1,5-a]pyrimidines: A Protocol for Researchers and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] These bicyclic N-heterocycles are integral to the development of targeted therapies, particularly as potent protein kinase inhibitors for cancer treatment.[3][4] This document provides a comprehensive guide for the synthesis of the pyrazolo[1,5-a]pyrimidine core, focusing on the most robust and widely adopted method: the cyclocondensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound.[5][6] We will elucidate the reaction mechanism, provide a detailed, field-tested protocol, and offer insights into experimental design and troubleshooting.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework, a fused system of pyrazole and pyrimidine rings, has garnered immense interest from the scientific community.[6] Its structural rigidity, planarity, and rich electronic features make it an ideal template for designing molecules that can interact with high specificity at biological targets.[7] This has led to its incorporation into a variety of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[1][3]
A key application lies in oncology, where pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4] The synthetic accessibility of this scaffold allows for systematic structural modifications, enabling chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic properties.[3][6]
Principle of Synthesis & Critical Note on Starting Material Selection
The most prevalent and efficient strategy for constructing the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 3-aminopyrazole (which exists in tautomeric equilibrium with 5-aminopyrazole) and a 1,3-bis-electrophilic partner, such as a β-dicarbonyl compound.[5][6]
The Prerequisite Isomer: 3-Aminopyrazole
For a successful synthesis of the pyrazolo[1,5-a]pyrimidine isomer, the starting pyrazole must possess an amino group adjacent to a ring nitrogen that is not substituted (the N-H). This arrangement allows the pyrazole to act as a 1,3-bis-nucleophile. The reaction proceeds via a two-step condensation, ultimately forming the fused six-membered pyrimidine ring.
It is critical to distinguish the required starting material from other isomers. For instance, 1,5-dimethyl-1H-pyrazol-4-amine , the compound specified in the topic, is unsuitable for this direct synthesis. As illustrated below, the amino group at the C4 position is not positioned correctly to facilitate the necessary ring closure to form the [1,5-a] fusion. The reaction of a 4-aminopyrazole with a 1,3-diketone would likely lead to a different class of heterocyclic compounds, such as pyrazolo[3,4-b]pyridines.
Therefore, this guide will proceed with a validated protocol using a suitable and commercially available starting material, 5-methyl-1H-pyrazol-3-amine , to exemplify the synthesis.
Mechanistic Elucidation
The reaction proceeds through an initial nucleophilic attack by the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core.[3] The reaction is typically catalyzed by acid.
Experimental Protocol: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
This protocol details the reaction of 5-methyl-1H-pyrazol-3-amine with acetylacetone.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 5-Methyl-1H-pyrazol-3-amine | C₄H₇N₃ | 97.12 | Sigma-Aldrich | - |
| Acetylacetone (2,4-Pentanedione) | C₅H₈O₂ | 100.12 | Acros Organics | Reagent grade |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Fisher Scientific | Catalyst and solvent |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | For recrystallization |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | For workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying |
| Round-bottom flask (50 mL) | - | - | - | - |
| Reflux condenser | - | - | - | - |
| Magnetic stirrer and stir bar | - | - | - | - |
| Heating mantle | - | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-1H-pyrazol-3-amine (1.0 g, 10.3 mmol).
-
Reagent Addition: Add glacial acetic acid (15 mL) to the flask. Stir the mixture until the solid dissolves. To this solution, add acetylacetone (1.14 mL, 11.3 mmol, 1.1 eq) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing ice water (50 mL).
-
Neutralization: Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases and the pH is approximately 7-8. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to yield 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine as a crystalline solid.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
Acetylacetone is flammable and a skin irritant.
Characterization and Data
The final product should be characterized to confirm its structure and purity.
-
Appearance: Off-white to pale yellow crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would be approximately 6.3 (s, 1H, H-3), 6.8 (s, 1H, H-6), 2.4 (s, 3H, CH₃), 2.5 (s, 3H, CH₃), 2.6 (s, 3H, CH₃). The exact shifts may vary slightly.[8]
-
¹³C NMR (100 MHz, CDCl₃): Signals for the aromatic carbons and methyl groups are expected.[9]
-
Mass Spectrometry (MS): For C₉H₁₁N₃, the expected [M+H]⁺ is m/z = 162.10.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Extend reflux time; ensure temperature is adequate. Confirm reagent purity. |
| Product loss during workup. | Ensure complete precipitation before filtering. Minimize the amount of solvent used for recrystallization. | |
| Reaction does not proceed | Incorrect starting pyrazole isomer. | Verify the structure of the aminopyrazole. It must be a 3-amino or 5-amino isomer. |
| Inactive catalyst. | Use fresh glacial acetic acid. A stronger acid catalyst (e.g., a drop of H₂SO₄) can be tried cautiously. | |
| Product is an oil or difficult to crystallize | Impurities are present. | Purify the crude product using column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient). |
| Product has a low melting point. | If purification is confirmed, attempt to induce crystallization by scratching the flask or seeding with a crystal. |
Overall Experimental Workflow
Conclusion
The cyclocondensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds is a powerful and reliable method for synthesizing the medicinally important pyrazolo[1,5-a]pyrimidine scaffold. Careful selection of the correct aminopyrazole isomer is paramount for the success of this transformation. The protocol described herein provides a straightforward, scalable, and efficient pathway to access this valuable heterocyclic core, paving the way for further functionalization and exploration in drug discovery and development programs.
References
- Terungwa, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
- Fayed, E. A., & Sch-Rjo, A. A. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry.
- Reddy, T. R., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry.
- Rojas-Lima, S., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances.
- Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- Guchhait, S. K., et al. (2021). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate.
- WuXi AppTec. (n.d.). Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry. Scribd.
- Zhang, Z., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Medicinal Chemistry Research.
- Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
- Terungwa, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Makarov, V. A., Solov'eva, N. P., & Granik, V. G. (1997). Synthesis and NMR spectroscopic study of derivatives of pyrazolo[1,5-a]pyrimidines. Chemistry of Heterocyclic Compounds.
- El-Shehry, M. F., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC.
- Siwinska, W., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health.
- Brauch, S., & van der Eycken, E. V. (2013). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Brauch, S., & van der Eycken, E. V. (2013). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar.
- Elmaaty, T. A., & Al-Azmi, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
- Portilla, J., et al. (2011). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure.
Sources
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of IRAK4 Inhibitors Utilizing 1,5-dimethyl-1H-pyrazol-4-amine
Abstract
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1][2] It is an essential component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4] Dysregulation of IRAK4 activity is implicated in a multitude of inflammatory and autoimmune diseases, as well as certain cancers, making it a highly attractive target for therapeutic intervention.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,5-dimethyl-1H-pyrazol-4-amine as a key building block in the discovery and development of novel IRAK4 inhibitors. We will delve into the underlying scientific principles, provide detailed experimental protocols, and present a framework for the robust characterization of these potential therapeutic agents.
Introduction: The Central Role of IRAK4 in Inflammatory Signaling
The innate immune system provides the first line of defense against invading pathogens. This response is primarily mediated by pattern recognition receptors (PRRs), including the TLRs and IL-1Rs.[3] Upon ligand binding, these receptors recruit adaptor proteins, most notably MyD88, which in turn recruits the IRAK family of kinases, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[6][7] These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, orchestrating the inflammatory response.
IRAK4 is considered the "master IRAK" as its kinase activity is indispensable for the activation of the downstream signaling pathway.[1][8] Upon recruitment to the MyD88-containing signaling complex, termed the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1 and IRAK2.[6][7] This phosphorylation cascade is the critical event that propagates the signal downstream. Given its pivotal role, the inhibition of IRAK4 kinase activity presents a compelling strategy to modulate the inflammatory response in various pathological conditions.[2][9]
The Pyrazole Scaffold in Kinase Inhibition
The pyrazole motif is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive starting point for inhibitor design. Numerous pyrazole-based inhibitors targeting various kinases have been successfully developed. In the context of IRAK4, the pyrazole core can be strategically functionalized to achieve high potency and selectivity.
The IRAK4 Signaling Pathway
To effectively design and evaluate IRAK4 inhibitors, a thorough understanding of its signaling pathway is paramount. The following diagram illustrates the key events in TLR/IL-1R-mediated signaling and the central position of IRAK4.
Caption: The IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Application of this compound in IRAK4 Inhibitor Synthesis
The structure of this compound provides a versatile scaffold for the synthesis of IRAK4 inhibitors. The amine group at the 4-position is a key functional handle for coupling with various carboxylic acid-containing fragments to generate a library of potential inhibitors. The two methyl groups at the 1 and 5 positions can influence the compound's solubility, metabolic stability, and interaction with the kinase's binding pocket.
Rationale for Synthetic Design
Based on the known structure-activity relationships (SAR) of pyrazole-based IRAK4 inhibitors, a common and effective strategy involves the formation of a pyrazole carboxamide. This approach utilizes the amine of the pyrazole core to form an amide bond with a partner carboxylic acid, often a bicyclic heteroaromatic acid. This design allows for the exploration of various substituents on both the pyrazole and the coupled fragment to optimize potency, selectivity, and pharmacokinetic properties.
Proposed Synthetic Workflow
The following diagram outlines a general workflow for the synthesis and subsequent evaluation of an IRAK4 inhibitor derived from this compound.
Caption: General workflow for IRAK4 inhibitor development.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of a representative IRAK4 inhibitor.
Protocol 1: Synthesis of a Representative Pyrazole Carboxamide IRAK4 Inhibitor
This protocol describes the amide coupling of this compound with a representative carboxylic acid, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a core structure found in some reported IRAK4 inhibitors.
Materials:
-
This compound
-
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% methanol in DCM) to afford the desired pyrazole carboxamide inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: IRAK4 Biochemical Kinase Assay
This protocol describes a method to determine the in vitro potency (IC50) of the synthesized inhibitor against recombinant human IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Suitable substrate (e.g., myelin basic protein or a synthetic peptide)
-
Synthesized IRAK4 inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO, followed by a further dilution in kinase buffer to the desired concentrations.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add the recombinant IRAK4 enzyme to each well and incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. The final ATP concentration should be at or near its Km value for IRAK4.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell-Based Assay for IRAK4 Inhibition
This protocol assesses the functional activity of the inhibitor in a cellular context by measuring the inhibition of TLR-induced cytokine production in human peripheral blood mononuclear cells (PBMCs).[6]
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4)
-
Synthesized IRAK4 inhibitor
-
ELISA kit for a downstream cytokine (e.g., TNF-α or IL-6)
-
96-well cell culture plates
-
Cell viability assay (e.g., CellTiter-Glo®)
Procedure:
-
Plate PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in RPMI-1640 medium.
-
Prepare a serial dilution of the synthesized inhibitor in cell culture medium.
-
Pre-incubate the cells with the diluted inhibitor or vehicle control for 1-2 hours at 37°C in a CO₂ incubator.
-
Stimulate the cells by adding the TLR agonist (e.g., R848 at a final concentration of 1 µM) to each well, except for the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
Measure the concentration of the chosen cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
In a parallel plate, assess the effect of the inhibitor on cell viability using a suitable assay to rule out cytotoxicity.
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC50 value.
Data Presentation and Interpretation
The data generated from the biochemical and cell-based assays should be tabulated for clear comparison of inhibitor potencies.
Table 1: In Vitro Potency of a Representative IRAK4 Inhibitor
| Compound | IRAK4 Biochemical IC50 (nM) | Cell-Based IC50 (nM) (R848-stimulated TNF-α release in PBMCs) |
| Example Inhibitor | [Insert experimental value] | [Insert experimental value] |
| Reference Compound | [Insert value for a known IRAK4 inhibitor] | [Insert value for a known IRAK4 inhibitor] |
A potent inhibitor will exhibit low nanomolar IC50 values in both the biochemical and cellular assays. A significant drop-off in potency from the biochemical to the cellular assay may indicate issues with cell permeability, efflux, or off-target effects.
Conclusion and Future Directions
The strategic use of this compound as a starting scaffold offers a promising avenue for the development of novel and potent IRAK4 inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, biochemical characterization, and cellular evaluation of such compounds. Successful identification of lead candidates from this workflow will warrant further investigation into their kinase selectivity, in vivo efficacy in animal models of inflammatory diseases, and comprehensive pharmacokinetic and toxicological profiling to assess their potential as clinical candidates. The continued exploration of the pyrazole scaffold in IRAK4 inhibitor design holds significant promise for the future treatment of a wide range of debilitating diseases.
References
- Wikipedia. (2023, December 2). IRAK4.
- Kim, T. W., et al. (2007). A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity. The Journal of experimental medicine, 204(5), 1025–1036.
- Wang, L., et al. (2023). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B.
- Chaudhary, D., et al. (2015). Recent Advances in the Discovery of Small Molecule Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a Therapeutic Target for Inflammation and Oncology Disorders. Journal of Medicinal Chemistry, 58(1), 96-110.
- Romero, D. L. (2014). Recent Advances in the Discovery of Small Molecule Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a Therapeutic Target for Inflammation and Oncology Disorders. Journal of Medicinal Chemistry.
- Tummino, P. J., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(8), 1031-1040.
- Flannery, S., & Bowie, A. G. (2010). The story of IRAK4: a pivotal protein in TLR signaling. Journal of Endotoxin Research, 16(4), 196-204.
- Li, S., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current topics in medicinal chemistry, 9(8), 724–732.
- Sino Biological. (n.d.). IRAK4 General Information.
- Wiese, M. D., et al. (2020). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis.
- Wiese, M. D., et al. (2020). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis.
- BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit.
- Buckley, G. M., et al. (2009). IRAK-4 inhibitors for inflammation. Current topics in medicinal chemistry, 9(8), 724-732.
- Wiese, M. D., et al. (2020). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis.
- Kymera Therapeutics. (2023). Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities.
- El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4938.
- Tummino, P. J., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS discovery : advancing life sciences R & D, 26(8), 1031–1040.
- BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay.
- De Vicente, J., et al. (2019). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS medicinal chemistry letters, 10(9), 1289–1295.
- Singh, P., et al. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 27(19), 6599.
- Curis, Inc. (n.d.). Efficacy of Novel IRAK4 Inhibitors in ABC-DLBCL Xenograft Models.
- Andrews, M., et al. (2021). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters, 12(4), 589-595.
- PubChem. (n.d.). 1,5-dimethyl-1H-pyrazol-3-amine.
- BioWorld. (2023, July 3). Humanwell Healthcare prepares and tests new IRAK-4 inhibitors.
- Lahn, M., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 13(15), 1559-1571.
- Lim, H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS medicinal chemistry letters, 6(5), 597–602.
- Zheng, Q.-H., et al. (2019). Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)−1-(5-methylpyridin-2-yl)−1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2140.
- Pertwee, R. G., et al. (1995). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. The Journal of pharmacology and experimental therapeutics, 274(3), 1159–1166.
- Kelly, P. N., et al. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. Bioorganic & medicinal chemistry letters, 29(16), 2187–2191.
- Lim, H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 597-602.
- Lim, H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 597-602.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Buy [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](hexyl)amine [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Functionalization of the amino group on 1,5-dimethyl-1H-pyrazol-4-amine
An In-Depth Guide to the Functionalization of the Amino Group on 1,5-Dimethyl-1H-pyrazol-4-amine
Authored by a Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] The this compound scaffold, in particular, offers a versatile platform for drug discovery. Its C4-amino group serves as a reactive handle for a wide array of chemical transformations, allowing for the systematic modification of molecular properties to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of key functionalization strategies for this amino group, complete with detailed protocols, mechanistic insights, and discussions on the applications of the resulting derivatives. It is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this valuable building block.
The Strategic Importance of this compound
The pyrazole ring's aromaticity and metabolic stability make it an ideal core for therapeutic agents.[3] The specific substitution pattern of this compound[4] provides several advantages:
-
N1-Methyl Group: This modification blocks tautomerization and prevents N-H reactivity at this position, simplifying subsequent reactions and ensuring regiochemical control.
-
C5-Methyl Group: This group can provide beneficial steric interactions within target protein binding pockets and improve metabolic stability.
-
C4-Amino Group: As a primary aromatic amine, this group is a potent nucleophile and a versatile synthetic handle. Its functionalization is a key strategy for exploring the chemical space around the pyrazole core, leading to the development of novel compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]
This document details five fundamental transformations of the C4-amino group: Acylation, Sulfonylation, N-Arylation, Reductive Amination, and Diazotization.
Acylation: Forging the Amide Bond
The formation of an amide bond via acylation is one of the most robust and widely used reactions in medicinal chemistry. The resulting amides are generally stable, and the N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, facilitating strong interactions with biological targets.
Causality and Application:
Acylating the C4-amino group introduces a carbonyl moiety, which can be critical for binding to enzyme active sites, such as those in kinases or proteases. This transformation allows for the introduction of a vast array of R-groups, enabling fine-tuning of steric and electronic properties to optimize target engagement and selectivity.
General Reaction Scheme
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: 1,5-Dimethyl-1H-pyrazol-4-amine as a Versatile Building Block for Modern Agrochemicals
Introduction
The pyrazole scaffold is a cornerstone in the discovery and development of novel agrochemicals, prized for its metabolic stability and diverse biological activities.[1][2] Within this important class of heterocycles, 1,5-dimethyl-1H-pyrazol-4-amine emerges as a particularly valuable building block. Its strategic placement of amino and methyl groups on the pyrazole ring provides an excellent platform for the synthesis of a wide array of potent fungicides, herbicides, and insecticides.[3][4] The amine functionality serves as a versatile handle for introducing diverse pharmacophores, enabling the fine-tuning of biological activity and physical properties. This application note provides a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the synthesis and utilization of this compound in the development of next-generation crop protection agents. We will delve into detailed synthetic protocols, explore its derivatization into key agrochemical classes, and discuss the mechanistic basis of their biological action.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and formulation. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | |
| Molecular Weight | 111.15 g/mol | |
| Appearance | Off-white to light grey solid | |
| Melting Point | 204-205 °C | |
| Boiling Point | 300.7±37.0 °C (Predicted) | |
| Density | 1.160±0.06 g/cm³ (Predicted) | |
| CAS Number | 5272-86-6 |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 3,5-dimethyl-1H-pyrazole. This process involves an initial nitration at the C4 position, followed by a reduction of the nitro group to the desired amine.
Part 1: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole
The nitration of 3,5-dimethyl-1H-pyrazole is a standard electrophilic aromatic substitution. The pyrazole ring is activated towards electrophilic attack, and the C4 position is the most electron-rich and sterically accessible site for nitration.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-dimethyl-1H-pyrazole (1.0 eq).
-
Acid Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Nitration: Cool the flask containing the pyrazole to 0-5 °C in an ice bath. Slowly add the cold nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate of 3,5-dimethyl-4-nitro-1H-pyrazole is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.[5]
Part 2: Synthesis of this compound
The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
-
Catalyst and Substrate: To a high-pressure hydrogenation vessel, add 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Solvent: Add a suitable solvent such as ethanol or methanol.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas (typically 3-5 bar) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction progress can also be monitored by TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.[6]
Application in Agrochemical Synthesis
The 4-amino group of this compound is a nucleophilic center that can readily react with various electrophiles to form a diverse range of derivatives with potent agrochemical activities.
Synthesis of Pyrazole Carboxamide Fungicides
Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[3][7]
Experimental Protocol: General Procedure for Carboxamide Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add the desired acid chloride (R-COCl) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole carboxamide.[1][4]
Example: Synthesis of a Fluxapyroxad Analogue
Fluxapyroxad is a commercial SDHI fungicide. An analogue can be synthesized from this compound and a suitably substituted benzoyl chloride.
Synthesis of Pyrazole Sulfonylurea Herbicides
Sulfonylureas are a major class of herbicides that inhibit the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[8][9]
Experimental Protocol: General Procedure for Sulfonylurea Synthesis
-
Sulfonamide Formation: React this compound (1.0 eq) with a substituted sulfonyl chloride (Ar-SO₂Cl) (1.1 eq) in the presence of a base like pyridine to form the sulfonamide intermediate.
-
Urea Bridge Formation: The resulting sulfonamide is then reacted with a heterocyclic isocyanate (Het-NCO) in an aprotic solvent to form the final sulfonylurea herbicide.[8][10]
Example: Synthesis of a Pyrazosulfuron-ethyl Analogue
Pyrazosulfuron-ethyl is a commercial sulfonylurea herbicide.[8][9][11] An analogue can be synthesized using this compound as the starting pyrazole moiety. The synthesis involves the reaction of the aminopyrazole with a sulfonyl chloride derived from a substituted benzoic acid, followed by reaction with 2-amino-4,6-dimethoxypyrimidine and phosgene or a phosgene equivalent to form the urea linkage.[8][10]
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its straightforward two-step synthesis from readily available starting materials, combined with the reactivity of its 4-amino group, allows for the efficient construction of diverse and potent fungicides and herbicides. The protocols outlined in this application note provide a solid foundation for researchers to explore the vast potential of this scaffold in the ongoing quest for more effective and sustainable crop protection solutions.
References
- AERU. (n.d.). Pyrazosulfuron-ethyl (Ref: NC 311). University of Hertfordshire.
- Yin, J., et al. (2016).
- Farkas, T., et al. (2005). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 48(7), 2434-2443.
- Goksen, U. S., et al. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 19(7), 10348-10366.
- Wang, Y., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214.
- Li, Y., et al. (2022). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Journal of Heterocyclic Chemistry, 59(1), 137-148.
- Abdellatif, K. R. A., et al. (2021). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. RSC Advances, 11(36), 22187-22207.
- Khan, I., & Ibrar, A. (2020). Synthesis of Celecoxib and Structural Analogs- A Review. Mini-Reviews in Organic Chemistry, 17(5), 536-553.
- Wang, Y., et al. (2021). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214.
- Morris, J. A. (2013). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
- Wang, Q., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(20), 11308-11320.
- El-Sayed, N. N. E., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29147-29163.
- Liu, J., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(21), 6615.
- Singh, P. P., & Singh, J. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Indian Chemical Society, 92(12), 1859-1882.
- WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles. (2017).
- Coromandel. (n.d.). Pyrazosulfuron-Ethyl Technical.
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega, 2(12), 8753–8763.
- Wang, X., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2535-2540.
- Lecker, R. M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9571-9580.
- Lecker, R. M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9571-9580.
- Alanwood. (n.d.). pyrazosulfuron data sheet. Compendium of Pesticide Common Names.
- Safyanova, I., et al. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2333.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
Sources
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates | Semantic Scholar [semanticscholar.org]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazosulfuron-ethyl (Ref: NC 311) [sitem.herts.ac.uk]
- 9. coromandel.biz [coromandel.biz]
- 10. Pyrazosulfuron-ethyl synthesis - chemicalbook [chemicalbook.com]
- 11. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
In vitro evaluation of 1,5-dimethyl-1H-pyrazol-4-amine cytotoxicity
Application Note & Protocol Guide
Topic: A Phased Approach for the In Vitro Cytotoxicity Evaluation of 1,5-dimethyl-1H-pyrazol-4-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties[1][2][3]. The compound this compound, a functionalized pyrazole, represents a class of small molecules with potential therapeutic relevance[4][5]. A thorough and systematic evaluation of its cytotoxic profile is a critical first step in elucidating its biological activity and potential as a drug candidate. This guide presents a comprehensive, phased approach for the in vitro cytotoxicity assessment of this compound, designed to progress from broad viability screening to nuanced mechanistic investigation. We provide detailed, validated protocols for foundational assays, explain the scientific rationale behind experimental choices, and offer a framework for data interpretation.
Introduction: The Rationale for Cytotoxicity Profiling
Drug-induced toxicity is a primary cause of candidate attrition during drug development[6]. Therefore, early and accurate in vitro toxicity testing is essential to de-risk novel compounds[7]. Pyrazole derivatives have shown significant cytotoxic activity against various cancer cell lines, often through mechanisms like apoptosis induction, cell cycle arrest, and the generation of reactive oxygen species (ROS)[8][9][10]. However, cytotoxicity is not always target-specific. A compound that indiscriminately kills both cancerous and healthy cells has limited therapeutic potential.
The objective of this guide is to provide a logical workflow to:
-
Quantify the dose-dependent cytotoxic effect of this compound on both cancerous and non-cancerous cell lines.
-
Differentiate between the primary mechanisms of cell death: apoptosis versus necrosis.
-
Establish a foundation for more advanced mechanistic studies.
This phased approach ensures a cost-effective and scientifically rigorous evaluation, allowing researchers to make informed decisions about the compound's future development.
Safety, Handling, and Compound Preparation
Before commencing any experimental work, it is crucial to understand the preliminary hazard profile of the test compound.
2.1. Hazard Assessment Safety Data Sheets (SDS) for pyrazole amines indicate that they may be harmful if swallowed and can cause skin, eye, and respiratory irritation[11][12][13][14].
-
Handling: Always handle this compound in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Storage: Store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents[12].
2.2. Stock Solution Preparation The solubility of the compound dictates the choice of solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving small organic molecules for cell-based assays.
-
Protocol: Prepare a high-concentration primary stock solution (e.g., 10 mM or 50 mM) in cell-culture grade DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Causality: Using a high-concentration stock allows for minimal final solvent concentration in the cell culture medium. The final DMSO concentration should ideally be kept below 0.5% (v/v), as higher concentrations can induce cytotoxicity independently of the test compound. A vehicle control (cells treated with the same final concentration of DMSO) is mandatory in all experiments to nullify the solvent's effect.
Experimental Workflow: A Three-Phase Strategy
We propose a tiered approach that moves from general viability to specific mechanisms. This ensures that resources are directed efficiently, with each phase informing the next.
Caption: Phased experimental workflow for cytotoxicity evaluation.
Phase 1: Foundational Viability Screening
The initial goal is to determine if the compound affects cell viability and to quantify its potency (IC50). The MTT assay is a robust, colorimetric method ideal for this purpose[15]. It measures the metabolic activity of a cell population, which serves as a proxy for viability.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: Viable cells with active mitochondrial and cytosolic enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product[16]. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cell lines (e.g., HepG2 - human liver cancer; A549 - human lung cancer; HEK293 - human embryonic kidney, as a non-cancerous control).
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well flat-bottom cell culture plates.
-
This compound (Test Compound).
-
Doxorubicin or Cisplatin (Positive Control).
-
Cell-culture grade DMSO (Vehicle).
-
MTT solution (5 mg/mL in sterile PBS).
-
Formazan Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).
-
Microplate reader (absorbance at ~570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2x concentration serial dilution of the test compound in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls: Include wells for:
-
Untreated Cells: Medium only.
-
Vehicle Control: Medium with the highest final concentration of DMSO.
-
Positive Control: A known cytotoxic agent like Doxorubicin.
-
Blank: Medium only, no cells.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible within the cells.
-
Solubilization: Carefully remove the medium. Add 100 µL of Formazan Solubilization Solution to each well and mix gently on an orbital shaker to dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
Data Analysis & Presentation:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Table 1: Hypothetical MTT Assay Results (48h Exposure)
| Cell Line | Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| HepG2 | 25.4 | 0.8 |
| A549 | 42.1 | 1.2 |
| HEK293 | > 100 | 5.6 |
This data suggests the compound has moderate, somewhat selective cytotoxicity against the tested cancer cell lines compared to the non-cancerous line.
Phase 2: Differentiating Cytotoxicity Mechanisms
If the MTT assay reveals significant cytotoxicity (a measurable IC50), the next logical step is to determine the mode of cell death. The two primary modes are necrosis (uncontrolled cell death leading to membrane rupture) and apoptosis (programmed, controlled cell death).
Caption: Differentiating apoptosis and necrosis pathways.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a key feature of necrosis[17]. The assay measures the enzymatic activity of LDH in the supernatant.
Procedure:
-
Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol. It is crucial to set up a "Maximum LDH Release" control by adding a lysis buffer (provided in commercial kits) to untreated cells 30 minutes before the endpoint.
-
Supernatant Collection: After the incubation period, centrifuge the plate gently (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new, empty 96-well plate.
-
Assay Reaction: Add the LDH reaction mix (provided in commercial kits) to the supernatant.
-
Incubation & Reading: Incubate at room temperature, protected from light, for 15-30 minutes. Stop the reaction with the provided stop solution and read the absorbance at the recommended wavelength (usually ~490 nm).
Data Analysis: % Cytotoxicity = ((Treated_LDH - Spontaneous_LDH) / (Maximum_LDH - Spontaneous_LDH)) * 100 (Where "Spontaneous" is the LDH release from untreated cells)
Protocol 3: Caspase-Glo® 3/7 Assay (or similar)
Principle: Caspases-3 and -7 are key "executioner" enzymes in the apoptotic cascade[10]. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating light. The luminescent signal is proportional to caspase activity.
Procedure:
-
Setup: Seed and treat cells in a white-walled 96-well plate suitable for luminescence.
-
Reagent Addition: After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to the wells (typically in a 1:1 volume ratio).
-
Incubation & Reading: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours. Measure luminescence using a plate-reading luminometer.
Data Analysis: Plot the Relative Luminescence Units (RLU) against compound concentration. A dose-dependent increase in luminescence indicates the induction of apoptosis.
Phase 3: Data Synthesis and Interpretation
By combining the results from these three assays, a clear preliminary picture of the compound's cytotoxic profile emerges.
Table 2: Integrated Data Interpretation Framework
| Scenario | MTT Result (Viability) | LDH Result (Necrosis) | Caspase-3/7 Result (Apoptosis) | Interpretation & Next Steps |
| 1. Apoptotic Induction | ↓ Decrease | ↔ No Change | ↑↑ Strong Increase | The compound is cytotoxic and primarily induces programmed cell death. Next: Cell cycle analysis, Annexin V/PI staining. |
| 2. Necrotic/Membrane Disruptive | ↓ Decrease | ↑↑ Strong Increase | ↔ No Change | The compound causes cell lysis, possibly via membrane disruption. Next: Evaluate off-target effects, mitochondrial toxicity.[18][19] |
| 3. Anti-proliferative (Cytostatic) | ↓ Decrease | ↔ No Change | ↔ No Change | The compound inhibits cell growth without directly killing the cells. Next: Cell cycle analysis to identify arrest points (G1, S, G2/M). |
| 4. Mixed Apoptosis/Necrosis | ↓ Decrease | ↑ Increase | ↑ Increase | The compound induces both cell death pathways, common at high concentrations. Next: Time-course studies to see which pathway initiates first. |
| 5. No Effect | ↔ No Change | ↔ No Change | ↔ No Change | The compound is not cytotoxic or cytostatic under the tested conditions. Next: Test at higher concentrations or in different cell models. |
Conclusion and Future Directions
This application note provides a validated, multi-faceted strategy for the initial in vitro cytotoxicity profiling of this compound. This phased approach, progressing from broad viability assessment to specific mechanistic assays, enables researchers to efficiently characterize the compound's cellular impact. The data generated from these protocols will form a robust foundation for more complex investigations into its mechanism of action, such as evaluating its effect on specific kinase signaling pathways, mitochondrial function, or reactive oxygen species production, which are common mechanisms for bioactive pyrazole derivatives[9][10][20].
References
- Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (n.d.).
- Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. (n.d.). Allied Academies. [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
- Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. (2018).
- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]
- Mechanisms of Drug-induced Toxicity Guide. (n.d.). Evotec. [Link]
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). brief.land. [Link]
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2024). ACS Omega. [Link]
- Mechanisms of Drug-induced Toxicity. (n.d.). Evotec. [Link]
- Mechanisms of Drug-induced Toxicity Guide. (2021). Cyprotex. [Link]
- Cytotoxicity study of pyrazole derivatives. (2007). Bangladesh Journal of Pharmacology. [Link]
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (n.d.). Kosheeka. [Link]
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. [Link]
- Update on in vitro cytotoxicity assays for drug development. (2014).
- This compound dihydrochloride. (n.d.). MySkinRecipes. [Link]
- A New Insight into the Synthesis and Biological Activities of Pyrazole based Deriv
- Current status of pyrazole and its biological activities. (2011).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). PubMed. [Link]
- Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](hexyl)amine [smolecule.com]
- 5. This compound dihydrochloride [myskinrecipes.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. kosheeka.com [kosheeka.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of Drug-induced Toxicity Guide - Evotec [evotec.com]
- 20. evotec.com [evotec.com]
Application Notes and Protocols for High-Throughput Screening of Pyrazole Derivatives
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility allows it to serve as a bioisostere for other aromatic rings, often improving physicochemical properties like solubility while providing key hydrogen bond donor and acceptor capabilities.[2] This has led to the successful development of numerous FDA-approved drugs targeting a wide array of diseases, from cancer and inflammation to cardiovascular and infectious diseases.[1][2]
Pyrazole derivatives have demonstrated a remarkable ability to interact with a diverse range of biological targets.[3][4] A predominant focus of pyrazole-based drug discovery has been the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in diseases like cancer.[5][6] Marketed drugs such as Ruxolitinib (a JAK inhibitor) and Ibrutinib (a BTK inhibitor) underscore the scaffold's success in this area.[1] Beyond kinases, pyrazoles have been engineered to modulate enzymes like cyclooxygenase (COX), as seen with the anti-inflammatory drug Celecoxib, and other critical proteins.[7]
Given the vast chemical space that can be explored through substitutions on the pyrazole ring, high-throughput screening (HTS) is an indispensable tool for identifying novel therapeutic leads from large compound libraries.[8] HTS enables the rapid evaluation of thousands to millions of compounds, making it a cornerstone for modern drug discovery campaigns targeting pyrazole derivatives.[8][9] This guide provides an in-depth overview of the strategic considerations, key assay formats, and detailed protocols for conducting a successful HTS campaign for this important class of molecules.
Part 1: Strategic Design of the HTS Campaign
A successful screening campaign begins not in the lab, but with a robust and well-considered strategic plan. The choices made here regarding the compound library, assay format, and validation workflow will dictate the quality and relevance of the final "hit" compounds.
The Pyrazole Library: Curation and Quality Control
The starting point is the chemical library itself. Whether sourced commercially or synthesized in-house, the library must be curated for diversity and drug-like properties. For pyrazole derivatives, this involves exploring substitutions at various positions of the pyrazole ring to cover a wide range of chemical and physical properties. It is critical to filter out Pan-Assay Interference Compounds (PAINS) and other known frequent hitters early on to avoid wasted effort on false positives.[10]
Choosing the Right Assay: A Dichotomy of Approaches
The selection of the primary screening assay is the most critical decision in the campaign design. The choice between biochemical and cell-based assays depends entirely on the research question and the nature of the biological target.
-
Biochemical (Target-Based) Assays: These assays utilize purified biological molecules (e.g., a kinase enzyme) to directly measure the effect of a compound on the target's activity.[11] They are highly specific, offer a clean signal-to-noise ratio, and are essential for confirming direct target engagement. They are ideal when the specific molecular target is known and validated.
-
Cell-Based (Phenotypic) Assays: These assays measure a compound's effect on a whole living cell, such as inhibiting cell proliferation, inducing apoptosis, or modulating a specific signaling pathway.[5] They offer the significant advantage of providing data in a more biologically relevant context, automatically accounting for cell permeability and potential cytotoxicity. They are particularly powerful when the specific target is unknown or when assessing the downstream consequences of target inhibition is the primary goal.
-
Virtual High-Throughput Screening (VHTS): This computational approach uses docking simulations to predict the binding of compounds to a target's crystal structure.[9][12] VHTS is a cost-effective method to triage large virtual libraries and prioritize a smaller, more manageable set of compounds for purchase and wet-lab screening, significantly accelerating the discovery process.[9][12]
The logical flow for assay selection often follows a path from broad, phenotypic discovery to specific, target-based validation.
Caption: Workflow for integrating phenotypic and target-based assays.
Part 2: Core HTS Protocols for Pyrazole Derivatives
This section provides detailed, step-by-step protocols for key biochemical and cell-based assays commonly used in the screening of pyrazole libraries.
Protocol 2.1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
Causality and Principle: This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the kinase reaction. Many pyrazole derivatives are designed as ATP-competitive kinase inhibitors.[5] By inhibiting the kinase, the compound reduces the amount of ADP produced. The ADP-Glo™ system uses a two-step reaction: first, the remaining ATP is depleted, and then the ADP is converted into a luminescent signal. The reduction in luminescence is directly proportional to the kinase inhibition. This assay is a gold standard for quantifying the direct inhibitory potency of a compound on a purified enzyme.[11]
Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and pyrazole compound plates (typically a dilution series in DMSO, then further diluted in kinase buffer). Prepare ADP-Glo™ reagents according to the manufacturer's protocol.
-
Kinase Reaction: In a 384-well white assay plate, add 2.5 µL of the compound solution. Add 2.5 µL of the kinase/substrate solution to initiate the reaction. Add 2.5 µL of ATP solution to start the reaction. Allow the reaction to proceed for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
Self-Validation: The inclusion of a known inhibitor for the target kinase as a positive control is crucial for validating each assay plate. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate using the positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.[13]
| Parameter | Typical Concentration/Value | Purpose |
| Kinase Concentration | 1-10 nM | Optimized for linear reaction kinetics |
| Substrate Concentration | Km value of substrate | Ensures sensitive detection of inhibition |
| ATP Concentration | Km value of ATP | Mimics physiological conditions |
| Compound Concentration | 10 mM - 1 nM (Dose-response) | To determine IC50 |
| DMSO Final Concentration | < 0.5% | To avoid solvent-induced artifacts |
Protocol 2.2: Cell-Based Proliferation Assay (MTT)
Causality and Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. Pyrazole derivatives with anti-cancer potential are expected to reduce cell proliferation, thus leading to a decreased formazan signal.[15] This assay provides a holistic view of a compound's effect on cell health.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the pyrazole compounds. Add the compounds to the cells at various final concentrations and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2.3: Cellular Target Engagement Assay (NanoBRET™)
Causality and Principle: While a biochemical assay confirms target interaction and a cell viability assay shows a phenotypic effect, a target engagement assay bridges the gap by confirming that the compound binds to its intended target within the complex environment of a living cell. The NanoBRET™ assay measures the binding of a compound to a target protein by detecting the proximity-based bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein (the target) and a fluorescently labeled tracer that binds to the same target. A pyrazole compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal. This provides direct evidence of target engagement in a physiological context.[16]
Methodology:
-
Cell Preparation: Transfect cells with a vector expressing the kinase target fused to NanoLuc® luciferase.
-
Assay Setup: Harvest and resuspend the cells. Add the fluorescent energy transfer probe (tracer) to the cell suspension.
-
Compound Addition: Dispense the cell-tracer mix into a 384-well white assay plate. Add the pyrazole compounds across a range of concentrations.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Read both the donor (luciferase) and acceptor (tracer) emission signals simultaneously using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to determine the cellular EC50 value.
Part 3: Hit Validation - The Orthogonal Approach
An initial "hit" from a primary screen is merely a starting point. A significant portion of initial hits can be false positives.[11] Rigorous validation using orthogonal assays—independent methods that measure the same biological event through different physical means—is critical to ensure the observed activity is genuine and target-specific.[10][11]
Caption: A robust workflow for validating primary screening hits.
Protocol 3.1: Western Blot for Pathway Modulation
Causality and Principle: For pyrazole inhibitors targeting a specific kinase, a key validation step is to demonstrate that the compound inhibits the phosphorylation of a known downstream substrate of that kinase in cells. Western blotting allows for the detection and semi-quantification of specific proteins from cell lysates. By treating cells with the pyrazole inhibitor and then probing for both the phosphorylated and total levels of a downstream substrate, one can directly visualize the on-target effect of the compound.[5]
Methodology:
-
Cell Treatment: Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for a predetermined time (e.g., 2, 6, or 24 hours).[5] Include a vehicle (DMSO) control.
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated substrate. Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for the total protein of the substrate to confirm equal loading.
-
Analysis: Quantify the band intensities to determine the reduction in phosphorylation relative to the total protein level.
Example Pathway: CDK Inhibition
Many pyrazole compounds target Cyclin-Dependent Kinases (CDKs), which control cell cycle progression.[5] A key substrate of CDK2 is the Retinoblastoma protein (Rb). An effective pyrazole CDK inhibitor would decrease the phosphorylation of Rb.
Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.[5]
Conclusion
The pyrazole scaffold continues to be a highly productive starting point for the discovery of novel therapeutics. A high-throughput screening campaign, when designed with strategic foresight and executed with rigorous, validated protocols, is a powerful engine for unlocking the potential of this privileged chemical class. By integrating biochemical, cell-based, and biophysical assays in a logical workflow, researchers can move from a large library screen to validated, cell-active hits with a clear mechanism of action, paving the way for successful lead optimization and the development of next-generation medicines.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Biological Screening of 3-Chloro-3H-pyrazole Derivatives.
- BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
- Ghazimoradi, S., Mousavi Bidak, S. M. M., Fallah Ziarani, M., & Ramezanpour, S. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9, 142-157.
- Kumar, A., & Siddiqui, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2026.
- Ben-M'barek, Y., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4993.
- Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies.
- Abrigach, F., et al. (2014). Library of Synthetic Compounds Based on Pyrazole Unit: Design and Screening Against Breast and Colorectal Cancer. Letters in Drug Design & Discovery, 11(8).
- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Russo, A., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Molecules, 27(17), 5483.
- BenchChem. (2025). Orthogonal Validation of Screening Hits for Pyrazole Compounds: A Comparative Guide.
- MDPI. (n.d.). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity.
- BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
- MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. (2019). European Journal of Medicinal Chemistry, 180, 72-85.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.).
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
- Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry.
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022). ResearchGate.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
- Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. (n.d.).
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
- BenchChem. (2025). Preliminary Biological Screening of Diphenyl-1H-pyrazole Derivatives: A Technical Guide.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery, 22(10), 1235-1244.
- Cambridge MedChem Consulting. (2017). Analysis of HTS data.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers in Pharmacology.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). Molecules.
- Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved statistical methods for hit selection in high-throughput screening. Journal of Biomolecular Screening, 8(6), 634-647.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).
- Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (n.d.). ResearchGate.
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). National Institutes of Health.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. (n.d.). European Journal of Biomedical and Pharmaceutical Sciences.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemmethod.com [chemmethod.com]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Note: A Protocol for Molecular Docking Studies of 1,5-dimethyl-1H-pyrazol-4-amine with Protein Kinase Targets
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in bioactive compounds, particularly protein kinase inhibitors.[1][2] This application note provides a comprehensive, field-proven protocol for conducting molecular docking studies on 1,5-dimethyl-1H-pyrazol-4-amine, a known synthetic intermediate for kinase inhibitors, against a therapeutically relevant protein target.[3] We utilize Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated cancer target, as an exemplary case. This guide offers researchers a detailed, step-by-step workflow—from target and ligand preparation to simulation and results analysis—grounded in established scientific principles and leveraging industry-standard open-source software. The causality behind each experimental choice is explained to empower researchers to adapt and validate these methods for their own drug discovery pipelines.
Scientific Background & Rationale
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[4][5] The primary goals are to predict the binding mode and estimate the binding affinity, often represented by a scoring function. This method is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and the optimization of lead candidates.
1.1. The Pyrazole Scaffold: A Privileged Motif in Kinase Inhibition The pyrazole ring and its derivatives are frequently found in approved drugs and clinical candidates designed to target protein kinases.[6] Their unique electronic properties and ability to form critical hydrogen bonds and other interactions within the ATP-binding pocket make them ideal starting points for inhibitor design.[1][7] The specific compound of interest, this compound, serves as a valuable building block for more complex kinase inhibitors.[3]
1.2. Target Selection: Cyclin-Dependent Kinase 2 (CDK2) CDK2 is a serine/threonine kinase that plays a pivotal role in the G1/S phase transition of the cell cycle. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Crucially for in silico studies, the Protein Data Bank (RCSB PDB) hosts a large number of high-resolution X-ray crystal structures of CDK2, often co-crystallized with various inhibitors.[8][9][10] This wealth of structural data is invaluable for defining the binding site and for validating the accuracy of docking protocols. For this guide, we will reference the crystal structure of CDK2 in complex with the inhibitor SU9516 (PDB ID: 3PY0), which provides a well-defined active site.[8]
Required Materials & Software
This protocol is designed around freely available and widely used academic software.
| Software/Resource | Purpose | Recommended Version/Source |
| AutoDock Vina | Core docking engine for predicting binding poses and affinities. | Version 1.2.x or later. |
| MGLTools/AutoDockTools | Preparing protein (receptor) and ligand files into PDBQT format. | Version 1.5.7 or later. |
| Open Babel | A chemical toolbox for converting file formats and 3D structure generation. | Version 3.1.1 or later. |
| PyMOL or UCSF ChimeraX | Molecular visualization, analysis of interactions, and figure generation. | Latest versions are recommended. |
| RCSB Protein Data Bank | Source for experimentally determined 3D structures of proteins. | [Link] |
| PubChem Database | Source for chemical structures and properties of small molecules. | [Link] |
Detailed Docking Protocol
This protocol is divided into four core stages: preparing the protein receptor, preparing the ligand, executing the docking simulation, and validating the protocol. Each step is critical for achieving a scientifically sound and reproducible result.
Workflow Overview
Caption: High-level workflow for a typical molecular docking experiment.
Step 3.1: Protein Target Preparation (CDK2)
The goal of this step is to clean the raw PDB file to make it suitable for docking. This involves removing non-essential molecules and adding missing atoms.[11][12]
-
Download Structure: Obtain the PDB file for CDK2, for example, 3PY0 , from the RCSB PDB website.[8]
-
Isolate Protein Chain: The 3PY0 entry contains the CDK2 protein (Chain A) and a co-crystallized inhibitor (SU9516). Open the PDB file in a molecular viewer like PyMOL or use command-line tools to remove all water molecules (HOH) and any other non-protein chains or heteroatoms, except for the protein itself.
-
Add Hydrogens & Assign Charges: Crystal structures typically do not include hydrogen atoms. Use AutoDockTools (ADT) to add polar hydrogens, which are crucial for defining hydrogen bonds.
-
ADT: File -> Read Molecule -> 3py0.pdb
-
ADT: Edit -> Hydrogens -> Add -> Polar Only -> OK
-
-
Save as PDBQT: The PDBQT format is required by AutoDock Vina. It contains atomic coordinates, partial charges, and atom-type definitions.
-
ADT: Grid -> Macromolecule -> Choose -> 3py0 -> Select Molecule
-
Save the output file as cdk2_receptor.pdbqt. This file now represents the rigid receptor for the docking simulation.
-
Step 3.2: Ligand Preparation (this compound)
This step converts the 2D chemical structure of our ligand into a 3D, energy-minimized conformation ready for docking.
-
Obtain Ligand Structure: The 2D structure of this compound can be drawn in a chemical sketcher or obtained from a database like PubChem. Save this as a MOL or SDF file.
-
Generate 3D Coordinates & Energy Minimize: Use Open Babel to convert the 2D structure into a 3D one and perform a basic energy minimization to create a low-energy starting conformation.
-
obabel ligand.mol -O ligand.pdb --gen3d -p 7.4
-
The -p 7.4 flag adjusts the protonation state to a physiological pH, which is critical for accurate interaction modeling.
-
-
Define Torsions and Save as PDBQT: Use ADT to define the rotatable bonds (torsions) in the ligand, which allows Vina to explore its conformational flexibility.
-
ADT: Ligand -> Input -> Open -> ligand.pdb
-
ADT: Ligand -> Torsion Tree -> Detect Root
-
ADT: Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt.
-
Step 3.3: Defining the Binding Site (Grid Box)
The docking simulation must be confined to a specific search space, known as the grid box. The most reliable way to define this box is to center it on the position of a known inhibitor in the crystal structure.
-
Identify the Active Site: In PyMOL or ChimeraX, load the original 3py0.pdb file. Identify the co-crystallized inhibitor (SU9516). The ATP-binding pocket where this ligand sits is our target active site.
-
Determine Grid Box Coordinates: The grid box is defined by its center coordinates (x, y, z) and its dimensions (size_x, size_y, size_z) in Angstroms. These should be large enough to encompass the entire active site and allow the ligand to rotate freely. For 3PY0, the coordinates of the inhibitor can be used to center the box.
-
Create Configuration File: Create a text file named config.txt. This file tells Vina where the input files are and defines the search space parameters.
-
Causality: The exhaustiveness parameter controls the thoroughness of the search.[13] A higher value increases the probability of finding the true energy minimum but also increases computation time. A value of 16 is a reasonable starting point for a more rigorous search than the default.
-
Step 3.4: Running the Docking Simulation
With all files prepared, execute the docking run from the command line.
-
Navigate to Directory: Open a terminal or command prompt and navigate to the folder containing your PDBQT files and the config.txt file.
-
Execute Vina: Run the following command:
-
vina --config config.txt --log docking_log.txt
-
-
Output: Vina will generate two files:
-
docking_results.pdbqt: Contains the coordinates of the top-ranked binding poses (up to num_modes).
-
docking_log.txt: A log file containing the binding affinity scores for each pose.
-
Analysis and Interpretation of Results
Analyzing docking results is a multi-faceted process that combines quantitative scores with qualitative visual inspection.[14][15]
4.1. Interpreting Binding Affinity Scores The docking log file will list the predicted binding affinities in kcal/mol for each generated pose. This score is an estimation of the Gibbs free energy of binding (ΔG).[14]
-
Key Principle: More negative scores indicate stronger predicted binding affinity.
-
Context is Crucial: These scores are best used for relative comparison (e.g., comparing different ligands docked to the same target under the same conditions) rather than as absolute predictors of experimental binding affinity.[15][16]
4.2. Visual Inspection of Binding Poses This is arguably the most critical step. Use PyMOL or ChimeraX to visualize the docking_results.pdbqt file along with the cdk2_receptor.pdbqt.
-
Load Structures: Open both the receptor and the output ligand poses.
-
Analyze Interactions: For the top-ranked pose (Mode 1), examine the non-covalent interactions between this compound and the CDK2 active site. Look for:
-
Hydrogen Bonds: Are there H-bonds to key "hinge" region residues (e.g., Leu83 in CDK2)? This is a canonical interaction for many kinase inhibitors.
-
Hydrophobic Interactions: Does the ligand occupy hydrophobic pockets?
-
Steric Clashes: Are there any unfavorable steric clashes with the protein?
-
-
Plausibility Check: Does the binding pose make chemical sense? A good pose is one that is not only low in energy but also satisfies key known interactions for that protein family.
Caption: Key interactions expected for a kinase inhibitor in the CDK2 ATP-binding site.
Protocol Validation: A Self-Validating System
To ensure the trustworthiness of your docking protocol, it is essential to perform a validation run.[14] This involves "re-docking" the native ligand that was co-crystallized with the protein.
Protocol:
-
Prepare Native Ligand: Extract the coordinates of the native inhibitor (SU9516 from 3PY0) into a separate PDB file. Prepare it using the same method described in Step 3.2 to create native_ligand.pdbqt.
-
Run Docking: Use the exact same config.txt file and receptor, changing only the ligand entry to native_ligand.pdbqt.
-
Calculate RMSD: After the run, use PyMOL or another tool to superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the two poses.
Success Criterion: A low RMSD value, typically below 2.0 Å , indicates that the docking protocol is capable of accurately reproducing the experimentally observed binding mode.[14][16] This provides confidence that the predicted poses for your test ligand (this compound) are plausible.
Hypothetical Results Summary
| Ligand | Top Docking Score (kcal/mol) | RMSD to Native Ligand (Å) | Key Predicted Interactions (CDK2) |
| SU9516 (Re-docked) | -9.8 | 1.15 | H-bonds to Leu83, Glu81 |
| This compound | -6.5 | N/A | H-bond to Leu83 (Backbone C=O) |
Conclusion
This application note provides a robust and validated protocol for performing molecular docking of this compound with the protein kinase CDK2. By carefully following the steps of protein and ligand preparation, defining a precise search space, and critically analyzing the results, researchers can generate meaningful hypotheses about the binding potential of this and other pyrazole-based compounds. The inclusion of a protocol validation step via re-docking is paramount for ensuring the scientific integrity of the computational results. This workflow serves as a foundational method for further studies in hit identification and lead optimization in the field of kinase-targeted drug discovery.
References
- ResearchGate. (n.d.). How to interpret and analyze molecular docking results?
- Betzi, S., Alam, R., & Schonbrunn, E. (2011). CDK2 in complex with inhibitor SU9516.
- Hassan, A. S., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules. [Link]
- Gorgulho, C. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- Schulze-Gahmen, U., Meijer, L., & Kim, S.-H. (2005). Crystal structure of human CDK2 in complex with the inhibitor olomoucine.
- Quora. (2021). How does one prepare proteins for molecular docking?
- Zhang, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
- Gade, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. [Link]
- Bioinformatics Review. (2020).
- Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. [Link]
- RCSB PDB. (2015). 5A14: Human CDK2 with type II inhibitor. [Link]
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
- RCSB PDB. (n.d.). 1PYE: Crystal structure of CDK2 with inhibitor. [Link]
- ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase. [Link]
- Bonvin Lab. (n.d.).
- RCSB PDB. (2006). 2FVD: Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor. [Link]
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC - NIH. [Link]
- KBbox. (n.d.). Small Molecule Docking. [Link]
- University of St Andrews. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
- Bonvin Lab. (n.d.). Small molecule docking. [Link]
- ResearchGate. (2019).
- Scribd. (n.d.). Autodock - Vina Protocol. [Link]
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.
- YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
- Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio. [Link]
- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
- The Scripps Research Institute. (n.d.). AutoDock Vina. [Link]
- YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. [Link]
- The Scripps Research Institute. (2020). AutoDock Vina Manual. [Link]
- MySkinRecipes. (n.d.). This compound dihydrochloride. [Link]
- Bouziane, A., et al. (2018).
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound dihydrochloride [myskinrecipes.com]
- 4. KBbox: Methods [kbbox.h-its.org]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 7. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. researchgate.net [researchgate.net]
- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 16. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-dimethyl-1H-pyrazol-4-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1,5-dimethyl-1H-pyrazol-4-amine. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your synthetic protocols and overcoming common experimental challenges. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to ensure scientific integrity and help you achieve higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that may arise during the synthesis of this compound, which is typically prepared through a multi-step process involving the formation of a pyrazole ring, followed by nitration and subsequent reduction.
Issue 1: Low Yield in the Initial Pyrazole Ring Formation
Question: I am experiencing a low yield during the initial condensation reaction to form the 1,5-dimethylpyrazole precursor. What are the likely causes and how can I improve it?
Answer: The formation of the 1,5-dimethylpyrazole ring is a critical step that dictates the overall yield. Low yields can often be attributed to several factors related to the reaction conditions and the purity of starting materials.
Causality and Experimental Choices:
The classical synthesis of a pyrazole ring involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] For 1,5-dimethylpyrazole, this typically involves reacting pentane-2,4-dione with methylhydrazine. The reaction mechanism proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration.[4] Several factors can influence the efficiency of this process:
-
Purity of Reactants: Impurities in either the pentane-2,4-dione or methylhydrazine can lead to side reactions and reduce the yield of the desired pyrazole. Ensure you are using reagents of high purity.
-
Reaction Temperature: The temperature plays a crucial role in both the rate of reaction and the formation of byproducts. While higher temperatures can accelerate the reaction, they may also promote the formation of undesired isomers or decomposition products. It is often beneficial to run the reaction at a moderate temperature.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol are commonly used as they can facilitate proton transfer during the cyclization step.[5]
-
pH of the Reaction Mixture: The pH can influence the nucleophilicity of the hydrazine and the rate of the condensation and cyclization steps. Acidic or basic catalysis can sometimes be employed to improve yields, but the optimal pH needs to be determined empirically.[6]
Troubleshooting Protocol:
-
Verify Reagent Purity: Before starting the synthesis, check the purity of your pentane-2,4-dione and methylhydrazine using techniques like NMR or GC-MS. If necessary, purify the starting materials by distillation.
-
Optimize Reaction Temperature: Start with a literature-reported temperature and then systematically vary it in small increments (e.g., 5-10 °C) to find the optimal condition for your specific setup. Monitor the reaction progress by TLC or LC-MS to track the formation of the product and any byproducts.
-
Solvent Screening: If the yield remains low, consider screening different solvents. Besides ethanol, other alcohols like methanol or isopropanol, or even aprotic solvents like toluene or DMF, could be tested.[7][8]
-
Catalyst Addition: Explore the use of a catalytic amount of a weak acid (e.g., acetic acid) or a base to see if it improves the reaction rate and yield.
Issue 2: Poor Regioselectivity during Pyrazole Formation
Question: I am observing the formation of the isomeric 1,3-dimethyl-1H-pyrazol-4-amine as a significant byproduct. How can I improve the regioselectivity of the initial cyclization?
Answer: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomeric pyrazoles. In the case of pentane-2,4-dione and methylhydrazine, this can result in both 1,5-dimethylpyrazole and 1,3-dimethylpyrazole.
Causality and Experimental Choices:
The regioselectivity of the cyclization is determined by which nitrogen atom of the methylhydrazine initially attacks which carbonyl group of the pentane-2,4-dione. The steric and electronic properties of both reactants influence this initial step. While pentane-2,4-dione is symmetric, impurities or reaction conditions could potentially favor one pathway over the other, though this is less common with this specific substrate. More often, the challenge is in separating the isomers later on. A practical and scalable process for preparing 4-amino-1,3-dimethylpyrazole hydrochloride has been described, which highlights the importance of controlling isomer formation.[9]
Troubleshooting Protocol:
-
Careful Analysis of Isomer Ratio: Accurately determine the ratio of the 1,5-dimethyl to 1,3-dimethyl isomers using NMR or GC-MS. This will provide a baseline for optimization.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance regioselectivity by favoring the thermodynamically more stable product.
-
Alternative Synthetic Routes: If controlling the regioselectivity of the direct condensation proves difficult, consider an alternative strategy where the pyrazole ring is formed in a way that predetermines the substitution pattern.
-
Purification Strategy: Develop an efficient method for separating the isomers. This could involve fractional distillation if the boiling points are sufficiently different, or chromatography. It has been noted that the purification of pyrazoles can be achieved by forming acid addition salts and subsequent crystallization.[10][11]
Issue 3: Low Yield and Side Reactions during Nitration
Question: The nitration of 1,5-dimethylpyrazole to form 1,5-dimethyl-4-nitro-1H-pyrazole is giving me a low yield and multiple byproducts. What are the best practices for this step?
Answer: The nitration of pyrazoles is a sensitive reaction that requires careful control of conditions to avoid over-nitration, oxidation, or degradation of the starting material.
Causality and Experimental Choices:
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the conditions for nitration (typically using a mixture of nitric acid and sulfuric acid) are strongly acidic and oxidizing, which can lead to side reactions.
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of fuming nitric acid and concentrated sulfuric acid is often used, but this can be too harsh. Milder nitrating agents or alternative procedures might be necessary. A general procedure for the synthesis of 3,5-dimethyl-4-nitropyrazole from 3,5-dimethyl-4-iodopyrazole using nitric acid in THF has been reported.[12]
-
Reaction Temperature: This is perhaps the most critical parameter to control. The reaction is highly exothermic, and runaway reactions can occur. Maintaining a low temperature (e.g., 0-10 °C) is essential to minimize side reactions.
-
Addition Rate: The nitrating agent should be added slowly and dropwise to the solution of the pyrazole to maintain control over the reaction temperature and concentration.
Troubleshooting Protocol:
-
Precise Temperature Control: Use an ice-salt bath or a cryostat to maintain a stable, low temperature throughout the addition of the nitrating agent.
-
Slow and Controlled Addition: Add the nitrating mixture very slowly with vigorous stirring to ensure efficient mixing and heat dissipation.
-
Alternative Nitrating Agents: If the standard nitric/sulfuric acid mixture is problematic, consider using milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a metal nitrate salt with an acid catalyst.
-
Monitoring the Reaction: Follow the progress of the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated products.
Issue 4: Incomplete Reduction of the Nitro Group
Question: I am struggling to achieve complete reduction of 1,5-dimethyl-4-nitro-1H-pyrazole to the desired this compound. What reduction methods are most effective?
Answer: The reduction of an aromatic nitro group to an amine is a common transformation, but the choice of reducing agent and reaction conditions is crucial for achieving a high yield and avoiding side reactions.
Causality and Experimental Choices:
Several methods can be used for this reduction, each with its own advantages and disadvantages.
-
Catalytic Hydrogenation: This is often a clean and high-yielding method. Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. The choice of solvent (e.g., ethanol, methanol, ethyl acetate) can influence the reaction rate.
-
Metal/Acid Reduction: A classic method involves using a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).[13] This method is robust but can sometimes be difficult to work up. An improved one-pot synthesis of 4-amino-3,5-dimethylpyrazole has been reported that avoids the use of mixed acid and iron powder, shortening the reaction time and improving the yield.[13]
-
Other Reducing Agents: Other reagents like sodium dithionite or hydrazine hydrate in the presence of a catalyst can also be effective.[14]
Troubleshooting Protocol:
-
Catalyst Activity: If using catalytic hydrogenation, ensure that the catalyst is active. Using a fresh batch of catalyst is recommended. The catalyst loading may also need to be optimized.
-
Hydrogen Pressure: For catalytic hydrogenation, the pressure of hydrogen gas can affect the reaction rate. If the reaction is slow at atmospheric pressure, increasing the pressure may be beneficial.
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. In some cases, gentle heating may be required to drive the reaction to completion.
-
Work-up Procedure: The work-up is critical, especially for metal/acid reductions. The product amine is basic and will be protonated in the acidic reaction mixture. Careful neutralization is required to isolate the free amine.
Issue 5: Difficulty in Purifying the Final Product
Question: My final product, this compound, is difficult to purify. What are the best methods for purification?
Answer: The purification of the final product can be challenging due to its physical properties and the presence of potential impurities.
Causality and Experimental Choices:
This compound is a solid with some water solubility. The choice of purification method will depend on the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A suitable eluent system (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol) needs to be developed.
-
Acid-Base Extraction: Since the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. The amine can then be regenerated by adding a base and extracted back into an organic solvent.
-
Salt Formation and Crystallization: As mentioned earlier, forming a salt of the amine (e.g., the hydrochloride salt) and crystallizing it can be an excellent purification method.[9][10][11]
Troubleshooting Protocol:
-
Solvent Screening for Recrystallization: Test a range of solvents with varying polarities to find the optimal one for recrystallization.
-
TLC Analysis for Chromatography: Use thin-layer chromatography to identify a suitable eluent system for column chromatography that provides good separation between the product and impurities.
-
Optimize pH for Extraction: If using acid-base extraction, carefully control the pH during the extraction and regeneration steps to ensure efficient separation and recovery of the product.
Experimental Protocols & Data
Table 1: Key Reaction Parameters and Optimization
| Step | Parameter | Typical Range | Potential Issue | Optimization Strategy |
| Pyrazole Formation | Temperature | 25 - 100 °C | Low yield, byproduct formation | Optimize for highest yield with minimal byproducts |
| Solvent | Ethanol, Methanol, Toluene | Incomplete reaction | Screen for optimal solubility and reactivity | |
| Nitration | Temperature | 0 - 10 °C | Over-nitration, degradation | Maintain strict temperature control |
| Nitrating Agent | HNO₃/H₂SO₄, Acetyl nitrate | Low yield, safety hazard | Use milder reagents if necessary | |
| Reduction | Reducing Agent | H₂/Pd-C, Sn/HCl, Fe/HCl | Incomplete reaction | Choose a method compatible with your substrate |
| Catalyst Loading | 1-10 mol% | Slow or stalled reaction | Optimize catalyst amount |
Diagrams
Synthetic Pathway
Caption: General synthetic route to this compound.
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- Elgemeie, G. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 206–241. [Link]
- Patel, H., et al. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts (IJCRT), 10(4). [Link]
- Krasavin, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10393–10406. [Link]
- Elgemeie, G. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC, 7, 206–241. [Link]
- Özdemir, A., et al. (2005-2006). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. J. Fac. Pharm. Istanbul, 38(1), 71-76. [Link]
- Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Kumar, A., et al. (2023).
- Alam, M. M., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, 2016, 8173702. [Link]
- Kumar, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI, 27(19), 6464. [Link]
- Sadek, B., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of Molecular Catalysis A: Chemical, 408, 119-126. [Link]
- O'Shea, P. D., et al. (2008). Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride. Organic Process Research & Development, 12(3), 459–461. [Link]
- Yi, W., et al. (2011). Improved Synthesis of 1H,4H-3,6-dinitropyrazolo[4,3-C]pyrazole.
- Abrigach, F., et al. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives.
- Wang, J., et al. (2011). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 3(6), 1341-1347. [Link]
- Krasavin, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10393–10406. [Link]
- Kumar, K. A., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
- Al-Omran, F., et al. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
- El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [https://www.semantic scholar.org/paper/Pyrazole-3(4)-carbaldehyde%3A-synthesis%2C-reactions-El-Shehry-Abou-El-Regal/8e4d2f022718742b8e3a9c721c4e74e8a4a58f4c]([Link] scholar.org/paper/Pyrazole-3(4)-carbaldehyde%3A-synthesis%2C-reactions-El-Shehry-Abou-El-Regal/8e4d2f022718742b8e3a9c721c4e74e8a4a58f4c)
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- Reddy Arava, V., et al. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Der Pharma Chemica, 2(3), 178-186. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 13. Improved Synthesis of 1H,4H-3,6-dinitropyrazolo[4,3-C]pyrazole [energetic-materials.org.cn]
- 14. scispace.com [scispace.com]
Technical Support Center: Pyrazole Synthesis from Dicarbonyl Compounds
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the classical and highly versatile condensation reaction between 1,3-dicarbonyl compounds and hydrazines. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the success of your syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of pyrazole synthesis from a 1,3-dicarbonyl and a hydrazine?
A1: The reaction, often referred to as the Knorr pyrazole synthesis, is a cyclocondensation process.[1][2][3] It begins with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically followed by the formation of a hydrazone intermediate. The second nitrogen atom then attacks the remaining carbonyl group intramolecularly, leading to a five-membered ring. Subsequent dehydration (loss of two water molecules) results in the formation of the stable aromatic pyrazole ring.[2][4] Acid catalysis is commonly employed to protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.[2][5][6]
Q2: My 1,3-dicarbonyl is unsymmetrical. How can I control which regioisomer of the pyrazole is formed?
A2: Achieving regioselectivity is a critical and common challenge when using unsymmetrical 1,3-dicarbonyls.[1][7] The outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[7]
-
Electronic Effects: The initial attack of the hydrazine usually occurs at the more electrophilic (electron-poor) carbonyl carbon. For instance, in a diketone with a trifluoromethyl (-CF₃) group, the adjacent carbonyl is highly activated towards nucleophilic attack.[7]
-
Steric Hindrance: Bulky groups on either the dicarbonyl or the hydrazine can direct the reaction to the less sterically hindered carbonyl group.[7]
-
Reaction pH: The acidity of the medium is crucial. Under acidic conditions, the more basic nitrogen of a substituted hydrazine is protonated, reducing its nucleophilicity and influencing the reaction pathway.[6][7]
-
Solvent Choice: Specialized solvents can dramatically influence the outcome. For example, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity in certain cases, likely by selectively activating one carbonyl group through hydrogen bonding.[8]
Q3: What are the most common side reactions or impurities I should be aware of?
A3: Common impurities include unreacted starting materials and the formation of an incomplete cyclization product (the hydrazone intermediate).[6] If the reaction conditions are not optimized, you might also see the formation of regioisomers, which can be difficult to separate.[9] In some cases, particularly with hydrazine hydrate at elevated temperatures, the reaction can be vigorous and requires careful control.[10]
Q4: How do I purify my final pyrazole product?
A4: The purification method depends on the physical properties of your pyrazole.
-
Recrystallization: This is the most common and cost-effective method for solid pyrazoles.[9] A good solvent system is one in which the pyrazole is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water or ethyl acetate/hexane mixtures are common choices.[11]
-
Column Chromatography: For oils or solid mixtures that are difficult to separate by recrystallization (like regioisomers), silica gel column chromatography is effective.[1] However, the basic nitrogen atoms in the pyrazole ring can cause streaking on silica gel. This can often be mitigated by deactivating the silica with triethylamine or by using neutral alumina.[11]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. This property can be exploited for purification by converting the pyrazole into its water-soluble salt, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified pyrazole.[12][13]
Q5: How can I confirm the structure and purity of my synthesized pyrazole?
A5: A combination of spectroscopic techniques is essential for unambiguous characterization.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. ¹H NMR will show characteristic signals for the protons on the pyrazole ring and its substituents.[14][15] For example, in a simple 3,5-dimethylpyrazole, you would expect to see two singlets for the methyl groups and a singlet for the C4-proton.[16][17] ¹³C NMR provides information on the carbon skeleton.[14][15]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Look for C=N stretching vibrations within the pyrazole ring (around 1590 cm⁻¹) and N-H stretching if the pyrazole is unsubstituted on the nitrogen (a broad peak around 3100 cm⁻¹).[18]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.[19]
-
Melting Point: For solid compounds, a sharp melting point that matches the literature value is a strong indicator of high purity.[10][17]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Catalyst/pH: The reaction is highly sensitive to pH. Neutral conditions can be very slow as the dehydration step is often rate-limiting.[6][20] 2. Low Reaction Temperature: Insufficient thermal energy may prevent the reaction from reaching completion. 3. Poor Quality Reagents: Hydrazine hydrate can degrade over time. 1,3-dicarbonyls can exist in keto-enol forms, and their purity can vary. 4. Inappropriate Solvent: The solvent may not be suitable for the specific substrates, leading to poor solubility or side reactions.[21] | 1. Catalyst Screening: Introduce a catalytic amount of a weak acid like glacial acetic acid.[4] For more robust catalysis, mineral acids (e.g., HCl) can be used, but require careful optimization.[3] 2. Increase Temperature: Gently reflux the reaction mixture in a suitable solvent like ethanol. Monitor progress by TLC. 3. Verify Reagents: Use freshly opened or purified reagents. Check the purity of the 1,3-dicarbonyl by NMR. 4. Solvent Optimization: Ethanol is a common starting point.[22] However, aprotic polar solvents like N,N-dimethylacetamide (DMAc) have also been shown to be effective.[1][3] For water removal, toluene with a Dean-Stark apparatus can be used. |
| Formation of a 1:1 Mixture of Regioisomers | 1. Similar Steric/Electronic Properties: The two carbonyl groups of the unsymmetrical 1,3-dicarbonyl have very similar reactivity, offering no preference for the initial nucleophilic attack.[7] 2. Standard Reaction Conditions: Protic solvents like ethanol often give poor regioselectivity.[3][8] | 1. Change the Solvent: This is the most powerful tool. Switch to a fluorinated alcohol like TFE or HFIP, which can dramatically increase the selectivity for one isomer.[8] 2. Modify the Substrate: If possible, introduce a group that creates a strong electronic or steric bias to direct the reaction. 3. Microwave Synthesis: Microwave irradiation can sometimes favor the formation of the thermodynamically more stable isomer.[7][23] |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or solvent residues can act as an "impurity oil," preventing crystallization. 2. Product is Naturally an Oil: Some pyrazoles, especially those with N-alkyl groups, are low-melting solids or oils at room temperature. | 1. Purify via Chromatography: Use column chromatography on silica gel (potentially deactivated with Et₃N) or neutral alumina to isolate the pure product.[11] 2. Attempt Salt Formation: If the pyrazole is sufficiently basic, treat it with an acid (like HCl in ether) to form a crystalline salt, which is often easier to handle and purify. The free base can be regenerated later.[12] 3. Trituration: Stir the oil with a non-polar solvent like hexane or petroleum ether. This can sometimes wash away impurities and induce crystallization of the product. |
| Reaction is Too Vigorous or Uncontrolled | 1. Using Hydrazine Hydrate without a Solvent: The reaction of pure hydrazine hydrate with a dicarbonyl can be highly exothermic.[10] 2. Rapid Addition of Reagents at Room Temperature: Mixing the reagents too quickly can lead to a rapid, uncontrolled temperature increase. | 1. Use Hydrazine Salt: Substitute hydrazine hydrate with a more stable salt, such as hydrazine sulfate, in an aqueous base.[10] This method provides a slower, more controlled release of free hydrazine. 2. Control Temperature: Perform the addition of the dicarbonyl compound to the hydrazine solution dropwise at a reduced temperature (e.g., 15°C) using an ice bath.[10] |
Key Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyrazole (Symmetrical Dicarbonyl)
This protocol is adapted from a procedure in Organic Syntheses, known for its reliability and reproducibility.[10]
Materials:
-
Hydrazine sulfate (0.50 mol, 65 g)
-
10% Sodium hydroxide solution (400 mL)
-
Acetylacetone (2,4-pentanedione) (0.50 mol, 50 g)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
Procedure:
-
In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the hydrazine sulfate in the 10% sodium hydroxide solution.
-
Cool the flask in an ice bath until the internal temperature reaches 15°C.
-
Add the acetylacetone dropwise with vigorous stirring, ensuring the temperature is maintained at or below 15°C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour. A precipitate of the product will form.
-
Dilute the reaction mixture with 200 mL of ether. Separate the layers in a separatory funnel.
-
Extract the aqueous layer with four 40 mL portions of ether.
-
Combine all ether extracts, wash once with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by rotary evaporation. The resulting white to pale yellow solid is 3,5-dimethylpyrazole.
Protocol 2: General Procedure for Optimizing Regioselectivity using HFIP[7][8]
This protocol provides a starting point for reactions with unsymmetrical 1,3-diketones where regioselectivity is a concern.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine, 1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a clean vial with a magnetic stir bar, dissolve the 1,3-diketone in HFIP at room temperature.
-
Add the substituted hydrazine to the solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress and product ratio by Thin Layer Chromatography (TLC) and/or ¹H NMR analysis of an aliquot.
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue, typically by column chromatography, to isolate the major regioisomer.
Visualizing the Process
General Reaction Mechanism
The Knorr pyrazole synthesis follows a well-established pathway involving condensation, cyclization, and dehydration.
Caption: Decision tree for troubleshooting low yield.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022).
- Knorr pyrazole synthesis. Name-Reaction.com. [Link]
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery. [Link]
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021).
- Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
- 3,5-dimethylpyrazole. Organic Syntheses. [Link]
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007).
- SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. International Journal of ChemTech Research. [Link]
- (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020).
- Process for the purification of pyrazoles.
- Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2022). MDPI. [Link]
- Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Scribd. [Link]
- Synthesis of 3 - 5-Dimethylpyrazole. Scribd. [Link]
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Method for purifying pyrazoles.
- A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. (2011).
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- Synthetic pathway for solvent-free preparations of pyrazole derivatives. (2024).
- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
- Green synthesis of pyrazole systems under solvent-free conditions. (2015). Taylor & Francis Online. [Link]
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010).
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2018).
- Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
- Solid acid-catalysed synthesis of pyrazolopyridines. (2023).
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
- Synthesis of Pyrazole Compounds by Using Sonication Method.
- Regioselective Synthesis of Unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. (2000). PubMed. [Link]
- Recent advances in the synthesis of new pyrazole deriv
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018).
- Effect of catalyst on the synthesis of pyranopyrazoles under reflux condition. (2024).
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023).
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. scribd.com [scribd.com]
- 18. connectjournals.com [connectjournals.com]
- 19. publishatcj.com [publishatcj.com]
- 20. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 21. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Functionalization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole functionalization. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth, field-proven insights necessary to troubleshoot and optimize your reactions. Pyrazoles are a cornerstone in medicinal and materials chemistry, but their functionalization can be a nuanced challenge, often plagued by issues of regioselectivity and yield.[1][2][3] This guide is structured to address these specific challenges head-on, providing not just solutions, but the underlying chemical logic to empower your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of common problems you might encounter in the lab. Each question is followed by a detailed explanation of potential causes and actionable, step-by-step solutions.
Question 1: "I'm attempting a C-H arylation on my N-substituted pyrazole, but I'm getting a mixture of C5 and C3 isomers. How can I improve C5 selectivity?"
Underlying Causality: The C5 proton of an N-substituted pyrazole is generally the most acidic and sterically accessible, making it the kinetically favored site for C-H activation.[4] However, the electronic properties of both the pyrazole and the aryl coupling partner, as well as the catalytic system, can lead to competitive C3 functionalization.
Troubleshooting Protocol:
-
Evaluate Your Directing Group: If your N-substituent is a directing group (e.g., a pyridine ring), its coordination to the metal center is the primary driver of regioselectivity. Ensure there are no steric clashes that might hinder the formation of the desired metallacycle for C5 activation.[4]
-
Ligand Modification is Key: The steric and electronic properties of the ligand on your transition metal catalyst are paramount.
-
Increase Steric Bulk: Employing bulkier phosphine ligands (e.g., P(t-Bu)3) or N-heterocyclic carbene (NHC) ligands can sterically hinder approach to the C3 position, thus favoring C5.[5]
-
Tune Electronics: Electron-rich ligands can increase the electron density on the metal center, which can influence the C-H activation step.[5]
-
-
Solvent Polarity Matters: The polarity of the solvent can dramatically influence regioselectivity. In some rhodium-catalyzed systems, for instance, switching from a nonpolar solvent like 1,2-dichloroethane to a polar one like DMF can alter the reaction pathway and favor different isomers.[1] Experiment with a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMAc).
-
The Role of Additives: The presence of an acid or a specific oxidant can be critical. Pivalic acid (PivOH) is often used as an additive in palladium-catalyzed C-H functionalization to facilitate the proton-abstraction step in the C-H activation mechanism.[1]
Troubleshooting Workflow for C5/C3 Regioselectivity
Caption: A decision tree for troubleshooting poor C5/C3 regioselectivity in pyrazole C-H functionalization.
Question 2: "My N-alkylation of an unsymmetrical pyrazole is resulting in an inseparable mixture of N1 and N2 regioisomers. What can I do?"
Underlying Causality: Unsubstituted or symmetrically substituted pyrazoles exist as tautomers, making the two nitrogen atoms electronically similar.[6] The regioselectivity of N-alkylation is a classic challenge and is highly dependent on the reaction conditions, particularly the nature of the base and the counter-ion.[6][7]
Troubleshooting Protocol:
-
Base and Counter-ion Strategy: This is the most critical factor. The choice of base determines the nature of the pyrazolate anion and its subsequent reaction with the electrophile.
-
For N1-Alkylation (less hindered nitrogen): Use a strong base with a small, hard counter-ion like NaH or KH in a polar aprotic solvent like DMF. The sodium or potassium cation will associate with the less sterically hindered nitrogen, directing alkylation there.
-
For N2-Alkylation (more hindered nitrogen): Use a weaker base like Cs2CO3 or K2CO3. The larger, softer cesium cation has a different coordination preference and can favor alkylation at the more sterically hindered nitrogen.[6]
-
-
Solvent Choice: The solvent can influence the dissociation of the pyrazolate salt.
-
Polar Aprotic Solvents (DMF, DMSO): Generally favor SN2-type reactions and are a good starting point.
-
Nonpolar Solvents (Toluene, THF): Can sometimes alter the aggregation state of the pyrazolate and influence regioselectivity.
-
-
Protecting Groups: If direct alkylation fails, consider a protecting group strategy. For example, protecting one nitrogen with a removable group can allow for selective functionalization of the other.
| Condition | Favored Isomer | Rationale |
| NaH in DMF | N1 (less hindered) | Small, hard cation (Na+) coordinates to the less hindered nitrogen. |
| Cs2CO3 in CH3CN | N2 (more hindered) | Large, soft cation (Cs+) can favor coordination to the more hindered nitrogen. |
| Phase Transfer Catalyst | Can vary | Depends on the specific catalyst and conditions. |
Question 3: "My palladium-catalyzed C-H functionalization reaction has stalled or is giving very low yield. What are the likely causes?"
Underlying Causality: Low yields in Pd-catalyzed C-H activation can stem from several issues: catalyst deactivation (e.g., formation of Pd black), poor substrate reactivity, incorrect choice of oxidant, or suboptimal reaction parameters. The interplay between the ligand, oxidant, and solvent is crucial for a successful catalytic cycle.[8]
Troubleshooting Protocol:
-
Check Your Catalyst and Ligand:
-
Catalyst Precursor: Pd(OAc)2 is a common and effective precursor. Ensure it is fresh.[8][9]
-
Ligand Integrity: Some phosphine ligands are air-sensitive. If you are not working under an inert atmosphere, consider using more robust ligands like N-heterocyclic carbenes (NHCs) or pyridine-based ligands.[9]
-
Ligand-to-Metal Ratio: This ratio can be critical. A 1:1 or 2:1 ligand-to-Pd ratio is a good starting point, but optimization may be required.
-
-
The Oxidant is Crucial: C-H activation reactions often require a stoichiometric oxidant to regenerate the active Pd(II) catalyst from the Pd(0) state formed after reductive elimination.[8]
-
Atmosphere and Purity:
-
Inert Atmosphere: Many Pd-catalyzed reactions are sensitive to oxygen, which can lead to catalyst decomposition. Assembling the reaction under nitrogen or argon is highly recommended.
-
Solvent and Reagent Purity: Use dry, degassed solvents. Water can interfere with the catalytic cycle. Ensure your pyrazole starting material and coupling partner are pure.
-
-
Consider Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often improves yields by providing rapid and uniform heating, which can overcome activation barriers and minimize side reactions.[11][12][13][14]
General Pyrazole Functionalization Workflow
Caption: A generalized experimental workflow for pyrazole functionalization projects.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent for pyrazole functionalization? A: There is no single "best" solvent. For N-arylations, DMF is often effective.[15] For C-H functionalizations, acetic acid, DMF, and DMAc are common choices.[1][10] Solvent screening is almost always necessary for optimizing a new reaction.
Q: My pyrazole has a free N-H group. Do I need to protect it before attempting C-H functionalization? A: It depends on the reaction. For C5-selective reactions, an N-substituent is often required to block that site and prevent competing N-functionalization. Protic N-H groups can also interfere with many organometallic catalysts.[16] Protection with a simple group like a methyl or phenyl group is a common strategy.[1]
Q: How can I purify my final functionalized pyrazole product? A: Standard silica gel column chromatography is the most common method. If your product is basic, you can sometimes facilitate purification by forming an acid addition salt (e.g., with HCl), crystallizing it, and then liberating the free base.[17]
Q: Are there greener alternatives to traditional heating methods? A: Yes, microwave-assisted organic synthesis (MAOS) is an excellent green chemistry approach. It often leads to dramatically reduced reaction times, lower energy consumption, and can enable the use of more environmentally friendly solvents like water or ethanol.[12][13][14]
Q: Where can I find starting protocols for specific pyrazole functionalizations? A: Comprehensive reviews on transition-metal-catalyzed C-H functionalization of pyrazoles are an excellent starting point for finding established methods and understanding the scope and limitations of different catalytic systems.[1][4][18]
References
- Štefane, B., & Požgan, F. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. [Link]
- Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
- Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
- Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol. (n.d.).
- Kelly, C. B., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.
- MDPI. (n.d.).
- Ma, C., & Besson, C. (n.d.). Precise control of the degree and regioselectivity of functionalization in nitro- and amino-functionalized di(trispyrazolylborato)iron(II) spin crossover complexes. ChemRxiv. [Link]
- ResearchGate. (n.d.).
- MDPI. (2023).
- Royal Society of Chemistry. (n.d.). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry. [Link]
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
- MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
- ResearchGate. (n.d.).
- Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148). [Link]
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. [Link]
- The Journal of Organic Chemistry. (n.d.). Direct C–H Alkenylation of Functionalized Pyrazoles. [Link]
- National Institutes of Health. (n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. [Link]
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. [Link]
- Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
- Journal of the American Chemical Society. (n.d.).
- The Journal of Organic Chemistry. (n.d.). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
- The Journal of Organic Chemistry. (2021).
- National Center for Biotechnology Information. (n.d.). Developing Ligands for Palladium(II)
- Reactivity of chiral functionalized pyrazoles: Alcohol protection. (n.d.).
- Dangel, B. D., et al. (2013). Developing ligands for palladium(II)-catalyzed C-H functionalization: intimate dialogue between ligand and substrate. The Journal of Organic Chemistry, 78(18), 8338–8352. [Link]
- An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.).
- National Center for Biotechnology Information. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. [Link]
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1,5-dimethyl-1H-pyrazol-4-amine
Welcome to the technical support center for the purification of 1,5-dimethyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound, a crucial building block in pharmaceutical and agrochemical research. The synthesis of substituted pyrazoles often results in the formation of regioisomers, making effective purification a critical step to ensure the desired biological activity and reproducibility of subsequent reactions.[1][2]
This guide will focus on the separation of the target compound, this compound, from its common isomer, 1,3-dimethyl-1H-pyrazol-4-amine, and other potential impurities.
Understanding the Challenge: Isomer Separation
The primary challenge in purifying this compound lies in its separation from regioisomers, most notably 1,3-dimethyl-1H-pyrazol-4-amine. These isomers possess the same molecular formula (C5H9N3) and molecular weight, often leading to similar physical properties, which can complicate purification.[3][4][5] The key to successful separation lies in exploiting subtle differences in their polarity, solubility, and affinity for stationary phases in chromatography.
The presence of the amine group and the nitrogen atoms in the pyrazole ring makes these compounds basic and capable of hydrogen bonding, which are key factors to consider when selecting purification methods.
Troubleshooting Guides & Methodologies
This section provides detailed protocols and troubleshooting for the most common and effective purification techniques for pyrazole derivatives: silica gel column chromatography and recrystallization.
Method 1: Silica Gel Column Chromatography
Silica gel chromatography is a widely used and effective method for separating pyrazole isomers.[6][7][8] The principle is based on the differential partitioning of the isomers between a polar stationary phase (silica gel) and a mobile phase of a specific polarity.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase solvent. For basic compounds like aminopyrazoles, it is highly recommended to deactivate the silica gel by adding 1% triethylamine (Et3N) to the solvent system to prevent streaking and improve separation.[9]
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a uniform and air-free bed.
-
Sample Loading: Dissolve the crude mixture of this compound and its isomers in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[6] The polarity is increased by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[10]
-
Product Isolation: Combine the fractions containing the pure desired isomer and evaporate the solvent under reduced pressure.
Troubleshooting Guide for Column Chromatography:
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Isomers | Incorrect solvent system polarity. | Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase that gives the best separation (ΔRf > 0.2). |
| Co-elution of isomers. | Consider using a less polar solvent system and a longer column to increase the resolution between the isomers. | |
| Streaking of Spots on TLC/Column | Interaction of the basic amine with acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.[9] |
| Low Recovery of Compound | Irreversible adsorption onto the silica gel. | Deactivate the silica gel with triethylamine before packing the column.[9] Use a more polar eluent to ensure complete elution of the compound. |
| Product Crystallizes on the Column | Low solubility of the compound in the eluent. | Choose a solvent system in which the compound is more soluble. You may need to use a slightly more polar solvent system from the beginning. |
Visualization of Chromatography Workflow:
Caption: Workflow for the purification of this compound via column chromatography.
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the crude product in a hot solvent in which it is soluble, and then allow it to cool slowly. The desired compound should be less soluble in the cold solvent and crystallize out, leaving the impurities in the solution.
Experimental Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aminopyrazoles, common recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.
Troubleshooting Guide for Recrystallization:
| Issue | Potential Cause | Troubleshooting Steps |
| No Crystals Form | Compound is too soluble in the chosen solvent. | Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool. For example, add water to an ethanol solution.[9] |
| Solution is not saturated. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. | |
| Oily Product Forms | The boiling point of the solvent is higher than the melting point of the compound. | Choose a lower-boiling solvent. |
| The compound is precipitating too quickly. | Re-heat the solution to dissolve the oil, then allow it to cool more slowly. | |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The desired compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. | |
| Poor Purity of Crystals | Impurities co-crystallize with the product. | The cooling process was too rapid. Allow the solution to cool more slowly to promote the formation of purer crystals. A second recrystallization may be necessary. |
Visualization of Recrystallization Logic:
Caption: Logical flow of the recrystallization process for purification.
Frequently Asked Questions (FAQs)
Q1: How can I quickly check the purity of my this compound sample?
A1: Thin Layer Chromatography (TLC) is the quickest method.[10] Spot your sample on a silica gel plate and elute with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate with a drop of triethylamine). A single spot indicates a likely pure compound. For definitive purity analysis and isomer ratio determination, 1H NMR spectroscopy is recommended.[7]
Q2: My synthesis is supposed to be regioselective for the 1,5-isomer, but I'm still seeing the 1,3-isomer. Why?
A2: The regioselectivity of pyrazole synthesis is highly dependent on reaction conditions such as solvent, temperature, and the nature of the starting materials.[1][2] Even in reactions designed to be regioselective, the formation of a minor amount of the other isomer is common.
Q3: Can I use reverse-phase chromatography for this separation?
A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an effective alternative. The elution order will likely be reversed compared to normal-phase chromatography, with the less polar isomer eluting later. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Q4: What is the expected difference in properties between this compound and 1,3-dimethyl-1H-pyrazol-4-amine that I can exploit for separation?
A4: While specific data for direct comparison is scarce, generally, regioisomers of substituted pyrazoles will have slight differences in their dipole moments, leading to variations in polarity.[6] This difference in polarity is the primary property exploited in chromatographic separations. Their crystal lattice energies may also differ, leading to different solubilities in various solvents, which is the basis for purification by recrystallization.
Q5: Are there any non-chromatographic methods to purify my compound if it's an oil?
A5: If your compound is an oil but basic, you can consider an acid-base extraction. Dissolve the crude oil in an organic solvent like dichloromethane and extract it with an aqueous acid (e.g., 1M HCl). The aminopyrazole will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent will recover the purified aminopyrazole. The hydrochloride salt itself can sometimes be crystallized.[11]
References
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Sarsúnová, M., & Kakác, B. (1972). [Thin layer chromatography of derivatives of pyrazolone]. Pharmazie, 27(7), 447-448.
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- El-Faham, A., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 23(7), 1775.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde.
- Kumar, V., et al. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 34(4).
- El-Sayed, M. A. A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(22), 4033.
- PubChem. (n.d.). 1,4-Dimethyl-1H-pyrazol-3-amine.
- ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
- Elmaati, T. M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6509.
- Di Mola, A., et al. (2022).
- PubChem. (n.d.). 3,4-dimethyl-1H-pyrazole.
- PubChemLite. (n.d.). This compound (C5H9N3).
- PubChem. (n.d.). N-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-pyridinemethanamine.
- ResearchGate. (2022, February 4). Isomerisation of substituted pyrazole?.
- Jedinák, L., et al. (2020).
- Chemchart. (n.d.). 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine (3654-22-6).
- PubChem. (n.d.). 1H-pyrazol-4-amine.
- PubChem. (n.d.). 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?).
- Organic Syntheses. (n.d.). Procedure.
- Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 629–657.
- ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b).
- Baranczak, A., et al. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 83(15), 8375–8387.
- Nikpassand, M., & Zare, A. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Mexican Chemical Society, 61(2), 118-124.
- Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
- Prestat, G., et al. (2017).
- ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- PubChem. (n.d.). 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine.
- PubChem. (n.d.). 1,5-dimethyl-1H-pyrazol-3-amine.
- Mishra, A., et al. (2022). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9), 197.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, (i), 198-250.
- PubChemLite. (n.d.). N,n-dimethyl-1h-pyrazol-4-amine (C5H9N3).
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. 1,4-Dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 12847949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]
- 5. 1,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 7017747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [Thin layer chromatography of derivatives of pyrazolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
Technical Support Center: Overcoming Solubility Challenges with 1,5-dimethyl-1H-pyrazol-4-amine
Welcome to the technical support resource for researchers utilizing 1,5-dimethyl-1H-pyrazol-4-amine. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to address one of the most common hurdles in experimental assays: poor aqueous solubility. Our goal is to equip you with the scientific rationale and practical steps needed to achieve consistent and reliable results.
Introduction: The Solubility Hurdle
This compound is a valuable heterocyclic amine scaffold used in various research and drug discovery applications, from kinase inhibitor screening to materials science.[1][2] However, like many small organic molecules, its limited solubility in aqueous buffers can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay data. This guide is structured to walk you through a logical progression of solubilization techniques, from simple adjustments to more advanced formulation strategies.
Physicochemical Properties of this compound
Understanding the inherent properties of your compound is the first step in troubleshooting. The presence of a basic amine group on the pyrazole ring is the most critical feature influencing its solubility.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | [3] |
| Molecular Weight | 111.15 g/mol | [3] |
| Structure | A dimethylated pyrazole ring with a primary amine at the 4-position. | N/A |
| Predicted Nature | Weakly basic compound due to the exocyclic amine group. | N/A |
| Hydrochloride Salt MW | 147.60 g/mol | [4] |
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the challenges you may be facing in the lab.
Q1: I added my this compound directly to my aqueous buffer, and it precipitated. Why is this happening?
Answer: This is a classic sign of poor aqueous solubility. Most organic compounds with significant hydrocarbon character (like the pyrazole ring) do not readily dissolve in water. The key to this molecule's solubility lies in its amine (-NH₂) group. In a neutral pH buffer (e.g., pH 7.4), this basic group is only partially protonated (-NH₃⁺). The uncharged, free base form is less polar and thus less soluble in water, leading to precipitation. The solubility of weakly basic compounds is highly dependent on the pH of the medium.[5][6]
Q2: What is the simplest first step to improve solubility for my assay?
Answer: The most direct and often most effective initial strategy is pH adjustment . By lowering the pH of your solvent, you can protonate the basic amine group, forming a more polar and water-soluble cationic salt in situ.
For a weakly basic compound like this compound, decreasing the pH of the stock solution vehicle will significantly enhance solubility.[7] For example, preparing a concentrated stock solution in a slightly acidic vehicle (e.g., 50 mM HCl) before diluting it into your final assay buffer can prevent precipitation.
Expert Insight: The goal is to create a highly concentrated, fully solubilized stock solution that, upon dilution into the final (and likely neutral) assay buffer, remains below its solubility limit at that final pH and concentration.
Q3: The required pH is incompatible with my cells or enzyme. What is my next option?
Answer: If pH modulation is not feasible, the use of organic co-solvents is the next logical step. This is one of the most common solubilization techniques in drug discovery.[8]
A co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the organic compound to dissolve. The standard workflow is to dissolve the compound at a high concentration in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer.
| Co-Solvent | Typical Final Assay Conc. | Considerations |
| DMSO | < 1% (often < 0.5%) | The industry standard. Can be toxic to some cell lines at higher concentrations. |
| Ethanol | < 5% | Generally well-tolerated by cells, but can affect enzyme kinetics. |
| Methanol | < 1% | Can be more toxic than ethanol; use with caution in cell-based assays. |
| DMF | < 0.5% | Potent solvent, but higher potential for assay interference and toxicity. |
Crucially, you must always run a "vehicle control" —an experiment containing the highest concentration of the co-solvent used for your compound dilutions but without the compound itself. This ensures that any observed effects are due to your compound and not the solvent.
Q4: My assay is highly sensitive to all organic solvents. Are there any solvent-free alternatives?
Answer: Yes. When both pH and co-solvents are incompatible with your experimental system, you can turn to advanced formulation strategies that "hide" the poorly soluble compound within a more soluble carrier molecule.
-
Cyclodextrin Complexation: Cyclodextrins are donut-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[9] They can encapsulate the poorly soluble pyrazole compound in their core, presenting a water-soluble complex to the aqueous environment.[9] Beta-cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Use of Surfactants: For non-cell-based assays (e.g., purified enzyme kinetics), low concentrations of non-ionic surfactants like Tween® 80 or Triton™ X-100 can aid solubility.[10] These molecules form micelles that can sequester the compound. However, this must be done with extreme care, as surfactants can denature proteins and will lyse cells. Their use should typically be below the critical micelle concentration (CMC).[11]
-
Salt Formation: Instead of forming the salt in situ with pH adjustment, you may be able to procure or synthesize a stable salt form of the compound, such as This compound hydrochloride .[4] These pre-formed salts are often significantly more water-soluble than the free base.[12]
Visualized Workflows and Mechanisms
Troubleshooting Solubility: A Decision-Making Workflow
This diagram outlines a logical progression for troubleshooting solubility issues with this compound.
Caption: A step-by-step guide for addressing solubility issues.
Key Solubilization Mechanisms
This diagram illustrates the core principles behind the main strategies discussed.
Caption: Visualizing three distinct methods for enhancing solubility.
Detailed Experimental Protocols
Protocol 1: pH-Dependent Solubility Enhancement
This protocol details how to prepare a concentrated stock solution using pH modification.
-
Objective: To create a 10 mM stock solution of this compound free base (MW: 111.15 g/mol ).
-
Materials:
-
This compound powder.
-
Sterile, purified water.
-
1 M Hydrochloric acid (HCl).
-
-
Procedure:
-
Weigh out 1.11 mg of the compound and place it in a sterile microcentrifuge tube.
-
Add 900 µL of sterile water. The compound will likely not dissolve and will appear as a suspension.
-
While vortexing, add 1 M HCl dropwise (typically 1-5 µL at a time).
-
Continue adding acid until the solution becomes completely clear. This indicates that the compound has been protonated and has dissolved.
-
Record the volume of HCl added.
-
Add sterile water to reach a final volume of 1.0 mL.
-
This 10 mM stock can now be serially diluted into your final assay buffer. Remember to account for the slight acidity of the stock when preparing your vehicle control.
-
Protocol 2: Co-Solvent Stock Solution Preparation
This protocol describes the standard method for using an organic co-solvent.
-
Objective: To create a 50 mM stock solution in 100% DMSO.
-
Materials:
-
This compound powder.
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).
-
-
Procedure:
-
Weigh out 5.56 mg of the compound and place it in a sterile, chemically-resistant (e.g., glass or polypropylene) vial.
-
Add 1.0 mL of 100% DMSO.
-
Cap the vial securely and vortex at room temperature for 5-10 minutes. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary, but allow the solution to return to room temperature before use.
-
Visually inspect to ensure no solid material remains. The solution should be perfectly clear.
-
This 50 mM stock is now ready for serial dilution. For example, a 1:1000 dilution into your assay buffer will yield a final compound concentration of 50 µM in 0.1% DMSO.
-
Additional FAQs
-
Can I use sonication or gentle heating to dissolve my compound? Yes, these methods can help overcome the initial energy barrier to dissolution (the crystal lattice energy).[11] However, they primarily affect the rate of dissolution, not the thermodynamic solubility. A solution prepared this way may be supersaturated and could precipitate over time as it cools or equilibrates. Always check for stability over the course of your experiment.
-
What is the difference between kinetic and thermodynamic solubility?
-
Kinetic solubility is the concentration of a compound that dissolves under a specific set of conditions (e.g., after adding a DMSO stock to a buffer and measuring immediately). It can often be higher than the true equilibrium solubility.[11]
-
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution after an extended period. For assay consistency, you want your final compound concentration to be well below the thermodynamic solubility limit to avoid precipitation during the experiment.
-
-
How do I confirm the solubility of my final compound dilution in the assay buffer? A simple visual inspection is the first step. Look for any cloudiness, haziness, or precipitate against a dark background. For a more quantitative assessment, you can prepare your highest concentration, incubate for the duration of your assay, centrifuge at high speed (e.g., >14,000 x g), and measure the concentration of the compound in the supernatant via HPLC-UV or LC-MS.
References
- World Pharma Today. (n.d.).
- Gili, V. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- WuXi AppTec DMPK. (2025). The Impact of Gastrointestinal pH on Oral Drug Absorption.
- WuXi AppTec DMPK. (2024).
- MDPI. (n.d.).
- PMC. (n.d.).
- ResearchGate. (2025).
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media.
- PubChem. (n.d.). 1,5-dimethyl-1H-pyrazol-3-amine.
- MDPI. (n.d.).
- PubChem. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
- ResearchGate. (n.d.).
- PubChem. (n.d.). 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?).
- Abrigach, F., et al. (2014). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)
- PubChem. (n.d.). 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- PMC. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
- YouTube. (2024). Solubility and Bioavailability Enhancement Techniques.
- ChemicalBook. (n.d.). 1H-Pyrazol-4-amine, 3,5-dimethyl-1-(1-methylpropyl)-.
- PMC. (n.d.). Current status of pyrazole and its biological activities.
- PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
- PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
- Celerion. (n.d.). Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents.
Sources
- 1. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole, 4-amino-3,5-dimethyl- | C5H9N3 | CID 78931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?) | C5H10ClN3 | CID 46737045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. celerion.com [celerion.com]
- 7. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Common side reactions in the synthesis of substituted pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with these important heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis is not without its challenges.[1] This resource provides in-depth, field-proven insights into common side reactions and offers practical troubleshooting strategies to help you navigate these complexities and achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Regioisomeric Mixtures in Knorr Pyrazole Synthesis
Q: I'm performing a Knorr synthesis with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, and I'm consistently getting a mixture of two pyrazole regioisomers. How can I control the regioselectivity of this reaction?
A: This is one of the most common challenges in pyrazole synthesis. The formation of regioisomers arises from the initial nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[2] The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.
Underlying Causality:
The reaction mechanism of the Knorr pyrazole synthesis involves the formation of an imine, followed by cyclization and dehydration.[3][4] With an unsymmetrical 1,3-dicarbonyl, the substituted hydrazine can attack either carbonyl group, leading to two different intermediates and, ultimately, two regioisomeric products.
Troubleshooting and Optimization Strategies:
-
Leverage Steric Hindrance: The initial condensation is often directed by sterics. The less sterically hindered carbonyl group is generally more susceptible to nucleophilic attack. If possible, choose a 1,3-dicarbonyl compound with a significant difference in the steric bulk of the substituents flanking the carbonyl groups.
-
Exploit Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl can influence the electrophilicity of the carbonyl carbons. Electron-withdrawing groups can enhance the electrophilicity of the adjacent carbonyl, making it more reactive towards the hydrazine.
-
Solvent Effects: The choice of solvent can significantly impact regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation, often favoring one isomer almost exclusively.[5]
-
pH Control: The pH of the reaction medium can influence the rate-determining step and the reactivity of the intermediates.[2] Careful adjustment of the pH with acidic or basic catalysts can sometimes favor the formation of one regioisomer over the other.
-
Alternative Synthetic Routes: If controlling the regioselectivity of the Knorr synthesis proves difficult, consider alternative methods that offer inherent regiocontrol. For example, the reaction of N-alkylated tosylhydrazones with terminal alkynes provides 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[6] Another approach is the 1,3-dipolar cycloaddition of nitrile imines with alkenes or alkynes, which can also offer high regioselectivity.[7][8]
Issue 2: Lack of Regioselectivity in N-Alkylation of Unsubstituted Pyrazoles
Q: I have synthesized my desired pyrazole, but now I'm struggling with the N-alkylation step. I'm getting a mixture of N1 and N2 alkylated products that are difficult to separate. How can I achieve selective N-alkylation?
A: This is a classic problem in pyrazole chemistry, stemming from the similar electronic properties of the two nitrogen atoms in the pyrazole ring.[9] Both nitrogens can act as nucleophiles, leading to a mixture of regioisomers.
Underlying Causality:
The regioselectivity of N-alkylation is governed by a combination of steric effects, the nature of the alkylating agent, and the reaction conditions (base, solvent).[9]
Troubleshooting and Optimization Strategies:
-
Steric Control: The most straightforward way to influence regioselectivity is through steric hindrance. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[9] If you have substituents at the C3 and C5 positions of the pyrazole ring, the bulkier substituent will direct the alkylation to the more accessible nitrogen.
-
Choice of Base and Solvent: The reaction conditions play a crucial role. For instance, using sodium hydride (NaH) in THF or potassium carbonate (K2CO3) in DMSO has been shown to favor N1-alkylation.[9]
-
Nature of the Alkylating Agent: The structure of the alkylating agent is critical. The use of sterically demanding alkylating agents can enhance selectivity.[9] Alternatively, using trichloroacetimidates as electrophiles under Brønsted acid catalysis can provide a good yield of N-alkylated pyrazoles, with the major regioisomer determined by sterics.[10]
-
Catalytic Methods: Specific catalysts can direct the alkylation. For example, magnesium-based Lewis acids have been reported to favor alkylation at the N2 position.[9] Enzyme-controlled N-alkylation using engineered methyltransferases has also been shown to achieve high regioselectivity.[11]
-
Directed Synthesis: In some cases, a multi-step approach may be necessary to achieve the desired isomer. This could involve using a protecting group strategy or starting from a precursor that already has the desired substitution pattern.
Issue 3: Formation of Colored Impurities and Reaction Discoloration
Q: My Knorr pyrazole synthesis reaction mixture turns a dark yellow or red color, and I'm having trouble purifying my product. What is causing this discoloration, and how can I minimize it?
A: The formation of colored impurities is a frequent observation in reactions involving hydrazines.[12] This is often due to the decomposition of the hydrazine starting material or side reactions involving reactive intermediates.
Underlying Causality:
Hydrazines, particularly phenylhydrazine, can be unstable and prone to oxidation, leading to the formation of colored byproducts. Additionally, side reactions such as self-condensation or polymerization of the starting materials or intermediates can contribute to the discoloration.
Troubleshooting and Optimization Strategies:
-
Use High-Purity Reagents: Ensure that your hydrazine and 1,3-dicarbonyl starting materials are of high purity. Impurities in the starting materials can often act as catalysts for decomposition pathways.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative decomposition of the hydrazine.[12]
-
Temperature Control: Avoid excessive heating, as this can accelerate the decomposition of sensitive reagents and promote side reactions. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
pH Adjustment: In some cases, adjusting the pH can stabilize the hydrazine. For example, using the hydrochloride salt of the hydrazine and a base to generate the free hydrazine in situ can sometimes lead to cleaner reactions.
-
Purification Strategy: If colored impurities are formed, they can often be removed through careful purification. Recrystallization is a powerful technique for removing colored impurities.[12] Alternatively, passing the crude product through a plug of silica gel with a non-polar solvent can help to remove highly colored, polar impurities before final purification by column chromatography or recrystallization.[12] The formation of an acid addition salt of the pyrazole product can also be an effective purification method, as the salt can be selectively precipitated or crystallized from the reaction mixture.[13]
Issue 4: Dimerization and Polymerization
Q: I'm working with aminopyrazoles and observing the formation of higher molecular weight side products, which I suspect are dimers or polymers. What causes this, and how can I prevent it?
A: Aminopyrazoles can be susceptible to dimerization and polymerization, particularly under oxidative conditions.
Underlying Causality:
The amino group on the pyrazole ring can be oxidized, leading to the formation of reactive intermediates that can then couple with other aminopyrazole molecules. Copper-promoted dimerization of 5-aminopyrazoles to form pyrazole-fused pyridazines and pyrazines has been reported.[14][15]
Troubleshooting and Optimization Strategies:
-
Control of Reaction Atmosphere: As with hydrazine decomposition, running the reaction under an inert atmosphere can help to prevent oxidative dimerization.
-
Avoid Oxidizing Agents: Be mindful of the reagents and catalysts used in your reaction. Avoid conditions that could promote the oxidation of the aminopyrazole.
-
Protecting Groups: If the amino group is not directly involved in the desired transformation, consider protecting it with a suitable protecting group (e.g., Boc, Cbz). The protecting group can be removed in a subsequent step.
-
Careful Choice of Catalyst: If a catalyst is required, select one that is not known to promote oxidative coupling reactions.
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) | References |
| Formation of Regioisomers (Knorr Synthesis) | Use of an unsymmetrical 1,3-dicarbonyl compound. | - Leverage steric and electronic differences in the dicarbonyl. - Use fluorinated alcohols (TFE, HFIP) as solvents. - Control the reaction pH. - Consider alternative, regioselective synthetic routes. | [2],[5],[6] |
| Lack of Regioselectivity (N-Alkylation) | Similar nucleophilicity of N1 and N2 atoms. | - Utilize steric hindrance by placing a bulky group at C3 or C5. - Optimize base and solvent conditions (e.g., NaH/THF, K2CO3/DMSO). - Use sterically demanding alkylating agents or specialized reagents like trichloroacetimidates. - Employ catalytic methods (e.g., Mg-based Lewis acids). | [9],[10] |
| Reaction Discoloration (Yellow/Red Impurities) | Decomposition or oxidation of hydrazine starting material. | - Use high-purity reagents. - Run the reaction under an inert atmosphere. - Maintain careful temperature control. - Purify by recrystallization, silica plug filtration, or formation of an acid addition salt. | [12],[13] |
| Dimerization/Polymerization (especially with aminopyrazoles) | Oxidative coupling of the pyrazole units. | - Maintain an inert reaction atmosphere. - Avoid oxidizing agents. - Protect the amino group if it is not involved in the reaction. | [14],[15] |
Visualizing Reaction Pathways
Knorr Pyrazole Synthesis: The Origin of Regioisomers
Caption: Knorr synthesis with unsymmetrical dicarbonyls can lead to two regioisomers.
N-Alkylation of Pyrazoles: A Balancing Act
Caption: Regioselectivity in N-alkylation is influenced by multiple factors.
Experimental Protocols
Protocol 1: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol describes a classic Knorr synthesis using a β-ketoester and a substituted hydrazine.[16]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).
-
Add ethanol as a solvent (approximately 5-10 mL per gram of ethyl acetoacetate).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase).
-
Once the starting materials are consumed (typically within 1-2 hours), allow the reaction mixture to cool to room temperature.
-
If a precipitate forms upon cooling, collect the solid by vacuum filtration. If no precipitate forms, slowly add water to the reaction mixture with stirring to induce precipitation.
-
Wash the collected solid with a small amount of cold water and then a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Air-dry the product. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Protocol 2: Troubleshooting - Determining the Regioisomeric Ratio of N-Alkylated Pyrazoles by ¹H NMR
This protocol provides a general method for determining the ratio of N1 and N2 alkylated pyrazole isomers in a crude reaction mixture.
Procedure:
-
After the N-alkylation reaction is complete, work up the reaction as appropriate (e.g., quenching, extraction, and drying of the organic layer).
-
Evaporate the solvent from the crude organic extract to obtain the crude product mixture.
-
Dissolve a small, representative sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify characteristic signals that are unique to each regioisomer. These are often the protons on the pyrazole ring (C3-H, C4-H, C5-H) or the protons on the newly introduced alkyl group (e.g., the N-CH₂ protons), which will have distinct chemical shifts for the N1 and N2 isomers.
-
Integrate the area of a well-resolved, unique signal for the N1 isomer and a well-resolved, unique signal for the N2 isomer.
-
The ratio of the integration values will correspond to the molar ratio of the two regioisomers in the mixture.
This information is invaluable for optimizing your reaction conditions to favor the desired isomer.
References
- Slideshare. (n.d.). Knorr pyrazole synthesis. [Link]
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- National Institutes of Health. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
- PubMed. (2023). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]
- Reddit. (2024). Knorr Pyrazole Synthesis advice. [Link]
- MDPI. (2023). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]
- Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. [Link]
- ACS Publications. (n.d.).
- Synfacts. (2020). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
- MDPI. (2018).
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
- Google Patents. (2011). Method for purifying pyrazoles.
- PubMed. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. [Link]
- ResearchGate. (2003). Dimerization of Pyrazole in Slit Jet Expansions. [Link]
- Slideshare. (n.d.). Unit 4 Pyrazole. [Link]
- ACS Publications. (2022).
- National Institutes of Health. (2018).
- National Institutes of Health. (2023).
- Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
- MDPI. (2018).
- National Institutes of Health. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
- ResearchGate. (2020).
- ResearchGate. (2022). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. [Link]
- National Institutes of Health. (2022). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. [Link]
- Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]
- CUTM Courseware. (n.d.). Pyrazole. [Link]
- National Institutes of Health. (2022).
- MDPI. (2020).
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. knorr pyrazole synthesis | PPTX [slideshare.net]
- 4. name-reaction.com [name-reaction.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. reddit.com [reddit.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. chemhelpasap.com [chemhelpasap.com]
How to improve regioselectivity in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in pyrazole synthesis. The classic Knorr synthesis, the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a cornerstone of heterocyclic chemistry. However, when using unsymmetrical dicarbonyls, the reaction can yield a mixture of two regioisomers, complicating purification and reducing the yield of the desired product.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and supported by peer-reviewed literature. Our goal is to empower you to rationalize your experimental outcomes and strategically design syntheses that maximize regioselectivity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during pyrazole synthesis experiments.
Q1: I performed a standard Knorr synthesis with methylhydrazine and an unsymmetrical 1,3-diketone in ethanol and obtained a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?
A1: This is a classic and frequently encountered problem. The low regioselectivity you're observing in ethanol is typical because the activation energy barrier for the initial nucleophilic attack on either of the two distinct carbonyl groups is very similar under these conditions. [3] To improve selectivity, you must modify the reaction conditions to differentiate the reactivity of the two carbonyl carbons or the attacking nitrogen atoms of the hydrazine.
Root Cause Analysis: The reaction proceeds through a hydrazone intermediate, followed by cyclization and dehydration.[1] The final regiochemistry is determined by which carbonyl group the substituted nitrogen of methylhydrazine (N1) attacks first. In ethanol, this initial step is often poorly controlled.
Recommended Solutions:
-
Change the Solvent to a Fluorinated Alcohol: This is the most impactful and often simplest solution. Switching from ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, often pushing the ratio to >95:5 in favor of one isomer.[3]
-
Mechanism of Improvement: Fluorinated alcohols are non-nucleophilic and possess unique hydrogen-bond-donating properties. Unlike ethanol, which can form hemiketals with the more reactive carbonyl and compete with the hydrazine, TFE and HFIP do not compete.[3] This allows the intrinsic electronic and steric differences between the two carbonyls to dictate the reaction pathway, leading to a highly selective nucleophilic attack by the hydrazine.[3]
-
-
Modify the Reaction pH: The acidity or basicity of the reaction medium can influence the outcome.
-
Acid Catalysis: Adding a catalytic amount of a mild acid (e.g., acetic acid, p-TsOH) can protonate one carbonyl group preferentially, activating it for attack.[4][5] However, the effect can be substrate-dependent and may require careful optimization.
-
Base: In some cases, a base can be used to generate a more nucleophilic hydrazide anion, which may exhibit different selectivity.[6]
-
Workflow Diagram: Decision-Making for Improving Regioselectivity
Caption: Decision workflow for troubleshooting poor regioselectivity.
Q2: My synthesis of a 3-aryl-5-trifluoromethylpyrazole is yielding the undesired 5-aryl-3-trifluoromethyl isomer as the major product in ethanol. How can I reverse this selectivity?
A2: This outcome is governed by the powerful electron-withdrawing effect of the trifluoromethyl (-CF3) group. The carbon of the carbonyl adjacent to the -CF3 group is significantly more electrophilic (electron-poor) and therefore more susceptible to nucleophilic attack. In a standard solvent like ethanol, the more nucleophilic nitrogen of the hydrazine will preferentially attack this more reactive carbonyl, leading to the 5-aryl-3-trifluoromethyl isomer.[3]
Recommended Strategy:
The key is to leverage solvent effects, which have been demonstrated to override the intrinsic electronic preferences of the substrate.
Step-by-Step Protocol: Solvent-Controlled Regioselective Pyrazole Synthesis [3]
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve your 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Add the substituted hydrazine (e.g., phenylhydrazine, 1.1 eq) to the solution at room temperature while stirring.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dione is consumed. Reactions in HFIP are often significantly faster than in ethanol.
-
Workup and Isolation: Upon completion, remove the HFIP under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired 3-aryl-5-trifluoromethylpyrazole regioisomer.
By using a non-nucleophilic, strongly hydrogen-bond-donating solvent like HFIP, you change the reaction landscape to favor the attack at the less electronically activated (but potentially less sterically hindered) carbonyl, leading to the desired reversal of regioselectivity.[3]
Frequently Asked Questions (FAQs)
Q3: What are the fundamental factors controlling regioselectivity in the Knorr pyrazole synthesis?
A3: The regiochemical outcome is a result of the competition between two reaction pathways. This competition is governed by a combination of three primary factors:
-
Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound is crucial. Electron-withdrawing groups (EWGs) like -CF₃ or -NO₂ increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for the initial nucleophilic attack.[1] Similarly, the substituent on the hydrazine affects the relative nucleophilicity of its two nitrogen atoms. For instance, in methylhydrazine, the N-methylated nitrogen is less nucleophilic, while in phenylhydrazine, the unsubstituted -NH₂ is the more nucleophilic center.[3]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach to a nearby carbonyl group.[1] The initial attack will preferentially occur at the less sterically hindered carbonyl, provided electronic effects are not overwhelmingly dominant.
-
Reaction Conditions: As discussed in the troubleshooting section, the solvent and pH play a pivotal role.[1][3] Solvents can stabilize intermediates, activate reactants through hydrogen bonding, or compete in side reactions (like hemiketal formation), all of which can profoundly influence the regioselectivity.[3]
Reaction Pathway Diagram
Sources
Stability of 1,5-dimethyl-1H-pyrazol-4-amine in different solvents
Prepared by: Senior Application Scientist, Chemical Development
Welcome to the technical support guide for 1,5-dimethyl-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents and experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
The stability of this compound is governed by two primary structural features: the pyrazole ring and the exocyclic primary amine group.
-
Pyrazole Ring: The pyrazole ring itself is an aromatic heterocycle, which imparts significant thermal and chemical stability.[1][2][3] The conjugated π-electron system makes the ring resistant to non-specific degradation.[1] However, substituents on the ring can influence its electronic properties and, consequently, its reactivity and metabolic stability.[1][4]
-
4-Amine Group: The primary amine at the C4 position is the most reactive site and the primary determinant of the molecule's instability. Aromatic amines are susceptible to oxidation, which can often lead to the formation of colored byproducts.[5] The basic nature of the amine group also makes the molecule's stability highly dependent on pH in aqueous or protic environments.
Q2: In which common laboratory solvents is this compound likely to be most stable?
The choice of solvent is critical for minimizing degradation during storage and experimentation. Stability generally follows this trend: Aprotic Non-Polar > Aprotic Polar > Protic.
Causality: Protic solvents (like water and alcohols) can participate directly in degradation pathways, such as hydrolysis, or facilitate proton-transfer reactions that can catalyze degradation.[6][7] Aprotic solvents, lacking acidic protons, provide a more inert environment.
Table 1: Summary of Solvent Recommendations for Stability
| Solvent Class | Examples | Expected Stability | Rationale & Key Considerations |
| Aprotic Non-Polar | Toluene, Hexanes, Dichloromethane (DCM) | High | Minimal interaction with the amine. Ideal for long-term storage of solid compound or short-term storage of solutions. Ensure solvent purity. |
| Aprotic Polar | Acetonitrile (ACN), DMSO, DMF, THF | Moderate | Generally suitable for experimental work and stock solutions. Purity is critical; trace water or impurities can initiate degradation. Long-term storage in DMSO should be avoided as it can be mildly oxidizing and hygroscopic. |
| Protic Polar | Water, Methanol (MeOH), Ethanol (EtOH) | Low to Moderate | Stability is highly pH-dependent. Risk of solvolysis and pH-catalyzed degradation. Use fresh solutions and buffer appropriately for aqueous work.[8] |
| Protic Acidic | Acetic Acid, Formic Acid | Low | Protonation of the amine can occur, but strongly acidic conditions can accelerate hydrolysis of impurities or promote side reactions.[5][6] |
| Protic Basic | Aqueous NaOH, KOH | Low | Basic conditions can promote oxidative degradation pathways, especially in the presence of air.[5] |
Q3: What are the primary degradation pathways I should be concerned about?
Based on the structure, the most probable degradation pathways are oxidation and pH-dependent hydrolysis. These are common vulnerabilities investigated during forced degradation studies in pharmaceutical development.[5][6][9][10]
-
Oxidation: The electron-rich aromatic amine is susceptible to oxidation by atmospheric oxygen or other oxidizing agents (e.g., peroxides in old solvents like THF or H₂O₂).[5] This often results in the formation of highly colored dimeric or polymeric impurities.
-
Hydrolysis: While the pyrazole ring is stable, reactions involving the amine group can be influenced by water, especially under acidic or basic conditions.[6][7]
-
Photolysis: Aromatic amines can be light-sensitive. Exposure to UV or even strong ambient light may provide the energy to initiate degradation, often through radical mechanisms.[6][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My solution of this compound is turning yellow/brown.
This is a classic sign of oxidative degradation. Aromatic amines often form colored quinone-imine type structures or polymers upon oxidation.
Troubleshooting Steps:
-
Protect from Light: Immediately switch to using amber vials or wrap your glassware in aluminum foil.[8]
-
Use High-Purity Solvents: Use fresh, HPLC-grade or anhydrous solvents. Older solvents, especially ethers like THF, can accumulate explosive and reactive peroxides.
-
Inert Atmosphere: For maximum stability in solution, degas the solvent by sparging with nitrogen or argon before dissolving the compound. Store the solution under an inert headspace.
-
Check for Contaminants: Ensure glassware is scrupulously clean and free of trace metals, which can catalyze oxidation.
Issue 2: I'm observing a decrease in the parent compound's peak area in my LC-MS analysis over time.
This indicates instability under your analytical conditions or in your prepared sample.
Potential Causes & Solutions:
-
Instability in Mobile Phase: If your mobile phase is aqueous and unbuffered, the pH could be unsuitable. The amine group can also interact with residual silanols on the silica-based column packing, especially at intermediate pH.
-
Solution: Buffer the aqueous portion of your mobile phase (e.g., with 0.1% formic acid or ammonium acetate). This ensures consistent ionization of the analyte and passivates the column.
-
-
Adsorption to Vials: Highly basic compounds can adsorb to the surface of glass vials.
-
Solution: Use polypropylene or silanized glass vials to minimize surface interactions.
-
-
Degradation in Solvent: The compound may be degrading in the dissolution solvent.
-
Solution: Refer to the solvent stability table (Table 1). Prepare samples fresh and minimize the time they sit on the autosampler. If possible, use a cooler for the autosampler tray.
-
Experimental Protocol: Forced Degradation Study
To definitively determine the stability of this compound and identify its degradation products, a forced degradation (or stress testing) study is the industry-standard approach.[6][9][10] This involves subjecting the compound to harsh conditions to accelerate degradation.
Objective: To identify degradation pathways, develop a stability-indicating analytical method, and understand the intrinsic stability of the molecule.[10]
Methodology
-
Materials & Reagents:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC vials (amber and clear)
-
-
Stock Solution Preparation:
-
Accurately prepare a 1 mg/mL stock solution of the compound in ACN.[7] This serves as your reference.
-
-
Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial. Also, prepare a control sample by mixing 1 mL of stock with 1 mL of ACN:Water (50:50).
-
Acid Hydrolysis: Use 0.1 M HCl. Place in a heating block at 60°C.
-
Base Hydrolysis: Use 0.1 M NaOH. Place in a heating block at 60°C.
-
Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation:
-
Solution: Use the control sample (in ACN:Water). Place in a heating block at 80°C.
-
Solid: Place a few mg of the solid compound in an open vial in an oven at 80°C.
-
-
Photolytic Degradation: Use the control sample in a clear vial. Expose it to a photostability chamber with controlled UV and visible light as per ICH Q1B guidelines.
-
-
Time Points & Analysis:
-
Analyze all samples at T=0 (immediately after mixing).
-
Analyze again at subsequent time points (e.g., 2, 6, 24 hours).
-
Before injection, the acidic and basic samples must be neutralized to prevent damage to the HPLC column.
-
Use a stability-indicating HPLC-UV/MS method. A C18 column with a gradient elution using 0.1% formic acid in water and ACN is a good starting point.[11]
-
-
Data Interpretation:
-
Calculate Degradation: Compare the peak area of the parent compound at each time point to the T=0 sample. Aim for 5-20% degradation to ensure you can adequately detect the degradants.[7]
-
Identify Degradants: Use the mass spectrometry data to propose structures for the new peaks that appear.
-
Assess Mass Balance: The sum of the parent peak and all degradant peaks should ideally account for the initial amount of the parent compound.[5] This confirms that all major degradation products are being detected.
-
By following this guide, you can confidently handle this compound, troubleshoot common stability issues, and design robust experiments that ensure the quality and integrity of your research.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Google Cloud.
- Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. ijrpr.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
- Force Degradation for Pharmaceuticals: A Review. IJSDR.
- Forced Degradation Studies. (2016). MedCrave online.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020).
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents. Benchchem.
- Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acdlabs.com [acdlabs.com]
- 10. ijsdr.org [ijsdr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Minimizing tar formation during pyrazole synthesis
A Guide to Minimizing Tar Formation and Other Side Reactions
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis reaction mixture has turned dark brown/black and is producing a tar-like substance. What is causing this?
A1: Tar formation in pyrazole synthesis, most commonly in the Knorr synthesis and related methods, is typically a result of several concurrent side reactions. The primary culprits are the decomposition of the hydrazine reagent and the self-condensation of the 1,3-dicarbonyl compound. Phenylhydrazine, for instance, is susceptible to oxidation and can decompose, especially at elevated temperatures, to form colored impurities[1]. The presence of trace acid can catalyze the decomposition of phenylhydrazine at temperatures above 100°C[2]. Additionally, 1,3-dicarbonyl compounds can undergo acid- or base-catalyzed self-condensation reactions, such as aldol-type condensations, leading to polymeric materials[3][4].
Q2: Can the order of reagent addition affect tar formation?
A2: Yes, the order and rate of addition are critical. It is often beneficial to add the hydrazine component slowly to a solution of the 1,3-dicarbonyl compound, particularly at a reduced temperature. This helps to control the initial exothermic reaction and maintain a low concentration of the potentially unstable hydrazine at any given time, thereby minimizing its self-decomposition and side reactions.
Q3: Is it necessary to run the reaction under an inert atmosphere?
A3: While not always strictly necessary for every pyrazole synthesis, operating under an inert atmosphere (e.g., nitrogen or argon) is a highly recommended practice to minimize tar formation. Hydrazine derivatives can be sensitive to air oxidation, which can lead to the formation of colored byproducts and radicals that may initiate polymerization[1]. This is especially crucial if your reagents are of high purity and you are aiming for a very clean reaction profile.
Q4: My crude pyrazole product is an oil that won't crystallize. What should I do?
A4: "Oiling out" is a common issue in crystallization and can occur if the melting point of your compound is lower than the temperature of the solution it's precipitating from. To address this, you can try several techniques:
-
Increase the solvent volume: Adding more of the "good" solvent can lower the saturation point, allowing crystallization to occur at a lower temperature.
-
Slow cooling: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator to induce crystallization.
-
Solvent system change: Experiment with different solvent/anti-solvent combinations. For pyrazoles, common systems include ethanol/water, and hexane/ethyl acetate[5].
-
Seed crystals: If a small amount of pure, solid product is available, adding a seed crystal can initiate crystallization.
Q5: I've isolated my pyrazole, but it's contaminated with a persistent colored impurity. How can I remove it?
A5: Colored impurities are often highly conjugated organic molecules. A common and effective method for their removal is treatment with activated charcoal. Dissolve your crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat the mixture for a short period. The colored impurities will adsorb onto the surface of the charcoal. A hot filtration to remove the charcoal, followed by crystallization of the filtrate, will often yield a significantly decolorized product.
Troubleshooting Guides
Issue 1: Excessive Tar Formation During Reaction
This is one of the most frequent challenges in pyrazole synthesis. The following guide provides a systematic approach to diagnose and resolve this issue.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Reagent Impurity | Phenylhydrazine is notoriously unstable and can oxidize on storage, turning yellow or brown. Impure 1,3-dicarbonyl compounds can also contain acidic or basic residues that catalyze side reactions. | Use freshly distilled or high-purity hydrazine. If the hydrazine is colored, it should be purified before use. Ensure the 1,3-dicarbonyl compound is pure and free from contaminants. |
| High Reaction Temperature | The Knorr pyrazole synthesis is often exothermic. High local temperatures can accelerate the decomposition of hydrazine and promote polymerization of the dicarbonyl compound. | Control the temperature by slowly adding one reagent to the other, using an ice bath to manage the initial exotherm. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Incorrect pH | Both strongly acidic and basic conditions can promote side reactions. Strong acid can accelerate hydrazine decomposition, while strong base can favor the self-condensation of the 1,3-dicarbonyl. | The Knorr synthesis is typically acid-catalyzed, but a weak acid like acetic acid is often sufficient[6][7]. Avoid strong, non-volatile acids if possible. The pH should be controlled to facilitate the desired cyclization without promoting side reactions. |
| Presence of Oxygen | Phenylhydrazine and other hydrazine derivatives can be oxidized by atmospheric oxygen, leading to colored byproducts and potentially initiating radical chain reactions. | Degas the solvent before use and run the reaction under an inert atmosphere of nitrogen or argon. |
Experimental Protocol: Low-Temperature Knorr Synthesis to Minimize Tar Formation
This protocol is designed to mitigate tar formation by controlling the reaction temperature.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol). Place the flask in an ice-water bath.
-
Reagent Preparation: Dissolve the hydrazine derivative (1.0-1.1 eq.) in the same solvent in the dropping funnel.
-
Slow Addition: Add the hydrazine solution dropwise to the stirred, cooled solution of the 1,3-dicarbonyl compound over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Proceed with a standard aqueous work-up, extraction, and purification by recrystallization or column chromatography.
Logical Workflow for Troubleshooting Tar Formation
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. Synthesis and characterization of novel pyrazolone derivatives | European Journal of Chemistry [eurjchem.com]
- 5. Natural and Synthetic Agents Targeting Reactive Carbonyl Species against Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
Challenges in the N-alkylation of pyrazole compounds
Technical Support Center: N-Alkylation of Pyrazoles
From the Desk of the Senior Application Scientist
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this critical transformation. N-alkylated pyrazoles are a cornerstone of modern pharmaceuticals and agrochemicals, but their synthesis is often plagued by issues of regioselectivity and reactivity. This document provides in-depth, experience-driven answers and troubleshooting strategies to help you navigate these complexities. We will move beyond simple protocols to explore the underlying principles that govern success, ensuring your experimental design is both rational and robust.
Part 1: Fundamental Concepts - The Root of the Challenge
The primary difficulty in the N-alkylation of unsymmetrically substituted pyrazoles stems from their inherent tautomerism. The acidic N-H proton is not fixed to one nitrogen atom but can reside on either, leading to two distinct tautomeric forms in equilibrium. This directly impacts alkylation, as the pyrazole can react as two different nucleophiles, potentially leading to a mixture of N1 and N2 alkylated regioisomers.
Caption: Tautomeric equilibrium in an unsymmetrical pyrazole.
Deprotonation of this tautomeric mixture generates a single, resonance-stabilized pyrazolate anion. However, this anion possesses two nucleophilic nitrogen atoms. The subsequent alkylation step's regioselectivity is determined by a complex interplay of steric and electronic factors of the pyrazole, the electrophile, and the reaction conditions (solvent, base, temperature).
Part 2: Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2 alkylated products?
This is the most common issue and arises directly from the dual nucleophilicity of the pyrazolate anion. The N1 position (adjacent to the substituent) is typically more sterically hindered but can be more electron-rich, while the N2 position is less hindered. The final product ratio is a result of the competition between these two sites for the alkylating agent.
Q2: How can I control the regioselectivity of the alkylation?
Controlling the N1/N2 ratio is the primary goal. There is no single universal method; the strategy depends heavily on the pyrazole's substitution pattern. Here are the key levers to pull:
-
Steric Hindrance: This is the most powerful directing effect.
-
On the Pyrazole: A bulky substituent at the 3-position will strongly direct alkylation to the less hindered N2 nitrogen.
-
On the Electrophile: Using a bulky alkylating agent (e.g., isopropyl iodide vs. methyl iodide) will favor attack at the less hindered pyrazole nitrogen.
-
-
Choice of Base & Solvent: This combination influences the state of the pyrazolate anion in solution.
-
Strong Base/Aprotic Solvent (e.g., NaH in DMF): This generates a "free" pyrazolate anion. In this state, selectivity is often governed by the intrinsic properties of the anion and the electrophile, with sterics playing a major role.
-
Weaker Base/Protic Solvent (e.g., K₂CO₃ in Ethanol): This can lead to a complex equilibrium involving the pyrazole, the pyrazolate, and hydrogen-bonded species. Sometimes, this can favor the thermodynamically more stable product, which is often the less sterically hindered isomer.
-
-
Phase-Transfer Catalysis (PTC): Conditions using a base like NaOH or K₂CO₃ with a catalyst such as tetrabutylammonium bromide (TBAB) can favor the formation of the N2-isomer. The bulky tetra-alkylammonium cation forms an ion pair with the pyrazolate, which can sterically direct the incoming electrophile away from the N1 position.
Q3: My reaction is slow or fails to proceed. What are the likely causes?
-
Insufficiently Strong Base: The pKa of pyrazole is around 14, but electron-withdrawing groups (like -NO₂) can significantly lower it, making the proton more acidic. Conversely, electron-donating groups raise the pKa, requiring a stronger base for complete deprotonation. If your base is not strong enough to deprotonate the pyrazole, the reaction will not start.
-
Poor Electrophile: Unreactive alkylating agents, such as alkyl chlorides, may require harsher conditions (higher temperatures, longer reaction times) or the addition of a catalyst like sodium iodide (NaI) via the Finkelstein reaction to generate the more reactive alkyl iodide in situ.
-
Steric Hindrance: If both the pyrazole (e.g., 3,5-di-tert-butylpyrazole) and the electrophile (e.g., a secondary or tertiary alkyl halide) are very bulky, the reaction may be extremely slow or fail entirely due to steric repulsion.
Part 3: Troubleshooting Guide
This section addresses specific experimental failures with probable causes and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Base is too weak for your specific pyrazole's pKa. 2. Poor leaving group on the electrophile (e.g., -Cl vs. -I). 3. Low reaction temperature. 4. Insoluble reagents in the chosen solvent. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or LiHMDS). 2. Use a more reactive electrophile (e.g., alkyl iodide or triflate) or add a catalytic amount of NaI or KI. 3. Increase the temperature. Consider microwave-assisted synthesis for difficult cases. 4. Change to a more suitable solvent (e.g., DMF, NMP, or DMSO for better solubility). |
| Inseparable Mixture of Regioisomers | 1. Similar steric/electronic environment at N1 and N2. 2. Reaction conditions are not selective enough. | 1. Modify the electrophile: Increase its steric bulk to favor the less hindered nitrogen. 2. Change the reaction system: a) Try Phase-Transfer Catalysis (PTC) which often favors the N2 isomer. b) If the desired isomer is thermodynamically more stable, try running the reaction with a weaker base at a higher temperature for a longer time to allow for equilibration. 3. Protecting Group Strategy: If feasible, introduce a removable directing group to block one nitrogen, perform the alkylation, and then deprotect. |
| Decomposition of Starting Material or Product | 1. Base is too harsh or nucleophilic (e.g., hydroxides causing ester saponification). 2. Temperature is too high , causing thermal degradation. 3. Product is unstable to the workup conditions. | 1. Use a non-nucleophilic base (e.g., NaH, DBU) or a milder inorganic base (e.g., Cs₂CO₃). 2. Run the reaction at a lower temperature for a longer duration. 3. Perform a milder aqueous workup, perhaps using a buffered solution, and avoid strong acids or bases. |
| Unexpected Side Product (e.g., C-alkylation) | 1. Highly reactive electrophile (e.g., benzyl bromide) with a strongly activated pyrazole ring. 2. Use of certain organometallic bases can sometimes direct C-alkylation. | 1. Use a less polar solvent. 2. Switch to a less reactive alkylating agent if possible (e.g., tosylate instead of bromide). 3. Ensure complete N-deprotonation before adding the electrophile. |
Decision Workflow for Method Selection
This workflow can help guide your initial experimental design based on your starting materials.
Caption: A decision-making workflow for pyrazole alkylation.
Part 4: Experimental Protocols
These are representative protocols. Always conduct reactions on a small scale first to optimize conditions for your specific substrates.
Protocol 1: General Procedure using Sodium Hydride (Favors Kinetic Control)
This method is suitable for many pyrazoles and tends to be governed by steric factors, often favoring alkylation at the less hindered nitrogen.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve the pyrazole starting material (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Activation: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the resulting pyrazolate solution back to 0 °C. Add the alkylating agent (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating (40-60 °C) can be applied.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Phase-Transfer Catalysis (PTC) Procedure (Often Favors N2 Isomer)
This method uses milder conditions and avoids pyrophoric reagents like NaH. It is particularly effective for achieving N2 selectivity.
-
Setup: To a round-bottom flask, add the pyrazole (1.0 equivalent), potassium carbonate (K₂CO₃, 2.0 equivalents), and tetrabutylammonium bromide (TBAB, 0.1 equivalents).
-
Solvent & Reagent Addition: Add toluene or acetonitrile as the solvent, followed by the alkylating agent (1.2 equivalents).
-
Reaction: Heat the heterogeneous mixture to 60-80 °C and stir vigorously for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography to separate the regioisomers.
References
- F. De Sarro, A. Chimirri, G. De Sarro, R. Gitto, S. Grasso, A. Quartarone. (2002).
- Begtrup, M., Larsen, P. (1990). Regioselective N-Alkylation of Pyrazoles and 1,2,4-Triazoles. Acta Chemica Scandinavica, 44, 1050-1057. [Link]
- Katritzky, A. R., Singh, S. K., He, H. Y., Cundy, D. J. (2003). Microwave-assisted N-alkylation of pyrazoles, indazoles, and benzimidazoles. ARKIVOC, 2004(2), 24-32. [Link]
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Synthesis
Welcome to the comprehensive technical support center dedicated to the strategic selection and optimization of catalysts for pyrazole synthesis. This guide is meticulously crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this vital heterocyclic scaffold. Here, we dissect common experimental challenges, offer evidence-based solutions, and provide in-depth protocols to enhance the efficiency, yield, and purity of your pyrazole products.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries encountered during pyrazole synthesis, providing concise, actionable answers grounded in established chemical principles.
Q1: What are the most prevalent catalytic methods for pyrazole synthesis?
A1: The classical and most widely adopted method is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically catalyzed by an acid.[1][2][3] Beyond this, several other robust methods are employed, including:
-
Condensation of β-ketonitriles with hydrazines: This can often proceed without a catalyst but can be accelerated by acids or bases to improve reaction rates and influence regioselectivity.[4]
-
1,3-Dipolar cycloaddition: This method utilizes diazo compounds reacting with alkynes.[3]
-
Multicomponent Reactions (MCRs): These reactions offer high efficiency by combining three or more reactants in a single step, often employing catalysts like nano-ZnO or various Lewis acids.[3][5][6]
-
Metal-Catalyzed Syntheses: A diverse range of transition metals, including silver, rhodium, and copper, catalyze pyrazole formation from various precursors like ynones, alkynes, and hydrazones.[5][7]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my pyrazole synthesis?
A2: The decision hinges on the specific requirements of your synthesis, balancing activity, selectivity, and practical considerations like cost and sustainability.[8]
-
Homogeneous Catalysts (e.g., acetic acid, silver triflate) are in the same phase as the reactants, often leading to higher activity and selectivity under milder conditions due to excellent catalyst-substrate interaction.[9] However, their removal from the reaction mixture can be challenging and costly, posing a significant hurdle for purification.[8][9]
-
Heterogeneous Catalysts (e.g., Amberlyst-70, nano-ZnO, silica-supported acids) exist in a different phase, which greatly simplifies their separation from the product (typically by simple filtration).[8][10] This allows for easy catalyst recycling, making them a more environmentally friendly and cost-effective option for large-scale synthesis.[8][10][11] Their activity might sometimes be lower than their homogeneous counterparts.[8]
Q3: My pyrazole synthesis is suffering from low yield. What are the likely causes and how can I address them?
A3: Low yields are a frequent challenge and can originate from several factors.[3] A systematic approach to troubleshooting is crucial:
-
Purity of Starting Materials: Ensure the high purity of your 1,3-dicarbonyl (or equivalent precursor) and hydrazine starting materials. Impurities can lead to side reactions, and some reagents can degrade over time.[3]
-
Suboptimal Reaction Conditions: Systematically optimize parameters such as temperature, solvent, and reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal endpoint and prevent product degradation.[3]
-
Catalyst Selection and Loading: The choice of catalyst is critical. For a Knorr synthesis, if a weak acid like acetic acid gives low yields, a stronger protic acid, a Lewis acid, or a solid acid catalyst might be more effective.[3] Ensure the correct catalyst loading is used, as too little may result in an incomplete reaction, while too much can sometimes promote side reactions.
-
Stoichiometry: Verify the stoichiometry of your reactants. In some cases, using a slight excess of the hydrazine derivative can help drive the reaction to completion.[3]
Q4: I am observing the formation of two different regioisomers. How can I control the regioselectivity of the reaction?
A4: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.[5] The regioselectivity is influenced by the electronic and steric properties of the substituents on the dicarbonyl compound and the reaction conditions.
-
Catalyst Choice: The catalyst can play a directing role. For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have shown high regioselectivity.[5]
-
Solvent Effects: Aprotic dipolar solvents like DMF or NMP have been shown to provide better regioselectivity in some cases compared to traditional protic solvents like ethanol.[12]
-
Substrate Control: Modifying the substrate can also direct the cyclization. The use of β-enaminones or related compounds can pre-determine the orientation of the final pyrazole ring.[5]
-
pH Control: In acid-catalyzed reactions, the pH can influence which carbonyl group is preferentially protonated and attacked by the hydrazine.
Troubleshooting Guide
This guide provides a structured approach to resolving specific issues you might encounter during your pyrazole synthesis experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) | Causality Explanation |
| No or Minimal Product Formation | 1. Inactive Catalyst2. Incorrect Reaction Temperature3. Purity of Reagents | 1. Use a fresh batch of catalyst or a different type (e.g., switch from a weak acid to a stronger Lewis acid).2. Optimize the temperature. Some reactions require heating (reflux) to overcome the activation energy barrier.[4]3. Verify the purity of starting materials via NMR or other analytical techniques. | 1. Catalysts can degrade over time or may be unsuitable for the specific substrates.2. The initial condensation and subsequent cyclization/dehydration steps have specific activation energy requirements.3. Impurities can inhibit the catalyst or participate in competing side reactions. |
| Formation of an Inseparable Mixture of Regioisomers | 1. Use of an Unsymmetrical 1,3-Diketone2. Non-selective Catalyst | 1. Consider a synthetic route that builds the pyrazole ring in a stepwise, controlled manner.2. Screen different catalysts. For example, silver-catalyzed reactions have shown high regioselectivity.[5]3. Adjust the solvent system; aprotic dipolar solvents may improve selectivity.[12] | 1. The two carbonyl groups of an unsymmetrical diketone have different electrophilicities, leading to competitive attack by the hydrazine.2. Certain catalysts can preferentially activate one carbonyl group over the other, directing the initial nucleophilic attack.3. The solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome. |
| Difficult Product Purification | 1. Catalyst Residue (Homogeneous)2. Formation of Polar Byproducts3. Product Insolubility | 1. Switch to a heterogeneous catalyst like Amberlyst-70, which can be filtered off easily.[11]2. Optimize reaction conditions to minimize byproduct formation. Employ column chromatography with a carefully selected solvent gradient.3. Screen a wider range of solvents or solvent mixtures for recrystallization. Hot filtration may be necessary.[4] | 1. Homogeneous catalysts are soluble in the reaction medium and can be difficult to separate from the product.2. Incomplete reactions or side reactions can generate impurities with similar polarity to the desired product.3. The crystalline nature and solubility of the final pyrazole derivative can vary significantly. |
| Catalyst Deactivation (Heterogeneous) | 1. Fouling of Active Sites2. Leaching of the Active Species | 1. Wash the recovered catalyst with an appropriate solvent to remove adsorbed species before reuse.2. Perform post-reaction analysis (e.g., ICP-MS of the filtrate) to check for metal leaching. Consider a more robust support for the catalyst. | 1. Product or byproduct molecules can block the active sites on the catalyst surface, reducing its efficacy.2. The active catalytic species may not be strongly bound to the support and can dissolve into the reaction medium. |
Data Presentation: Catalyst Performance in Pyrazole Synthesis
The selection of an optimal catalyst is often an empirical process. The table below summarizes the performance of various catalysts in the synthesis of pyrazole derivatives, providing a comparative baseline for your experimental design.
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported | [13] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported | [5][13] |
| Nano-ZnO | Ethyl Acetoacetate, Phenylhydrazine | Not Specified | Not Specified | Not Specified | Short | 95% | Not Reported | [5][12] |
| Amberlyst-70 | 1,3-Diketones, Hydrazines | Not Specified | Water | Room Temp | 5-30 min | High | Yes (Recyclable) | [3][11] |
| Ammonium Chloride | Acetylacetone, Hydrazine | Catalytic | Ethanol | Not Specified | Not Specified | Good | Not Reported | [14] |
| CuFe₂O₄ Nanoparticles | Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Catalytic | Not Specified | Not Specified | Short | High | Not Reported | [15] |
| Molecular Iodine | Enaminones, Sulfonyl Hydrazines | Catalytic | Not Specified | Room Temp | Not Specified | Good | Not Reported | [5] |
Note: This data is illustrative and compiled from various literature sources. Actual results will depend on the specific substrates and precise experimental conditions.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for two common catalytic systems.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Acetic Acid Catalyst
This protocol describes a classic homogeneous catalysis approach.
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.[16]
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base may be needed.
-
Catalyst Addition: If not using glacial acetic acid as the solvent, add a catalytic amount of glacial acetic acid (e.g., 10 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[4]
Protocol 2: Pyrazole Synthesis using Amberlyst-70 as a Heterogeneous Catalyst
This protocol exemplifies a green, recyclable catalytic system.[3][11]
-
Reactant Charging: To a round-bottom flask, add the 1,3-diketone (1.0 eq), the hydrazine derivative (1.0 eq), and water.
-
Catalyst Addition: Add Amberlyst-70 catalyst to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 5-30 minutes.[3] Monitor the completion of the reaction by TLC.
-
Catalyst Recovery: Upon completion, filter the reaction mixture to separate the solid Amberlyst-70 catalyst. The catalyst can be washed with a solvent like ether, dried, and reused for subsequent reactions.[3]
-
Product Isolation: The aqueous filtrate can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Mandatory Visualizations
Diagrams are provided below to clarify key workflows and logical relationships in catalyst selection and pyrazole synthesis.
Caption: Troubleshooting flowchart for low yield in Knorr synthesis.
References
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.).
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.).
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- Catalyst selection and optimization for 3-Amino-5-(2-furyl)pyrazole synthesis. (n.d.). Benchchem.
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022).
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023).
- Technical Support Center: Efficient Pyrazole Ring Form
- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.).
- Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. (2012).
- A Comparative Guide to Catalysts for Pyrazole Synthesis. (n.d.). Benchchem.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
- Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable C
- Solid acid-catalysed synthesis of pyrazolopyridines. (n.d.).
- A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. (n.d.). Royal Society of Chemistry.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.).
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.).
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.).
- optimization of reaction conditions for pyrazoline synthesis. (n.d.). Benchchem.
- Technical Support Center: Efficient Synthesis of Pyrazole Deriv
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (n.d.).
- Homogeneous vs Heterogeneous C
- Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI.
- Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. (n.d.). Royal Society of Chemistry.
- Pyrazole Synthesis Using a Titanium-Catalyzed Multicomponent Coupling Reaction and Synthesis of Withasomnine. (n.d.).
- Synthesis of pyrazole MCQs With Answer. (2025). Pharmacy Freak.
- Various methods for the synthesis of pyrazole.. (n.d.).
- Synthesis of new derivatized pyrazole based ligands and their c
- eco-friendly multicomponent reaction synthesis of most privileged pyrano[2,3-c] pyrazole derivatives: a review. (2022).
- A proposed reaction mechanism for the synthesis of pyrazole derivatives. (n.d.).
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ethz.ch [ethz.ch]
- 10. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jetir.org [jetir.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography for Pyrazole Isomer Purification
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of pyrazole isomers using column chromatography. Our focus is on providing practical, experience-driven solutions to common and complex separation challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions encountered during the purification of pyrazole isomers.
Q1: What are the primary challenges in separating pyrazole isomers by column chromatography?
A1: The primary challenges stem from the often subtle structural differences between isomers, which can lead to very similar polarities and, consequently, poor separation on standard stationary phases. Key challenges include:
-
Regioisomer Separation: Unsymmetrical pyrazole synthesis often yields regioisomers, which differ in the position of substituents on the pyrazole ring.[1] These isomers can have very similar physical properties, making them difficult to separate.[2]
-
Enantiomer Separation: For chiral pyrazoles, enantiomers have identical physical and chemical properties in an achiral environment, necessitating the use of specialized chiral stationary phases (CSPs) for separation.[3][4][5]
-
Compound Stability: Some pyrazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[6][7]
-
Poor Solubility: Certain pyrazole derivatives may have limited solubility in common chromatography solvents, which can cause precipitation on the column and lead to poor separation and recovery.[8]
Q2: How do I select an appropriate stationary phase for my pyrazole isomer separation?
A2: The choice of stationary phase is critical for successful separation. Here's a general guide:
-
Silica Gel: This is the most common stationary phase for separating pyrazole regioisomers.[1] Its slightly acidic nature and high surface area make it effective for many applications. For sensitive compounds, deactivating the silica gel with a base like triethylamine (0.1-1%) is recommended to prevent degradation.[6][9]
-
Alumina (Neutral): If your pyrazole derivative is acid-sensitive, neutral alumina can be a good alternative to silica gel.[9]
-
Reversed-Phase Silica (C18): For highly polar pyrazole derivatives, reversed-phase chromatography using a C18 column with polar mobile phases (e.g., water/acetonitrile or water/methanol) can be effective.[9][10]
-
Chiral Stationary Phases (CSPs): For the separation of enantiomers, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective.[3][4]
Q3: What is a good starting point for a mobile phase system for pyrazole regioisomer separation on silica gel?
A3: A mixture of a non-polar solvent and a polar solvent is the standard approach. A common and effective starting point is a hexane/ethyl acetate mixture.[1][11] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a good separation of spots. Other solvent systems, such as dichloromethane/methanol, are also frequently used.[12]
Q4: My pyrazole isomers are co-eluting. What are my options?
A4: Co-elution is a common problem. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: Fine-tune the polarity of your eluent. A shallower gradient or isocratic elution with a less polar solvent system can often improve resolution.
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, switching to a different stationary phase (e.g., from silica to alumina or a different type of silica) can alter the separation mechanism and resolve the isomers.
-
Consider a Different Chromatographic Technique: High-performance liquid chromatography (HPLC) often provides superior resolution compared to flash chromatography.[3][4] For enantiomers, chiral HPLC is the standard method.[3][4]
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Separation of Regioisomers on a Silica Gel Column
You've run a column with a hexane/ethyl acetate system, but your fractions contain a mixture of regioisomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioisomer separation.
Detailed Steps & Explanations:
-
Re-evaluate Your TLC: Before running another column, meticulously re-run your TLCs. Test a wider range of solvent polarities. A good target Rf value for the lower-spotting isomer is around 0.2-0.3 to maximize the separation window on the column.
-
Optimize the Eluent System:
-
Shallow Gradient: If you are running a gradient, make it shallower. A slow, gradual increase in polarity can significantly improve the resolution of closely eluting compounds.
-
Isocratic Elution: If the Rf values of your isomers are sufficiently different, an isocratic (constant solvent composition) elution may provide better separation than a gradient.
-
-
Change the Stationary Phase:
-
Dry Loading the Sample: If your compound is not very soluble in the initial, non-polar eluent, it can lead to band broadening and poor separation. In this case, dry loading your sample is recommended.[14]
-
Protocol for Dry Loading:
-
Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.
-
Carefully add this powder to the top of your packed column.[14]
-
-
Issue 2: Compound Degradation on the Column
You observe streaking on your TLC plate after spotting your compound on silica, or you get a low recovery of your desired product from the column.
Troubleshooting Workflow:
Caption: Decision tree for handling compound degradation.
Detailed Steps & Explanations:
-
Confirm Instability: To confirm if your compound is degrading on silica gel, you can perform a simple 2D TLC experiment.[7]
-
Spot your compound on a TLC plate and run it in a suitable solvent system.
-
Dry the plate, rotate it 90 degrees, and run it again in the same solvent system.
-
If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.
-
-
Deactivate the Silica Gel: For basic pyrazole compounds that may be interacting with the acidic silanol groups on the silica surface, deactivation is a common solution.[6][8]
-
Switch to an Inert Stationary Phase: If deactivation is not sufficient or your compound is acid-sensitive, switch to a more inert stationary phase like neutral alumina.[9]
Issue 3: Separation of Chiral Pyrazole Enantiomers
You have a racemic mixture of a chiral pyrazole and need to separate the enantiomers.
Key Considerations:
-
Chiral Stationary Phase (CSP) is Mandatory: Enantiomers cannot be separated on standard achiral stationary phases like silica or alumina. You must use a chiral column. Polysaccharide-based columns (e.g., Lux cellulose-2 and Lux amylose-2) have shown excellent results for separating pyrazole enantiomers.[3][4]
-
Mobile Phase Mode is Crucial: The choice between normal-phase and polar organic mobile phases can significantly impact the separation.
-
Interaction Mechanisms: The separation on polysaccharide-based CSPs relies on a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector.[4] Functional groups on your pyrazole, such as N-N, C=O, and aromatic rings, will play a critical role in the chiral recognition process.[3][4]
Data Summary: Mobile Phase Effects on Chiral Pyrazole Separation
| Stationary Phase | Mobile Phase Mode | Typical Eluents | Advantages |
| Amylose-based | Normal Phase | n-hexane/ethanol | Higher resolution |
| Cellulose-based | Polar Organic | Acetonitrile, Methanol | Shorter analysis times, sharper peaks |
This table is a generalized summary based on findings from studies on 4,5-dihydro-1H-pyrazole derivatives.[3][4]
Section 3: Experimental Protocols
Protocol 1: General Flash Column Chromatography for Pyrazole Regioisomers
Objective: To purify a mixture of pyrazole regioisomers using flash column chromatography.
Materials:
-
Crude pyrazole mixture
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running TLCs with varying ratios of hexane and ethyl acetate. Aim for an Rf value of ~0.2-0.3 for the lower-spotting isomer.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude pyrazole mixture in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, perform a dry load as described in the troubleshooting section.[14]
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the determined solvent system.
-
Collect fractions in separate tubes.
-
If a gradient elution is required, gradually increase the polarity of the eluent.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole isomer.[6]
-
References
- Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis - Benchchem.
- Improving Flash Purification of Chemically Rel
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH.
- Technical Support Center: Purification of Pyrazolone Deriv
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega.
- Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies.
- Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - NIH.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Troubleshooting Flash Column Chrom
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- Easy purification of isomers with prepacked glass columns - Chrom
- Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Deriv
- Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. rsc.org [rsc.org]
- 12. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ablelab.eu [ablelab.eu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Managing the Hygroscopic Nature of Aminopyrazole Salts
Welcome to the technical support center for handling aminopyrazole salts. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but often challenging compounds. The inherent hygroscopicity of many aminopyrazole salts—their tendency to readily absorb moisture from the atmosphere—can significantly impact experimental reproducibility, compound stability, and analytical accuracy.[1][2][3]
This document provides in-depth, practical solutions to common issues encountered in the lab. It moves beyond simple instructions to explain the underlying scientific principles, ensuring you can make informed decisions to protect the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions regarding aminopyrazole salts.
Q1: What does "hygroscopic" mean, and why are my aminopyrazole salts affected?
A: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[1][4] Aminopyrazole salts, due to their ionic nature and the presence of polar functional groups, often have a strong affinity for water. This can lead to issues ranging from physical clumping to chemical degradation.[5][6]
Q2: How can I visually tell if my sample has absorbed moisture?
A: The most common visual cue is a change in physical state. A free-flowing powder may become clumpy, sticky, or even deliquesce (dissolve in the absorbed water) into a sticky liquid.[5] However, significant water uptake can occur before these changes are obvious.
Q3: My aminopyrazole salt arrived as a hard cake, not a powder. Can I still use it?
A: This is a common sign of moisture absorption during shipping or storage. While the material may still be chemically viable, it is crucial to dry it thoroughly before use, especially for moisture-sensitive applications. The presence of water can interfere with accurate weighing and may impact reaction outcomes.[7][8]
Q4: What is the single most important thing I can do to protect my aminopyrazole salts?
A: Minimize atmospheric exposure. Always store them in a tightly sealed container, preferably inside a desiccator or a glove box with a controlled low-humidity atmosphere.[9][10] When you need to access the compound, do so quickly and reseal the container immediately. For frequently accessed materials, consider aliquoting the bulk supply into smaller, single-use vials.[10]
Part 2: In-Depth Troubleshooting Guides
This section addresses specific experimental problems with detailed explanations and actionable protocols.
Issue 1: Inconsistent and Drifting Weight Measurements
Q: I'm using a high-precision balance, but the weight of my aminopyrazole salt sample keeps increasing. Why is this happening and how can I get an accurate mass?
A: Causality and Explanation
This phenomenon is a classic sign of a hygroscopic substance actively absorbing moisture from the air.[11][12][13] The balance is so sensitive that it measures the mass of the water molecules as they are adsorbed onto the surface of your compound in real-time. This can lead to significant errors in concentration calculations, stoichiometry, and overall experimental reproducibility. Factors like high lab humidity can exacerbate this issue.[14]
Troubleshooting Protocol: Accurate Weighing of a Hygroscopic Salt
-
Environment Preparation: If available, perform all weighing operations inside a glove box with a low-humidity (<20% RH) inert atmosphere (e.g., nitrogen or argon).[9] If a glove box is not available, use a balance with a draft shield and place a container of fresh, active desiccant (e.g., Drierite® or silica gel) inside the weighing chamber.[13]
-
Acclimatization: Allow the sealed container of the aminopyrazole salt to equilibrate to the temperature of the weighing room for at least 30 minutes before opening. This prevents condensation from forming on a cold sample.[11]
-
Weighing by Difference:
-
Place a clean, dry vial with a cap on the balance and tare it.
-
Remove the vial from the balance. In a separate area (and as quickly as possible), add an approximate amount of the aminopyrazole salt to the vial and securely cap it.
-
Place the capped vial back on the balance and record the stable mass.
-
Take the vial to your experimental setup, dispense the compound, and recap the vial immediately.
-
Return the capped vial (with any residual compound) to the balance and record the new, lower mass.
-
The difference between the first and second measurements is the exact mass of the compound you dispensed.
-
-
Minimize Exposure Time: Have all necessary tools (spatulas, vials) ready to go before opening the main container. The goal is to transfer the compound and reseal its container in the shortest time possible.[12]
Issue 2: Poor Analytical Results (NMR, HPLC, etc.)
Q: My analytical data (NMR, HPLC) for a reaction involving an aminopyrazole salt shows broadened peaks, unexpected byproducts, or poor resolution. Could moisture be the culprit?
A: Causality and Explanation
Yes, absolutely. Absorbed water can have several detrimental effects on analytical results and chemical reactions:
-
Hydrolysis: Water can act as a nucleophile or a reagent, leading to the hydrolytic degradation of the aminopyrazole salt or other components in your reaction mixture. Some pyrazole derivatives are known to be susceptible to hydrolysis.[15] This creates impurities that will appear in your analysis.
-
Solvent Polarity Shift: In chromatographic techniques like HPLC, undisclosed water in your sample can alter the polarity of the injection solvent, leading to peak distortion (fronting or tailing) and shifts in retention times.
-
NMR Spectroscopy: In NMR, excess water can obscure signals in the spectrum, particularly exchangeable protons (e.g., -NH, -OH). For certain deuterated solvents, a large water peak can suppress nearby sample signals.
Troubleshooting Workflow: Ensuring Anhydrous Conditions for Analysis & Reactions
This workflow helps determine the best course of action when dealing with a potentially "wet" aminopyrazole salt.
Caption: Decision workflow for handling aminopyrazole salts.
Part 3: Key Experimental Protocols
Protocol 1: Drying Hygroscopic Aminopyrazole Salts
This protocol describes a standard method for removing absorbed atmospheric water.
Objective: To prepare an anhydrous sample suitable for moisture-sensitive reactions or accurate analytical measurements.
Method: Vacuum Oven Drying
-
Preparation: Place a thin layer of the aminopyrazole salt in a clean, dry glass container (e.g., a watch glass or a crystallization dish). Do not use plastic containers, which can off-gas or deform under vacuum and heat.
-
Placement: Place the container in a vacuum oven.
-
Drying Conditions: Heat the oven to a moderate temperature (e.g., 40-50 °C). Caution: Ensure this temperature is well below the compound's melting or decomposition point. Apply a vacuum (e.g., <10 mbar).
-
Drying Time: Dry the material for 12-24 hours. The exact time depends on the amount of material and its water content.
-
Cooling: Turn off the heat and allow the oven to cool to room temperature under vacuum. This is a critical step. Breaking the vacuum while the sample is warm will cause it to rapidly reabsorb moisture from the incoming air.
-
Storage: Once at room temperature, break the vacuum with an inert gas like nitrogen or argon. Immediately transfer the dried powder to a desiccator or glove box for storage.[8]
Protocol 2: Verifying Anhydrous State via Karl Fischer Titration
Objective: To quantitatively determine the water content of an aminopyrazole salt to confirm the efficacy of a drying process.[16]
Principle: Karl Fischer (KF) titration is a highly specific and accurate method for water determination.[17][18] It is based on a redox reaction between iodine and sulfur dioxide in the presence of water. The amount of iodine consumed is directly proportional to the amount of water present.[19][20] For trace amounts of water (<1%), coulometric KF is preferred; for higher water content, volumetric KF is suitable.[19]
Methodology: Coulometric Karl Fischer Titration
-
System Preparation: Ensure the KF titrator's reaction vessel is conditioned and the solvent is "dry" (low background drift).
-
Sample Handling: All sample preparation should occur in a low-humidity environment (glove box or dry bag) to prevent moisture uptake from the air.[19]
-
Sample Introduction:
-
Using an analytical balance, accurately weigh a small amount of the dried aminopyrazole salt (typically 10-100 mg, depending on expected water content) into a KF-specific sample boat or syringe.
-
Quickly and carefully introduce the sample directly into the KF titration vessel.
-
Allow the titration to proceed to its endpoint, where all water has been consumed.
-
-
Calculation: The instrument will automatically calculate the water content based on the total charge required to generate the iodine that reacted with the water. The result is typically expressed as a percentage (%) or in parts per million (ppm).
-
Validation: A successfully dried sample for highly sensitive applications should ideally have a water content of <0.1% (1000 ppm).
Part 4: Storage and Handling Best Practices
To ensure the long-term stability and usability of your aminopyrazole salts, adhere to the following storage and handling guidelines.
Storage Solutions Comparison
| Storage Method | Description | Best For | Key Considerations |
| Sealed Vials in Desiccator | Primary container is tightly sealed (e.g., with Parafilm®) and placed in a glass desiccator containing an active desiccant (e.g., silica gel, Drierite®).[10] | Routine, long-term storage of moderately sensitive compounds. | Desiccant must be regenerated or replaced periodically. Headspace in the primary container can still hold moisture.[10] |
| Inert Atmosphere Glove Box | Material is stored and handled exclusively within a sealed chamber filled with an inert gas (N₂ or Ar) at very low humidity (<1% RH). | Extremely hygroscopic or air/moisture-sensitive compounds. Critical, anhydrous reactions. | Requires specialized equipment. Best for labs that frequently handle sensitive materials.[9] |
| Pre-filled Reaction Vials | Commercially available vials pre-weighed with the salt under inert conditions.[9] | High-throughput screening or reactions where weighing hygroscopic salts is a bottleneck. | Can be more expensive. Limited to available formats and quantities.[9] |
| Vacuum Sealing | The container is placed in a moisture-barrier bag (e.g., laminated foil), and the air is evacuated before sealing.[10] | Long-term archival or shipping of bulk material. | Not practical for frequently accessed materials. |
Workflow for Handling and Storage
Caption: Best practices workflow for aminopyrazole salt storage.
By implementing these robust handling, troubleshooting, and validation protocols, you can mitigate the challenges posed by the hygroscopic nature of aminopyrazole salts, leading to more reliable, reproducible, and successful research outcomes.
References
- Moisture Content by Karl Fischer Titration. (n.d.). ARDL.
- Karl Fischer Titration: The Gold Standard For Water Content Analysis. (n.d.). GMP Insiders.
- Mastering Karl Fischer Moisture Analysis: A Complete Guide. (n.d.). TCA Lab / Alfa Chemistry.
- Fukushima, Y., et al. (2025). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Chemical and Pharmaceutical Bulletin.
- How do you handle hygroscopic salts? (n.d.). HepatoChem.
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate.
- What Is Karl Fischer Titration? (n.d.). Mettler Toledo.
- Chin, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics.
- 10 Issues Commonly Encountered in Weighing and Batching. (n.d.). Nol-Tec.
- Organizing and Protecting Long-Term Chemical Compounds. (n.d.). Buckhorn Cliffs.
- Tomlinson, M. J., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters.
- The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC.
- Detailed Insights Into Water‐Assisted Approaches Toward the Synthesis of Pyrazole Derivatives. (2025). ResearchGate.
- How To: Store Reagents. (n.d.). University of Rochester, Department of Chemistry.
- An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). European Pharmaceutical Review.
- Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities. (2024). ResearchGate.
- Moisture protection for hygroscopic materials during transport. (n.d.). Absortech.
- Foley, D. A., et al. (2015). Development of Suitable Plant-Scale Drying Conditions That Prevent API Agglomeration and Dehydration. Organic Process Research & Development.
- Bhal, S., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules.
- Drying Process Optimization for an API Solvate Using Heat Transfer Model of an Agitated Filter Dryer. (2025). ResearchGate.
- How make granules and tablets of very hygroscopic drugs? (2021). ResearchGate.
- Common weighing problems. (2017). YouTube.
- Tips on weighing hygroscopic substance on a microbalance. (2021). Reddit.
- El-Sayed, N. N. E., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- 3 easy tips to avoid measurement drift in analytical balances. (n.d.). Bitesize Bio.
- Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (2025). ResearchGate.
- New Trends in the Chemistry of 5-Aminopyrazoles. (2025). ResearchGate.
- Hygroscopic Property of Inorganic Salts in Atmospheric Aerosols Measured with Physisorption Analyzer. (2025). ResearchGate.
- Recent developments in aminopyrazole chemistry. (2025). ResearchGate.
Sources
- 1. ibisscientific.com [ibisscientific.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. nol-tec.com [nol-tec.com]
- 8. How To [chem.rochester.edu]
- 9. hepatochem.com [hepatochem.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ardl.com [ardl.com]
- 17. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 18. mt.com [mt.com]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Technical Support Center: Scaling Up the Synthesis of 1,5-dimethyl-1H-pyrazol-4-amine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the scalable synthesis of 1,5-dimethyl-1H-pyrazol-4-amine. It addresses common challenges and provides practical, field-tested solutions to ensure a safe, efficient, and reproducible process.
Introduction to the Synthesis Pathway
The most common and scalable synthetic route to this compound involves a two-step process: the nitration of 1,5-dimethyl-1H-pyrazole followed by the reduction of the resulting 1,5-dimethyl-4-nitro-1H-pyrazole. This pathway is favored for its accessibility of starting materials and generally good yields.
However, scaling up this synthesis presents unique challenges related to reaction control, safety, and purification. This guide will provide a structured approach to troubleshooting these issues.
Visualizing the Core Synthesis Workflow
The following diagram illustrates the primary synthetic pathway for this compound.
Caption: Figure 1. Synthetic pathway for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address potential issues encountered during the scale-up synthesis.
Part 1: Nitration of 1,5-dimethyl-1H-pyrazole
Q1: My nitration reaction is resulting in low yields and the formation of multiple byproducts. What are the likely causes and how can I optimize this step?
A1: Low yields and byproduct formation in this electrophilic substitution reaction are often due to improper temperature control and the use of an inappropriate nitrating agent.[1][2]
-
Causality: The pyrazole ring is sensitive to strong oxidizing conditions.[1] Uncontrolled exotherms can lead to over-nitration, ring-opening, or other side reactions. The choice of nitrating agent and its concentration are critical.
-
Troubleshooting & Optimization:
-
Temperature Control: Maintain a strict temperature range, typically between 0-10 °C, during the addition of the nitrating agent. Use an efficient cooling system and monitor the internal temperature closely.
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is commonly used. However, for a more controlled reaction, consider using a milder nitrating agent like fuming nitric acid in acetic anhydride.
-
Order of Addition: Slowly add the 1,5-dimethyl-1H-pyrazole to the pre-cooled nitrating mixture. This ensures that the pyrazole is always in the presence of an excess of the nitrating agent, which can help drive the reaction to completion and minimize side reactions.
-
Q2: I'm observing the formation of an unexpected isomer. How can I improve the regioselectivity of the nitration?
A2: While nitration of 1,5-dimethyl-1H-pyrazole is expected to occur at the 4-position due to electronic effects, deviation can occur.[1]
-
Causality: The directing effects of the two methyl groups on the pyrazole ring strongly favor substitution at the C4 position. However, under harsh conditions, other isomers may form.
-
Troubleshooting & Optimization:
-
Reaction Conditions: Milder reaction conditions (lower temperature, less concentrated acids) generally favor the desired C4-nitrated product.
-
Solvent Effects: The choice of solvent can influence regioselectivity. While often performed neat, consider using a co-solvent like glacial acetic acid to modulate reactivity.
-
Part 2: Reduction of 1,5-dimethyl-4-nitro-1H-pyrazole
Q3: My reduction of the nitro-intermediate is incomplete, or I am seeing degradation of the product. What are the best practices for this step?
A3: Incomplete reduction or product degradation can be attributed to catalyst deactivation, inappropriate choice of reducing agent, or harsh reaction conditions.
-
Causality: Catalytic hydrogenation (e.g., H₂/Pd-C) is a common method, but the catalyst can be poisoned by impurities. Metal/acid reductions (e.g., SnCl₂/HCl) are also effective but can sometimes lead to the formation of chlorinated byproducts if not properly controlled.
-
Troubleshooting & Optimization:
-
Catalytic Hydrogenation:
-
Catalyst Loading: Ensure an adequate catalyst loading (typically 5-10 mol% of Pd-C).
-
Hydrogen Pressure: Use an appropriate hydrogen pressure (typically 1-5 atm).
-
Solvent: Ethanol or methanol are good solvent choices.
-
Catalyst Quality: Use a fresh, high-quality catalyst.
-
-
Metal/Acid Reduction:
-
Stoichiometry: Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂).
-
Temperature Control: The reaction is often exothermic; maintain a controlled temperature, typically starting at room temperature and allowing a gentle exotherm.
-
Work-up: A careful work-up is crucial. After the reaction, the acidic mixture must be neutralized (e.g., with NaOH or NaHCO₃) to precipitate the tin salts and liberate the free amine.
-
-
Q4: I am having difficulty purifying the final this compound product. What are some effective purification strategies?
A4: Aminopyrazoles can be challenging to purify due to their basicity and potential for oxidation.[3]
-
Causality: The amino group makes the molecule basic and susceptible to salt formation. It can also be prone to air oxidation, leading to colored impurities.
-
Troubleshooting & Optimization:
-
Crystallization: Recrystallization is often the most effective method for purifying aminopyrazoles.[3]
-
Solvent Screening: Experiment with a range of solvents. Ethanol, isopropanol, or mixtures of ethanol and water are often good starting points.[3]
-
Salt Formation: Consider forming a salt (e.g., hydrochloride) of the amine, which may have better crystallization properties. The free base can then be regenerated after purification.
-
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used.
-
Solvent System: A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (0.5-1%) to prevent tailing on the silica gel, is a good starting point.
-
-
Work-up under Inert Atmosphere: To minimize oxidation, perform the final work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocols
Protocol 1: Synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (3 equivalents).
-
Cool the sulfuric acid to 0 °C in an ice-water bath.
-
Slowly add fuming nitric acid (1.1 equivalents) to the sulfuric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add 1,5-dimethyl-1H-pyrazole (1 equivalent) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration and wash with cold water until the washings are neutral.
-
Dry the solid under vacuum to yield 1,5-dimethyl-4-nitro-1H-pyrazole.
Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
-
In a hydrogenation vessel, dissolve 1,5-dimethyl-4-nitro-1H-pyrazole (1 equivalent) in ethanol.
-
Add 10% Palladium on carbon (5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (3 atm) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
Data Summary
| Parameter | Nitration | Reduction (H₂/Pd-C) |
| Key Reagents | HNO₃/H₂SO₄ | H₂, 10% Pd-C |
| Typical Temp. | 0-10 °C | Room Temperature |
| Typical Yield | 85-95% | 90-98% |
| Common Issues | Over-nitration, poor temp. control | Catalyst poisoning, incomplete reaction |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: Figure 2. Troubleshooting workflow for the synthesis.
Safety Considerations
-
Hydrazine and its derivatives are toxic and potentially carcinogenic.[4][5][6] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]
-
Nitrating agents are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes.
-
Catalytic hydrogenation should be performed with appropriate safety measures, including the use of a properly functioning hydrogenation apparatus and ensuring the system is free of leaks.
References
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Al-Ostoot, F. H., Al-Ghamdi, A. A., & El-Shehry, M. F. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(15), 4477. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4231. [Link]
- ResearchGate. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
- Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1277–1309. [Link]
- National Institutes of Health. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8905–8915. [Link]
- Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%).
- Google Patents. (2017). WO2017060787A1 - Process for preparation of aminopyrazole.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- ACS Publications. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8905–8915. [Link]
- Reddit. (2022). Purification of Amino-Pyrazoles.
- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9639–9650. [Link]
- Slideshare. (n.d.). Unit 4 Pyrazole.
- SciSpace. (2006). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds.
- ResearchGate. (2025). Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride.
- ResearchGate. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives.
- Royal Society of Chemistry. (2012). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 4(7), 2055-2061. [Link]
- CUTM Courseware. (n.d.). pyrazole.pdf.
- ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- National Institutes of Health. (2020). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
- Der Pharma Chemica. (n.d.). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3.
- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9639–9650. [Link]
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 489-528. [Link]
Sources
Technical Support Center: Analytical Methods for Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide practical, in-depth answers to common challenges encountered when analyzing impurities in pyrazole synthesis. This resource moves beyond simple protocols to explain the underlying scientific principles, helping you make informed decisions in your laboratory work. Our focus is on robust, self-validating analytical systems to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my pyrazole synthesis, and which analytical technique is the best starting point?
A1: Understanding potential impurities is the first step to controlling them. In typical pyrazole syntheses, such as the Knorr synthesis, impurities arise from several predictable sources. Your initial analytical approach should be broad enough to detect these varied species.
The most common impurities include:
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the cyclization can occur in two different ways, leading to isomeric pyrazole products.[1] These are often the most critical impurities to separate and quantify.
-
Starting Materials & Intermediates: Unreacted 1,3-dicarbonyl compounds, hydrazines, or stable intermediates (like hydrazones) can carry through to the final product.[2][3]
-
By-products: Side reactions can generate various unintended molecules. For instance, self-condensation of the dicarbonyl starting material can occur.
-
Degradation Products: The pyrazole ring can be susceptible to degradation under harsh reaction or work-up conditions (e.g., strong acid/base, high heat).
-
Residual Solvents & Reagents: Solvents from the reaction and purification steps, as well as catalysts or reagents, may be present in trace amounts.[4]
Starting Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is unequivocally the best starting point. It is versatile, widely applicable to the broad polarity range of potential impurities, and excellent for separating isomers. A reverse-phase C18 column is a robust initial choice for method development.
Q2: My pyrazole regioisomers are co-eluting in my reverse-phase HPLC method. How can I improve their separation?
A2: Co-elution of regioisomers is a classic challenge in pyrazole analysis due to their similar physicochemical properties.[5] Achieving separation requires manipulating the subtle differences between the isomers.
Troubleshooting Strategy for Isomer Co-elution:
-
Modify the Mobile Phase:
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Methanol can offer different hydrogen bonding interactions, altering selectivity.
-
Adjust pH: The pKa of your pyrazole isomers might be slightly different. Adjusting the mobile phase pH with a buffer (e.g., phosphate, formate) can change the ionization state of one isomer more than the other, significantly impacting retention and selectivity. Lowering the pH often improves peak shape for basic compounds like pyrazoles.[6]
-
Use an Ion-Pairing Reagent: For ionizable pyrazoles, adding an ion-pairing reagent like trifluoroacetic acid (TFA) can improve peak shape and may enhance separation.[7]
-
-
Alter Stationary Phase Chemistry:
-
If a standard C18 column is not providing separation, the next logical step is to change the stationary phase chemistry.
-
Phenyl-Hexyl Column: The pi-pi interactions offered by a phenyl-based stationary phase can provide unique selectivity for aromatic compounds like pyrazoles.
-
Pentafluorophenyl (PFP) Column: A PFP column offers a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, making it extremely powerful for separating closely related isomers.
-
-
Adjust Temperature:
-
Lowering the column temperature can sometimes improve resolution by increasing viscosity and slowing down mass transfer, though it will increase backpressure and run times. Conversely, increasing temperature can sometimes alter selectivity. This parameter should be investigated systematically.
-
Troubleshooting Guides: Deeper Dive
Q3: I'm seeing significant peak tailing for my primary pyrazole analyte in HPLC. What are the likely causes and solutions?
A3: Peak tailing is a common issue, especially with nitrogen-containing heterocycles like pyrazoles. It indicates a non-ideal interaction between the analyte and the stationary phase.[6]
Root Causes & Solutions:
| Cause | Explanation | Primary Solution | Secondary Actions |
| Secondary Silanol Interactions | The basic nitrogen atoms on the pyrazole ring interact strongly with acidic residual silanol groups on the silica-based column packing. This is the most common cause.[6] | Lower Mobile Phase pH: Add an acidifier like formic acid or TFA (0.1%) to the mobile phase to protonate the silanols and reduce interaction. | Use a highly end-capped, modern column with minimal silanol activity. Increase buffer concentration (>20 mM) to help mask silanol sites. |
| Column Overload | Injecting too much sample mass saturates the stationary phase at the column inlet, leading to a distorted peak shape.[6] | Dilute the Sample: Reduce the sample concentration by a factor of 5 or 10 and re-inject. | Reduce the injection volume. |
| Column Contamination/Void | Impurities from previous injections have adsorbed to the column frit or head, creating active sites. A physical void may have formed at the column inlet.[8] | Wash the Column: Flush with a strong, appropriate solvent (e.g., isopropanol, followed by hexane, then back to your mobile phase conditions).[8] | If washing fails, try back-flushing the column. If the problem persists, the column may need to be replaced. Always use a guard column to protect the analytical column. |
| Metal Chelation | Some pyrazole structures can chelate with trace metals in the HPLC system (e.g., stainless steel frits, tubing), causing tailing. | Use a Mobile Phase Additive: Add a chelating agent like 0.1% formic acid or a small amount of EDTA to the mobile phase. | Consider using a bio-inert HPLC system with PEEK flow paths. |
Q4: How can I use NMR and GC-MS to unambiguously identify impurities, especially regioisomers?
A4: While HPLC is excellent for separation and quantification, structural confirmation requires spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Using NMR for Isomer Identification: NMR is the most powerful tool for distinguishing regioisomers.
-
¹H NMR: The chemical shifts and coupling constants of the protons on the pyrazole ring are highly sensitive to the substitution pattern. Protons adjacent to the N-H or N-R group will have different electronic environments compared to the other isomer.[9][10]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also distinct for each regioisomer. This can provide definitive evidence of the structure.[11]
-
2D NMR (NOESY/ROESY): For N-substituted pyrazoles, a Nuclear Overhauser Effect (NOE) experiment can show through-space correlation between the N-substituent and the protons on the pyrazole ring, confirming which nitrogen the group is attached to.[12]
Using GC-MS for Volatile Impurities: For volatile or semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.
-
Chromatographic Separation: A non-polar capillary column (e.g., DB-5ms) is a good starting point for separating pyrazole derivatives based on their boiling points and polarity.[5][13]
-
Mass Spectrometry Fragmentation: Electron Ionization (EI) at 70 eV will produce a reproducible fragmentation pattern. Regioisomers, while having the same molecular ion, will often exhibit different relative abundances of their fragment ions, providing a fingerprint for identification.[14] Common fragmentation pathways include the loss of HCN or N₂.[14]
Workflow for Impurity Identification
Below is a logical workflow for identifying an unknown impurity detected during pyrazole synthesis analysis.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpionline.org [jpionline.org]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. tasianinch.com [tasianinch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijcpa.in [ijcpa.in]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. The (1) H NMR spectrum of pyrazole in a nematic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1,5-dimethyl-1H-pyrazol-4-amine and 1,3-dimethyl-1H-pyrazol-4-amine
For researchers and professionals in drug development, the pyrazole scaffold represents a privileged structure, serving as the foundation for a multitude of pharmacologically active agents.[1][2] Its versatility allows for substitution at multiple positions, leading to significant modulation of a compound's physicochemical properties and biological targets. This guide provides an in-depth, objective comparison of two closely related isomers: 1,5-dimethyl-1H-pyrazol-4-amine and 1,3-dimethyl-1H-pyrazol-4-amine. We will explore how the subtle shift of a single methyl group from the C3 to the C5 position can profoundly impact biological activity, supported by data from related compounds and established experimental protocols.
Physicochemical Properties: The Foundation of Activity
The positional isomerism between 1,3- and 1,5-dimethylpyrazole derivatives dictates their three-dimensional shape, electronic distribution, and potential for intermolecular interactions. These fundamental characteristics are critical determinants of their pharmacokinetic and pharmacodynamic profiles.
| Property | 1,3-dimethyl-1H-pyrazol-4-amine | This compound |
| Molecular Formula | C₅H₉N₃ | C₅H₉N₃ |
| Molecular Weight | 111.15 g/mol | 111.15 g/mol |
| Structure | ![]() | ![]() |
| Predicted pKa | ~5.5 (Amine) / ~2.7 (Ring)[3] | ~5.5 (Amine) / ~2.8 (Ring)[3] |
While both isomers share the same formula and weight, the placement of the methyl groups creates distinct steric and electronic environments. In the 1,5-isomer, the N1-methyl and C5-methyl groups are adjacent, creating greater steric hindrance around the N1 position compared to the 1,3-isomer. This steric bulk can influence how the molecule fits into the binding pocket of a target protein, potentially enhancing selectivity or, conversely, preventing an optimal fit.
Synthesis Overview
The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[4] A common and versatile method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[2] For the target 4-amino pyrazoles, a typical route would involve a precursor with a nitro group at the C4 position, which is subsequently reduced to the amine.
Caption: Generalized workflow for the synthesis of 4-amino-dimethylpyrazoles.
Comparative Biological Activity & Structure-Activity Relationship (SAR)
Direct head-to-head experimental comparisons of these specific 4-amino isomers are not extensively documented in public literature.[5] However, by analyzing the activities of their parent scaffolds and related derivatives, we can infer their potential and discuss the structure-activity relationships that drive their differing pharmacological profiles.
| Isomer Scaffold | Associated Biological Activities of Derivatives | Key Therapeutic Areas |
| 1,3-Dimethylpyrazole | Anti-inflammatory, Analgesic, Neurological modulation[6][7] | Neurology, Inflammation, Agrochemicals[8] |
| 1,5-Dimethylpyrazole | Kinase Inhibition (e.g., PI3K), CRAC Channel Inhibition[3] | Oncology, Inflammatory Diseases[3] |
The 1,3-Dimethyl-1H-pyrazol-4-amine Scaffold
Derivatives of the 1,3-dimethylpyrazole core are widely utilized as intermediates in the development of pharmaceuticals and agrochemicals.[3][7] The scaffold is particularly prominent in compounds targeting the central nervous system. For instance, it plays a crucial role in the development of medications for neurological disorders, partly due to its favorable properties for crossing the blood-brain barrier.[7][8] The less sterically hindered environment around the N1 and C5 positions may allow for greater flexibility in binding to a wider range of receptors compared to its 1,5-isomer counterpart. This structural feature is often exploited in the synthesis of compounds with anti-inflammatory and analgesic properties.[7]
The this compound Scaffold
The 1,5-dimethylpyrazole scaffold has been a significant focus in the fields of oncology and immunology.[3] The specific arrangement of the methyl groups appears to be particularly conducive to designing selective kinase inhibitors. Derivatives have been explored as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a critical enzyme in cell growth and survival pathways that are often dysregulated in cancer.[3] Furthermore, this scaffold has been used to develop inhibitors of calcium release-activated calcium (CRAC) channels, which are important targets for treating inflammatory and autoimmune diseases.[3]
Causality Behind the Differences: The distinct activities can be attributed to the vectorial presentation of functional groups . The 4-amino group's position relative to the two methyl groups creates a unique three-dimensional pharmacophore for each isomer.
-
In the 1,3-isomer , the N1-methyl and the 4-amino group are on opposite sides of the C3-methyl group.
-
In the 1,5-isomer , the N1-methyl and the 4-amino group are adjacent to the C5-methyl group.
This seemingly minor change alters the molecule's hydrogen bonding capabilities, steric profile, and dipole moment, leading to preferential binding to different biological targets. The steric bulk of the 1,5-isomer may enforce a more rigid conformation that fits snugly into the ATP-binding pocket of specific kinases, conferring selectivity.
Key Experimental Protocols for Activity Validation
To validate the potential activities of these isomers, a series of standardized in vitro assays are essential. The protocols described below provide a self-validating system for assessing anticancer and anti-inflammatory potential.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., PI3K)
This assay quantifies the ability of a compound to inhibit a specific kinase, a common mechanism for anticancer agents.
Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. A reduction in ATP consumption in the presence of the test compound indicates inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, PI3K enzyme solution, substrate (e.g., PIP2), and a solution of the test compound (e.g., this compound derivative) at various concentrations.
-
Reaction Setup: In a 96-well plate, add the enzyme, substrate, and test compound to the buffer. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures remaining ATP via a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Principle: The assay measures the metabolic activity of living cells. The mitochondrial reductase in viable cells converts the yellow tetrazolium salt (MTT) into purple formazan crystals, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (both isomers) for a set period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Caption: Workflow for a cellular proliferation (MTT) assay.
Conclusion and Future Directions
While sharing an identical chemical formula, this compound and 1,3-dimethyl-1H-pyrazol-4-amine are distinct chemical entities with divergent therapeutic potential. The available literature on related structures suggests that the 1,3-isomer is a promising scaffold for neurological and anti-inflammatory agents, whereas the 1,5-isomer shows significant potential in oncology and immunology as a kinase inhibitor.[3][6] The difference in the placement of a single methyl group fundamentally alters the steric and electronic properties of the molecule, guiding its interaction with specific biological targets.
This guide underscores the importance of isomeric purity in drug discovery and provides a framework for the rational design and evaluation of novel pyrazole-based therapeutics. Direct, side-by-side experimental validation of these two specific amines is a critical next step to confirm these inferred activities and to fully elucidate the nuanced structure-activity relationships that will drive future drug development efforts.
References
- N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl] - Smolecule. (n.d.).
- How to Synthesize 1,3-Dimethyl-1H-pyrazol-5-amine? - FAQ - Guidechem. (n.d.).
- Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (n.d.).
- 1,3-DIMETHYL-1H-PYRAZOL-4-AMINE | 64517-88-0 - ChemicalBook. (n.d.).
- Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones - Zeitschrift für Naturforschung. (2011).
- 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride - Chem-Impex. (n.d.).
- General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). - ResearchGate. (n.d.).
- Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. (n.d.).
- 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride | 197367-87-6 - J&K Scientific. (n.d.).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.).
- Current status of pyrazole and its biological activities - PMC - PubMed Central. (2017).
- Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents. (n.d.).
- A Comparative Guide to 1,3-Dimethylpyrazole and Its Isomers for Researchers - Benchchem. (n.d.).
- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed. (2023).
- Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 - VeriXiv. (n.d.).
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (2013).
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
- 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery - Benchchem. (n.d.).
- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018).
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,3-DIMETHYL-1H-PYRAZOL-4-AMINE | 64517-88-0 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. jk-sci.com [jk-sci.com]
The Pyrazole Scaffold: A Privileged Structure in Modern Kinase-Targeted Oncology
A Comparative Analysis of Pyrazole-Based Kinase Inhibitors for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted cancer therapies has identified protein kinases as critical nodes in oncogenic signaling. Small molecule kinase inhibitors have, in turn, revolutionized the treatment landscape for numerous malignancies. Within this expanding arsenal, compounds built around a pyrazole core have emerged as a "privileged scaffold".[1] This is due to the pyrazole ring's advantageous physicochemical properties, synthetic tractability, and its remarkable ability to function as a bioisosteric replacement for other functionalities, enabling potent and selective interactions within the ATP-binding pocket of various kinases.[1]
This guide provides a comparative analysis of key FDA-approved pyrazole-based kinase inhibitors, focusing on their performance against critical oncology targets: Janus kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), and the BRAF serine/threonine kinase. We will delve into their mechanisms of action, selectivity profiles, and the molecular basis of resistance, supported by experimental data. Furthermore, this guide provides detailed protocols for the fundamental assays used to characterize these inhibitors, empowering researchers to conduct their own comparative studies.
The JAK Family: Targeting Cytokine Signaling in Myeloproliferative Neoplasms and Inflammation
The JAK-STAT signaling pathway is a cornerstone of cytokine signaling, regulating a multitude of cellular processes including hematopoiesis and immune response. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms (MPNs) and various inflammatory diseases. Several pyrazole-containing inhibitors have been developed to target JAKs with varying degrees of selectivity.
Comparative Efficacy and Selectivity of Pyrazole-Based JAK Inhibitors
Ruxolitinib, Baricitinib, and Tofacitinib are prominent JAK inhibitors, with Ruxolitinib and Baricitinib featuring a pyrazole moiety directly linked to a pyrrolo-pyrimidine core.[2] While all three inhibit JAKs, their selectivity profiles differ, leading to distinct therapeutic applications and side-effect profiles.
| Inhibitor | Primary Targets | Key Therapeutic Indications | Notable Selectivity |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | Weak inhibitor of JAK3 and TYK2[2] |
| Baricitinib | JAK1, JAK2 | Rheumatoid Arthritis, Alopecia Areata | Functionally similar to Ruxolitinib[3] |
| Tofacitinib | JAK1, JAK3 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis | Preferentially inhibits cytokines signaling via JAK1 and/or JAK3 over JAK2[3] |
Ruxolitinib's dual JAK1/JAK2 inhibition is effective in MPNs, where JAK2 mutations are prevalent.[4] However, its inhibition of JAK1 can lead to immunosuppression and an increased risk of viral infections.[4] Baricitinib shares a similar profile.[3] Tofacitinib, originally designed as a selective JAK3 inhibitor, also potently inhibits JAK1, which contributes to its efficacy in autoimmune diseases.[3] The nuanced selectivity of these agents underscores the importance of matching the inhibitor profile to the specific pathophysiology of the disease.
A network meta-analysis of studies on alopecia areata found that oral baricitinib and ruxolitinib significantly improved patient response rates compared to a placebo.[5]
ALK Fusion Proteins: A Moving Target in Non-Small Cell Lung Cancer
Chromosomal rearrangements involving the ALK gene are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC). The development of ALK inhibitors has dramatically improved outcomes for these patients. Crizotinib, a first-in-class pyrazole-based inhibitor, set the precedent, but the emergence of resistance necessitated the development of next-generation agents.
Overcoming Resistance: A Generational Leap in ALK Inhibition
Crizotinib, while effective, is susceptible to resistance mechanisms, most notably secondary mutations in the ALK kinase domain.[6] Second and third-generation inhibitors, such as Ceritinib and Alectinib, were designed to overcome these limitations.
| Inhibitor | Generation | Potency vs. Crizotinib | Activity Against Resistance Mutations | CNS Penetrance |
| Crizotinib | First | - | Susceptible to L1196M, G1269A, G1202R | Poor |
| Ceritinib | Second | More potent | Active against L1196M, G1269A; Ineffective against G1202R, F1174C[6][7] | Moderate |
| Alectinib | Second | More potent | Active against L1196M; Ineffective against G1202R[8] | Excellent |
Ceritinib is more potent than crizotinib and can overcome some crizotinib-resistant mutations.[6][7] Alectinib demonstrates superior efficacy and better central nervous system (CNS) penetration, a critical advantage as the brain is a common site of metastasis in ALK-positive NSCLC.[8][9] A meta-analysis of clinical trials showed that alectinib had a higher progression-free survival rate than crizotinib.[8] The evolution of these pyrazole-based ALK inhibitors highlights the iterative process of drug design in response to clinical challenges.
BRAF V600 Mutations: A Key Target in Melanoma
Mutations in the BRAF gene, particularly the V600E substitution, are found in approximately 50% of cutaneous melanomas and drive constitutive activation of the MAPK signaling pathway. BRAF inhibitors have become a cornerstone of treatment for these patients.
Encorafenib: A Pyrazole-Based BRAF Inhibitor with a Favorable Profile
Encorafenib, which contains a pyrazole moiety, is a potent and selective BRAF inhibitor. It is often used in combination with a MEK inhibitor, such as binimetinib, to mitigate the paradoxical activation of the MAPK pathway and delay the onset of resistance.
The COLUMBUS clinical trial provided a head-to-head comparison of encorafenib plus binimetinib against the first-generation BRAF inhibitor vemurafenib. The combination therapy demonstrated a significant improvement in progression-free survival (14.9 months vs. 7.3 months) and overall survival.[10][11][12] A 5-year update of the trial confirmed the long-term benefit of the encorafenib/binimetinib combination.[11] A direct side-by-side in vitro comparison of approved BRAF/MEK inhibitor combinations found that the combination of encorafenib and trametinib was the most effective.[13]
Experimental Protocols for Kinase Inhibitor Characterization
To facilitate further research and comparative analysis, we provide detailed protocols for two fundamental assays used in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[14][15]
Workflow for a Biochemical Kinase Inhibition Assay:
Caption: Workflow for a typical biochemical kinase inhibition assay using a luminescence-based readout.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the pyrazole-based inhibitor in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
Kinase Reaction:
-
Signal Detection (ADP-Glo™):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30 minutes.[14]
-
Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.[14]
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of a kinase inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation. The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[16][17]
Workflow for an MTT Cell Viability Assay:
Caption: Workflow for assessing cell viability in response to inhibitor treatment using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrazole-based inhibitor and incubate for a specified period (e.g., 72 hours).[1]
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[18]
-
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[18] The intensity of the purple color is proportional to the number of viable cells.
Conclusion and Future Perspectives
The pyrazole scaffold has undeniably earned its "privileged" status in the realm of kinase inhibitor drug discovery. The clinical success of pyrazole-based inhibitors against a range of oncogenic kinases is a testament to the versatility of this heterocyclic core. The journey from the first-generation inhibitors to the more recent, highly selective, and resistance-evading agents illustrates a dynamic interplay between medicinal chemistry, structural biology, and clinical oncology.
Future directions will likely focus on developing pyrazole derivatives with even greater selectivity to minimize off-target effects and improve long-term safety. Furthermore, the application of this scaffold to novel and challenging kinase targets, including those in the "dark kinome," holds significant promise. The continued exploration of structure-activity relationships and the use of sophisticated computational modeling will undoubtedly fuel the discovery of the next generation of pyrazole-based kinase inhibitors, bringing new hope to patients with cancer and other kinase-driven diseases.
References
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib. PubMed. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials. PMC - PubMed Central. [Link]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
- Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. [Link]
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
- Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis. Frontiers. [Link]
- JAK inhibitors selectivity: New opportunities, better drugs?. Trepo. [Link]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
- Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story.
- Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. PMC - NIH. [Link]
- A retrospective study of alectinib versus ceritinib in patients with advanced non–small-cell lung cancer of anaplastic lymphoma kinase fusion in whom crizotinib treatment failed. springermedizin.de. [Link]
- Encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF-mutant melanoma (COLUMBUS): a multicentre, open-label, randomised phase 3 trial. PubMed. [Link]
- Kinase assays. BMG LABTECH. [Link]
- Encorafenib and binimetinib for the treatment of BRAF V600E/K-mut
- Efficacy and safety of different JAK inhibitors in the treatment of alopecia areata: a network meta-analysis. Frontiers. [Link]
- COLUMBUS Trial 5-Year Update: Encorafenib/Binimetinib vs Vemurafenib or Encorafenib in Advanced BRAF V600–Mutant Melanoma. The ASCO Post. [Link]
- The efficacy and safety of JAK inhibitors for alopecia areata: A systematic review and meta-analysis of prospective studies. Frontiers. [Link]
- A.4 BRAF/MEK inhibitors - unresectable or metastatic melanoma with a BRAF V600 mutation.
Sources
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. trepo.tuni.fi [trepo.tuni.fi]
- 3. ard.bmj.com [ard.bmj.com]
- 4. ard.bmj.com [ard.bmj.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis [frontiersin.org]
- 9. Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF-mutant melanoma (COLUMBUS): a multicentre, open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. COLUMBUS Trial 5-Year Update: Encorafenib/Binimetinib vs Vemurafenib or Encorafenib in Advanced BRAF V600–Mutant Melanoma - The ASCO Post [ascopost.com]
- 12. cdn.who.int [cdn.who.int]
- 13. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. domainex.co.uk [domainex.co.uk]
- 15. bmglabtech.com [bmglabtech.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Validating the Anti-Inflammatory Activity of 1,5-dimethyl-1H-pyrazol-4-amine: A Comparative Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of the novel compound, 1,5-dimethyl-1H-pyrazol-4-amine. We present a structured, multi-tiered approach that combines in vitro mechanistic studies with in vivo efficacy models. This document is designed not merely as a set of protocols, but as a logical, self-validating workflow that explains the scientific rationale behind each experimental choice. Our objective is to rigorously compare the performance of this compound against established non-steroidal anti-inflammatory drugs (NSAIDs), providing a clear, data-driven assessment of its potential as a therapeutic candidate.
The pyrazole scaffold is a well-established pharmacophore in anti-inflammatory drug discovery.[1][2][3] Notable drugs like celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, feature a diaryl-substituted pyrazole ring.[4][5][6] This structural precedent provides a strong rationale for investigating novel pyrazole derivatives like this compound. Our validation strategy will, therefore, focus on elucidating its mechanism of action, with a primary hypothesis centered on the inhibition of key inflammatory mediators.
Part 1: Foundational In Vitro Characterization
The initial phase of validation focuses on cell-based assays to establish a baseline of anti-inflammatory activity and cytotoxicity. We utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model. LPS, a component of Gram-negative bacteria cell walls, triggers a potent inflammatory response, making it an ideal tool for screening anti-inflammatory compounds.[7]
Experimental Objective & Rationale
The primary objective is to determine if this compound can suppress the production of key pro-inflammatory mediators—Nitric Oxide (NO) and cytokines (TNF-α, IL-6)—in activated macrophages. We will also assess its cytotoxicity to ensure that any observed reduction in inflammatory markers is not due to cell death.
-
Why RAW 264.7 cells? This cell line is a cornerstone of inflammation research, reliably producing a robust inflammatory response upon LPS stimulation, including the upregulation of inducible nitric oxide synthase (iNOS) and COX-2.[8][9]
-
Why these mediators? NO, produced by iNOS, and cytokines like TNF-α and IL-6 are critical players in the inflammatory cascade.[7][10] Their inhibition is a hallmark of effective anti-inflammatory agents.
-
Comparators: We will benchmark the test compound against Indomethacin , a potent non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor.[4][11][12][13] This allows for a nuanced comparison against drugs with different mechanisms of action.
Experimental Workflow: In Vitro Screening
The following diagram outlines the logical flow of our initial in vitro experiments.
Caption: Workflow for in vitro screening of this compound.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 macrophages in 96-well plates at a density of 1 x 10⁵ cells/well and incubate overnight (37°C, 5% CO₂) to allow for adherence.[14]
-
Pre-treatment: Remove the culture medium. Add fresh medium containing serial dilutions of this compound, Indomethacin, or Celecoxib. A vehicle control (e.g., 0.1% DMSO) must be included. Incubate for 1 hour.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plates for 24 hours.
Protocol 2: Measurement of Nitric Oxide (Griess Assay)
-
After 24 hours, collect 100 µL of supernatant from each well.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO levels.
Protocol 3: Measurement of Cytokines (ELISA)
-
Use the remaining supernatant to quantify TNF-α and IL-6 levels using commercially available ELISA kits, following the manufacturer's instructions.[10]
Protocol 4: Cell Viability (MTT Assay)
-
After collecting the supernatant, add 100 µL of MTT solution (0.5 mg/mL) to the remaining cells in each well and incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control.[7]
Anticipated Data and Comparative Analysis
The data should be presented clearly to allow for direct comparison. The half-maximal inhibitory concentration (IC₅₀) for inflammatory mediators and the half-maximal cytotoxic concentration (CC₅₀) are calculated.
Table 1: In Vitro Anti-Inflammatory Activity and Cytotoxicity
| Compound | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀ for NO) |
|---|---|---|---|---|---|
| This compound | 15.2 | 18.5 | 22.1 | >100 | >6.5 |
| Indomethacin (Positive Control) | 10.8 | 12.3 | 14.0 | >100 | >9.2 |
| Celecoxib (Positive Control) | 2.5 | 3.1 | 4.5 | >100 | >40 |
| Vehicle (0.1% DMSO) | No Inhibition | No Inhibition | No Inhibition | No Toxicity | N/A |
Note: Data are hypothetical and for illustrative purposes.
A high selectivity index (SI) is desirable, as it indicates that the compound inhibits inflammation at concentrations far below those that cause cell death.
Part 2: Mechanistic Elucidation - COX Enzyme Inhibition
Experimental Objective & Rationale
The objective is to determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.
-
Why test both COX-1 and COX-2? COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is induced during inflammation.[16][17] Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs like Indomethacin.[6][16]
-
Methodology: We will use a cell-free enzymatic assay. This removes cellular complexity and directly measures the interaction between the compound and the purified enzyme.
Signaling Pathway: The COX-Mediated Inflammatory Cascade
Caption: The Arachidonic Acid cascade and points of NSAID inhibition.
Detailed Experimental Protocol
Protocol 5: COX (Human) Inhibitor Screening Assay This protocol is based on commercially available fluorometric or colorimetric assay kits.[18][19][20][21]
-
Reagent Preparation: Prepare assay buffer, heme cofactor, and purified human recombinant COX-1 and COX-2 enzymes as per the kit instructions.
-
Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.
-
Inhibitor Addition: Add serial dilutions of the test compound, Indomethacin (non-selective control), or Celecoxib (COX-2 selective control) to the wells. Incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.
-
Detection: After a brief incubation (e.g., 2 minutes), stop the reaction and measure the product (e.g., Prostaglandin G2) using a fluorescent probe or other detection method as specified by the kit.
-
Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.
Anticipated Data and Comparative Analysis
The COX-2 Selectivity Index (SI) is a critical parameter, calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2). A higher SI indicates greater selectivity for the inflammatory COX-2 enzyme.
Table 2: COX-1/COX-2 Inhibition Profile
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
|---|---|---|---|
| This compound | 85.0 | 5.5 | 15.5 |
| Indomethacin (Non-selective Control) | 0.1 | 1.2 | 0.08 |
| Celecoxib (Selective Control) | >100 | 0.05 | >2000 |
Note: Data are hypothetical and for illustrative purposes.
An SI > 1 suggests selectivity for COX-2. An SI significantly greater than 1, as hypothesized for the test compound, would classify it as a potentially COX-2 selective inhibitor, which could translate to a better safety profile regarding gastrointestinal side effects.[16]
Part 3: In Vivo Efficacy Confirmation
Positive in vitro results must be validated in a living organism to account for complex physiological factors like metabolism and bioavailability. The carrageenan-induced paw edema model in rats is a standard and well-accepted acute inflammation model for evaluating NSAIDs.[22][23][24][25]
Experimental Objective & Rationale
The objective is to assess the ability of this compound to reduce acute inflammation in vivo.
-
Why this model? Injection of carrageenan into a rat's paw induces a reproducible, biphasic inflammatory response characterized by swelling (edema).[24] The second phase of this response is largely mediated by prostaglandins, making it highly relevant for testing potential COX inhibitors.[24]
Detailed Experimental Protocol
Protocol 6: Carrageenan-Induced Rat Paw Edema
-
Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Indomethacin (10 mg/kg, oral), and this compound (e.g., 10, 30, 100 mg/kg, oral).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the respective compounds or vehicle orally.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation: Calculate the percentage of edema inhibition for each group relative to the vehicle control group at each time point.
Anticipated Data and Comparative Analysis
The results will demonstrate the dose-dependent efficacy and time course of the anti-inflammatory effect.
Table 3: In Vivo Anti-Inflammatory Effect in Carrageenan-Induced Paw Edema
| Treatment Group (Oral Dose) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
|---|---|---|
| Vehicle Control | 0.85 ± 0.07 | - |
| Indomethacin (10 mg/kg) | 0.28 ± 0.04 | 67.1% |
| Test Compound (10 mg/kg) | 0.62 ± 0.06 | 27.0% |
| Test Compound (30 mg/kg) | 0.45 ± 0.05 | 47.1% |
| Test Compound (100 mg/kg) | 0.31 ± 0.04 | 63.5% |
Note: Data are hypothetical (mean ± SEM) and for illustrative purposes.
A dose-dependent reduction in paw edema that is comparable to the positive control (Indomethacin) would provide strong evidence of in vivo anti-inflammatory efficacy.
Conclusion and Future Directions
This guide outlines a rigorous, multi-stage validation process for this compound. The proposed workflow systematically evaluates the compound's anti-inflammatory properties, starting from broad cellular effects and narrowing down to a specific molecular target (COX-2), and finally confirming efficacy in an in vivo model.
-
Initial findings from the in vitro assays would establish the compound's ability to suppress key inflammatory mediators at non-toxic concentrations.
-
Mechanistic studies would then test the hypothesis that this activity is mediated through the selective inhibition of the COX-2 enzyme, a highly desirable trait for modern anti-inflammatory drugs.
-
In vivo validation would confirm that the compound is effective in a complex biological system, providing the crucial data needed to justify further preclinical development.
Successful validation through this comparative framework would position this compound as a promising lead candidate for a new generation of anti-inflammatory therapeutics. Further studies would then be warranted, including pharmacokinetic profiling, extended toxicology studies, and evaluation in chronic inflammation models.
References
- Celecoxib - StatPearls - NCBI Bookshelf.
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.
- Celecoxib - Wikipedia.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central.
- Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed.
- What is the mechanism of Indomethacin? - Patsnap Synapse.
- Celecoxib Pathway, Pharmacodynamics - ClinPGx.
- Indometacin - Wikipedia.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- What is the mechanism of Celecoxib? - Patsnap Synapse.
- Indomethacin Patient Tips: 7 things you should know - Drugs.com.
- What is the mechanism of Indomethacin Sodium? - Patsnap Synapse.
- Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects - YouTube.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed.
- Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents | Journal of Drug Delivery and Therapeutics.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI.
- Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH.
- COX2 Inhibitor Screening Assay Kit - BPS Bioscience.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate.
- A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? - ResearchGate.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - ProQuest.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity - PubMed.
- Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC - PubMed Central.
- Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI.
- LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH.
- Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles - Frontiers.
- Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - Biomolecules & Therapeutics.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH.
- Current status of pyrazole and its biological activities - PMC - PubMed Central.
- Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC.
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 12. Indometacin - Wikipedia [en.wikipedia.org]
- 13. Indomethacin Patient Tips: 7 things you should know [drugs.com]
- 14. researchgate.net [researchgate.net]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 17. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
- 18. assaygenie.com [assaygenie.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 23. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,5-dimethyl-1H-pyrazol-4-amine and Celecoxib in the Context of COX-2 Inhibition
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. Celecoxib, a diaryl-substituted pyrazole, represents a well-established benchmark in this class, offering potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1] The pyrazole scaffold, central to celecoxib's structure, is a privileged motif in medicinal chemistry, known for its diverse biological activities.[2] This guide provides a detailed comparison of the known entity, celecoxib, with the lesser-known compound, 1,5-dimethyl-1H-pyrazol-4-amine, a member of the 4-aminopyrazole subclass.
While celecoxib's pharmacological profile is extensively documented, a comprehensive search of the current scientific literature reveals a notable absence of publicly available experimental data on the biological activity of this compound. It is primarily recognized as a chemical intermediate in the synthesis of other molecules, including potential kinase inhibitors and anti-inflammatory agents. Therefore, this guide will first establish a detailed profile of celecoxib as a reference standard. Subsequently, it will explore the broader class of 4-aminopyrazole derivatives, presenting available data on representative analogs to extrapolate the potential, albeit unconfirmed, profile of this compound in the context of COX-2 inhibition.
Celecoxib: A Profile of a Selective COX-2 Inhibitor
Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the COX-2 enzyme.[3] Its chemical structure features a central pyrazole ring with a sulfonamide moiety, which is crucial for its selective binding to the COX-2 active site.[4]
Mechanism of Action
The therapeutic effects of celecoxib stem from its ability to block the synthesis of prostaglandins, key mediators of pain and inflammation.[5] It achieves this by selectively inhibiting the COX-2 isoform of the cyclooxygenase enzyme. The COX-2 active site is approximately 25% larger than that of COX-1, a difference that allows for the selective binding of drugs like celecoxib.[6] The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, contributing to its high selectivity.[4]
Pharmacological Data
The selectivity of celecoxib for COX-2 over COX-1 is a key determinant of its safety profile, particularly concerning gastrointestinal effects. This selectivity is quantified by the ratio of the half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |
| Celecoxib | 2.8 | 0.091 | 30.77 |
Table 1: In vitro inhibitory activity of celecoxib against COX-1 and COX-2 enzymes. Data is illustrative and compiled from various sources.
In vivo studies in animal models have demonstrated the anti-inflammatory and analgesic efficacy of celecoxib. For instance, in a carrageenan-induced paw edema model in rats, a common assay for acute inflammation, celecoxib has shown potent dose-dependent inhibition of edema.
The Pyrazole Scaffold and 4-Aminopyrazole Derivatives
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a common feature in a multitude of biologically active compounds, including anti-inflammatory agents, analgesics, and kinase inhibitors.[2][7] The structural versatility of the pyrazole nucleus allows for diverse substitutions, leading to a wide range of pharmacological activities.[5]
Within the broader class of pyrazoles, 4-aminopyrazole derivatives have been investigated for various therapeutic applications, including their potential as anti-inflammatory agents.[4] The amino group at the 4-position can serve as a key pharmacophoric feature and a point for further chemical modification.
This compound: An Uncharacterized Compound
As of the latest literature review, there is no publicly available experimental data detailing the biological activity of this compound. Its primary mention is as a chemical intermediate, suggesting its utility in the synthesis of more complex molecules. Without direct experimental evidence, any comparison to a well-defined drug like celecoxib would be purely speculative.
Representative 4-Aminopyrazole Derivatives with COX Inhibitory Activity
To provide a contextual understanding of the potential of the 4-aminopyrazole scaffold, the following table summarizes the COX inhibitory data for a selection of representative derivatives from the scientific literature. It is crucial to note that these are not direct analogs of this compound and that their activity is highly dependent on the nature and position of other substituents.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 5u | >100 | 1.79 | >55.8 | [6] |
| Compound 5s | >100 | 2.51 | >39.8 | [6] |
| Compound 6f | 9.56 | 1.15 | 8.31 | [8] |
| Compound 5f | 14.34 | 1.50 | 9.56 | [8] |
Table 2: In vitro COX inhibitory data for selected 4-aminopyrazole derivatives. These compounds are presented as examples of the potential activity of the scaffold and are not directly comparable to this compound.
The data in Table 2 indicates that appropriately substituted 4-aminopyrazole derivatives can exhibit potent and selective COX-2 inhibition, in some cases comparable or even superior to celecoxib.[6][8] The specific substitutions on the pyrazole ring and the nature of the appended functional groups play a critical role in determining both the potency and selectivity of these compounds.
Experimental Protocols: A Framework for Evaluation
To facilitate the investigation of uncharacterized compounds like this compound, a standardized experimental workflow is essential. The following outlines a typical in vitro assay for determining COX-1 and COX-2 inhibitory activity.
In Vitro COX Inhibition Assay (Enzyme Immunoassay)
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Reference compound (e.g., celecoxib)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.
-
Compound Dilution: Prepare a series of dilutions of the test compound and the reference compound in the assay buffer.
-
Incubation: In a microplate, add the enzyme solution, followed by the test or reference compound dilutions. Allow a brief pre-incubation period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation period at a controlled temperature (e.g., 37°C), terminate the reaction.
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
This guide provides a comprehensive comparison between the well-characterized selective COX-2 inhibitor, celecoxib, and the uncharacterized compound, this compound. While celecoxib serves as a clear benchmark with extensive supporting data on its mechanism of action and pharmacological profile, this compound remains a molecule of unknown biological activity in the public domain.
The exploration of the broader class of 4-aminopyrazole derivatives reveals that this scaffold holds significant potential for the development of novel COX-2 inhibitors. However, the specific biological effects of this compound can only be elucidated through rigorous experimental investigation. The provided experimental protocol for in vitro COX inhibition assays offers a foundational approach for such an evaluation. Future research is warranted to determine if this compound or its derivatives could emerge as viable alternatives or complements to existing anti-inflammatory therapies.
References
- Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Medicinal Chemistry, 59(21), 9845-9857. [Link]
- El-Sayed, M. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. [Link]
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). IntechOpen. [Link]
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3795. [Link]
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Medicinal Chemistry, 13(10), 1255-1271. [Link]
- Current status of pyrazole and its biological activities. (2012). Journal of Pharmacy & Bioallied Sciences, 4(1), 29-41. [Link]
- Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. (2014). Medicinal Chemistry Research, 23(1), 256-270. [Link]
- Synthesis of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)one-[5][6][9]triazolebenzenesulphonamide Bioactive Hybrids as Novel Therapeutic Agents. (2023).
- Celecoxib. (n.d.). Wikipedia. [Link]
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2017). Molecules, 22(10), 1646. [Link]
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 276, 116558. [Link]
- Quantitative structure activity relationships studies of Anti-Inflammatory Agents: Pyrazole Derivatives. (2022). Neuroquantology, 20(1), 1406-1413. [Link]
- Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. (2021). Journal of Medicinal Chemistry, 64(3), 1596-1614. [Link]
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021).
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 10-18. [Link]
- Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015).
- Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. (2025). VeriXiv. [Link]
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2022). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 21(3), 237-248. [Link]
- Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences, 6(S5), 9483-9497. [Link]
- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2018). Medicinal Chemistry Research, 27(1), 224-234. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminopyrazoles in Drug Discovery
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its inherent ability to form multiple hydrogen bonds and be readily functionalized at various positions makes it a privileged structure in the design of potent and selective inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of aminopyrazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuanced structural modifications that govern the efficacy and selectivity of these compounds against key biological targets, supported by experimental data and detailed protocols.
The Aminopyrazole Core: A Privileged Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile template for drug design. The introduction of an amino group transforms it into an aminopyrazole, a scaffold that has led to the development of numerous clinically relevant molecules.[1] The position of the amino group (3-amino, 4-amino, or 5-amino) significantly influences the molecule's three-dimensional structure and its interaction with biological targets.[2] This guide will primarily focus on the well-explored 3-amino and 5-aminopyrazole chemotypes.
I. Aminopyrazoles as Kinase Inhibitors: A Tale of Selectivity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The aminopyrazole core has proven to be an exceptional starting point for the development of kinase inhibitors, with subtle structural modifications enabling the targeting of specific kinases with high affinity and selectivity.[3]
A. Cyclin-Dependent Kinases (CDKs): Cell Cycle Control
CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. The aminopyrazole scaffold has been successfully employed to generate potent CDK inhibitors.[4][5]
Core Interaction: The aminopyrazole core typically forms a triad of hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[5]
SAR Insights:
-
Substitution at the 5-position (R¹): This position often projects into a shallow hydrophobic pocket. SAR studies have shown that a cyclobutyl group at this position is often optimal for CDK2 and CDK5 inhibition.[5]
-
Substitution at the N1-position (R²): Modifications at this position are generally directed towards the solvent-exposed region. While a clear preference is not always observed, this position allows for the introduction of various functionalities to modulate physicochemical properties and target interactions.[5]
-
Fused Ring Systems: Incorporating the aminopyrazole into bicyclic systems, such as in AT7519, can enhance potency and modulate the selectivity profile.[5]
Table 1: Comparative Activity of Aminopyrazole-Based CDK Inhibitors
| Compound ID | R¹ Substituent | R² Substituent | CDK2 IC₅₀ (nM) | CDK5 IC₅₀ (nM) | Reference |
| Analog 24 | Cyclobutyl | Varies | Potent (low nM) | Potent (low nM) | [5] |
| AT7519 | Fused Ring | Piperidine | 10-210 | 10-210 | [5] |
| CP668863 | Varies | Varies | Active | Potent | [5] |
B. p38 MAP Kinase: Targeting Inflammation
The p38 mitogen-activated protein (MAP) kinase is a key player in inflammatory signaling pathways. Aminopyrazole-based inhibitors have been developed as potent anti-inflammatory agents.[6][7]
SAR Insights:
-
N-Aryl Ureas: A series of N-pyrazole, N'-aryl ureas have shown potent p38 inhibition. The urea moiety forms crucial hydrogen bonds with the kinase.[7]
-
Planarity and Active Site Occupancy: The planar nature of the pyrazole and N-linked phenyl structures in some aminopyrazole series allows them to better occupy the smaller active site of JNK3 compared to the larger active site of p38, leading to selectivity.[8]
-
5-Amino-pyrazole Scaffold: A 5-amino-pyrazole scaffold has been identified as a basis for potent and selective p38α MAP kinase inhibitors.[6]
Table 2: Comparative Activity of Aminopyrazole-Based p38 and JNK3 Inhibitors
| Compound ID | Scaffold | JNK3 IC₅₀ (nM) | p38 IC₅₀ (µM) | Selectivity (p38/JNK3) | Reference |
| SR-3576 | Aminopyrazole | 7 | > 20 | > 2800 | [8] |
| SR-3737 | Indazole | 12 | 0.003 | 0.25 | [8] |
| Compound 2j | 5-Amino-pyrazole | - | Potent | Selective for p38α | [6] |
C. Aurora Kinases: Mitotic Regulators in Cancer
Aurora kinases are essential for proper cell division, and their overexpression is common in many cancers. Aminopyrazole derivatives have been developed as potent Aurora kinase inhibitors.
SAR Insights:
-
Dual KDR/Aurora B Inhibition: Pyrazole diaminopyrimidines have been explored as dual inhibitors of KDR and Aurora B kinases.[9]
-
Pan-Kinase Inhibition: While potent, some aminopyrazole-based Aurora kinase inhibitors can exhibit pan-kinase activity, highlighting the challenge of achieving high selectivity.
D. B-Raf Kinase: A Key Target in Melanoma
Mutations in the B-Raf kinase, particularly the V600E mutation, are prevalent in melanoma. Aminopyrazole-containing compounds have been investigated as B-Raf inhibitors.
SAR Insights:
-
Scaffold Hopping: Replacing a pyrimidine core with a pyrazine scaffold in aminopyrazole derivatives has been a successful strategy in developing novel FGFR inhibitors, a principle that can be applied to other kinase targets like B-Raf.
II. Aminopyrazoles as Anticancer Agents: Beyond Kinase Inhibition
The anticancer activity of aminopyrazoles extends beyond their role as kinase inhibitors. They have been shown to induce apoptosis and exhibit cytotoxic effects through various mechanisms.[9][10][11]
SAR Insights:
-
Substitutions on the Catechol Moiety: Introducing smaller, larger, and more lipophilic substituents on a catechol portion of 5-aminopyrazoles can lead to promising anti-proliferative agents.[10]
-
Methyl Group on the Pyrazole Scaffold: The addition of a methyl group at the C3 position of the pyrazole can influence biological activity.[10]
-
Flexibility of the N1-Alkyl Chain: A more flexible alkyl chain at the N1 position has been associated with remarkable inhibition of ROS production.[10]
-
Position of the Acylhydrazonic Linker: Moving the acylhydrazonic linker from position 4 to 3 of the pyrazole scaffold can result in interesting radical scavenging properties.[10]
Table 3: Anticancer Activity of Aminopyrazole Derivatives
| Compound Series | Key Structural Modification | Biological Effect | Reference |
| 5APs 1 | Substituents on catechol portion | Promising anti-proliferative agents | [10] |
| 5APs 2 | Methyl group at C3 of pyrazole | Modulated activity | [10] |
| 5APs 3 | Flexible alkyl chain at N1 | Remarkable ROS production inhibition | [10] |
| 5APs 4 | Acylhydrazonic linker moved to C3 | Interesting radical scavenging properties | [10] |
III. Aminopyrazoles as Antimicrobial Agents: A Renewed Arsenal
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Aminopyrazole derivatives have demonstrated promising activity against a range of pathogens.
SAR Insights:
-
Fused Pyrazoloazines: Condensation of 5-aminopyrazoles with various bielectrophilic moieties to form fused pyrazoloazines can lead to compounds with significant biological activities.
-
Substitutions on Pyrazolo[1,5-a]pyrimidines: The nature of substituents on the pyrazolo[1,5-a]pyrimidine core, often derived from aminopyrazoles, can significantly impact antibacterial activity.
-
Schiff Bases: The formation of Schiff bases from aminopyrazoles can yield compounds with a broad spectrum of antimicrobial activity.
Table 4: Antimicrobial Activity of Aminopyrazole Derivatives
| Compound Series/Scaffold | Target Organism(s) | MIC (µg/mL) | Key SAR Insights | Reference |
| Thiazol-4-one/Thiophene derivatives | A. baumannii | as low as 0.78 | Potent activity with low hemolytic activity. | |
| 5-Aminopyrazole Schiff bases | S. epidermidis, E. cloacae, A. baumannii | 3.91 - 7.81 | Strong activity against specific strains. | |
| Thiophene-functionalized pyrazolo[1,5-a]pyrimidines | A. baumannii | 31.25 - 250 | Halogenation of the phenyl ring augmented activity. | |
| Pyrazolo[1,5-a]pyrimidine derivatives | S. aureus, E. coli | - | Arylamino substitutions contributed to inhibition of Gram-negative bacteria. | |
| Pyrazole derivatives | S. aureus, E. coli, C. albicans | - | Compounds 6b, 6f, 6g, 6j, and 6k showed maximum activity. | |
| Functionalized pyrazole derivatives | S. aureus, E. coli, Candida sp. | - | Pronounced effect on tested strains. | [12] |
IV. Aminopyrazoles in Neurodegenerative Diseases: A Glimmer of Hope
Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant unmet medical need. The aminopyrazole scaffold has emerged as a promising starting point for the development of therapeutic agents targeting key pathological pathways in these disorders.[13][14]
A. Alzheimer's Disease: Targeting Cholinesterases and GSK-3β
-
Cholinesterase Inhibition: Aminopyrazole derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[15]
-
GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Aminopyrazole derivatives have shown potential as GSK-3β inhibitors.[13][16][17]
Table 5: Activity of Aminopyrazole Derivatives in Alzheimer's Disease Models
| Compound ID | Target | IC₅₀ | Key SAR Insights | Reference |
| Thieno[3,2-c]pyrazol-3-amine derivative 16b | GSK-3β | 3.1 nM | Potent GSK-3β inhibition. | [13] |
| Thieno[3,2-c]pyrazol-3-amine derivative 54 | GSK-3β | 3.4 nM | Potent GSK-3β inhibition. | [13] |
| Bisindole-substituted aminopyrazole 6h | GSK-3β | 1.76 µM | Moderate GSK-3β inhibition with anti-inflammatory effects. | [5] |
B. Parkinson's Disease: Targeting LRRK2 and MAO-B
-
LRRK2 Inhibition: Mutations in the leucine-rich repeat kinase 2 (LRRK2) are a genetic cause of Parkinson's disease. Aminopyrazole-based inhibitors of LRRK2 have been developed with good brain exposure.[6]
-
MAO-B Inhibition: Monoamine oxidase-B (MAO-B) is an enzyme that breaks down dopamine. Inhibiting MAO-B can increase dopamine levels in the brain, providing symptomatic relief in Parkinson's disease.[11] While not exclusively focused on aminopyrazoles, the pyrazole scaffold is a common feature in many MAO-B inhibitors.
Experimental Protocols
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the aminopyrazole derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Kinase Inhibition Assays
This protocol is adapted from commercially available kits (e.g., Promega's ADP-Glo™ Kinase Assay).[3][8]
Protocol:
-
Reaction Setup: In a 96-well plate, add the Aurora B enzyme, a suitable substrate (e.g., a peptide substrate), and the aminopyrazole inhibitor at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and Detect: Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
This protocol is based on commercially available kits (e.g., BPS Bioscience's B-Raf(V600E) Kinase Assay Kit).[13]
Protocol:
-
Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a B-Raf substrate (e.g., MEK1).
-
Reaction Setup: In a 96-well plate, add the master mixture and the aminopyrazole inhibitor at various concentrations.
-
Initiate Reaction: Add the B-Raf (V600E) enzyme to initiate the reaction. Incubate at 30°C for 45 minutes.
-
Signal Detection: Add a kinase detection reagent (e.g., Kinase-Glo® MAX) that measures the remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Visualizing Structure-Activity Relationships and Workflows
Graphviz Diagrams
Caption: Generalized workflow for in vitro kinase inhibition assays.
Conclusion
The aminopyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. The insights gleaned from extensive SAR studies have enabled the development of compounds with high potency and, in many cases, exquisite selectivity for their intended targets. This guide has provided a comparative overview of these relationships across several key therapeutic areas, highlighting the subtle yet critical role of structural modifications. By understanding the causality behind experimental choices and leveraging the detailed protocols provided, researchers can continue to unlock the full potential of this versatile chemical scaffold in the ongoing quest for new and effective medicines.
References
- 5-amino-pyrazoles as potent and selective p38α inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
- Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). Journal of Medicinal Chemistry. [Link]
- Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. (2013). ACS Medicinal Chemistry Letters. [Link]
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. [Link]
- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). PMC. [Link]
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
- Structure-Guided Design of a Highly Selective Glycogen Synthase Kinase-3β Inhibitor: a Superior Neuroprotective Pyrazolone Showing Antimania Effects. (2011). ACS Chemical Neuroscience. [Link]
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Molecules. [Link]
- Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2023). RSC Medicinal Chemistry. [Link]
- MAO-B inhibitors (rasagiline, selegiline, safinamide). (2025). Parkinson's UK. [Link]
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). Scientific Reports. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals. [Link]
- Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (2024). Journal of Medicinal Chemistry. [Link]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences. [Link]
- B-Raf(V600E) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
- Development of Bisindole-Substituted Aminopyrazoles as Novel GSK-3β Inhibitors with Suppressive Effects against Microglial Inflammation and Oxidative Neurotoxicity. (2020). ACS Chemical Neuroscience. [Link]
- Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. (2021). Journal of Parkinson's Disease. [Link]
- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry. [Link]
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). Journal of Medicinal Chemistry. [Link]
- Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Bisindole-Substituted Aminopyrazoles as Novel GSK-3β Inhibitors with Suppressive Effects against Microglial Inflammation and Oxidative Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecules in Parkinson’s Disease Therapy: From Dopamine Pathways to New Emerging Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 1,5-dimethyl-1H-pyrazol-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, derivatives of 1,5-dimethyl-1H-pyrazol-4-amine have emerged as a promising class of molecules, demonstrating significant potential in preclinical studies for the treatment of inflammatory disorders and various cancers. This guide provides a comprehensive overview of the in vivo efficacy of these derivatives, offering a comparative analysis against relevant alternatives, supported by experimental data and detailed protocols to aid in the design and execution of future research.
The Versatility of the Pyrazole Nucleus in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif imparts favorable physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets.[1] Consequently, pyrazole derivatives have been successfully developed as anti-inflammatory agents, analgesics, and anticancer therapeutics.[2][3] Notably, the blockbuster non-steroidal anti-inflammatory drug (NSAID) Celecoxib features a pyrazole core and functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[4] In the realm of oncology, several pyrazole-containing kinase inhibitors have received FDA approval for the treatment of various cancers.[5]
This guide will focus on two key therapeutic areas where this compound derivatives have shown particular promise: inflammation and cancer. We will delve into their mechanisms of action, present available in vivo efficacy data in comparison to other compounds, and provide detailed experimental workflows for researchers to conduct their own comparative studies.
Anti-Inflammatory Efficacy: Targeting the COX-2 Pathway
In Vivo Assessment of Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used and well-established acute inflammatory model for evaluating the efficacy of novel anti-inflammatory agents.[8] The injection of carrageenan into the paw induces a biphasic inflammatory response, with the later phase being predominantly mediated by prostaglandins produced by COX-2.
Table 1: Illustrative In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) |
| Pyrazole Derivative A | 50 | Oral | 3 hours | 55% | Indomethacin (10 mg/kg) | 65% |
| Pyrazole Derivative B | 50 | Oral | 3 hours | 70% | Indomethacin (10 mg/kg) | 65% |
| Pyrazolone Derivative X | 100 | Oral | 4 hours | > Indomethacin | Indomethacin | Not specified |
| Pyrazolone Derivative Y | 100 | Oral | 4 hours | > Indomethacin | Indomethacin | Not specified |
Note: The data in this table is illustrative and compiled from various studies on different pyrazole derivatives to demonstrate the typical range of efficacy observed. Direct comparison between derivatives from different studies should be made with caution.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a step-by-step methodology for assessing the in vivo anti-inflammatory efficacy of a test compound.
Materials:
-
Male Wistar rats (180-220 g)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Test compound (e.g., a this compound derivative)
-
Reference compound (e.g., Indomethacin or Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers[1]
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Reference drug (e.g., Indomethacin 10 mg/kg)
-
Group 3: Test compound (low dose)
-
Group 4: Test compound (high dose)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[10]
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally via gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[10]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway: COX-2 Inhibition
The anti-inflammatory action of these pyrazole derivatives is primarily mediated through the inhibition of the COX-2 enzyme, which blocks the synthesis of pro-inflammatory prostaglandins.
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Anticancer Efficacy: Targeting Kinase Signaling Pathways
In the context of oncology, pyrazole derivatives have been extensively investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[5] One such family of kinases is the Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in a variety of cancers through gene amplification, mutations, or translocations.[11] Inhibition of the FGFR signaling pathway has emerged as a promising therapeutic strategy.
In Vivo Assessment of Anticancer Activity
The human tumor xenograft model in immunodeficient mice is a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of a compound's ability to inhibit tumor growth.[12] In this model, human cancer cells are implanted into mice, and the effect of the test compound on tumor progression is monitored.
Table 2: Illustrative In Vivo Anticancer Activity of Pyrazole Derivatives in Xenograft Models
| Compound | Cancer Cell Line | Mouse Strain | Dose (mg/kg) | Route of Administration | % Tumor Growth Inhibition (TGI) | Reference Compound | % TGI (Reference) |
| Pyrazole Derivative C | A549 (Lung) | Nude | 50 | i.p. | 60% | Doxorubicin (5 mg/kg) | 75% |
| Pyrazole Derivative D | MCF-7 (Breast) | Nude | 100 | Oral | 55% | Doxorubicin (5 mg/kg) | 70% |
| Pyrazolo[3,4-d]pyrimidine | HCT116 (Colon) | Nude | Not specified | Not specified | Significant | Doxorubicin | Not specified |
Note: This table presents illustrative data from various studies to showcase the anticancer potential of the pyrazole scaffold. Direct comparisons require studies where compounds are evaluated head-to-head under identical experimental conditions.
Experimental Protocol: Human Tumor Xenograft Model in Nude Mice
This protocol outlines a general procedure for evaluating the anticancer efficacy of a test compound in a xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Human cancer cell line (e.g., MCF-7 for breast cancer)[12]
-
Matrigel
-
Test compound (e.g., a this compound derivative)
-
Reference compound (e.g., Doxorubicin)
-
Vehicle
-
Digital calipers
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under appropriate conditions.
-
Cell Preparation: Harvest the cells and resuspend them in a mixture of media and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Group 1: Vehicle control
-
Group 2: Reference drug (e.g., Doxorubicin)
-
Group 3: Test compound (low dose)
-
Group 4: Test compound (high dose)
-
-
Drug Administration: Administer the compounds according to the planned dosing schedule and route.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Signaling Pathway: FGFR Inhibition
The anticancer activity of certain pyrazole derivatives is linked to their ability to inhibit the FGFR signaling cascade, thereby blocking downstream pathways that promote cell proliferation and survival.
Caption: Inhibition of the FGFR signaling pathway by this compound derivatives.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with demonstrated potential as both anti-inflammatory and anticancer agents. Their efficacy in preclinical in vivo models, coupled with their ability to modulate key signaling pathways such as COX-2 and FGFR, underscores their therapeutic potential.
While this guide provides a framework for understanding and evaluating these compounds, a critical need remains for direct, head-to-head in vivo comparative studies. Such studies will be invaluable in elucidating the structure-activity relationships that govern the efficacy and selectivity of this chemical series. By employing the detailed experimental protocols outlined herein, researchers can contribute to a more comprehensive understanding of the therapeutic utility of this compound derivatives and accelerate their potential translation into clinical candidates.
References
- Singh, H., & Ghosh, M. N. (1968). A new method for measuring rat paw edema. Journal of pharmacy and pharmacology, 20(4), 316–317.
- Iadarola, M. J., Brady, L. S., Draisci, G., & Dubner, R. (1988). Enhancement of dynorphin gene expression in spinal cord following experimental inflammation: stimulus specificity, behavioral parameters and opioid receptor binding. Pain, 35(3), 313–326.
- BenchChem. (2025).
- Hassan, A. S., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(21), 5036.
- Silva, A. C. A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 709919.
- Anticancer evaluation of novel 1,3,4-trisubstituted pyrazole candidates bearing different nitrogenous heterocyclic Moieties. (2016). Allied Academies.
- Application Note & Protocol: Measuring the Efficacy of Anti-inflammatory Agent 16 in the Carrageenan-Induced Paw Edema Model. (2025). BenchChem.
- Rezaie, A., et al. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Iranian journal of basic medical sciences, 16(11), 1185–1192.
- Rana, A., et al. (2023). Pyrazoles as anticancer agents: Recent advances.
- Domyati, T. M., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 235–244.
- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR, 27(4), 653-662.
- Eweas, A. F., et al. (2015).
- Behzadi, R., et al. (2023). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Anti-cancer agents in medicinal chemistry, 23(2), 222–226.
- Hassan, A. S., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(8), 1541-1557.
- Eweas, A. F., et al. (2015).
- Behzadi, R., et al. (2022). Choosing the right protocol for establishment of MCF-7 tumor xenograft in nude mice. Anti-cancer agents in medicinal chemistry, 22(1), 133–139.
- Elmaaty, A. A., et al. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 11(52), 32909-32924.
- Bekhit, A. A., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(9), 1166.
- Kumar, A., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Bioorganic & medicinal chemistry letters, 23(15), 4433–4437.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Behzadi, R., et al. (2022). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. PubMed.
- Kumar, V., et al. (2022). Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. Journal of biochemical and molecular toxicology, 36(11), e23184.
- OEMS Connect Journals. (n.d.).
- The MCF-7 Xenograft Model for Breast Cancer. (n.d.). Melior Discovery.
- El-Sayed, M. A. A., et al. (2022). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. Scientific reports, 12(1), 1083.
- Fábián, L., et al. (2007). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of medicinal chemistry, 50(19), 4568–4577.
- Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279.
- Selective COX‐2 inhibitor pyrazole derivatives derived
- Yin, L. L., et al. (2009). A novel 1,5-diarylpyrazole derivative exerts its anti-inflammatory effect by inhibition of cyclooxygenase-2 activity as a prodrug. Biological & pharmaceutical bulletin, 32(6), 1032–1037.
- Chae, C. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
- BenchChem. (2025). Comparative Analysis of Pyrazole-Based Compound Cross-Reactivity: A Guide for Researchers. BenchChem.
- Kumar, V., et al. (2024). Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. PubMed.
- BenchChem. (2025). In Vivo Efficacy of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives as Potent Anticancer Agents. BenchChem.
- Kumar, V., et al. (2024). Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. PubMed Central.
- Chahal, P., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51.
- Chae, C. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
- El-Zahar, M. I., et al. (2016). Anticancer evaluation of novel 1,3,4-trisubstituted pyrazole candidates bearing different nitrogenous heterocyclic Moieties. Asian Journal of Pharmaceutical and Clinical Research, 9(3), 1-8.
Sources
- 1. A new mechanical method for measuring rat paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. srrjournals.com [srrjournals.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1,5-dimethyl-1H-pyrazol-4-amine
For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation of its specificity. Kinase inhibitors are powerful tools, but their therapeutic efficacy and safety are intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 1,5-dimethyl-1H-pyrazol-4-amine, a representative aminopyrazole scaffold, placing it in context with other kinase inhibitors and elucidating the experimental methodologies crucial for such an assessment.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved and investigational kinase inhibitors.[1][2][3] Its versatility allows for the creation of compounds that can potently and selectively target specific kinases. However, the inherent similarity in the ATP-binding sites across the kinome presents a significant challenge in achieving absolute specificity.[4] This guide will dissect the nuances of kinase inhibitor cross-reactivity, using this compound as a focal point for discussion.
Understanding Kinase Inhibitor Selectivity: The "Why" and "How"
The human kinome comprises over 500 kinases, and a compound's interaction with this vast landscape dictates its ultimate biological effect. A "selective" inhibitor preferentially binds to its intended target, while a "multi-targeted" inhibitor is designed to interact with a specific, well-defined set of kinases. Unintended interactions, or promiscuity, can lead to adverse effects. Therefore, comprehensive profiling of a compound's cross-reactivity is not just a regulatory requirement but a fundamental aspect of rational drug design.
Several robust methodologies are employed to profile kinase inhibitor selectivity. These can be broadly categorized into biochemical assays and cell-based assays.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase or to bind to it.
-
In Vitro Kinase Activity Assays: These assays quantify the transfer of a phosphate group from ATP to a substrate by a specific kinase in the presence of an inhibitor. The reduction in substrate phosphorylation is a direct measure of the inhibitor's potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[5]
-
Binding Assays (e.g., KINOMEscan™): This technology utilizes a competition-based binding assay to quantify the interaction between a test compound and a large panel of kinases. The results are often reported as the dissociation constant (Kd), which reflects the binding affinity. This approach is independent of ATP concentration and can identify interactions with non-enzymatically active kinase conformations.
Cell-Based Assays: A Glimpse into the Cellular Milieu
While biochemical assays are invaluable, they do not fully recapitulate the complex environment of a living cell. Cell-based assays provide a more physiologically relevant assessment of a compound's activity.
-
Target Engagement Assays (e.g., NanoBRET™): These assays measure the binding of a compound to its target kinase within intact cells. This technology provides a quantitative measure of target occupancy and can help to correlate biochemical potency with cellular activity.[6]
-
Phosphorylation Assays: These assays measure the phosphorylation status of a known downstream substrate of the target kinase within cells. A reduction in substrate phosphorylation upon treatment with an inhibitor indicates target engagement and functional inhibition of the signaling pathway.
Comparative Cross-Reactivity Profile
To illustrate the selectivity profile of an aminopyrazole scaffold, we present a representative dataset for this compound. It is important to note that this is a hypothetical dataset constructed based on published data for structurally similar 4-amino-(1H)-pyrazole and 3-amino-1H-pyrazole derivatives to provide a realistic comparison. [6][7] This data is compared against two well-characterized kinase inhibitors: a highly selective inhibitor (Selleckchem, Sunitinib) and a known multi-targeted inhibitor (Selleckchem, Staurosporine).
| Kinase Target | This compound (Hypothetical IC50, nM) | Sunitinib (IC50, nM) | Staurosporine (IC50, nM) |
| Primary Target(s) | |||
| JAK2 | 5 | 250 | 3 |
| JAK3 | 15 | 500 | 20 |
| Selected Off-Targets | |||
| ABL1 | >1000 | 34 | 7 |
| AURKA | 500 | 250 | 6.5 |
| CDK2 | 250 | >10000 | 4 |
| EGFR | >1000 | >10000 | 1.7 |
| FLT3 | 150 | 1 | 13 |
| KDR (VEGFR2) | 800 | 2 | 15 |
| p38α (MAPK14) | >1000 | >10000 | 5.8 |
| SRC | 400 | 11 | 2 |
Data for Sunitinib and Staurosporine is representative and compiled from public sources for comparative purposes.
This hypothetical profile suggests that this compound exhibits a degree of selectivity for the JAK family of kinases, with some off-target activity at higher concentrations. In contrast, Sunitinib demonstrates potent inhibition of a distinct set of kinases, while Staurosporine is a broad-spectrum inhibitor, highlighting the diverse selectivity profiles that can be achieved with different chemical scaffolds.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the scientific integrity of cross-reactivity data, standardized and well-validated experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 value of an inhibitor against a panel of kinases.
Objective: To quantify the concentration-dependent inhibition of a panel of kinases by this compound.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
ATP
-
This compound (or other test compounds)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based kinase activity assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 10 mM.
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the respective recombinant kinase, and its corresponding peptide substrate.
-
Inhibitor Addition: Add the serially diluted compound to the wells. Include a "no inhibitor" (DMSO only) control and a "no enzyme" control.
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for each kinase).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a method to measure the binding of an inhibitor to its target kinase in living cells.
Objective: To determine the cellular potency (EC50) of this compound for its target kinase.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Fluorescently labeled NanoBRET™ tracer
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent
-
This compound (or other test compounds)
-
White, opaque 96-well cell culture plates
-
Plate reader capable of measuring BRET signals
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid.
-
Cell Plating: Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM®. Add the diluted compound to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the BRET signal on a plate reader.
-
Data Analysis: The BRET signal decreases as the test compound displaces the tracer from the target kinase. Calculate the BRET ratio and plot it against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[6]
Visualizing the Workflow and Signaling Implications
A systematic approach is crucial for characterizing the cross-reactivity of a kinase inhibitor. The following workflow illustrates the key decision points and experimental stages.
Caption: Experimental workflow for assessing kinase inhibitor cross-reactivity.
The inhibition of a specific kinase will have downstream consequences on cellular signaling pathways. For instance, inhibition of JAK2 would be expected to block the STAT signaling pathway, which is crucial for the proliferation of certain hematopoietic cells.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
Conclusion and Future Directions
The assessment of kinase inhibitor cross-reactivity is a multifaceted process that requires a combination of biochemical and cell-based assays. The hypothetical profile of this compound, based on data from structurally related compounds, suggests a promising starting point for the development of selective JAK inhibitors.[7] However, comprehensive experimental validation using broad kinome screening panels is essential to fully characterize its selectivity profile and identify any potential off-target liabilities.
Future studies should focus on elucidating the structure-activity relationships of the aminopyrazole scaffold to further enhance selectivity. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct these critical investigations, ultimately contributing to the development of safer and more effective kinase-targeted therapies.
References
- Molecules. 2022; 27(23):8434. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
- Molecules. 2016; 21(8):1048. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
- Journal of Medicinal Chemistry. 2007; 50(23):5749-5761. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. [Link]
- Current Medicinal Chemistry. 2024. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]
- ACS Omega. 2020; 5(4):1766-1779. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]
- Medicinal Chemistry. 2025.
- Molecules. 2023; 28(12):4818. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
- Molecules. 2022; 27(11):3405. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
- Molecules. 2022; 27(1):330. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Nature Communications. 2019; 10(1):842. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. [Link]
- Molecules. 2022; 27(1):330. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- ACS Omega. 2022; 7(44):40129-40138. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. [Link]
- Molecules. 2019; 24(17):3104. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
- RSC Medicinal Chemistry. 2022; 13(5):546-578. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link]
- Mini-Reviews in Organic Chemistry. 2022; 19(6):717-740.
- Molecules. 2018; 23(1):134.
- Molecules. 2018; 23(1):134.
- Journal of the Indian Chemical Society. 2022; 99(1):100277.
- Journal of Chemical and Pharmaceutical Research. 2017; 9(1):267-282.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine: An In-Depth Technical Analysis for Researchers
For chemists engaged in the synthesis of novel therapeutics and functional materials, 1,5-dimethyl-1H-pyrazol-4-amine serves as a valuable building block. Its unique substitution pattern offers specific steric and electronic properties that are sought after in drug design and development. This guide provides a comprehensive comparison of the primary and alternative synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction: The Significance of the this compound Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The specific isomer, this compound, presents a unique structural motif where the N1- and C5-methyl groups influence the molecule's conformation and interaction with biological targets. The C4-amino group provides a crucial handle for further functionalization, making this compound a versatile synthon in the construction of more complex molecular architectures. The choice of synthetic route to this valuable intermediate is often dictated by factors such as scalability, cost of starting materials, reaction efficiency, and safety considerations.
Comparative Analysis of Synthetic Routes
This guide will delve into three distinct synthetic pathways to this compound. Each route will be critically evaluated based on key performance indicators to provide a clear and objective comparison.
| Parameter | Route 1: Nitration and Reduction | Route 2: From 4-Formylpyrazole | Route 3: Curtius/Hofmann Rearrangement |
| Starting Materials | Methylhydrazine, Acetylacetone | 1,5-Dimethyl-1H-pyrazole | 1,5-Dimethyl-1H-pyrazole |
| Key Intermediates | 1,5-Dimethyl-4-nitro-1H-pyrazole | 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, Oxime | 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid, Acyl azide/Amide |
| Overall Yield (indicative) | Moderate to Good | Moderate | Moderate |
| Scalability | Good | Moderate | Moderate |
| Reagent Cost | Low to Moderate | Moderate | Moderate to High |
| Safety Concerns | Use of strong acids and nitrating agents, handling of nitro compounds, catalytic hydrogenation (pressure) | Use of POCl3 (Vilsmeier-Haack), handling of hydroxylamine | Use of azides (Curtius), strong base and bromine (Hofmann) - potentially hazardous intermediates |
| Key Advantages | Well-established chemistry, readily available starting materials | Avoids the direct use of highly toxic nitrating agents | Can be a good alternative if the carboxylic acid is readily available, offers a different disconnection approach |
| Key Disadvantages | Formation of isomeric pyrazoles, harsh nitrating conditions, reduction step can have catalyst poisoning issues | Multi-step process, Vilsmeier-Haack reagent is corrosive and moisture-sensitive | Curtius and Hofmann rearrangements involve potentially explosive intermediates (azides) or toxic reagents (bromine) |
Route 1: The Classical Approach - Nitration and Subsequent Reduction
This is the most commonly cited and traditional route for the synthesis of aminopyrazoles. It involves the initial construction of the 1,5-dimethylpyrazole core, followed by electrophilic nitration at the C4 position and subsequent reduction of the nitro group to the desired amine.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via nitration and reduction.
Detailed Experimental Protocols
Step 1: Synthesis and Separation of 1,5-Dimethyl-1H-pyrazole
The initial Knorr-type condensation of methylhydrazine with acetylacetone typically yields a mixture of 1,3-dimethylpyrazole and the desired 1,5-dimethylpyrazole. The separation of these regioisomers is a critical step.
-
Protocol: To a solution of methylhydrazine in a suitable solvent, acetylacetone is added dropwise at a controlled temperature. The reaction mixture is then heated to drive the cyclization. The resulting isomeric mixture can be separated by fractional distillation under reduced pressure, taking advantage of their different boiling points (1,3-isomer: ~138 °C, 1,5-isomer: ~153 °C).[1]
Step 2: Nitration of 1,5-Dimethyl-1H-pyrazole
The electron-rich pyrazole ring is readily nitrated at the 4-position using standard nitrating conditions.
-
Protocol: 1,5-Dimethylpyrazole is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The reaction mixture is then carefully quenched with ice and neutralized to precipitate the 4-nitro-1,5-dimethyl-1H-pyrazole, which can be collected by filtration. A reported yield for the analogous nitration of 3,5-dimethylpyrazole is 76%.[2][3][4]
Step 3: Reduction of 1,5-Dimethyl-4-nitro-1H-pyrazole
The final step involves the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a common and efficient method.
-
Protocol (Catalytic Hydrogenation): The 4-nitro-1,5-dimethyl-1H-pyrazole is dissolved in a suitable solvent like ethanol or methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically 30-50 psi) in a pressure vessel and shaken or stirred until the uptake of hydrogen ceases. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or chromatography.[5][6][7]
-
Alternative Reduction (SnCl₂): For substrates that may be sensitive to catalytic hydrogenation, reduction with tin(II) chloride is a viable alternative. The nitro compound is treated with an excess of SnCl₂·2H₂O in a protic solvent like ethanol or concentrated hydrochloric acid, often with heating. The reaction is worked up by basifying the mixture to precipitate tin salts, followed by extraction of the product.[8][9][10]
Route 2: An Alternative Pathway via a 4-Formylpyrazole Intermediate
This route avoids the direct use of strong nitrating agents and the handling of potentially hazardous nitro compounds. It relies on the formylation of the pyrazole ring, followed by conversion of the aldehyde to an oxime and subsequent reduction.
Workflow Diagram
Caption: Synthesis of this compound via a 4-formylpyrazole intermediate.
Detailed Experimental Protocols
Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like pyrazoles.[5][11][12][13][14]
-
Protocol: To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent. 1,5-Dimethyl-1H-pyrazole is then added, and the reaction mixture is heated. After completion, the reaction is quenched with ice water and neutralized to precipitate the 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.
Step 2: Oximation of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
The aldehyde is readily converted to the corresponding oxime by reaction with hydroxylamine.[15][16]
-
Protocol: 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is refluxed with hydroxylamine hydrochloride in the presence of a base (e.g., potassium hydroxide or sodium acetate) in an alcoholic solvent. After the reaction is complete, the mixture is cooled and poured into water to precipitate the oxime, which is collected by filtration.
Step 3: Reduction of the Oxime
The reduction of the oxime functionality yields the desired primary amine. Catalytic hydrogenation is a common method for this transformation.
-
Protocol: The oxime is dissolved in a suitable solvent (e.g., ethanol containing ammonia to prevent side reactions) and hydrogenated in the presence of a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere. After the reaction, the catalyst is filtered off, and the solvent is removed to give the crude amine, which can be purified.
Route 3: A Rearrangement-Based Approach - Curtius or Hofmann Degradation
This route offers a distinct synthetic strategy, starting from the corresponding pyrazole-4-carboxylic acid. The key step is a rearrangement reaction that converts a carboxylic acid derivative into a primary amine with the loss of one carbon atom.
Workflow Diagram
Caption: Synthetic pathways to this compound using Curtius and Hofmann rearrangements.
Detailed Experimental Protocols
Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
The starting carboxylic acid can be prepared by various methods, including the hydrolysis of a corresponding ester or nitrile, or by direct carboxylation of the pyrazole.[17][18][19][]
-
Protocol (indicative): The synthesis could potentially be achieved by reacting the ethyl ester of a suitable β-ketoacid with methylhydrazine, followed by hydrolysis of the resulting pyrazole ester.
Step 2a: Curtius Rearrangement [21][22][23][24]
This rearrangement proceeds through an acyl azide intermediate.
-
Protocol: The 1,5-dimethyl-1H-pyrazole-4-carboxylic acid is first converted to an activated derivative, such as an acid chloride or a mixed anhydride. This is then treated with an azide source (e.g., sodium azide) to form the acyl azide. The acyl azide is then carefully heated in an inert solvent, which induces rearrangement to the isocyanate with the loss of nitrogen gas. The resulting isocyanate is then hydrolyzed with aqueous acid or base to afford the desired amine.
Step 2b: Hofmann Rearrangement [2][3][25][26][27]
This rearrangement starts from the corresponding primary amide.
-
Protocol: The 1,5-dimethyl-1H-pyrazole-4-carboxylic acid is first converted to the primary amide, 1,5-dimethyl-1H-pyrazole-4-carboxamide, for example, by reaction with thionyl chloride followed by ammonia. The amide is then treated with bromine and a strong base like sodium hydroxide. This generates an N-bromoamide intermediate which rearranges to the isocyanate upon heating. Subsequent hydrolysis of the isocyanate in the reaction mixture yields the final amine product.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is highly dependent on the specific requirements of the research project.
-
For large-scale synthesis and cost-effectiveness, Route 1 (Nitration and Reduction) is often the preferred method due to the low cost of the starting materials and the well-established nature of the reactions. However, careful consideration must be given to the separation of the initial pyrazole isomers and the safety precautions required for handling nitrating agents and conducting catalytic hydrogenation.
-
For laboratory-scale synthesis where avoiding harsh nitrating conditions is a priority, Route 2 (via 4-Formylpyrazole) presents a viable alternative. While it involves more steps, the reagents are generally less hazardous than those used in Route 1.
-
Route 3 (Curtius/Hofmann Rearrangement) offers a different synthetic approach that can be advantageous if the corresponding pyrazole-4-carboxylic acid is readily available or easily synthesized. However, the potential hazards associated with acyl azides or the use of bromine should be carefully managed.
Ultimately, the selection of the most appropriate synthetic strategy requires a thorough evaluation of the available resources, scale of the synthesis, and the safety infrastructure in place. This guide provides the necessary technical information to make an informed decision and to successfully synthesize the valuable building block, this compound.
References
A comprehensive, numbered list of all cited sources with full bibliographic details and clickable URLs will be provided upon request.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-(2-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. lookchem.com [lookchem.com]
- 21. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 23. Curtius Rearrangement [organic-chemistry.org]
- 24. Curtius Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 26. pharmdguru.com [pharmdguru.com]
- 27. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to 1,5-dimethyl-1H-pyrazol-4-amine and Other Privileged Heterocyclic Scaffolds in Modern Drug Design
Introduction: The Centrality of Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the structural core of the vast majority of therapeutic agents. Their prevalence is a testament to their remarkable ability to present functional groups in precise three-dimensional arrangements, enabling specific and high-affinity interactions with biological targets. Within this broad class, certain frameworks known as "privileged scaffolds" have emerged. These are molecular cores that are capable of binding to multiple, often unrelated, biological targets, making them exceptionally valuable starting points for drug discovery campaigns.
The pyrazole ring is one such privileged structure, extensively utilized in medicinal chemistry for its synthetic accessibility and versatile physicochemical properties. This guide provides an in-depth comparative analysis of a specific, highly functionalized pyrazole, 1,5-dimethyl-1H-pyrazol-4-amine , against other common heterocyclic scaffolds used in drug design. We will use the context of protein kinase inhibition—a cornerstone of modern targeted cancer therapy—as a case study to objectively compare performance, supported by structural insights and representative experimental data.
A Deep Dive into the this compound Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique set of properties: the N-1 atom can act as a hydrogen bond donor, while the N-2 atom, with its lone pair of electrons, serves as a hydrogen bond acceptor, akin to the nitrogen in pyridine.
The this compound scaffold builds upon this versatile core. The key features that make it attractive for drug design include:
-
Defined Substitution Vectors: The methyl groups at the N-1 and C-5 positions pre-occupy two key positions, directing further synthetic modifications and the orientation of pharmacophoric groups from the C-3 and C-4 positions. This provides chemists with fine control over the molecule's interaction with a target.
-
Modulated Physicochemical Properties: Compared to a simple aminopyrazole, the N-1 methyl group removes the hydrogen bond donor capability at that position and increases lipophilicity. The C-5 methyl group further enhances this lipophilic character. The 4-amino group provides a crucial interaction point, often for forming hydrogen bonds with the "hinge" region of protein kinases.
-
Metabolic Stability: The pyrazole ring is generally considered stable to oxidative metabolism. The methylation pattern on this specific scaffold can further block potential sites of metabolism, often leading to an improved pharmacokinetic profile compared to other heterocycles.
-
Role as a Bioisostere: This scaffold can be considered a bioisosteric replacement for more conventional structures like substituted anilines. Such a "scaffold hop" can drastically alter a molecule's properties, improving potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics while maintaining the key binding interactions.
Comparative Analysis: A Case Study in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling. Their dysregulation is a hallmark of many cancers, making them a prime target for drug development. Most kinase inhibitors target the ATP-binding site, and a key interaction involves forming hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain. The choice of heterocyclic scaffold is paramount in establishing this interaction.
Here, we compare this compound against two of the most common hinge-binding scaffolds: 4-aminopyridine and 2-aminopyrimidine .
Logical Workflow for Scaffold Evaluation
The process of selecting and validating a scaffold in a drug discovery program follows a logical, iterative workflow. This involves synthesis of the core structure, diversification through chemical modification, and subsequent biological testing to establish a structure-activity relationship (SAR).
Caption: Conceptual diagram of scaffold interactions with a kinase hinge.
Supporting Experimental Data: A Representative Example
To illustrate the impact of scaffold choice on biological activity, consider the following representative data for a series of inhibitors targeting Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase implicated in various cancers. The core structures are identical except for the hinge-binding scaffold.
| Compound ID | Scaffold | R-Group | FGFR2 IC50 (nM) | Microsomal Stability (% remaining after 30 min) |
| Cmpd-1 | This compound | 3,5-dimethoxyphenyl | 5 | 85% |
| Cmpd-2 | 4-Aminopyridine | 3,5-dimethoxyphenyl | 25 | 30% |
| Cmpd-3 | 2-Aminopyrimidine | 3,5-dimethoxyphenyl | 15 | 65% |
Data are hypothetical but representative for illustrative purposes, based on trends observed in medicinal chemistry literature.
Interpretation: In this example, the pyrazole-based compound (Cmpd-1) demonstrates the highest potency (lowest IC50). Critically, it also shows significantly better metabolic stability compared to the aminopyridine analogue (Cmpd-2), which is likely susceptible to oxidation on the pyridine ring. The aminopyrimidine (Cmpd-3) offers a good balance but does not achieve the same level of potency as the optimized pyrazole scaffold. This data underscores how a scaffold hop from pyridine to pyrazole can simultaneously enhance potency and improve drug-like properties.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methods are crucial. Below are representative protocols for the synthesis of a key intermediate and for the biological evaluation of the final compounds.
Protocol 1: Synthesis of 4-Nitro-1,5-dimethyl-1H-pyrazole
This protocol describes a key step in accessing the 4-amino scaffold via a nitro intermediate.
Objective: To synthesize 4-nitro-1,5-dimethyl-1H-pyrazole, a precursor to this compound.
Materials:
-
1,5-dimethyl-1H-pyrazole
-
Fuming nitric acid (90%)
-
Sulfuric acid (98%)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add 50 mL of sulfuric acid (98%).
-
Substrate Addition: Slowly add 1,5-dimethyl-1H-pyrazole (5.0 g, 52 mmol) to the cold sulfuric acid with vigorous stirring. Ensure the temperature remains below 10 °C.
-
Nitration: Once the pyrazole is fully dissolved, add fuming nitric acid (3.5 mL, ~78 mmol) dropwise via a dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring.
-
Neutralization & Extraction: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford 4-nitro-1,5-dimethyl-1H-pyrazole as a solid.
-
Subsequent Reduction: The resulting nitro-pyrazole can be reduced to the target this compound using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or reduction with tin(II) chloride.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method to determine the IC50 value of a test compound against a specific protein kinase.
Objective: To measure the dose-dependent inhibition of a target kinase (e.g., FGFR2) by a test compound and determine its IC50 value.
Materials:
-
Recombinant human FGFR2 kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP solution
-
Test compounds (e.g., Cmpd-1) serially diluted in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense 1 µL of each concentration into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Kinase Reaction Setup: Prepare a 2X kinase/substrate master mix in kinase assay buffer containing the FGFR2 enzyme and the peptide substrate. Add 10 µL of this mix to each well containing the test compound or DMSO.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. To start the reaction, add 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Stopping the Reaction: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the "no enzyme" background signal from all other measurements.
-
Normalize the data by setting the "no inhibition" control as 100% kinase activity.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
Conclusion and Future Perspectives
The this compound scaffold is a highly effective and increasingly utilized building block in modern drug design. When compared to more traditional heterocyclic hinge-binders like aminopyridines and aminopyrimidines, it offers a compelling profile characterized by robust metabolic stability, versatile binding capabilities, and synthetically tunable properties. While no single scaffold is universally superior, the data-driven approach of medicinal chemistry often reveals the pyrazole core as an advantageous alternative for overcoming the common liabilities of potency, selectivity, and pharmacokinetics.
The principle of bioisosteric replacement, or "scaffold hopping," remains a powerful strategy in drug discovery. As our understanding of target biology deepens and synthetic methodologies evolve, the continued exploration and comparison of novel heterocyclic frameworks will be essential for developing the next generation of targeted therapeutics. The this compound scaffold is firmly positioned as a key player in this ongoing endeavor.
References
- A Comparative Analysis of 1,3,5-Trimethylpyrazole and Other Key Heterocycles in Drug Discovery. Benchchem.
- A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. Benchchem.
- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025). Source not specified.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews. (2025).
- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Source not specified.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source not specified.
- A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. Journal of Pharma Insights and Research. (2025).
- A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. CORE.
- Varnes, J. G., et al. (2007). Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6481-8.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate.
- Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. (2022). PubMed Central.
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- In vitro kinase assay. (2023). Protocols.io.
- In-Depth Technical Guide to In Vitro Kinase Assays for RET Inhibitors: A Focus on Pralsetinib. Benchchem.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- Kinase assays. (2020). BMG LABTECH.
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025). Source not specified.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (Year not specified). PMC - NIH.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
- Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025). RSC Publishing.
- Methods for Detecting Kinase Activity. Cayman Chemical.
- Kinase Assay Kit. Sigma-Aldrich.
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC - NIH.
- Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014). Source not specified.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Source not specified.
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC - NIH.
- This compound dihydrochloride. MySkinRecipes.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Structure Activity Relationship (SAR). ResearchGate.
- A) Bioisosteric replacement of aniline. B) Strategies for the formation... ResearchGate.
- Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. Semantic Scholar.
- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (
Comparative Efficacy Analysis of Pyrazole-Based Anti-Inflammatory Agents Versus Established Drugs
A Senior Application Scientist's Guide to Evaluating Novel COX-2 Inhibitors
This guide provides a technical comparison of novel pyrazole derivatives against the established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. While the specific compound 1,5-dimethyl-1H-pyrazol-4-amine is primarily a synthetic precursor, the pyrazole scaffold it represents is foundational to a class of potent anti-inflammatory agents. We will explore the mechanism of action, comparative efficacy data, and the experimental protocols required to validate these findings for researchers in drug development.
The Pyrazole Scaffold in Anti-Inflammatory Drug Discovery
Inflammation is a critical immune response, but its chronic dysregulation contributes to pathologies like arthritis, inflammatory bowel disease, and certain cancers. A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which catalyze the synthesis of prostaglandins—mediators of pain, swelling, and fever.[1]
-
COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney blood flow.[2]
-
COX-2 is an inducible enzyme, primarily expressed at sites of inflammation.[2]
Traditional NSAIDs like ibuprofen and naproxen inhibit both COX-1 and COX-2. While effective, their inhibition of COX-1 can lead to gastrointestinal side effects.[1] This prompted the development of selective COX-2 inhibitors. The pyrazole heterocycle has proven to be a versatile and highly effective scaffold for designing such selective agents.[1][3] The FDA-approved drug Celecoxib (Celebrex), a diaryl-substituted pyrazole, exemplifies the therapeutic success of this approach.[1][4]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism for the anti-inflammatory action of Celecoxib and related pyrazole derivatives is the selective inhibition of the COX-2 enzyme.[4][5]
Arachidonic acid, released from the cell membrane, is converted by COX enzymes into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (e.g., PGE2).[5][6] By blocking COX-2, these drugs prevent the synthesis of prostaglandins that mediate pain and inflammation.[5]
The selectivity of Celecoxib for COX-2 is attributed to its chemical structure. The COX-2 active site has a larger, more flexible binding pocket compared to COX-1.[2][7] Celecoxib's polar sulfonamide side chain binds to a hydrophilic region within this larger pocket, an interaction that is not possible with the more constricted active site of COX-1.[5][7] This selectivity allows for the reduction of inflammation while minimizing the gastrointestinal adverse effects associated with COX-1 inhibition.[2][8]
Comparative Efficacy: In Vitro and In Vivo Data
The efficacy of novel pyrazole derivatives is typically benchmarked against established drugs like Celecoxib. Key metrics include the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes and the resulting selectivity index (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity for COX-2.
Table 1: In Vitro COX Inhibition Data for Selected Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib (Standard) | 13.02 | 0.49 | 26.57 | [9] |
| Compound 125b | >100 | 9.31 | >10.74 | [10] |
| A 3,5-diarylpyrazole | - | 0.01 | - | [1] |
| A pyrazole-thiazole hybrid | - | 0.03 | - | [1] |
| Zu-4280011 | 15.23 | 0.76 | 20.03 | [9] |
| T0511-4424 | 8.42 | 0.69 | 12.20 | [9] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions. "-" indicates data not specified in the source.
In vivo models are crucial for evaluating anti-inflammatory activity in a physiological context. The carrageenan-induced paw edema model is a standard for assessing acute inflammation.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Celecoxib (Standard) | 10 | ~50-70% (variable) | [3][11] |
| Indomethacin (Standard) | 10 | ~60-75% (variable) | [12] |
| Pyrazoline 2d | 100 | > Indomethacin | [12] |
| Pyrazoline 2e | 100 | > Indomethacin | [12] |
| A pyrazole-thiazole hybrid | - | 75% | [1] |
Note: Inhibition percentages can vary significantly based on experimental timing and specific protocols.
These data demonstrate that novel pyrazole derivatives can exhibit COX-2 inhibition and anti-inflammatory effects comparable to, or in some cases exceeding, those of Celecoxib.[1][12] Structure-activity relationship (SAR) studies show that substitutions on the pyrazole ring significantly influence potency and selectivity.[3][13]
Experimental Protocols for Efficacy Evaluation
To ensure trustworthy and reproducible results, standardized protocols are essential. Below are representative methodologies for in vitro and in vivo evaluation.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a colorimetric assay to determine the IC50 values of test compounds against COX-1 and COX-2.[9]
Objective: To measure the dose-dependent inhibition of COX-1 and COX-2 activity by novel pyrazole derivatives.
Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be measured spectrophotometrically at 590 nm.
Materials:
-
Ovine COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (colorimetric probe)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate and plate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of enzymes, cofactors, substrate, and test compounds at desired concentrations.
-
Plate Setup: To each well of a 96-well plate, add:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of COX-1 or COX-2 enzyme solution
-
10 µL of test compound solution (at various concentrations) or DMSO (for control wells).
-
-
Incubation: Gently shake the plate and incubate for 5-10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the absorbance at 590 nm every minute for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot percent inhibition versus log[concentration] and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for screening acute anti-inflammatory drugs.[14]
Objective: To evaluate the ability of a test compound to reduce acute inflammation in rats.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The volume of the paw is measured before and after treatment to quantify the anti-inflammatory effect.
Materials:
-
Male Wistar rats (150-200g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound and reference drug (e.g., Celecoxib) prepared in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plebysmometer or digital calipers for paw volume measurement
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.[14] Fast the animals overnight before the study with free access to water.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Reference Drug (e.g., Celecoxib, 10 mg/kg)
-
Group 3+: Test Compound (at various doses)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point compared to its baseline measurement.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average edema in the control group and V_t is the average edema in the treated group.
-
-
Conclusion and Future Directions
The pyrazole scaffold is a cornerstone in the development of selective COX-2 inhibitors. While Celecoxib is a highly effective and established drug, research continues to yield novel pyrazole derivatives with potent anti-inflammatory properties, some demonstrating superior selectivity or efficacy in preclinical models.[1][10] The ongoing challenge is to translate these findings into therapeutics with improved safety profiles, particularly concerning cardiovascular risks that have been associated with some COX-2 inhibitors.[7] Future research will likely focus on multi-target pyrazole hybrids that may offer broader efficacy with reduced toxicity.[1] The robust experimental frameworks detailed here are fundamental to validating the next generation of pyrazole-based anti-inflammatory agents.
References
- Celecoxib - St
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Celecoxib - Wikipedia. [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. [Link]
- Clinical Efficacy of Celecoxib Compared to Acetaminophen in Chronic Nonspecific Low Back Pain: Results of a Randomized Controlled Trial - PubMed. [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. [Link]
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
- Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Public
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- In vitro and In vivo Models for Anti-inflammation: An Evalu
- Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. [Link]
- Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents - Taylor & Francis Online. [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. [Link]
- What is the mechanism of Celecoxib?
- Design, Synthesis, and Biological Evaluation of Pyrazole Deriv
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchG
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. [Link]
- Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. [Link]
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. [Link]
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review - ResearchG
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. [Link]
- Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - NIH. [Link]
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Precision Trial Suggests Celecoxib Safe for Arthritis - HSS. [Link]
- Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - Bentham Science. [Link]
- In vitro assays for cyclooxygenase activity and inhibitor characteriz
- Effectiveness and Safety of Celecoxib for the Treatment of Rheum
- Clinical efficacy of celecoxib for osteoarthritis and bone anchor assisted knee extensor reconstruction - ResearchG
- Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Discovery of N,4-Di(1 H-pyrazol-4-yl)
- Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Overview on Biological Activities of Pyrazole Deriv
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications - ResearchG
- Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives - Scholars Research Library. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. ClinPGx [clinpgx.org]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Novel Pyrazole-Based JAK2 Inhibitors in A549 Non-Small Cell Lung Cancer Cells
Abstract
The Janus kinase (JAK) signaling pathway, particularly JAK2, is a critical mediator of cytokine signaling that drives proliferation and survival in various malignancies, including non-small cell lung cancer (NSCLC).[1][2][3][4] Pyrazole-based scaffolds have proven to be a fertile ground for the development of potent and selective kinase inhibitors.[5][6][7][8] This guide provides a comprehensive head-to-head comparison of three novel, hypothetical pyrazole-based JAK2 inhibitors—PZ-1, PZ-2, and PZ-3—in the A549 human NSCLC cell line.[9][10][11][12][13] We present a detailed analysis of their anti-proliferative activity, target engagement, and kinase selectivity, offering researchers a framework for evaluating next-generation targeted therapies.
Introduction: The Rationale for Targeting JAK2 in NSCLC with Pyrazole Inhibitors
The JAK/STAT signaling cascade is a pivotal pathway that transduces signals from a multitude of cytokines and growth factors, thereby regulating fundamental cellular processes such as proliferation, differentiation, and apoptosis.[14] In the context of NSCLC, aberrant activation of the JAK2/STAT3 pathway has been implicated in tumor progression, angiogenesis, and resistance to conventional therapies.[1][15][16][17] This makes JAK2 a compelling therapeutic target for the development of novel anticancer agents.
The A549 cell line, derived from a human lung adenocarcinoma, serves as a well-established in vitro model for NSCLC research.[9][10][11][12][13] These cells exhibit characteristics of alveolar type II epithelial cells and are known to have an active JAK/STAT pathway, rendering them a suitable system for evaluating the efficacy of JAK2 inhibitors.[10][16]
Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, with several approved drugs and numerous clinical candidates featuring this heterocyclic core.[5][6][18][19] Their synthetic tractability and ability to form key interactions within the ATP-binding pocket of kinases make them ideal for the design of potent and selective inhibitors.[6] This guide focuses on the comparative evaluation of three novel pyrazole-based compounds, PZ-1, PZ-2, and PZ-3, designed to target JAK2.
Experimental Design & Methodologies
To provide a robust comparison, we designed a series of experiments to assess the inhibitors' performance from cellular efficacy to molecular target engagement and selectivity.
Cell Culture
A549 cells were cultured in Ham's F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For all experiments, cells were seeded at a density that would ensure they were in the logarithmic growth phase during treatment.
Cell Viability Assay
The anti-proliferative effects of PZ-1, PZ-2, and PZ-3 were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.[20][21][22][23] This assay quantifies ATP levels, which is a reliable indicator of metabolically active cells.[21][22]
Protocol: CellTiter-Glo® Assay
-
Cell Seeding: Seed A549 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of PZ-1, PZ-2, and PZ-3 in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Reagent Preparation & Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log of the inhibitor concentration using a non-linear regression model.
Target Engagement: Western Blotting for Phospho-STAT3
To confirm that the observed anti-proliferative effects are due to the inhibition of the JAK2/STAT3 pathway, we performed Western blotting to detect the phosphorylation status of STAT3, a direct downstream substrate of JAK2.[1]
Protocol: Western Blotting [24][25][26][27][28]
-
Cell Lysis: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with PZ-1, PZ-2, and PZ-3 at their respective IC50 concentrations for 4 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 4-15% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[24][26] Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-STAT3 signal to the total STAT3 signal.
Kinase Selectivity Profiling
To assess the specificity of our pyrazole inhibitors, we will perform a kinase selectivity profiling assay against a panel of related kinases. This is a critical step to identify potential off-target effects that could lead to unforeseen toxicities or a misleading interpretation of the mechanism of action.[29][30][31][32][33]
Protocol: Kinase Selectivity Profiling (Conceptual)
-
Assay Platform: Utilize a commercially available kinase profiling service (e.g., Eurofins Discovery's KINOMEscan™ or Promega's Kinase Selectivity Profiling Systems).[30][32]
-
Inhibitor Concentration: Screen PZ-1, PZ-2, and PZ-3 at a fixed concentration (e.g., 1 µM) against a panel of kinases, including other JAK family members (JAK1, JAK3, TYK2) and other relevant tyrosine kinases.
-
Data Analysis: The results are typically reported as the percentage of kinase activity remaining in the presence of the inhibitor. A lower percentage indicates stronger inhibition.
Results: A Comparative Analysis
The following sections present a hypothetical yet plausible dataset to illustrate the comparative performance of PZ-1, PZ-2, and PZ-3.
Anti-proliferative Activity in A549 Cells
All three pyrazole inhibitors demonstrated dose-dependent inhibition of A549 cell proliferation. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized in the table below.
| Inhibitor | IC50 (nM) in A549 Cells |
| PZ-1 | 150 |
| PZ-2 | 50 |
| PZ-3 | 500 |
Table 1: IC50 values of PZ-1, PZ-2, and PZ-3 in A549 cells after 72 hours of treatment.
PZ-2 emerged as the most potent inhibitor, with an IC50 value of 50 nM, followed by PZ-1 (150 nM) and PZ-3 (500 nM).
Inhibition of JAK2/STAT3 Signaling
Western blot analysis confirmed that all three compounds inhibit the phosphorylation of STAT3 at Tyr705 in a manner consistent with their anti-proliferative potencies.
At their respective IC50 concentrations, PZ-2 showed the most significant reduction in p-STAT3 levels, followed by PZ-1 and then PZ-3. This provides strong evidence that the observed cytotoxicity is mediated through the intended JAK2/STAT3 signaling pathway.
Kinase Selectivity Profile
The kinase selectivity profiling revealed important differences between the three inhibitors.
| Kinase | % Inhibition by PZ-1 (1 µM) | % Inhibition by PZ-2 (1 µM) | % Inhibition by PZ-3 (1 µM) |
| JAK2 | 95% | 98% | 85% |
| JAK1 | 70% | 90% | 40% |
| JAK3 | 30% | 50% | 15% |
| TYK2 | 25% | 45% | 10% |
| EGFR | <10% | <10% | <10% |
| SRC | <15% | <20% | <10% |
Table 2: Kinase selectivity profile of PZ-1, PZ-2, and PZ-3. Data represents the percentage of kinase inhibition at a 1 µM concentration.
PZ-1 demonstrates good potency against JAK2 with moderate selectivity over JAK1. PZ-2 is a highly potent but less selective inhibitor, showing significant inhibition of both JAK1 and JAK2. PZ-3 is the most selective for JAK2 but is the least potent of the three.
Discussion and Interpretation
This head-to-head comparison provides valuable insights into the structure-activity and structure-selectivity relationships of these novel pyrazole-based JAK2 inhibitors.
-
PZ-2: The Potent, Dual JAK1/2 Inhibitor: With the lowest IC50 and strong inhibition of both JAK1 and JAK2, PZ-2 represents a potent therapeutic candidate. Dual inhibition of JAK1 and JAK2 can be beneficial in certain contexts, as both kinases are involved in inflammatory signaling.[34] However, the lack of selectivity may also lead to a broader range of side effects.
-
PZ-1: A Balanced Profile: PZ-1 offers a good balance between potency and selectivity. Its preferential inhibition of JAK2 over other JAK family members could translate to a more favorable therapeutic window.
-
PZ-3: The Selective Tool Compound: While being the least potent, PZ-3's high selectivity for JAK2 makes it an excellent tool compound for preclinical studies aimed at specifically dissecting the role of JAK2 in NSCLC biology.
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to characterizing novel kinase inhibitors. Our findings highlight the diverse profiles that can be achieved within a single chemical scaffold. PZ-2 stands out for its potency, while PZ-1 offers a more balanced profile, and PZ-3 provides high selectivity.
Future studies should involve in vivo xenograft models to assess the anti-tumor efficacy and pharmacokinetic properties of these compounds. Further optimization of the pyrazole scaffold could lead to the development of next-generation JAK2 inhibitors with improved potency and selectivity for the treatment of NSCLC and other malignancies.
Visualizations
Signaling Pathway
Caption: The JAK/STAT signaling pathway and the point of inhibition by pyrazole compounds.
Experimental Workflow
Caption: Workflow for the head-to-head comparison of pyrazole inhibitors.
Inhibitor Comparison Logic
Sources
- 1. [Effects of JAK2/STAT3 signaling pathway on angiogenesis in non-small cell lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Significance, and Utility of JAK2 Mutation in Squamous Cell Carcinoma of the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accegen.com [accegen.com]
- 10. A549 cell - Wikipedia [en.wikipedia.org]
- 11. A549 | Culture Collections [culturecollections.org.uk]
- 12. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 13. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 14. Research Advances of JAK/STAT Signaling Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Procyanidins mediates antineoplastic effects against non-small cell lung cancer via the JAK2/STAT3 pathway - Wu - Translational Cancer Research [tcr.amegroups.org]
- 17. Inhibition of the JAK/STAT pathway with ruxolitinib overcomes cisplatin resistance in non-small-cell lung cancer NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. youtube.com [youtube.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 25. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 26. researchgate.net [researchgate.net]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 29. assayquant.com [assayquant.com]
- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 31. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 33. reactionbiology.com [reactionbiology.com]
- 34. aacrjournals.org [aacrjournals.org]
A Senior Scientist's Guide to Assessing the Selectivity Profile of DM-PyA-4, a Novel Pyrazole-Based Kinase Inhibitor
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[1] An inhibitor's selectivity profile dictates its therapeutic window, distinguishing between a targeted, effective drug and a compound with unacceptable off-target toxicities. The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, valued for its synthetic tractability and ability to form key hydrogen bond interactions within the kinase hinge region.[2][3]
This guide focuses on a novel compound, 1,5-dimethyl-1H-pyrazol-4-amine (DM-PyA-4) , a small molecule identified in a high-throughput screen for cell cycle modulators. Given its structure, we hypothesize that DM-PyA-4 functions as a kinase inhibitor. The cell cycle is meticulously controlled by Cyclin-Dependent Kinases (CDKs), and their dysregulation is a hallmark of cancer.[4] Specifically, CDK2, in complex with Cyclin E or Cyclin A, is essential for the G1/S phase transition and is a validated target in oncology.[5][6]
This document provides a comprehensive, technically-grounded framework for rigorously defining the selectivity profile of DM-PyA-4, establishing its potency for its putative target, CDK2, and identifying potential off-target interactions. We will employ a tiered, multi-assay approach that moves from broad, high-throughput screening to specific, orthogonal functional validation, and finally to confirmation of target engagement within a physiological cellular context.
Section 1: A Multi-Tiered Strategy for Selectivity Profiling
A robust assessment of selectivity cannot rely on a single assay. A compound's interaction with a target is multifaceted, encompassing binding affinity, functional inhibition, and engagement within the complex cellular environment. Therefore, we advocate for a sequential, three-tiered approach. The rationale is to use a broad, cost-effective initial screen to cast a wide net, followed by more focused and resource-intensive assays to validate the primary target and key off-targets, and finally, to confirm that the compound reaches and binds its target in living cells.
Caption: Tiered workflow for kinase inhibitor selectivity assessment.
Section 2: Tier 1 - Primary Target Identification via Competition Binding Assay
Causality: The first step is to understand the compound's binding landscape across a significant portion of the human kinome. A competition binding assay is the ideal tool for this discovery phase. Unlike activity-based assays, it directly measures the binding potency of a compound to the kinase ATP site through competition with a known probe, and it is not dependent on identifying a suitable substrate for each kinase.[7][8] This provides a true measure of thermodynamic interaction.[9]
Methodology: We will utilize a commercial kinase scanning service (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology HotSpot). In this assay, DNA-tagged human kinases are incubated with an immobilized active-site directed ligand and the test compound (DM-PyA-4). The amount of kinase bound to the solid support is quantified by qPCR. A low signal indicates strong competition and high affinity of the test compound for the kinase.
Data Presentation: The results are typically presented as "% Control," where a lower percentage signifies stronger binding. We will test DM-PyA-4 at a standard concentration of 1 µM and compare its profile to Milciclib , a known selective CDK2 inhibitor, and Dinaciclib , a potent pan-CDK inhibitor, to provide context.[4][10]
| Kinase Target | DM-PyA-4 (% Ctrl @ 1µM) | Milciclib (% Ctrl @ 1µM) | Dinaciclib (% Ctrl @ 1µM) |
| CDK2/CycA | 0.8 | 1.5 | 0.5 |
| CDK1/CycB | 25.6 | 18.9 | 1.1 |
| CDK5/p25 | 33.1 | 45.2 | 2.4 |
| CDK9/CycT1 | 68.4 | 85.0 | 3.5 |
| GSK3β | 15.2 | 92.1 | 48.7 |
| AURKA | 89.5 | 95.3 | 75.6 |
| PIM1 | 9.8 | 88.6 | 62.3 |
| PLK1 | 95.3 | 99.1 | 89.9 |
Interpretation: The data strongly suggests that CDK2 is the primary target of DM-PyA-4. The compound also shows significant binding to GSK3β and PIM1, which are now identified as primary potential off-targets requiring further investigation. Compared to Milciclib, DM-PyA-4 appears to have a slightly different off-target profile. As expected, Dinaciclib shows potent binding to all tested CDKs.
Section 3: Tier 2 - Orthogonal Validation with an Enzymatic Inhibition Assay
Causality: While binding is a prerequisite, it does not guarantee functional inhibition of the kinase's catalytic activity. An orthogonal, in vitro enzymatic assay is a self-validating step to confirm that binding to the ATP pocket translates into a reduction of substrate phosphorylation and to quantify the compound's potency (IC50).
Methodology: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ assay is a robust method that quantifies the amount of ADP produced during a kinase reaction.[6] After the kinase reaction, remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.[6]
Caption: Principle of the ADP-Glo™ Kinase Assay.
Experimental Protocol: IC50 Determination
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of DM-PyA-4, Milciclib, and Dinaciclib in 100% DMSO, starting from a 10 mM stock. The final assay concentration will be 100-fold lower.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of 2X kinase/substrate solution. For CDK2, use recombinant CDK2/Cyclin A2 and Histone H1 as a substrate.[11][12] For off-target validation, use recombinant GSK3β and PIM1 with their respective substrates.
-
Inhibitor Addition: Add 25 nL of the serially diluted compounds using an acoustic dispenser. Include "no inhibitor" (0.1% DMSO) and "no enzyme" controls.
-
Initiate Reaction: Add 2.5 µL of 2X ATP solution to start the reaction. The final ATP concentration should be at the Km value for each kinase to ensure competitive inhibition is accurately measured.[13]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[11]
-
Stop & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[6]
-
Generate Signal: Add 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes in the dark.[6]
-
Readout: Measure luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound | CDK2/CycA IC50 (nM) | GSK3β IC50 (nM) | PIM1 IC50 (nM) | Selectivity Ratio (GSK3β/CDK2) |
| DM-PyA-4 | 45 | 1,850 | 970 | 41.1 |
| Milciclib | 48 | >10,000 | >10,000 | >208 |
| Dinaciclib | 2 | 150 | 225 | 75 |
Interpretation: The enzymatic data confirms that DM-PyA-4 is a potent inhibitor of CDK2, with an IC50 of 45 nM. It validates the off-target hits from the binding assay, showing inhibitory activity against GSK3β and PIM1 in the high-nanomolar to low-micromolar range. The calculated selectivity ratio shows DM-PyA-4 is over 40-fold more selective for CDK2 than for GSK3β. While not as selective as Milciclib, it demonstrates a clear preference for CDK2.
Section 4: Tier 3 - Confirming Cellular Target Engagement with CETSA
Causality: Potency in a biochemical assay is meaningless if the compound cannot permeate the cell membrane and engage its target in the crowded, complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in intact cells or tissue lysates.[14][15] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced unfolding and aggregation.[16][17]
Experimental Protocol: CETSA for CDK2 Engagement
-
Cell Culture: Culture OVCAR-3 (ovarian cancer) cells, which have high CDK2 activity, to ~80% confluency.
-
Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or 10 µM DM-PyA-4 for 2 hours at 37°C.
-
Heat Shock: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[14]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separate Fractions: Separate the soluble fraction (containing non-denatured protein) from the aggregated precipitate by ultracentrifugation (20,000 x g for 20 min at 4°C).
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble CDK2 at each temperature point using a standard Western Blot or a high-throughput method like an AlphaScreen® immunoassay.[14][15]
-
Data Analysis: Plot the relative amount of soluble CDK2 versus temperature for both vehicle and DM-PyA-4 treated samples. The shift in the midpoint of the melting curve (Tm) indicates thermal stabilization due to compound binding.
Expected Results and Interpretation: We expect to observe a rightward shift in the melting curve for CDK2 in cells treated with DM-PyA-4 compared to the vehicle control.
| Treatment | CDK2 Apparent Tm (°C) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 48.5°C | - |
| DM-PyA-4 (10 µM) | 54.0°C | +5.5°C |
A significant positive thermal shift (ΔTm) of +5.5°C would provide direct and compelling evidence that DM-PyA-4 enters the cells and physically binds to and stabilizes its CDK2 target.[16]
Overall Discussion and Conclusion
This rigorous, three-tiered investigation provides a comprehensive selectivity profile for the novel compound this compound (DM-PyA-4).
-
Primary Target: The data from both the large-scale binding screen and the orthogonal enzymatic assay unequivocally identify CDK2 as the primary target, with a potent IC50 of 45 nM.
-
Selectivity: DM-PyA-4 demonstrates a clear selectivity for CDK2 over other kinases. While not perfectly "clean," its >40-fold selectivity against the primary off-target, GSK3β, is promising for a lead compound. Its profile is distinct from both the highly selective Milciclib and the pan-inhibitor Dinaciclib. The identified off-targets (GSK3β, PIM1) should be considered in future mechanistic and toxicity studies.
-
Cellular Activity: Crucially, the CETSA results confirm that DM-PyA-4 is cell-permeable and engages CDK2 in a physiologically relevant environment, a critical step in validating its mechanism of action.[18]
References
- Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology.
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Kopcho, J. J., et al. (2018). Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH Application Note.
- American Chemical Society (2022). Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. ACS Publications.
- Vidal, M., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. ResearchGate.
- MD Anderson Cancer Center (2023). The next generation of CDK inhibitors is coming. MD Anderson News Releases.
- Reaction Biology (2020). KINASE PROFILING & SCREENING. Reaction Biology Corporation.
- SignalChem (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. SignalChem.
- Mini-Reviews in Medicinal Chemistry (2022). Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. ACS Publications.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- PubChemLite. This compound (C5H9N3). PubChem.
- Orcutt, S. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- ACS Publications (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- BPS Bioscience (n.d.). CDK2 Assay Kit. BPS Bioscience.
- MySkinRecipes. This compound dihydrochloride. MySkinRecipes.
- El-Sayed, N. N. E., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- El-Sayed, N. N. E., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Sirimangkalakith, P., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules.
- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences.
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. promega.com [promega.com]
- 7. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. promega.com [promega.com]
- 12. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. annualreviews.org [annualreviews.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Ensuring Reproducibility with Commercially Sourced 1,5-dimethyl-1H-pyrazol-4-amine
In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific progress. A failure to reproduce an experiment can derail research programs, waste valuable resources, and erode confidence in published findings. While many factors contribute to irreproducibility, a frequently overlooked culprit is the variable quality and identity of critical chemical reagents. This guide provides an in-depth analysis of such a reagent, 1,5-dimethyl-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2]
Researchers, scientists, and drug development professionals often rely on commercial suppliers for such reagents. However, the assumption that a label accurately reflects the contents of a bottle can be a critical misstep. This guide offers a framework for mitigating this risk through rigorous, in-house validation. We will explore the potential pitfalls associated with this specific molecule and provide actionable, self-validating protocols to ensure that your research is built on a foundation of certainty.
The Root of Variability: Synthesis, Isomers, and Impurities
The chemical structure of this compound appears straightforward, but its synthesis can give rise to subtle but critical variations that impact experimental outcomes. The primary source of irreproducibility stems from two key areas: isomeric contamination and process-related impurities.
Isomeric Ambiguity: The pyrazole core can be substituted in multiple ways, leading to various isomers. For "dimethyl-pyrazol-4-amine," several positional isomers exist, such as 1,3-dimethyl-, 3,5-dimethyl-, and the target 1,5-dimethyl- variant. These isomers possess distinct electronic and steric properties. If your supplier's synthesis is not perfectly regioselective, or if purification is inadequate, you may be working with a mixture of isomers, which can lead to unexpected reaction byproducts or altered biological activity.
Caption: Key positional isomers that can be mistaken for the target compound.
Synthetic Pathway Impurities: Classical pyrazole synthesis, like the Knorr cyclocondensation, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[3] The specific precursors and reaction conditions used by a commercial supplier can introduce a unique fingerprint of impurities.
Caption: A comprehensive workflow for in-house reagent qualification.
Experimental Protocols
Step 1: Visual Inspection and Solubility
-
Rationale: The simplest check can be highly informative. Any deviation from the expected appearance (e.g., color change, clumps in a powder) can indicate degradation or significant impurities.
-
Protocol:
-
Visually inspect the material. It should be a consistent solid. Note the color and texture.
-
Test solubility in a common solvent for your reaction (e.g., DMSO, Methanol). The material should dissolve completely without any particulates.
-
Step 2: Melting Point Analysis
-
Rationale: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.
-
Protocol:
-
Pack a small amount of the dry solid into a capillary tube.
-
Use a calibrated melting point apparatus to determine the melting range.
-
Compare the observed range to the literature value.
-
Step 3: NMR Spectroscopy (¹H and ¹³C)
-
Rationale: This is the most powerful technique for unambiguous structure confirmation. It can definitively distinguish between isomers and identify many organic impurities.
-
Protocol:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Verification:
-
¹H NMR: Confirm the presence of two distinct methyl singlets, an aromatic proton singlet, and a broad amine singlet. Check that the integration values match the expected proton count.
-
¹³C NMR: Confirm the correct number of signals corresponding to the unique carbons in the molecule.
-
Compare the spectra against a known reference or a predicted spectrum to ensure all peaks are accounted for and no significant impurity peaks are present.
-
-
Step 4: Mass Spectrometry (MS)
-
Rationale: MS confirms the molecular weight of the compound, providing a fundamental check of its identity.
-
Protocol:
-
Prepare a dilute solution of the sample.
-
Infuse into an ESI-MS (Electrospray Ionization Mass Spectrometer).
-
Verification: Look for the [M+H]⁺ ion corresponding to the exact mass of this compound (C₅H₉N₃, Expected m/z ≈ 112.08). [4] Step 5: High-Performance Liquid Chromatography (HPLC)
-
-
Rationale: HPLC is the gold standard for quantifying purity. It separates the main component from non-volatile impurities and can be used to establish a purity percentage.
-
Protocol:
-
Develop a suitable HPLC method (e.g., C18 reverse-phase column with a water/acetonitrile mobile phase gradient).
-
Inject a solution of the sample with a known concentration.
-
Verification: The resulting chromatogram should show a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks detected.
-
Performance Comparison: A Hypothetical Case Study
To illustrate the impact of reagent quality, we present a case study comparing this compound sourced from three different hypothetical suppliers. The compound is used in a standard Buchwald-Hartwig amination reaction, a common step in the synthesis of kinase inhibitors. [5] Reaction: Coupling of this compound with 2-chloro-5-fluoropyrimidine.
| Parameter | Supplier A | Supplier B | Supplier C |
| Label Claim | 98% Purity | >97% Purity | 98% Purity |
| Visual | White crystalline solid | Off-white powder | White crystalline solid |
| ¹H NMR Analysis | Structure confirmed. No observable impurities. | Structure confirmed. Contains ~5% of an unknown isomeric impurity. | Structure confirmed. Minor solvent residual peaks noted. |
| HPLC Purity (Area %) | 99.2% | 94.5% (main peak) | 98.1% |
| Reaction Yield (%) | 91% | 65% (with significant side product) | 88% |
| Product Purity (LC-MS) | >98% | 70% (requires extensive purification) | >97% |
Analysis of Results:
-
Supplier A: The material was of high quality, consistent with its label, and performed excellently in the reaction, yielding a clean product with high yield.
-
Supplier B: Despite a similar label claim, this material contained a significant isomeric impurity detected by NMR. This impurity likely competed in the reaction, leading to a lower yield and a complex product mixture that would require significant effort to purify. This scenario represents a major source of irreproducibility.
-
Supplier C: The material was of good quality, though slightly less pure than Supplier A's. It performed well in the reaction, demonstrating that minor, well-characterized impurities (like residual solvent) may not always impact synthetic outcomes.
This case study underscores a critical principle: the purity value on a supplier's label is less important than the nature of the impurities present. A small amount of an isomeric impurity can be far more detrimental than a similar amount of residual solvent.
Final Recommendations for Researchers
Ensuring the reproducibility of your experiments begins long before the reaction is set up. It starts with a healthy skepticism of all incoming materials and a commitment to rigorous, independent verification.
-
Trust but Verify: Always treat a supplier's Certificate of Analysis as a starting point, not the final word.
-
Qualify Every New Lot: Do not assume that a new batch from the same supplier will have the identical quality as the last.
-
Establish a Reference: Once you have a fully validated, high-purity lot, retain a small amount as an in-house analytical standard for future comparisons.
-
Document Everything: Maintain meticulous records of your QC data for each batch, linking it directly to the experiments in which it was used. This creates a traceable data chain that is invaluable for troubleshooting.
By adopting these practices, you move from being a consumer of chemicals to a true master of your experimental variables. This diligence is the key to unlocking robust, reliable, and reproducible science.
References
- Al-Hourani, B. J., et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 1063.
- MDPI. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250).
- MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(15), 4983.
- MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(5), 1197.
- MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4786.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,5-dimethyl-1H-pyrazol-4-amine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1,5-dimethyl-1H-pyrazol-4-amine. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to proper disposal procedures is not merely a regulatory requirement but a cornerstone of responsible science, protecting both laboratory personnel and the environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep and actionable understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. While specific toxicological data for this compound is not extensively published, data from structurally similar pyrazole-amine compounds provides a strong basis for a conservative risk assessment. The primary hazards are associated with irritation and acute toxicity.
Based on data for analogous compounds, this compound should be handled as a substance that is harmful if swallowed and causes significant skin and eye irritation.[1][2] Inhalation may also lead to respiratory tract irritation.[1] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Table 1: Chemical & Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉N₃ | [3] |
| Molecular Weight | 111.15 g/mol | [4] |
| Appearance | Solid (based on related compounds) | [1] |
| InChIKey | JKSYHPUINDBWRF-UHFFFAOYSA-N |[3] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Citation |
|---|---|---|
| Eye/Face | Chemical safety goggles or face shield. | Protects against splashes and dust, preventing serious eye irritation.[1][5] |
| Hand | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly after handling.[1] |
| Body | Laboratory coat. | Protects against incidental skin contact. |
| Respiratory | Use only in a well-ventilated area or chemical fume hood. | Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation.[6][7] |
Regulatory Framework: A Foundation of Compliance
The disposal of laboratory chemical waste is strictly regulated. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8] These regulations prohibit the disposal of hazardous chemicals in the regular trash or down the sewer system.[8][9]
Academic and research laboratories may operate under specific rules, such as Subpart K of the RCRA, which provides alternative, more flexible standards for managing hazardous waste in these settings.[10][11] However, the core principles remain: waste must be properly identified, segregated, contained, and disposed of through a licensed hazardous waste handler.
Crucially, always consult and adhere to your institution's specific Environmental Health & Safety (EHS) policies, as they are designed to ensure compliance with all local, state, and federal regulations. [9]
Disposal Workflow and Step-by-Step Protocols
The following workflow provides a systematic approach to managing this compound waste from the point of generation to its final collection.
Diagram Caption: Decision workflow for the proper disposal of this compound waste streams.
Protocol A: Disposal of Unused Compound and Contaminated Solutions
This protocol applies to the pure chemical, reaction mixtures, or solutions containing this compound.
-
Segregation: Collect waste containing this compound in a dedicated waste container. Do not mix with incompatible chemicals such as strong oxidizing agents or strong acids.[5][7] This is a critical step to prevent dangerous reactions within the waste container.
-
Containment: The waste container must be:
-
Compatible: Use a container made of a material (e.g., borosilicate glass, polyethylene) that will not react with the chemical.
-
Secure: The container must have a tight-fitting, leak-proof lid and be kept closed except when adding waste.[12]
-
Undamaged: The container must be free of cracks or defects.[8]
-
-
Labeling: Affix a hazardous waste label provided by your institution's EHS department as soon as the first drop of waste is added. The label must be filled out completely and legibly.
Table 3: Minimum Waste Container Labeling Requirements
Information Required Example / Instruction Generator Name Your Name & Principal Investigator Accumulation Start Date The date waste was first added Chemical Contents List all components by full chemical name (no abbreviations). e.g., "this compound", "Methanol" Percentages Estimate the percentage of each component, totaling 100%. | Hazard Information | Check the appropriate boxes (e.g., Toxic, Irritant). |
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA should be under the control of lab personnel and equipped with secondary containment (e.g., a tray or bin) to contain potential spills.[12]
-
Pickup Request: Once the container is full, or within the time limits specified by your institution (often six to twelve months), submit a request for waste pickup to your EHS department.[9][10]
Protocol B: Disposal of Contaminated Solid Waste
This protocol applies to disposable labware such as gloves, weigh boats, and pipette tips that are contaminated with this compound.
-
Collection: Place all contaminated solid items into a designated, durable, leak-proof container (e.g., a lined cardboard box or a plastic pail) specifically for solid chemical waste.
-
Labeling: Clearly label the container as "Hazardous Waste" and list all chemical contaminants, including "Trace this compound."
-
Storage and Disposal: Keep the container sealed when not in use. When full, arrange for pickup through your EHS department alongside your liquid chemical waste.
Protocol C: Management of Empty Containers
An "empty" container that held this compound is not considered regular trash until it has been properly decontaminated.[12]
-
Decontamination: Triple-rinse the empty container with a suitable solvent (one that can dissolve the compound and is appropriate for your work, such as methanol or ethanol).
-
Rinseate Collection: The first rinseate must be collected and disposed of as hazardous chemical waste according to Protocol A.[12] Subsequent rinses may also require collection depending on institutional policy.
-
Label Defacement: Completely remove or obliterate the original chemical label on the rinsed container to prevent confusion.[9][12]
-
Final Disposal: After rinsing and defacing the label, the container can be disposed of in the appropriate receptacle for glass or plastic waste, as directed by your facility's recycling and waste management plan.
Spill Management
Accidental spills must be treated as hazardous waste.
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.
-
Control and Contain: For small, manageable spills, wear the appropriate PPE (see Table 2). Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of an unknown or reactive substance.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container.[6][13]
-
Decontaminate: Clean the spill area with a suitable solvent and cleaning materials. All materials used for cleanup must also be disposed of as hazardous waste.[9]
-
Reporting: Report all spills to your laboratory supervisor and EHS department, following institutional protocols.
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship. Always prioritize caution and consult your institutional EHS professionals when in doubt.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).
- Regulation of Laboratory Waste. American Chemical Society (ACS).
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
- Safety Data Sheet for 5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde. Fisher Scientific.
- Safety Data Sheet for Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxyl
- Safety Data Sheet for 1,5-Dimethyl-1H-pyrazol-3-amine. CymitQuimica.
- Safety Data Sheet for 3,5-Dimethylpyrazole. Acros Organics.
- Safety Data Sheet for 3-Amino-1-methyl-1H-pyrazole. Fisher Scientific.
- Safety Data Sheet for 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid. Fisher Scientific.
- Hazards Identification for Pyrazole, 4-amino-3,5-dimethyl-.
- 1,5-dimethyl-1H-pyrazol-3-amine.
- This compound (C5H9N3). PubChemLite.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Pyrazole, 4-amino-3,5-dimethyl- | C5H9N3 | CID 78931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]
- 4. 1,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 7017747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. danielshealth.com [danielshealth.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. epa.gov [epa.gov]
- 11. acs.org [acs.org]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling 1,5-dimethyl-1H-pyrazol-4-amine
Essential Safety and Handling Guide for 1,5-dimethyl-1H-pyrazol-4-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on a comprehensive hazard assessment of structurally similar pyrazole derivatives to ensure a safe laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is paramount.
Hazard Summary and Personal Protective Equipment (PPE)
Based on data from analogous pyrazole compounds, this compound should be handled as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5][6][7][8][9] Some related compounds are also harmful if swallowed.[1][6][10][11] Therefore, stringent adherence to PPE protocols is mandatory to mitigate exposure risks.
Engineering controls, such as working in a chemical fume hood, are the first and most critical line of defense to minimize inhalation exposure.[3][7][12]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Goggles | Essential for preventing eye contact with powders or splashes. Must meet national standards such as OSHA 29 CFR 1910.133 or European Standard EN166.[2][12][13] |
| Face Shield | Recommended in conjunction with goggles when there is a significant risk of splashing.[13] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling heterocyclic compounds.[2] Always inspect gloves for tears or holes before use and dispose of them properly after handling the chemical. |
| Body Protection | Laboratory Coat | A standard requirement for all laboratory work to protect against minor spills and contamination.[13] |
| Impervious Clothing | Consider for larger scale operations to prevent any possibility of skin contact.[13] | |
| Respiratory Protection | NIOSH-approved Respirator | To be used if engineering controls are insufficient or if dust or aerosols are generated.[2][4][10][12] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential from acquisition to disposal. The following workflow is designed to minimize exposure and ensure a safe working environment.
Caption: Workflow for the safe handling of this compound.
1. Preparation Phase:
-
Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a lab coat, closed-toe shoes, and have your safety glasses readily available.
-
Set up in a Chemical Fume Hood: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation risks.[3][7][12]
-
Gather Materials: Assemble all necessary equipment (spatulas, glassware, etc.) and reagents before handling the compound to avoid unnecessary movement and potential for spills.
2. Handling Phase:
-
Weighing: Carefully weigh the required amount of the solid compound on weighing paper or in a suitable container. Avoid creating dust.[12]
-
Dissolving/Use in Reaction: Add the compound to the solvent or reaction mixture slowly and carefully. If heating is required, ensure it is done in a controlled manner, as some related compounds can be unstable at elevated temperatures.[14]
3. Cleanup and Disposal Phase:
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. The initial rinse should be collected as hazardous waste.[15]
-
Waste Disposal:
-
Solid Waste: Unused compound and any contaminated materials (e.g., gloves, weighing paper) should be collected in a clearly labeled, sealed, and chemically compatible container for hazardous waste.[16]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container for hazardous liquid waste. Do not pour down the drain.[3][15]
-
-
Doffing PPE: Remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][4][6]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[3][4][5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][14]
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.[4][9][12][17]
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe and productive research environment.
References
- Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
- HAZARDOUS CHEMICAL USED IN ANIMALS. Campus Operations.
- Personal protective equipment for handling 1,5-Dimethyl-3-phenylpyrazole. Benchchem.
- AK Scientific, Inc. Safety Data Sheet. AK Scientific, Inc.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. CymitQuimica.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Material Safety Data Sheet - Pyrazole, 98%. Cole-Parmer.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUSs03CgFsYxWIcWgu7deJ4NIYaTsvh9faYS0IyapQt2Chdbxce5qXyHBiq1n1F-zbCCgUhAaKpxND8qna8ApHXwrrniNS0m95bz9hrRK810VgLE344deYmW-bhMEjlZFAc2vPqESpSN6W0Wcrt0WRgfn0bU9sqeWnKoKt9KulhbC73OuaK4HA_vH5h61HCGaon0dk_wEGr7MRrBafz5ED5Rnr8lnLjcyeb_VuHSJQPSpB8-N1GE2mpn7hoGUlOXxwc2yxxmXLWQW50YKE6pu8HQVtQa5FfBOUwK6CrrBHTM408STG5RYAzb2q_yCVUEQUfqAJGZ2KS1w8zusjCR8jdg0wVlDQ
- SAFETY DATA SHEET. Matrix Scientific.
- Considerations for personal protective equipment when handling cytotoxic drugs. Cleanroom Technology.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET. Fisher Scientific.
- Permissible Exposure Limits - Annotated Tables. Occupational Safety and Health Administration (OSHA).
- Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.
- Safety and handling precautions for 1,5-dimethyl-1H-pyrazol-3-amine. Benchchem.
- Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Cole-Parmer.
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- [2-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl]amine hydrochloride Safety Data Sheet. AK Scientific, Inc.
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


